Pyrido[4,3-d]pyrimidin-5(6H)-one
Description
Structure
3D Structure
Properties
IUPAC Name |
6H-pyrido[4,3-d]pyrimidin-5-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5N3O/c11-7-5-3-8-4-10-6(5)1-2-9-7/h1-4H,(H,9,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CSBPQHGADOHBPJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CNC(=O)C2=CN=CN=C21 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10504766 | |
| Record name | Pyrido[4,3-d]pyrimidin-5(6H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10504766 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
147.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
74632-30-7 | |
| Record name | Pyrido[4,3-d]pyrimidin-5(6H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10504766 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 5H,6H-pyrido[4,3-d]pyrimidin-5-one | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
Introduction: The Significance of the Pyrido[4,3-d]pyrimidine Scaffold
An In-Depth Technical Guide to the Synthesis and Characterization of Pyrido[4,3-d]pyrimidin-5(6H)-one
For Researchers, Scientists, and Drug Development Professionals
The fusion of pyridine and pyrimidine rings gives rise to a class of heterocyclic compounds known as pyridopyrimidines. Depending on the orientation of the nitrogen atoms and the fusion points, four distinct isomers are possible: pyrido[2,3-d], pyrido[3,2-d], pyrido[3,4-d], and pyrido[4,3-d]pyrimidines[1]. Among these, the pyrido[4,3-d]pyrimidine core is a privileged scaffold in medicinal chemistry, forming the structural basis for a multitude of biologically active molecules[2]. Its rigid, planar structure and the strategic placement of nitrogen atoms provide ideal anchor points for engaging with biological targets.
Notably, derivatives of the this compound core have been investigated as potent inhibitors of various protein kinases, which are critical regulators of cell signaling pathways often dysregulated in diseases like cancer[3]. For instance, this scaffold has been instrumental in the development of novel inhibitors for Wee1, a key cell cycle kinase, highlighting its potential in oncology drug discovery[3]. The biopharmaceutical properties of this compound class are highly dependent on its substitution patterns, making it a versatile template for generating compound libraries with diverse drug-like properties[4].
This guide offers a detailed exploration of a robust synthetic pathway to the core this compound structure, provides comprehensive protocols for its characterization, and discusses its potential for further chemical diversification.
Part 1: Synthesis of the this compound Core
The construction of the bicyclic pyrido[4,3-d]pyrimidine system can be achieved through various synthetic strategies, often involving the annulation of a pyrimidine ring onto a pre-existing pyridine derivative[2][5]. The pathway detailed here is an efficient and versatile method that proceeds via an acid-promoted cyclization of a functionalized pyridine precursor. This approach is favored for its reliability and the accessibility of its starting materials.
Causality Behind Experimental Choices
The chosen synthetic route builds the pyrimidine ring onto a pyridine scaffold. This is a common and effective strategy because functionalized pyridines, such as 4-aminonicotinic acid derivatives, are readily available starting points. The key transformation is an intramolecular cyclization, a thermodynamically favored process for forming a stable six-membered ring. The use of a cyano enamine intermediate is strategic; the cyano group acts as an effective electrophilic site for the intramolecular nucleophilic attack by the pyridine nitrogen, driving the ring-closure reaction[5]. The subsequent tautomerization and hydrolysis steps lead to the desired stable pyrimidinone product.
Overall Synthetic Workflow
The synthesis can be visualized as a two-stage process: first, the construction of a key acyclic precursor from a pyridine starting material, followed by a cyclization step to form the fused heterocyclic system.
Caption: High-level workflow for the synthesis.
Detailed Experimental Protocol: A Representative Synthesis
This protocol describes an efficient synthesis of 2,4-disubstituted pyrido[4,3-d]pyrimidin-5(6H)-ones, which involves the creation of a key bis(methylthio) intermediate that can be selectively functionalized[5].
Step 1: Synthesis of 2,4-bis(methylthio)this compound (Key Intermediate)
-
Reactant Preparation: To a solution of an appropriate 4-amino-3-cyanopyridine derivative in a suitable aprotic solvent (e.g., anhydrous DMF), add carbon disulfide and a strong base such as sodium hydride (NaH) portion-wise at 0 °C.
-
Thioalkylation: After stirring for 1-2 hours, add methyl iodide (CH₃I) dropwise to the reaction mixture and allow it to warm to room temperature. Stir for an additional 12-16 hours. This step forms a dithiocarbamate intermediate which is then methylated.
-
Cyclization: The resulting cyano enamine intermediate is then subjected to acid-promoted cyclization. Add a strong acid, such as concentrated sulfuric acid or polyphosphoric acid, and heat the mixture (e.g., 80-100 °C) for several hours until TLC or LC-MS analysis indicates the completion of the reaction.
-
Work-up and Isolation: Carefully pour the reaction mixture onto crushed ice and neutralize with a base (e.g., aqueous NaOH or NH₄OH) to precipitate the product. Filter the solid, wash with water, and dry under vacuum. The crude product can be purified by recrystallization or column chromatography to yield the key intermediate, 2,4-bis(methylthio)this compound.
Step 2: Selective Functionalization
The power of this synthetic route lies in the differential reactivity of the two methylthio groups, allowing for sequential and selective substitution.
-
Displacement of the 4-methylthio group: The C4 position is more electrophilic and thus more susceptible to nucleophilic aromatic substitution. React the key intermediate with a primary or secondary amine (e.g., various anilines) in a high-boiling solvent like N-methyl-2-pyrrolidone (NMP) or via microwave irradiation to selectively displace the 4-methylthio group[5].
-
Oxidation and Displacement of the 2-methylthio group: The remaining 2-methylthio group can be activated towards substitution by oxidation to the corresponding sulfoxide or sulfone using an oxidizing agent like m-CPBA. This increases the electrophilicity of the C2 position, allowing for subsequent substitution by another amine nucleophile[5].
Caption: Reaction scheme for 2,4-disubstituted derivatives.
Part 2: Comprehensive Characterization
Once synthesized, the structure and purity of this compound must be unequivocally confirmed. A combination of spectroscopic and chromatographic techniques provides a self-validating system for characterization.
Spectroscopic and Chromatographic Data Summary
The following table summarizes the expected analytical data for the unsubstituted this compound core. Note that chemical shifts and fragmentation patterns will change significantly with substitution.
| Technique | Parameter | Expected Value / Observation | Purpose |
| ¹H NMR | Chemical Shift (δ) | ~12.0-13.0 ppm (br s, 1H, N6-H) | Confirms N-H proton |
| (DMSO-d₆, 400 MHz) | ~8.5-9.0 ppm (m, 2H, Pyridine-H) | Confirms pyridine ring protons | |
| ~8.0-8.5 ppm (s, 1H, Pyrimidine-H) | Confirms pyrimidine ring proton | ||
| ¹³C NMR | Chemical Shift (δ) | ~160-165 ppm (C=O) | Confirms carbonyl carbon |
| (DMSO-d₆, 100 MHz) | ~110-155 ppm (Aromatic Cs) | Confirms aromatic carbon framework | |
| Mass Spec (ESI+) | Molecular Ion Peak | m/z = 148.05 [M+H]⁺ | Confirms Molecular Weight (C₇H₅N₃O = 147.13)[6] |
| IR Spectroscopy | Wavenumber (cm⁻¹) | ~3200-3000 cm⁻¹ (N-H stretch) | Identifies N-H bond |
| (KBr Pellet) | ~1680-1660 cm⁻¹ (C=O stretch, amide) | Identifies carbonyl group | |
| ~1600-1450 cm⁻¹ (C=C, C=N stretch) | Confirms aromatic ring system | ||
| HPLC | Purity | >95% (by peak area) | Quantifies sample purity |
Detailed Methodologies
1. Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Principle: NMR spectroscopy probes the magnetic properties of atomic nuclei (¹H and ¹³C) to provide detailed information about the molecular structure, connectivity, and chemical environment of atoms.
-
Protocol:
-
Accurately weigh 5-10 mg of the synthesized compound.
-
Dissolve the sample in ~0.6 mL of deuterated dimethyl sulfoxide (DMSO-d₆). DMSO is an excellent solvent for this class of compounds and allows for the observation of exchangeable protons (like N-H).
-
Transfer the solution to a 5 mm NMR tube.
-
Acquire ¹H and ¹³C NMR spectra on a 400 MHz or higher spectrometer.
-
-
Interpretation: For the core structure, the ¹H NMR spectrum is expected to show a downfield singlet for the N-H proton of the pyrimidinone ring, which is exchangeable with D₂O. The aromatic region will display signals corresponding to the protons on the pyridine and pyrimidine rings, with coupling patterns that confirm their relative positions[7][8]. The ¹³C NMR will show a characteristic signal for the carbonyl carbon around 160-165 ppm and other signals in the aromatic region[9].
2. Mass Spectrometry (MS)
-
Principle: MS measures the mass-to-charge ratio (m/z) of ionized molecules, allowing for the precise determination of the molecular weight of the compound.
-
Protocol:
-
Prepare a dilute solution of the sample (~0.1 mg/mL) in a suitable solvent like methanol or acetonitrile.
-
Infuse the solution directly into an electrospray ionization (ESI) source coupled to a mass analyzer (e.g., TOF or Quadrupole).
-
Acquire the spectrum in positive ion mode.
-
-
Interpretation: The primary goal is to identify the protonated molecular ion peak [M+H]⁺. For the unsubstituted core (C₇H₅N₃O), the expected m/z value is 148.05, corresponding to the molecular weight of 147.13 plus a proton[6]. High-resolution mass spectrometry (HRMS) can further confirm the elemental composition to within a few parts per million.
3. Infrared (IR) Spectroscopy
-
Principle: IR spectroscopy measures the absorption of infrared radiation by a molecule, which causes vibrations of chemical bonds. This allows for the identification of specific functional groups present in the molecule.
-
Protocol:
-
Prepare a solid sample by mixing a small amount of the compound (~1-2 mg) with dry potassium bromide (KBr, ~100 mg).
-
Grind the mixture to a fine powder and press it into a transparent pellet using a hydraulic press.
-
Place the pellet in the sample holder of an FTIR spectrometer and acquire the spectrum.
-
-
Interpretation: The key diagnostic peaks include a strong absorption band around 1670 cm⁻¹ corresponding to the C=O stretching of the pyrimidinone ring, and a broad band above 3000 cm⁻¹ for the N-H stretch[9][10]. The region between 1450-1600 cm⁻¹ will show multiple bands characteristic of the aromatic C=C and C=N bond vibrations.
References
-
Journal of the Chemical Society C: Organic. (1968). The synthesis of pyrido[4,3-d]pyrimidin-4(3H)-ones from 4-amino-nicotinic acid. RSC Publishing. [Link]
-
Molecules. (2021). Review on the Synthesis and Therapeutic Potential of Pyrido[2,3-d], [3,2-d], [3,4-d] and [4,3-d]pyrimidine Derivatives. NIH National Library of Medicine. [Link]
-
RSC Advances. (2016). Recent developments in the chemistry of bicyclic 6-6 systems: chemistry of pyrido[4,3-d]pyrimidines. RSC Publishing. [Link]
-
ResearchGate. (2022). Chemistry and biological evaluation of pyrido[4,3‐d]pyrimidines: A review. [Link]
-
Ovid. (2022). Chemistry and biological evaluation of pyrido[4,3- d] pyrimidines: A review. [Link]
-
SpectraBase. (n.d.). This compound, 6-(2-furanylmethyl)-2-(4-morpholinyl)-. [Link]
-
Journal of Organic Chemistry and Pharmaceutical Research. (2013). Synthesis of spiro pyrazolo[4′,3′:5,6]pyrido[2,3-d]pyrimidines using KF-alumina catalyst. [Link]
-
International Journal of Pharmacy and Pharmaceutical Sciences. (2016). Synthesis of Some Derivatives of the 4H-pyrido[4′,3′:5,6]pyrano[2,3-d]pyrimidines. [Link]
-
Royal Society of Chemistry. (2021). Preparation of some chromeno[4,3-d]pyrido[1,2-a]pyrimidine derivatives by ultrasonic irradiation. [Link]
-
Taylor & Francis Online. (2019). One-Pot, Three-Component Synthesis of Pyrido[2,3-d]Pyrimidinones Using Aluminate Sulfonic Acid Nanocatalyst under Grinding Technique. [Link]
-
Journal of Enzyme Inhibition and Medicinal Chemistry. (2022). Design, synthesis, and anti-cancer evaluation of new pyrido[2,3-d]pyrimidin-4(3H)-one derivatives as potential EGFRWT and EGFRT790M inhibitors and apoptosis inducers. NIH National Library of Medicine. [Link]
-
ResearchGate. (2022). Synthesis of pyrido[4,3‐d]pyrimidine derivatives using.... [Link]
-
ResearchGate. (2008). Synthesis of Pyrido and Pyrazinodithienodipyrimidine-4,8(3H,9H)-dione Derivatives by the Aza-Wittig Methodology. [Link]
-
PubMed. (2023). Discovery of pyrido[4,3-d]pyrimidinone derivatives as novel Wee1 inhibitors. [Link]
-
Journal of the Egyptian National Cancer Institute. (2024). Synthesis, anticancer evaluation, molecular docking and ADME study of novel pyrido[4ʹ,3ʹ:3,4]pyrazolo[1,5-a]pyrimidines as potential tropomyosin receptor kinase A (TrKA) inhibitors. NIH National Library of Medicine. [Link]
-
Journal of Medicinal Chemistry. (2017). Discovery of Pyrido[3′,2′:5,6]thiopyrano[4,3-d]pyrimidine-Based Antiproliferative Multikinase Inhibitors. NIH National Library of Medicine. [Link]
-
PubChem. (n.d.). Pyrido(4,3-d)pyrimidin-4(3H)-one. [Link]
-
MDPI. (2024). Synthesis of New Pyrazolo[3,4-d]pyrimidine Derivatives: NMR Spectroscopic Characterization, X-Ray, Hirshfeld Surface Analysis, DFT, Molecular Docking, and Antiproliferative Activity Investigations. [Link]
-
Journal of Inflammation Research. (2023). Discovery of pyrano[2,3-d]pyrimidine-2,4-dione derivatives as novel PARP-1 inhibitors: design, synthesis and antitumor activity. NIH National Library of Medicine. [Link]
-
MDPI. (2019). Pyrido[2,3-d]pyrimidin-7(8H)-ones: Synthesis and Biomedical Applications. [Link]
-
ACS Publications. (2016). Rapid Discovery of Pyrido[3,4-d]pyrimidine Inhibitors of Monopolar Spindle Kinase 1 (MPS1) Using a Structure-Based Hybridization Approach. [Link]
-
PubMed. (2013). Biopharmaceutical profiling of a pyrido[4,3-d] pyrimidine compound library. [Link]
-
PubChem. (n.d.). Pyrido(4,3-d)pyrimidine. [Link]
Sources
- 1. Review on the Synthesis and Therapeutic Potential of Pyrido[2,3-d], [3,2-d], [3,4-d] and [4,3-d]pyrimidine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Recent developments in the chemistry of bicyclic 6-6 systems: chemistry of pyrido[4,3-d]pyrimidines - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 3. Discovery of pyrido[4,3-d]pyrimidinone derivatives as novel Wee1 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Biopharmaceutical profiling of a pyrido[4,3-d] pyrimidine compound library - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Pyrido(4,3-d)pyrimidin-4(3H)-one | C7H5N3O | CID 135471148 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. The synthesis of pyrido[4,3-d]pyrimidin-4(3H)-ones from 4-amino-nicotinic acid - Journal of the Chemical Society C: Organic (RSC Publishing) [pubs.rsc.org]
- 8. mdpi.com [mdpi.com]
- 9. Design, synthesis, and anti-cancer evaluation of new pyrido[2,3-d]pyrimidin-4(3H)-one derivatives as potential EGFRWT and EGFRT790M inhibitors and apoptosis inducers - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Discovery of pyrano[2,3-d]pyrimidine-2,4-dione derivatives as novel PARP-1 inhibitors: design, synthesis and antitumor activity - PMC [pmc.ncbi.nlm.nih.gov]
Introduction: The Pyrido[4,3-d]pyrimidine Scaffold - A Privileged Structure in Medicinal Chemistry
An In-Depth Technical Guide to the Biological Activities of Pyrido[4,3-d]pyrimidin-5(6H)-one Derivatives
The pyrido[4,3-d]pyrimidine core is a fused heterocyclic system that has garnered significant attention from medicinal chemists.[1] Its structural resemblance to purine nucleosides allows it to function as a bioisostere, interacting with a wide array of biological targets, particularly the ATP-binding sites of protein kinases.[2][3] This inherent characteristic has led to the development of numerous derivatives with diverse and potent pharmacological activities. Deregulation of cellular signaling pathways is a hallmark of many diseases, and the ability of this scaffold to modulate key enzymatic players makes it a "privileged structure" in the quest for novel therapeutics.[4]
This guide provides a comprehensive overview of the multifaceted biological activities of this compound derivatives, with a primary focus on their anticancer, antiviral, and anti-inflammatory potential. We will delve into their mechanisms of action, present key structure-activity relationship (SAR) insights, and provide detailed experimental protocols for their biological evaluation, offering a resource for researchers and drug development professionals.
Anticancer Activity: Targeting the Engines of Cell Proliferation
The most extensively studied biological activity of pyrido[4,3-d]pyrimidine derivatives is their potential as anticancer agents.[1][4] Their efficacy stems from the ability to inhibit various protein kinases that are critical for cancer cell growth, survival, and proliferation.
Mechanism of Action 1: Inhibition of Cyclin-Dependent Kinases (CDKs)
The cell division cycle is a tightly regulated process orchestrated by CDKs and their cyclin partners.[5] In many cancers, this regulation is lost, leading to uncontrolled cell proliferation. Pyrido[4,3-d]pyrimidine derivatives have been identified as potent inhibitors of these kinases, particularly CDK2 and CDK4/6, thereby halting the cell cycle and preventing tumor growth.[5][6][7] Selective inhibition of CDK4/6 has proven to be a particularly successful strategy, as evidenced by the FDA approval of Palbociclib, a pyrido[2,3-d]pyrimidin-7-one derivative, for the treatment of breast cancer.[8] By occupying the ATP-binding site, these inhibitors prevent the phosphorylation of target proteins, such as the retinoblastoma protein (pRb), inducing G1 phase cell cycle arrest.[7]
Mechanism of Action 2: Inhibition of Receptor Tyrosine Kinases (RTKs)
RTKs like the Epidermal Growth Factor Receptor (EGFR) are crucial for cell signaling pathways that control growth and differentiation.[9] Overexpression or mutation of EGFR is a common driver in various cancers, including non-small cell lung cancer (NSCLC).[10] Pyrido[2,3-d]pyrimidine derivatives have been designed as potent inhibitors of both wild-type EGFR (EGFRWT) and clinically relevant mutant forms, such as EGFRT790M, which confers resistance to first-generation inhibitors.[9][11][12] These compounds compete with ATP for the kinase binding site, shutting down downstream signaling cascades like the RAS-RAF-MEK-ERK pathway and inducing apoptosis.[13]
Other Notable Anticancer Targets
The versatility of the pyrido[4,3-d]pyrimidine scaffold allows it to target other key cancer-related proteins:
-
Wee1 Kinase: A critical regulator of the G2/M cell cycle checkpoint. Inhibition of Wee1 can lead to mitotic catastrophe in cancer cells.[14]
-
Tropomyosin Receptor Kinase A (TrKA): A neurotrophin receptor whose aberrant activation is implicated in various cancers.[15]
-
KRAS-G12D: A mutated oncogene that is notoriously difficult to target. Specific derivatives have been designed to inhibit this specific mutant, which is prevalent in pancreatic and biliary cancers.[16]
| Derivative Class | Target | IC50 | Cell Line | Reference |
| Pyrido[4,3-d]pyrimidinone | Wee1 | 19 nM | - | [14] |
| Pyrido[4,3-d]pyrimidine | KRAS-G12D | 1.40 µM | Panc1 | [16] |
| Pyrido[4',3':3,4]pyrazolo[1,5-a]pyrimidine | TrKA | 0.047 µg/ml | HepG2 | [15] |
| Pyrido[2,3-d]pyrimidin-4(3H)-one | EGFRWT | 0.099 µM | - | [9] |
| Pyrido[2,3-d]pyrimidin-4(3H)-one | EGFRT790M | 0.123 µM | - | [9] |
| Pyrido[2,3-d]pyrimidin-7-one | CDK4 | 0.004 µM | - | [7] |
Table 1: Selected anticancer activities of pyrido[4,3-d]pyrimidine and related derivatives.
Experimental Protocol: In Vitro Cytotoxicity (MTT Assay)
This protocol outlines a standard method for assessing the cytotoxic effects of this compound derivatives on cancer cell lines.
Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for measuring cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the yellow MTT to purple formazan crystals. The amount of formazan produced is directly proportional to the number of living cells.
Methodology:
-
Cell Seeding:
-
Culture cancer cells (e.g., MCF-7, A549, HCT116) to ~80% confluency.
-
Trypsinize, count, and seed the cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium.
-
Incubate for 24 hours at 37°C and 5% CO₂ to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare a stock solution of the test derivative in DMSO.
-
Perform serial dilutions in culture medium to achieve the desired final concentrations (e.g., 0.1, 1, 10, 50, 100 µM). The final DMSO concentration should be <0.5%.
-
Remove the old medium from the wells and add 100 µL of the medium containing the test compound or vehicle control (medium with DMSO).
-
Incubate for 48-72 hours.
-
-
MTT Addition:
-
Prepare a 5 mg/mL solution of MTT in phosphate-buffered saline (PBS).
-
Add 20 µL of the MTT solution to each well.
-
Incubate for 3-4 hours at 37°C, allowing formazan crystals to form.
-
-
Formazan Solubilization:
-
Carefully remove the medium from each well.
-
Add 150 µL of a solubilizing agent (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.
-
Gently shake the plate on an orbital shaker for 10 minutes to ensure complete dissolution.
-
-
Data Acquisition:
-
Measure the absorbance of each well at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Plot a dose-response curve and determine the IC₅₀ value (the concentration of the compound that inhibits cell growth by 50%).
-
Antiviral and Anti-inflammatory Activities
While anticancer applications are dominant, the pyrido[4,3-d]pyrimidine scaffold also shows promise in other therapeutic areas.
Antiviral Potential
Fused pyrimidine systems are known to possess a broad spectrum of antiviral activities.[17][18] Studies have shown that certain pyrido[2,3-d]pyrimidine derivatives are active against viruses such as the Herpes Simplex Virus (HSV).[19][20] The mechanism often involves the inhibition of viral enzymes essential for replication or interference with the virus's ability to enter host cells. This area remains less explored than oncology but represents a significant opportunity for future drug development.[21]
Anti-inflammatory Effects
Chronic inflammation is an underlying factor in many diseases, from rheumatoid arthritis to certain cancers. Pyrido[4,3-d]pyrimidine derivatives have been investigated for their anti-inflammatory properties.[22] One key mechanism involves the inhibition of macrophage colony-stimulating factor-1 receptor (FMS), a kinase crucial for the survival and function of macrophages and osteoclasts, which are key players in inflammatory processes and bone erosion in arthritis.[23] Other derivatives may act by inhibiting inflammatory mediators like cyclooxygenase-2 (COX-2).[24][25]
Structure-Activity Relationship (SAR) Insights
The biological activity of this compound derivatives can be finely tuned by modifying the substituents at various positions of the core structure.
-
Position 2: Substitutions at the C-2 position are critical for kinase inhibitory activity. An amino group with various aryl or alkyl substituents is a common feature. For CDK inhibitors, a 2-phenylamino group has been shown to be effective.[7]
-
Position 4: The C-4 position is often used to introduce diverse chemical groups via nucleophilic aromatic substitution or palladium-catalyzed cross-coupling reactions.[4] This position can be modified to enhance selectivity and potency against specific targets. For example, selective displacement of a methylthio group at C-4 with anilines has been a successful strategy.[1]
-
Position 8 (N-8): For pyrido[2,3-d]pyrimidin-7-one inhibitors of CDKs, the substituent on the nitrogen at position 8 significantly influences potency. Small alkyl groups, such as an ethyl group, are often optimal.[7]
These SAR trends provide a rational basis for the design of new derivatives with improved potency, selectivity, and pharmacokinetic properties.
Conclusion and Future Directions
The this compound scaffold and its isomers are undoubtedly a cornerstone in modern medicinal chemistry. Their proven ability to potently and often selectively inhibit key protein kinases has established them as invaluable templates for the development of anticancer therapeutics. While oncology remains the primary focus, the emerging evidence of their antiviral and anti-inflammatory activities suggests a broader therapeutic potential that warrants further investigation.
Future research should focus on leveraging the established SAR to design next-generation inhibitors with enhanced selectivity to minimize off-target effects and improved drug-like properties. Exploring novel biological targets beyond kinases and expanding investigations into infectious and inflammatory diseases could unlock the full therapeutic potential of this versatile chemical scaffold.
References
-
Al-Ostath, A., El-Gazzar, A. B. A., & El-Enany, M. M. (2024). Synthesis, anticancer evaluation, molecular docking and ADME study of novel pyrido[4ʹ,3ʹ:3,4]pyrazolo[1,5-a]pyrimidines as potential tropomyosin receptor kinase A (TrKA) inhibitors. BMC Chemistry, 18(1), 32. [Link]
-
Kovalenko, S. M., Antypenko, L. M., Bizhko, M. V., Kholodnyak, S. V., Karpenko, O. V., & Antypenko, O. M. (2020). Synthesis of Some Derivatives of the 4H-pyrido[4′,3′:5,6]pyrano[2,3-d]pyrimidines. Journal of Heterocyclic Chemistry, 57(5), 2184-2195. [Link]
-
DiMauro, E. F., Newcomb, J., Nunes, J. J., et al. (2022). Discovery of 5,7-Dihydro-6H-pyrrolo[2,3-d]pyrimidin-6-ones as Highly Selective CDK2 Inhibitors. ACS Medicinal Chemistry Letters, 13(11), 1779–1786. [Link]
-
Zhang, Y., Xie, H., Zhao, Y., et al. (2024). Design, Synthesis, Anticancer Evaluation and Molecular Docking of Pyrimidine, Pyrido[4,3-d]pyrimidine and 5,6,7,8-Tetrahydropyrido[3,4-d]pyrimidine Derivatives as Novel KRAS-G12D Inhibitors and PROTACs. Molecules, 29(13), 3098. [Link]
-
Hussein, A. M., & Eladwy, R. A. (2002). Pyrido[2,3-d]pyrimidines and pyrimido[5',4':5,6]pyrido[2,3-d]pyrimidines as new antiviral agents: synthesis and biological activity. Archiv der Pharmazie, 335(6), 289-295. [Link]
-
Wang, Z., Chen, J., & Wang, B. (2014). Synthesis and cytotoxicity evaluation of novel pyrido[3,4-d]pyrimidine derivatives as potential anticancer agents. Medicinal Chemistry Research, 23(8), 3547-3558. [Link]
-
Roskoski, R. Jr. (2019). The role of small molecule inhibitors of cyclin-dependent kinases in the treatment of cancer. Pharmacological Research, 140, 51-69. [Link]
-
Chaurasya, S., Roja, S., Shreenilaya, T., Sangeetha, M., Vinay Sree, Y., & Srivani, M. (2018). Synthesis and Evaluation Of Antiinflammatory Activity of Some New Pyrido [4, 3-D] Pyrimidine Derivatives. International Journal Of Advanced Research In Medical & Pharmaceutical Sciences, 3(8), 1-5. [Link]
-
Hussein, A. M. (2002). Pyrido[2, 3-d]pyrimidines and pyrimido[5', 4':5, 6]pyrido[2, 3-d]pyrimidines as new antiviral agents: synthesis and biological activity. Archiv der Pharmazie, 335(6), 289-95. [Link]
-
Hussein, A. M., & Eladwy, R. A. (2002). Pyrido[2, 3-d]pyrimidines and pyrimido[5',4':5, 6]pyrido[2, 3-d]pyrimidines as new antiviral agents: synthesis and biological activity. Archiv der Pharmazie, 335(6), 289-295. [Link]
-
Al-Suwaidan, I. A., & Al-Issa, S. A. (2022). Chemistry and biological evaluation of pyrido[4,3-d]pyrimidines: A review. Chemical Biology & Drug Design, 99(6), 758-768. [Link]
-
Ye, Q., Ma, J., Wang, P., et al. (2023). Discovery of pyrido[4,3-d]pyrimidinone derivatives as novel Wee1 inhibitors. Bioorganic & Medicinal Chemistry, 87, 117312. [Link]
-
Abdel-Aziz, A. A.-M., El-Azab, A. S., & ElTahir, K. E. H. (2022). Design, synthesis, and anti-cancer evaluation of new pyrido[2,3-d]pyrimidin-4(3H)-one derivatives as potential EGFRWT and EGFRT790M inhibitors and apoptosis inducers. Journal of Enzyme Inhibition and Medicinal Chemistry, 37(1), 1957-1971. [Link]
-
Al-Suwaidan, I. A., & Al-Issa, S. A. (2022). Chemistry and biological evaluation of pyrido[4,3‐d]pyrimidines: A review. Chemical Biology & Drug Design, 99(6), 758-768. [Link]
-
Zhang, Y., Wang, Y., Zhang, J., et al. (2022). Novel pyrido[2,3-b][15][16]oxazine-based EGFR-TK inhibitors: rational design and synthesis of potent and selective agents targeting resistance mutations in non-small cell lung cancer. RSC Medicinal Chemistry, 13(8), 996-1006. [Link]
-
Abdel-Aziz, A. A.-M., El-Azab, A. S., & ElTahir, K. E. H. (2022). Design, synthesis, and anti-cancer evaluation of new pyrido[2,3-d]pyrimidin-4(3H)-one derivatives as potential EGFRWT and EGFRT790M inhibitors and apoptosis inducers. Journal of Enzyme Inhibition and Medicinal Chemistry, 37(1), 1957-1971. [Link]
-
Schenone, S., Bruno, O., Radi, M., et al. (2018). Discovery of Pyrido[3',2':5,6]thiopyrano[4,3-d]pyrimidine-Based Antiproliferative Multikinase Inhibitors. ACS Medicinal Chemistry Letters, 9(8), 793-798. [Link]
-
Al-Mulla, A. (2023). A Review of the Synthesis of Pyrido[2,3-d:5,6-d']dipyrimidine Derivatives Using Multicomponent Reactions. Organic Chemistry Research, 9(2), 164-181. [Link]
-
Ghozlan, S. A. S., & Hassan, A. A. (2020). Review on the Synthesis and Therapeutic Potential of Pyrido[2,3-d], [3,2-d], [3,4-d] and [4,3-d]pyrimidine Derivatives. Mini-Reviews in Medicinal Chemistry, 20(14), 1338-1361. [Link]
-
Cilibrizzi, A., Ginnakouros, A., & Pavan, F. R. (2024). Exploring 4,7-Disubstituted Pyrimido[4,5-d]pyrimidines as Antiviral and Anticancer Agents. Molecules, 29(1), 114. [Link]
-
VanderWel, S. N., Harvey, P. J., McNamara, D. J., et al. (2005). Pyrido[2,3-d]pyrimidin-7-one inhibitors of cyclin-dependent kinases. Bioorganic & Medicinal Chemistry Letters, 15(10), 2583-2587. [Link]
-
de Oliveira, R. S., de Faria, A. R., & de Castro, H. C. (2021). Overview of the Biological Activities of Pyrimido[4,5-d]pyrimidines. Mini-Reviews in Medicinal Chemistry, 21(10), 1238-1248. [Link]
-
El-Gazzar, A. B. A., & Gaafar, A. M. (2024). New pyrazolo[3,4-d]pyrimidine derivatives as EGFR-TK inhibitors. RSC Advances, 14(3), 1686-1701. [Link]
-
Yadav, P., Kumar, R., & Singh, P. (2022). Medicinal chemistry perspective of pyrido[2,3-d]pyrimidines as anticancer agents. RSC Medicinal Chemistry, 13(5), 521-540. [Link]
-
Musso, L., & Dall'Acqua, S. (2021). Development of CDK4/6 Inhibitors: A Five Years Update. Molecules, 26(11), 3326. [Link]
-
El-Sayed, W. M., & Al-Hussain, S. A. (2016). Synthesis and Biological Activities of Some Pyrimidine Derivatives: A Review. Journal of Chemical and Pharmaceutical Research, 8(8), 865-885. [Link]
-
Wang, Y., Zhang, Y., Zhang, J., et al. (2023). Design, synthesis, and biological evaluation of pyrido[2,3-d]pyrimidine and thieno[2,3-d]pyrimidine derivatives as novel EGFRL858R/T790M inhibitors. Journal of Enzyme Inhibition and Medicinal Chemistry, 38(1), 2200235. [Link]
-
El-Gazzar, A. R. B. A., & El-Enany, M. M. (2022). Pyrido[2,3- d ]pyrimidin-7-ones as Specific Inhibitors of Cyclin-Dependent Kinase 4. Current Organic Synthesis, 19(6), 614-625. [Link]
-
de Oliveira, R. S., de Faria, A. R., & de Castro, H. C. (2021). Overview of the Biological Activities of Pyrimido[4,5-d]pyrimidines. Mini-Reviews in Medicinal Chemistry, 21(10), 1238-1248. [Link]
-
El-Sehemy, M. R., & El-Sayed, M. A.-H. (2021). Antiviral Activity of Pyrimidine Containing Compounds: Patent Review. Recent Patents on Anti-Infective Drug Discovery, 16(3), 215-231. [Link]
-
Kamal, A., & Ali, A. (2018). Research developments in the syntheses, anti-inflammatory activities and structure-activity relationships of pyrimidines. RSC Advances, 8(59), 33895-33917. [Link]
-
Illig, C. R., Chen, J., Wall, M. J., et al. (2008). Pyrido[2,3-d]pyrimidin-5-ones: A Novel Class of Antiinflammatory Macrophage Colony-Stimulating Factor-1 Receptor Inhibitors. Journal of Medicinal Chemistry, 51(22), 7272-7283. [Link]
-
Sharma, V., & Kumar, P. (2017). Biological Activity of Pyrimidine Derivativies: A Review. International Journal of Pharmacy and Pharmaceutical Sciences, 9(4), 1-13. [Link]
-
Tzani, A., & Detsi, A. (2022). Synthesis and Anti-Inflammatory Activity of Spiropyrimido[4,5-d]pyrimidine Derivatives. Molecules, 27(8), 2568. [Link]
-
Hassan, G. S. (2013). Synthesis and structure–activity relationship of a pyrimido[4,5-d]pyrimidine derivative with antidepressant activity. Medicinal Chemistry Research, 22(1), 127-135. [Link]
-
Guan, B., & Zhang, Y. (2024). Chemical structure and SAR studies of novel pyrido [4, 3-d] fused... Scientific Reports, 14(1), 1-16. [Link]
-
Hayallah, A. M., & Aboutaleb, N. S. (2014). Design and synthesis of new pyrido[2,3-d]pyrimidine-1,4-dione derivatives as anti-inflammatory agents. Der Pharma Chemica, 6(5), 45-57. [Link]
-
Wang, C., Li, Y., & Zhang, J. (2021). Studies of Interaction Mechanism between Pyrido [3,4-d] Pyrimidine Inhibitors and Mps1. International Journal of Molecular Sciences, 22(16), 9005. [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. Review on the Synthesis and Therapeutic Potential of Pyrido[2,3-d], [3,2-d], [3,4-d] and [4,3-d]pyrimidine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. New pyrazolo[3,4- d ]pyrimidine derivatives as EGFR-TK inhibitors: design, green synthesis, potential anti-proliferative activity and P-glycoprotein i ... - RSC Advances (RSC Publishing) DOI:10.1039/D3RA05401B [pubs.rsc.org]
- 4. Synthesis and cytotoxicity evaluation of novel pyrido[3,4-d]pyrimidine derivatives as potential anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Discovery of 5,7-Dihydro-6H-pyrrolo[2,3-d]pyrimidin-6-ones as Highly Selective CDK2 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Selective inhibition of CDK4/6: A safe and effective strategy for developing anticancer drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Pyrido[2,3-d]pyrimidin-7-one inhibitors of cyclin-dependent kinases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Design, synthesis, and anti-cancer evaluation of new pyrido[2,3-d]pyrimidin-4(3H)-one derivatives as potential EGFRWT and EGFRT790M inhibitors and apoptosis inducers - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Novel pyrido[2,3-b][1,4]oxazine-based EGFR-TK inhibitors: rational design and synthesis of potent and selective agents targeting resistance mutations in non-small cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 11. tandfonline.com [tandfonline.com]
- 12. tandfonline.com [tandfonline.com]
- 13. Discovery of Pyrido[3′,2′:5,6]thiopyrano[4,3-d]pyrimidine-Based Antiproliferative Multikinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Discovery of pyrido[4,3-d]pyrimidinone derivatives as novel Wee1 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Synthesis, anticancer evaluation, molecular docking and ADME study of novel pyrido[4ʹ,3ʹ:3,4]pyrazolo[1,5-a]pyrimidines as potential tropomyosin receptor kinase A (TrKA) inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 16. mdpi.com [mdpi.com]
- 17. Synthesis and Biological Activities of Some Pyrimidine Derivatives: A Review – Oriental Journal of Chemistry [orientjchem.org]
- 18. Antiviral Activity of Pyrimidine Containing Compounds: Patent Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Pyrido [2, 3‐d]pyrimidines and Pyrimido[5′, 4′:5, 6]pyrido[2, 3‐d]pyrimidines as New Antiviral Agents: Synthesis and Biological Activity | Semantic Scholar [semanticscholar.org]
- 20. Pyrido[2, 3-d]pyrimidines and pyrimido[5',4':5, 6]pyrido[2, 3-d]pyrimidines as new antiviral agents: synthesis and biological activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. researchgate.net [researchgate.net]
- 22. [PDF] Synthesis and Evaluation Of Antiinflammatory Activity of Some New Pyrido [4, 3-D] Pyrimidine Derivatives | Semantic Scholar [semanticscholar.org]
- 23. pubs.acs.org [pubs.acs.org]
- 24. Research developments in the syntheses, anti-inflammatory activities and structure–activity relationships of pyrimidines - PMC [pmc.ncbi.nlm.nih.gov]
- 25. researchgate.net [researchgate.net]
The Ascendant Pyrido[4,3-d]pyrimidin-5(6H)-one Scaffold: A Technical Guide for Medicinal Chemists
Abstract
The pyrido[4,3-d]pyrimidin-5(6H)-one core is a privileged heterocyclic scaffold that has garnered significant attention in medicinal chemistry due to its remarkable versatility and potent biological activities. This technical guide provides an in-depth exploration of this scaffold, offering researchers, scientists, and drug development professionals a comprehensive resource. We will delve into the strategic synthesis of this core, its diverse therapeutic applications with a focus on oncology, the intricate structure-activity relationships that govern its efficacy, and detailed experimental protocols. This guide is designed to not only inform but also to empower researchers in their quest to develop novel therapeutics based on this promising scaffold.
Introduction: The Strategic Value of the this compound Core
Fused heterocyclic systems are the cornerstone of modern drug discovery, and among them, the pyridopyrimidines stand out for their diverse pharmacological profiles. The this compound scaffold, an isomeric variant of the more extensively studied pyrido[2,3-d]pyrimidines, presents a unique spatial arrangement of nitrogen atoms and hydrogen bond donors and acceptors. This distinct topology allows for specific interactions with a variety of biological targets, leading to a broad spectrum of activities, including potent kinase inhibition.
The dysregulation of protein kinases is a hallmark of numerous diseases, most notably cancer. Kinases play a pivotal role in cell signaling pathways that control cell growth, proliferation, and survival. The this compound scaffold has emerged as a promising platform for the design of selective and potent kinase inhibitors, offering new avenues for therapeutic intervention. This guide will illuminate the chemical intricacies and biological potential of this important molecular framework.
Synthetic Strategies: Constructing the Core and Its Analogs
The efficient and versatile synthesis of the this compound core is paramount for exploring its therapeutic potential. Several synthetic routes have been developed, with the choice of method often depending on the desired substitution pattern.
Key Synthetic Approaches
A prevalent strategy for the construction of the this compound scaffold involves the cyclization of appropriately substituted pyridine precursors. One effective method starts from 4-aminonicotinic acid derivatives. Treatment of a pyrido[4,3-d][1][2]oxazin-4-one or an ethyl 4-amidonicotinate with various amines leads to the formation of a 4-amidonicotinamide intermediate. This intermediate can then be cyclized, either through prolonged reaction with the amine or by thermal induction, to yield the desired pyrido[4,3-d]pyrimidin-4(3H)-one core[3].
Another versatile approach utilizes 4-amino-2-chloronicotinonitrile as a strategic starting material. The ortho-amino and cyano groups are primed for cyclization to form the pyrimidine ring, while the reactive chloro substituent at the 2-position provides a handle for further diversification through nucleophilic substitution reactions[4].
A general synthetic workflow for accessing 2,4-disubstituted pyrido[4,3-d]pyrimidin-5(6H)-ones is depicted below:
Sources
- 1. Synthesis and Biological Evaluation of Pyrido[2,3-d]pyrimidine-2,4-dione Derivatives as eEF-2K Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. tandfonline.com [tandfonline.com]
- 3. The synthesis of pyrido[4,3-d]pyrimidin-4(3H)-ones from 4-amino-nicotinic acid - Journal of the Chemical Society C: Organic (RSC Publishing) [pubs.rsc.org]
- 4. pdf.benchchem.com [pdf.benchchem.com]
A Technical Guide to the Anticancer Potential of Pyrido[4,3-d]pyrimidin-5(6H)-one Compounds
Executive Summary
The Pyrido[4,3-d]pyrimidine scaffold is emerging as a privileged structure in modern oncology research, demonstrating significant potential as a versatile core for the development of targeted anticancer agents. This guide provides an in-depth technical analysis of compounds based on the Pyrido[4,3-d]pyrimidin-5(6H)-one core, synthesizing current literature to offer a comprehensive resource for researchers, chemists, and drug development professionals. We will dissect the synthetic strategies employed to generate chemical diversity, elucidate the primary mechanisms of action targeting critical oncogenic pathways, and explore the structure-activity relationships that govern potency and selectivity. This document is grounded in field-proven insights, presenting experimental protocols as self-validating systems and grounding all mechanistic claims in authoritative, verifiable sources.
Introduction: A Privileged Scaffold in Oncology
The landscape of cancer therapy has been revolutionized by the advent of small-molecule inhibitors that target specific proteins driving malignant growth. Within this landscape, fused heterocyclic systems, particularly those containing the pyrimidine ring, are foundational. The quinazoline scaffold, for example, is the core of numerous FDA-approved tyrosine kinase inhibitors like Gefitinib and Erlotinib.[1] The Pyrido[4,3-d]pyrimidine core represents a strategic evolution of this concept. As a bioisostere of quinazoline, it replaces a benzene ring with pyridine, introducing a nitrogen atom that can alter solubility, metabolic stability, and, most critically, create new hydrogen bonding opportunities with target proteins. This subtle change unlocks new chemical space and provides a robust framework for developing novel inhibitors against both established and challenging cancer targets.
Synthetic Strategies for Scaffold Elaboration
The therapeutic potential of any chemical scaffold is contingent upon the ability to synthesize a diverse library of analogues for biological screening. The Pyrido[4,3-d]pyrimidine core is amenable to several robust synthetic routes that allow for systematic modification and optimization.
A common and effective strategy involves the cyclocondensation of a substituted aminopyridine precursor. For instance, a convenient route to the related pyrido[3,4-d]pyrimidine core involves the thermal cyclocondensation of an ethyl 3-amino-2-chloroisonicotinate with chloroformamidine hydrochloride.[1] Subsequent modifications, particularly at the 4-position, are crucial for tuning the biological activity. This position can be activated (e.g., as a 4-chloro intermediate) to enable a variety of coupling reactions.[1]
Key diversification reactions include:
-
Nucleophilic Aromatic Substitution (SNAr): The activated 4-chloro group readily reacts with amines, phenols, and thiols, allowing for the introduction of a wide range of side chains.[1]
-
Palladium-Catalyzed Cross-Coupling: Reactions like the Suzuki coupling (with boronic acids) and Buchwald-Hartwig cross-coupling (with heteroarylamines) are instrumental in creating C-C and C-N bonds, respectively, to append more complex aryl and heteroaryl moieties.[1]
These synthetic methodologies provide a powerful toolkit for exploring the structure-activity relationships required for rational drug design.
Caption: Generalized workflow for the synthesis and diversification of Pyrido[4,3-d]pyrimidine compounds.
Mechanism of Action: Targeting Key Oncogenic Pathways
Pyrido[4,3-d]pyrimidine derivatives have demonstrated the ability to inhibit a range of protein kinases that are critical for tumor growth and survival. Their mechanism of action is primarily centered on competitive inhibition at the ATP-binding site of these enzymes.
A. Inhibition of Cell Cycle Kinases: The Case of Wee1
The cell cycle is a tightly regulated process, and its dysregulation is a hallmark of cancer. Wee1 kinase is a critical gatekeeper of the G2/M checkpoint, preventing cells from entering mitosis with damaged DNA. Inhibiting Wee1 can force cancer cells with DNA defects (often caused by chemotherapy or radiation) into a premature, catastrophic mitosis, leading to cell death.
Several Pyrido[4,3-d]pyrimidinone derivatives have been identified as potent Wee1 inhibitors, with IC50 values in the nanomolar range.[2] Mechanistic studies reveal that these compounds induce cancer cell apoptosis and cause cell cycle arrest, validating their on-target effect.[2] The selectivity of these compounds is a key attribute; for example, compound 34 from one study showed over 500-fold selectivity for Wee1 over a panel of 9 other kinases, minimizing potential off-target effects.[2]
Caption: Mechanism of action for Wee1 inhibitors leading to mitotic catastrophe and apoptosis.
B. Targeting Oncogenic KRAS Mutants
Mutations in the KRAS gene are among the most common drivers of human cancers, particularly in pancreatic, colorectal, and lung cancers. The KRAS-G12D mutation is notoriously difficult to target due to the protein's high affinity for GTP and its smooth surface, which lacks deep pockets for inhibitor binding.[3][4]
Recent studies have successfully designed Pyrido[4,3-d]pyrimidine derivatives that act as novel KRAS-G12D inhibitors.[3][5] Compound 10c , for instance, demonstrated selective anti-proliferative activity in Panc1 cells (which harbor the KRAS-G12D mutation) with an IC50 of 1.40 µM, showing 4.9-fold greater selectivity over wild-type cells.[3][4] Molecular docking simulations suggest that these inhibitors bind in the SWII allosteric pocket, with key hydrogen bonds formed with residues like Asp12 and Gly60.[3][4] Another compound, 10k , showed potent enzymatic inhibition of KRAS-G12D with an IC50 of 0.009 µM.[3][4]
C. Broader Kinase Inhibition Profile
The versatility of the pyridopyrimidine scaffold is further highlighted by the activity of its various isomers against other important cancer targets.
-
Tropomyosin Receptor Kinase A (TrKA): Fused pyridopyrazolo[1,5-a]pyrimidine derivatives have shown potent inhibitory effects on TrKA, with IC50 values as low as 0.047 µg/ml, comparable to the standard drug Larotrectinib.[6] These compounds were shown to induce G2/M phase cell cycle arrest and apoptosis.[6]
-
VEGFR-2 (KDR): Pyrido[3′,2′:5,6]thiopyrano[4,3-d]pyrimidine derivatives have been developed as multikinase inhibitors with potent activity against VEGFR-2, a key regulator of angiogenesis.[7] The 2-anilino moiety on this scaffold was found to be crucial for establishing a double hydrogen bond interaction within the enzyme's hinge region.[7]
-
EGFR: Pyrido[2,3-d]pyrimidin-4(3H)-one derivatives have been designed to target both wild-type EGFR and the T790M mutant, which confers resistance to first-generation inhibitors.[8][9] One compound, 8a , exhibited potent inhibition with IC50 values of 0.099 µM and 0.123 µM against EGFRWT and EGFRT790M, respectively.[8]
Quantitative Data Summary & SAR Insights
Structure-activity relationship (SAR) studies are essential for optimizing lead compounds. For the pyridopyrimidine class, specific substitutions at key positions on the heterocyclic core have been shown to dramatically influence potency and selectivity.
| Compound Class/ID | Target(s) | IC50 Value | Cell Line(s) | Key SAR Insights | Citation |
| Compound 10k | KRAS-G12D (enzymatic) | 0.009 µM | - | Homopiperazine moiety interacts with Glu92/His95. | [3][4] |
| Compound 10c | KRAS-G12D (cellular) | 1.40 µM | Panc1 | Protonated 3,8-diazabicyclo[3.2.1]octane moiety forms H-bonds with Asp12/Gly60. | [3][4] |
| Compound 34 | Wee1 | 19-1485 nM (range) | MV-4-11, T47D | A novel pyrido[4,3-d]pyrimidinone scaffold demonstrates high potency and selectivity. | [2] |
| Compound 8a | EGFRWT, EGFRT790M | 0.099 µM, 0.123 µM | PC-3 | Tetracyclic expansion of the pyrido[2,3-d]pyrimidin-4(3H)-one core enhances activity. | [8] |
| Compound 16c | TrKA (enzymatic) | 0.047 µg/ml | HepG2 | Specific arylhydrazone derivatives show potent inhibition. | [6] |
| Anilino-pyridothiopyranopyrimidines | VEGFR-2 (KDR) | low µM / sub-µM | HUVEC, A-431 | A 2-anilino side moiety is critical for interaction with the C919 residue in the hinge region. | [7] |
Key Experimental Protocols: A Self-Validating Approach
To ensure data integrity and reproducibility, experimental protocols must be designed as self-validating systems with appropriate controls.
Protocol 1: In Vitro Kinase Inhibition Assay (Example: Wee1)
This protocol determines the direct inhibitory effect of a compound on the enzymatic activity of a purified kinase.
-
Preparation:
-
Prepare a reaction buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA).
-
Serially dilute the Pyrido[4,3-d]pyrimidinone test compound in 100% DMSO, followed by a further dilution in reaction buffer. The final DMSO concentration in the assay should be ≤1%.
-
Prepare a positive control inhibitor (e.g., a known Wee1 inhibitor) and a vehicle control (DMSO).
-
-
Reaction Initiation:
-
In a 96-well plate, add 5 µL of the diluted test compound or control.
-
Add 20 µL of a substrate/ATP mixture (e.g., Ulight™-CDKtide substrate and 10 µM ATP).
-
Initiate the reaction by adding 5 µL of purified Wee1 enzyme solution.
-
-
Incubation & Detection:
-
Incubate the plate for 60 minutes at room temperature.
-
Stop the reaction by adding 10 µL of EDTA solution.
-
Add 10 µL of Europium-labeled anti-phospho-CDK1 (pY15) antibody detection solution.
-
Incubate for 60 minutes at room temperature to allow antibody binding.
-
-
Data Acquisition:
-
Read the plate using a time-resolved fluorescence resonance energy transfer (TR-FRET) capable plate reader.
-
Causality Check: The signal should decrease in a dose-dependent manner with the test compound and positive control, while the vehicle control should show high signal (high enzyme activity).
-
-
Analysis:
-
Calculate the percent inhibition relative to the vehicle control.
-
Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
-
Protocol 2: Cell Viability Assay (CCK-8 Method)
This protocol assesses the effect of a compound on the proliferation and viability of cancer cells.[3][4]
-
Cell Seeding:
-
Culture cancer cells (e.g., Panc1 for KRAS-G12D studies) under standard conditions (37°C, 5% CO₂).
-
Trypsinize and count the cells. Seed 5,000 cells per well in a 96-well plate and allow them to adhere overnight.
-
System Validation: A cell-free well (blank) must be included.
-
-
Compound Treatment:
-
Prepare serial dilutions of the test compound in culture medium.
-
Remove the old medium from the cells and add 100 µL of the medium containing the test compound, a positive control (e.g., a known cytotoxic drug), or a vehicle control (DMSO, final concentration ≤0.5%).
-
-
Incubation:
-
Incubate the plate for 72 hours under standard culture conditions.
-
-
Detection:
-
Add 10 µL of CCK-8 solution to each well.
-
Incubate for 1-4 hours until the vehicle control wells turn a distinct orange color.
-
-
Data Acquisition:
-
Measure the absorbance at 450 nm using a microplate reader.
-
-
Analysis:
-
Subtract the absorbance of the blank well from all other readings.
-
Calculate the percent viability relative to the vehicle-treated control cells.
-
Plot the percent viability against the logarithm of the compound concentration to determine the IC50 value.
-
Future Directions and Conclusion
The this compound scaffold and its related isomers represent a highly promising and versatile platform for the development of novel anticancer therapeutics. The existing body of research demonstrates potent and selective activity against critical, high-value oncology targets like Wee1 and mutant KRAS.
Future research should focus on:
-
In Vivo Efficacy: Translating the potent in vitro activity into animal models of cancer to assess pharmacokinetics, pharmacodynamics, and anti-tumor efficacy.
-
Selectivity Profiling: Expanding kinase screening panels to fully understand the selectivity profile of lead compounds and proactively identify potential off-target liabilities.
-
ADME Optimization: Systematically modifying lead compounds to improve their drug-like properties, including solubility, metabolic stability, and oral bioavailability.[2][6]
-
Combination Therapies: Exploring the synergistic potential of these inhibitors with standard-of-care chemotherapies or other targeted agents.
References
-
Al-Ostoot, F.H., et al. (2024). Synthesis, anticancer evaluation, molecular docking and ADME study of novel pyrido[4ʹ,3ʹ:3,4]pyrazolo[1,5-a]pyrimidines as potential tropomyosin receptor kinase A (TrKA) inhibitors. BMC Chemistry. Available at: [Link]
-
Zhang, Y., et al. (2024). Design, Synthesis, Anticancer Evaluation and Molecular Docking of Pyrimidine, Pyrido[4,3-d]pyrimidine and 5,6,7,8-Tetrahydropyrido[3,4-d]pyrimidine Derivatives as Novel KRAS-G12D Inhibitors and PROTACs. Molecules. Available at: [Link]
-
Schenone, S., et al. (2018). Discovery of Pyrido[3′,2′:5,6]thiopyrano[4,3-d]pyrimidine-Based Antiproliferative Multikinase Inhibitors. Journal of Medicinal Chemistry. Available at: [Link]
-
Yadav, P., et al. (2023). Medicinal chemistry perspective of pyrido[2,3-d]pyrimidines as anticancer agents. RSC Medicinal Chemistry. Available at: [Link]
-
Wang, Z., et al. (2014). Synthesis and cytotoxicity evaluation of novel pyrido[3,4-d]pyrimidine derivatives as potential anticancer agents. Medicinal Chemistry Research. Available at: [Link]
-
Abdel-Maksoud, M.S., et al. (2022). Design, synthesis, and anti-cancer evaluation of new pyrido[2,3-d]pyrimidin-4(3H)-one derivatives as potential EGFRWT and EGFRT790M inhibitors. Journal of Enzyme Inhibition and Medicinal Chemistry. Available at: [Link]
-
Yadav, P., et al. (2023). Medicinal chemistry perspective of pyrido[2,3-d]pyrimidines as anticancer agents. RSC Publishing. Available at: [Link]
-
Zhang, Y., et al. (2024). Design, Synthesis, Anticancer Evaluation and Molecular Docking of Pyrimidine, Pyrido[4,3-d]pyrimidine and 5,6,7,8-Tetrahydropyrido[3,4-d]pyrimidine Derivatives as Novel KRAS-G12D Inhibitors and PROTACs. Semantic Scholar. Available at: [Link]
-
Abdel-Maksoud, M.S., et al. (2022). Design, synthesis, and anti-cancer evaluation of new pyrido[2,3-d]pyrimidin-4(3H)-one derivatives as potential EGFRWT and EGFRT. Semantic Scholar. Available at: [Link]
-
Xing, C., et al. (2021). Studies of Interaction Mechanism between Pyrido [3,4-d] Pyrimidine Inhibitors and Mps1. International Journal of Molecular Sciences. Available at: [Link]
-
Al-Ghorbani, M., et al. (2022). Synthesis and anticancer activity of novel pyrazolo[4′,3′:5,6]pyrano[2,3-d] pyrimidin-5(2H)-one derivatives. ResearchGate. Available at: [Link]
-
Ye, Q., et al. (2023). Discovery of pyrido[4,3-d]pyrimidinone derivatives as novel Wee1 inhibitors. Bioorganic & Medicinal Chemistry. Available at: [Link]
-
Zhang, Y., et al. (2024). Design, Synthesis, Anticancer Evaluation and Molecular Docking of Pyrimidine, Pyrido[4,3-d]pyrimidine and 5,6,7,8-Tetrahydropyrido[3,4-d]pyrimidine Derivatives as Novel KRAS-G12D Inhibitors and PROTACs. PubMed Central. Available at: [Link]
-
Ukrprom, G. (2018). Synthesis of Some Derivatives of the 4H-pyrido[4′,3′:5,6]pyrano[2,3-d]pyrimidines. ResearchGate. Available at: [Link]
-
Xing, C., et al. (2021). Studies of Interaction Mechanism between Pyrido [3,4-d] Pyrimidine Inhibitors and Mps1. Semantic Scholar. Available at: [Link]
Sources
- 1. Synthesis and cytotoxicity evaluation of novel pyrido[3,4-d]pyrimidine derivatives as potential anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Discovery of pyrido[4,3-d]pyrimidinone derivatives as novel Wee1 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Design, Synthesis, Anticancer Evaluation and Molecular Docking of Pyrimidine, Pyrido[4,3-d]pyrimidine and 5,6,7,8-Tetrahydropyrido[3,4-d]pyrimidine Derivatives as Novel KRAS-G12D Inhibitors and PROTACs | MDPI [mdpi.com]
- 4. Design, Synthesis, Anticancer Evaluation and Molecular Docking of Pyrimidine, Pyrido[4,3-d]pyrimidine and 5,6,7,8-Tetrahydropyrido[3,4-d]pyrimidine Derivatives as Novel KRAS-G12D Inhibitors and PROTACs - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 6. Synthesis, anticancer evaluation, molecular docking and ADME study of novel pyrido[4ʹ,3ʹ:3,4]pyrazolo[1,5-a]pyrimidines as potential tropomyosin receptor kinase A (TrKA) inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Discovery of Pyrido[3′,2′:5,6]thiopyrano[4,3-d]pyrimidine-Based Antiproliferative Multikinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Design, synthesis, and anti-cancer evaluation of new pyrido[2,3-d]pyrimidin-4(3H)-one derivatives as potential EGFRWT and EGFRT790M inhibitors and apoptosis inducers - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
The Antimicrobial Potential of Pyrido[4,3-d]pyrimidin-5(6H)-one: A Technical Guide for Drug Discovery Professionals
In an era defined by the escalating threat of antimicrobial resistance, the quest for novel chemical scaffolds with potent and broad-spectrum antimicrobial activity is a paramount challenge for the scientific community. Among the myriad of heterocyclic compounds explored, the Pyrido[4,3-d]pyrimidin-5(6H)-one nucleus has emerged as a promising framework for the development of new anti-infective agents. This technical guide provides an in-depth exploration of the antimicrobial properties of this compound derivatives, offering a comprehensive resource for researchers, scientists, and drug development professionals engaged in the discovery of next-generation antimicrobial therapies.
Introduction: The Imperative for New Antimicrobial Agents
The relentless rise of multidrug-resistant (MDR) pathogens constitutes a grave and growing global health crisis. The diminishing efficacy of existing antibiotic arsenals necessitates a paradigm shift in antimicrobial drug discovery, with a focus on identifying novel molecular targets and chemical entities that can circumvent established resistance mechanisms. Fused heterocyclic systems, by virtue of their structural complexity and diverse pharmacophoric features, represent a rich reservoir for the identification of new antimicrobial leads. The Pyrido[4,3-d]pyrimidine scaffold, an amalgamation of a pyridine and a pyrimidine ring, has garnered significant interest due to its diverse biological activities, including anticancer and antimicrobial properties. This guide will specifically delve into the this compound core, elucidating its synthesis, antimicrobial profile, and the critical structure-activity relationships that govern its biological function.
The this compound Scaffold: Synthesis and Chemical Space
The synthetic accessibility of the this compound core is a crucial factor in its viability as a template for drug discovery. A versatile and efficient method for the synthesis of 2,4-disubstituted Pyrido[4,3-d]pyrimidin-5(6H)-ones has been developed, allowing for the systematic exploration of the chemical space around this scaffold.[1] The general synthetic strategy often involves the construction of the fused ring system from appropriately substituted pyridine or pyrimidine precursors.
A key synthetic approach involves the acid-promoted cyclization of a cyano enamine to furnish a 2,4-bis(methylthio)this compound intermediate.[1] This key intermediate serves as a versatile platform for further diversification. The differential reactivity of the two methylthio groups allows for selective displacement reactions. Typically, the 4-methylthio group is more susceptible to nucleophilic substitution, enabling the introduction of a wide array of anilines. Subsequent oxidation of the 2-methylthio group to the corresponding sulfone activates it for a second nucleophilic substitution, allowing for the introduction of various amines.[1] This sequential displacement strategy provides a robust and flexible route to a diverse library of 2,4-disubstituted this compound derivatives.
Caption: Potential mechanisms of antimicrobial action for this compound derivatives.
Structure-Activity Relationship (SAR) Studies: Guiding Lead Optimization
Understanding the structure-activity relationship (SAR) is fundamental to the rational design and optimization of potent antimicrobial agents. For the this compound scaffold, the substituents at the C2 and C4 positions play a pivotal role in determining the antimicrobial activity and spectrum.
While comprehensive SAR studies specifically for the this compound core are still being established, general trends can be inferred from related pyridopyrimidine series. For instance, in a series of pyrazolo[3,4-d]pyrimidine derivatives, it was suggested that the introduction of large electron-donating groups on a phenyl ring at the C6 position could enhance antibacterial activity. [2]This highlights the importance of electronic and steric factors in the interaction of these compounds with their biological targets.
The nature of the substituents at the C2 and C4 positions significantly influences the overall lipophilicity, electronic distribution, and steric profile of the molecule, all of which can impact cell permeability, target binding, and metabolic stability. A systematic exploration of different amine and aniline substitutions at these positions is crucial for delineating a clear SAR and identifying key structural motifs that confer potent antimicrobial activity.
Caption: Conceptual diagram of SAR for this compound derivatives.
Experimental Protocols: A Guide to In Vitro Evaluation
To ensure the reproducibility and comparability of antimicrobial screening data, standardized experimental protocols are essential. The following provides a detailed, step-by-step methodology for determining the Minimum Inhibitory Concentration (MIC) of this compound derivatives using the broth microdilution method.
Protocol: Broth Microdilution Assay for MIC Determination
Objective: To determine the lowest concentration of a this compound derivative that inhibits the visible growth of a specific microorganism.
Materials:
-
Test this compound compounds
-
Dimethyl sulfoxide (DMSO) for stock solution preparation
-
Cation-adjusted Mueller-Hinton Broth (CAMHB) for bacteria or RPMI-1640 medium for fungi
-
96-well microtiter plates
-
Bacterial or fungal inoculums standardized to 0.5 McFarland turbidity
-
Positive control antibiotic (e.g., ciprofloxacin for bacteria, fluconazole for fungi)
-
Negative control (broth only)
-
Incubator
Procedure:
-
Preparation of Stock Solutions: Dissolve the test compounds in DMSO to a high concentration (e.g., 10 mg/mL).
-
Serial Dilutions: Perform two-fold serial dilutions of the compound stock solutions in the appropriate broth directly in the 96-well plates to achieve a range of final concentrations to be tested (e.g., from 128 µg/mL to 0.25 µg/mL).
-
Inoculum Preparation: Prepare a suspension of the test microorganism in sterile saline or broth and adjust the turbidity to match a 0.5 McFarland standard (approximately 1.5 x 10^8 CFU/mL for bacteria). Dilute this suspension in the appropriate broth to achieve a final inoculum concentration of approximately 5 x 10^5 CFU/mL in each well.
-
Inoculation: Add the standardized inoculum to each well of the microtiter plate containing the serially diluted compounds. Include a positive control well (inoculum in broth without compound) and a negative control well (broth only).
-
Incubation: Incubate the plates at 35 ± 2 °C for 18-24 hours for bacteria, or at a temperature and duration appropriate for the fungal species being tested.
-
MIC Determination: After incubation, visually inspect the plates for turbidity. The MIC is defined as the lowest concentration of the compound at which there is no visible growth of the microorganism.
Future Perspectives and Conclusion
The this compound scaffold represents a promising starting point for the development of novel antimicrobial agents. The synthetic accessibility and the potential for diverse functionalization at the C2 and C4 positions provide a rich chemical space for exploration. While the antimicrobial data for this specific isomer is still in its early stages, the promising activity of related pyridopyrimidine derivatives provides a strong impetus for further investigation.
Future research efforts should focus on:
-
Systematic SAR studies: Synthesizing and screening a focused library of 2,4-disubstituted this compound derivatives to establish clear structure-activity relationships.
-
Mechanism of action studies: Elucidating the specific molecular targets and mechanisms by which these compounds exert their antimicrobial effects.
-
In vivo efficacy and toxicity studies: Evaluating the most promising lead compounds in animal models of infection and assessing their safety profiles.
-
Combating resistance: Investigating the potential of these compounds to overcome existing resistance mechanisms and their propensity for resistance development.
References
[1]Tian, X., Suarez, D. P., Li, W. H. H., & Axten, J. M. (2019). An efficient synthesis of 2,4-disubstituted pyrido[4,3-d]pyrimidin-5(6H)-ones. Tetrahedron Letters, 60(42), 151148. [Link] [3]Al-Ghorbani, M., El-Gazzar, A. B. A., & Hafez, H. N. (2021). Synthesis, design, and antimicrobial activity of pyrido[2,3-d]t[1][3][4]riazolo[4,3-a]pyrimidinones based on quinoline derivatives. Journal of the Iranian Chemical Society, 18(11), 2931-2944. [Link] [2]Al-Abdullah, E. S., Al-Dies, A. M., El-Emam, A. A., & Al-Deeb, O. A. (2021). Evaluation and structure–activity relationship analysis of a new series of 4-imino-5 H-pyrazolo[3,4-d] pyrimidin-5-amines as potential antibacterial agents. Journal of the Iranian Chemical Society, 18(1), 139-151. [Link] [4]El-Sayed, W. A., Al-Ghorbani, M., & El-Gazzar, A. B. A. (2022). Synthesis and Antimicrobial, Anticancer and Anti-Oxidant Activities of Novel 2,3-Dihydropyrido[2,3-d]pyrimidine-4-one and Pyrrolo[2,1-b]b[1][2]enzothiazole Derivatives via Microwave-Assisted Synthesis. Molecules, 27(4), 1234. [Link] [5]Abeed, A. A. O., El-Sayed, W. A., & Abdel-Rahman, A. A.-H. (2024). Synthesis and antimicrobial activity of novel pyrido[2,3-d]pyrimidin-4(1H)-ones, and 2-pyrazoline derivatives. Arkivoc, 2024(8), 202412289. [Link] [6]Fang, Z., Li, Y., Zheng, Y., Li, X., Lu, Y. J., Yan, S. C., ... & Sun, N. (2021). Antibacterial activity and mechanism of action of a thiophenyl substituted pyrimidine derivative. RSC advances, 11(15), 8763-8771. [Link] [7]Acosta, P. A., Insuasty, B. A., Ortiz, A., & Quiroga, J. (2015). Solvent-free microwave-assisted Synthesis of novel pyrazolo[4',3':5,6]pyrido[2,3-d]pyrimidines with potential antifungal activity. Molecules, 20(3), 4837-4854. [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. Antibacterial activity and mechanism of action of a thiophenyl substituted pyrimidine derivative - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 7. researchgate.net [researchgate.net]
An In-depth Technical Guide to the Kinase Inhibitory Activity of Pyrido[4,3-d]pyrimidin-5(6H)-one Derivatives
Abstract
The Pyrido[4,3-d]pyrimidin-5(6H)-one scaffold has emerged as a privileged structure in medicinal chemistry, demonstrating significant potential as a versatile inhibitor of various protein kinases. This technical guide provides an in-depth exploration of the synthesis, mechanism of action, structure-activity relationships (SAR), and preclinical evaluation of this important class of kinase inhibitors. We will delve into the rationale behind targeting specific kinases with this scaffold, with a particular focus on recent advancements in the development of Wee1 inhibitors. Furthermore, this guide furnishes detailed, field-proven protocols for essential biochemical and cell-based assays crucial for the characterization of these compounds, ensuring scientific integrity and reproducibility. This document is intended for researchers, scientists, and drug development professionals engaged in the discovery and development of novel kinase inhibitors.
Introduction: The Prominence of the Pyrido[4,3-d]pyrimidine Scaffold in Kinase Inhibition
Protein kinases are a large family of enzymes that play a critical role in regulating a majority of cellular processes, including growth, differentiation, and apoptosis.[1] Dysregulation of kinase activity is a hallmark of numerous diseases, most notably cancer, making them a prime target for therapeutic intervention.[2] The development of small molecule kinase inhibitors has revolutionized the treatment of various malignancies and other diseases.[3]
The pyridopyrimidine core, a heterocyclic scaffold, has been extensively explored for its kinase inhibitory properties. Different isomers, such as pyrido[2,3-d]-, pyrido[3,4-d]-, and pyrido[4,3-d]pyrimidines, have yielded potent inhibitors against a range of kinases, including Epidermal Growth Factor Receptor (EGFR), Cyclin-Dependent Kinases (CDKs), and Vascular Endothelial Growth Factor Receptor (VEGFR).[1][4][5]
This guide will focus specifically on the This compound core. Recent studies have highlighted the potential of this particular scaffold in developing highly selective and potent kinase inhibitors. A notable example is the discovery of novel Wee1 kinase inhibitors based on this structure.[6] Wee1 is a critical regulator of the G2/M cell cycle checkpoint, and its inhibition represents a promising therapeutic strategy for cancer.[6]
This document will serve as a comprehensive resource, covering the key aspects of this compound kinase inhibitors from their chemical synthesis to their biological evaluation.
Synthetic Strategies for this compound Derivatives
The synthesis of the this compound core and its derivatives can be achieved through various synthetic routes. A general and adaptable approach often involves the construction of the fused ring system from appropriately substituted pyridine precursors. While specific reaction conditions may vary depending on the desired substitutions, a representative synthetic scheme is outlined below.
General Synthetic Workflow
Caption: Generalized synthetic workflow for this compound derivatives.
A common synthetic strategy involves the reaction of a substituted pyridine derivative with an amidine or guanidine to construct the pyrimidine ring.[2] The resulting this compound core can then be further functionalized at various positions to explore the structure-activity relationship (SAR). For instance, Suzuki or Buchwald-Hartwig cross-coupling reactions can be employed to introduce aryl or heteroaryl moieties, which are often crucial for potent kinase inhibition.[7]
Mechanism of Kinase Inhibition
This compound derivatives typically function as ATP-competitive inhibitors. They bind to the ATP-binding pocket of the kinase, preventing the binding of ATP and subsequent phosphorylation of the substrate. The potency and selectivity of these inhibitors are dictated by the specific interactions they form with the amino acid residues within the ATP-binding site.
Key Binding Interactions
Molecular docking and co-crystallography studies of related pyridopyrimidine scaffolds have revealed several key interactions that contribute to their inhibitory activity:[2][4]
-
Hinge Region Interaction: A crucial hydrogen bond is often formed between a nitrogen atom in the pyrimidine ring and the backbone amide of a conserved residue in the hinge region of the kinase. This interaction anchors the inhibitor in the active site.[2][4]
-
Hydrophobic Pockets: The substituted pyridine portion and other hydrophobic substituents on the core structure occupy hydrophobic pockets within the ATP-binding site, contributing to the overall binding affinity.
-
Gatekeeper Residue: The nature of the substituent near the "gatekeeper" residue can significantly influence the inhibitor's selectivity for different kinases.
Caption: Key interactions of a this compound inhibitor within the kinase active site.
Structure-Activity Relationship (SAR) Studies
Systematic modification of the this compound scaffold is essential for optimizing potency, selectivity, and pharmacokinetic properties. SAR studies on this and related scaffolds have provided valuable insights for rational drug design.
Key SAR Observations
| Position of Substitution | Effect on Activity | Rationale |
| R1 (Pyridine Ring) | Modulates potency and selectivity | Interacts with the hydrophobic pocket and can influence the orientation of the core in the active site. |
| R2 (Pyrimidine Ring) | Can enhance potency | Can form additional hydrogen bonds or hydrophobic interactions. |
| N6 (Lactam Nitrogen) | Affects solubility and cell permeability | Substitution at this position can be used to tune physicochemical properties. |
Table 1: General Structure-Activity Relationship Trends for this compound Derivatives.
For example, in the development of Wee1 inhibitors, modifications at the R1 and R2 positions of the Pyrido[4,3-d]pyrimidinone core were systematically explored to achieve high potency and selectivity.[6]
Preclinical Evaluation: A Focus on Wee1 Inhibition
As a case study, we will examine the preclinical evaluation of a series of Pyrido[4,3-d]pyrimidinone derivatives as Wee1 inhibitors.[6]
In Vitro Kinase Inhibition
The inhibitory activity of the compounds against Wee1 and a panel of other kinases was determined using biochemical assays. A representative compound, Compound 34 , demonstrated potent inhibition of Wee1 with an IC50 in the nanomolar range and showed remarkable selectivity (>500-fold) against a panel of nine other kinases.[6]
Cell-Based Activity
The anti-proliferative activity of the compounds was assessed in various cancer cell lines. Compound 34 was found to induce cancer cell apoptosis and cause cell cycle arrest in the G0/G1 phase.[6]
Downstream Biomarker Analysis
To confirm the mechanism of action in a cellular context, the effect of the inhibitors on downstream biomarkers of Wee1 activity was investigated. Treatment with Compound 34 led to a measurable effect on these biomarkers, confirming its on-target activity.[6]
| Compound | Wee1 IC50 (nM) | Selectivity (fold) | Cellular Effect |
| Compound 34 | < 10 | > 500 | Apoptosis, G0/G1 arrest |
Table 2: Preclinical Profile of a Representative Pyrido[4,3-d]pyrimidinone Wee1 Inhibitor.[6]
Experimental Protocols
To ensure the integrity and reproducibility of research in this area, this section provides detailed, step-by-step protocols for key in vitro assays.
In Vitro Kinase Inhibition Assay (ADP-Glo™)
This assay quantifies kinase activity by measuring the amount of ADP produced during the kinase reaction.[8][9]
Materials:
-
Kinase of interest (e.g., Wee1)
-
Kinase substrate
-
ATP
-
This compound test compounds
-
ADP-Glo™ Kinase Assay Kit (Promega)
-
White, opaque 96- or 384-well plates
-
Luminometer
Protocol:
-
Kinase Reaction:
-
Prepare a reaction mixture containing the kinase, its substrate, and the test compound at various concentrations in a kinase buffer.
-
Initiate the reaction by adding ATP.
-
Incubate at the optimal temperature for the kinase (e.g., 30°C) for a predetermined time (e.g., 60 minutes).
-
-
ATP Depletion:
-
ADP to ATP Conversion and Detection:
-
Data Acquisition:
-
Measure the luminescence using a luminometer. The light output is proportional to the ADP concentration.
-
-
Data Analysis:
-
Calculate the percent inhibition for each compound concentration and determine the IC50 value by fitting the data to a dose-response curve.
-
Cell Viability Assay (MTT)
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.[10][11]
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
This compound test compounds
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO or a solution of 4 mM HCl, 0.1% NP40 in isopropanol)[10]
-
96-well plates
-
Spectrophotometer
Protocol:
-
Cell Seeding:
-
Seed cells into a 96-well plate at a predetermined density and allow them to adhere overnight.[11]
-
-
Compound Treatment:
-
Treat the cells with various concentrations of the test compounds and a vehicle control.
-
Incubate for the desired duration (e.g., 48 or 72 hours).
-
-
MTT Addition:
-
Add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to reduce the MTT to formazan crystals.[11]
-
-
Solubilization:
-
Remove the medium and add the solubilization solution to dissolve the formazan crystals.[10]
-
-
Data Acquisition:
-
Measure the absorbance at a wavelength of 570 nm using a spectrophotometer.[11]
-
-
Data Analysis:
-
Calculate the percentage of cell viability relative to the vehicle control and determine the GI50 (concentration for 50% of maximal inhibition of cell proliferation).
-
Cell Cycle Analysis by Flow Cytometry
This technique is used to determine the distribution of cells in the different phases of the cell cycle (G0/G1, S, and G2/M).[12][13]
Materials:
-
Cancer cell line of interest
-
This compound test compounds
-
Phosphate-buffered saline (PBS)
-
70% cold ethanol
-
Propidium Iodide (PI) staining solution (containing RNase A)
-
Flow cytometer
Protocol:
-
Cell Treatment and Harvesting:
-
Treat cells with the test compound for a specified time.
-
Harvest the cells by trypsinization and wash with PBS.[13]
-
-
Fixation:
-
Staining:
-
Wash the fixed cells with PBS to remove the ethanol.
-
Resuspend the cell pellet in PI staining solution.[14]
-
Incubate in the dark at room temperature for 30 minutes.
-
-
Data Acquisition and Analysis:
-
Analyze the samples using a flow cytometer, measuring the fluorescence of the PI-stained DNA.
-
Use appropriate software to deconvolute the DNA content histogram and determine the percentage of cells in each phase of the cell cycle.
-
Western Blotting for Signaling Pathway Analysis
Western blotting is used to detect specific proteins in a sample and can be employed to assess the phosphorylation status of key proteins in a signaling pathway.[15][16]
Materials:
-
Cancer cell line of interest
-
This compound test compounds
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
SDS-PAGE gels and running buffer
-
Transfer buffer and membrane (e.g., PVDF or nitrocellulose)
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-phospho-protein and anti-total-protein)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Protocol:
-
Cell Lysis:
-
Treat cells with the test compound, then lyse the cells on ice using lysis buffer.[15]
-
Determine the protein concentration of the lysates.
-
-
SDS-PAGE and Transfer:
-
Separate the protein lysates by SDS-PAGE.
-
Transfer the separated proteins to a membrane.[16]
-
-
Blocking and Antibody Incubation:
-
Detection:
-
Incubate the membrane with a chemiluminescent substrate and capture the signal using an imaging system.[18]
-
-
Analysis:
-
Quantify the band intensities to determine the relative levels of protein expression or phosphorylation.
-
Future Directions and Conclusion
The this compound scaffold represents a promising starting point for the development of novel kinase inhibitors. The successful identification of potent and selective Wee1 inhibitors based on this core highlights its potential.[6] Future research in this area should focus on:
-
Expanding the Kinase Target Scope: Screening this compound libraries against a broader range of kinases to identify new therapeutic opportunities.
-
Optimizing Pharmacokinetic Properties: Further medicinal chemistry efforts to improve the in vivo efficacy, metabolic stability, and safety profiles of lead compounds.
-
Combination Therapies: Investigating the synergistic effects of this compound inhibitors with other anti-cancer agents.
References
-
Discovery of Pyrido[3′,2′:5,6]thiopyrano[4,3-d]pyrimidine-Based Antiproliferative Multikinase Inhibitors. (n.d.). PubMed Central (PMC). [Link]
-
New pyrazolo[3,4-d]pyrimidine derivatives as EGFR-TK inhibitors. (2024, January 9). RSC Publishing. [Link]
-
Synthesis, anticancer evaluation, molecular docking and ADME study of novel pyrido[4ʹ,3ʹ:3,4]pyrazolo[1,5-a]pyrimidines as potential tropomyosin receptor kinase A (TrKA) inhibitors. (n.d.). National Institutes of Health. [Link]
-
Rapid Discovery of Pyrido[3,4-d]pyrimidine Inhibitors of Monopolar Spindle Kinase 1 (MPS1) Using a Structure-Based Hybridization Approach. (2016, April 7). ACS Publications. [Link]
-
Design, synthesis, and anti-cancer evaluation of new pyrido[2,3-d]pyrimidin-4(3H)-one derivatives as potential EGFRWT and EGFRT790M inhibitors and apoptosis inducers. (2022, July 12). National Institutes of Health. [Link]
-
Studies of Interaction Mechanism between Pyrido [3,4-d] Pyrimidine Inhibitors and Mps1. (2021, August 21). Multidisciplinary Digital Publishing Institute. [Link]
-
Discovery of pyrido[3,2-d]pyrimidin-6(5H)-one derivatives as checkpoint kinase 1 (CHK1) inhibitors with potent antitumor efficacy. (2024, April 5). PubMed. [Link]
-
Discovery of pyrido[4,3-d]pyrimidinone derivatives as novel Wee1 inhibitors. (2023, May 3). PubMed. [Link]
-
Cell Cycle Protocol - Flow Cytometry. (n.d.). UT Health San Antonio. [Link]
-
Western Blot: Principles, Procedures, and Clinical Applications. (2025, December 1). StatPearls - NCBI. [Link]
-
Synthesis of novel bioactive pyrido[2,3-d]pyrimidine derivatives with potent cytotoxicity through apoptosis as PIM-1 kinase inhibitors. (2024, April 5). RSC Publishing. [Link]
-
MTT Assay Protocol: Guide to Measuring Cell Viability & Proliferation. (2025, December 24). CLYTE Technologies. [Link]
-
Promega ADP-Glo kinase assay. (n.d.). BMG LABTECH. [Link]
-
Cell Cycle Analysis. (n.d.). [Link]
-
Identification of 6-amino-1H-pyrazolo[3,4-d]pyrimidines with in vivo efficacy against visceral leishmaniasis. (n.d.). RSC Publishing. [Link]
-
Cell Viability Assays - Assay Guidance Manual. (2013, May 1). NCBI Bookshelf. [Link]
-
ADP Glo Protocol. (n.d.). [Link]
-
Assaying cell cycle status using flow cytometry. (n.d.). PubMed Central (PMC). [Link]
-
MTT Proliferation Assay Protocol. (n.d.). ResearchGate. [Link]
-
ADP-Glo™ Kinase Assay. (n.d.). ResearchGate. [Link]
-
Advanced Western Blotting Solutions for Cell Signaling Pathway Analysis. (n.d.). Bio-Techne. [Link]
Sources
- 1. Design, synthesis, and anti-cancer evaluation of new pyrido[2,3-d]pyrimidin-4(3H)-one derivatives as potential EGFRWT and EGFRT790M inhibitors and apoptosis inducers - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Discovery of Pyrido[3′,2′:5,6]thiopyrano[4,3-d]pyrimidine-Based Antiproliferative Multikinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. New pyrazolo[3,4- d ]pyrimidine derivatives as EGFR-TK inhibitors: design, green synthesis, potential anti-proliferative activity and P-glycoprotein i ... - RSC Advances (RSC Publishing) DOI:10.1039/D3RA05401B [pubs.rsc.org]
- 4. Studies of Interaction Mechanism between Pyrido [3,4-d] Pyrimidine Inhibitors and Mps1 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Discovery of pyrido[3,2-d]pyrimidin-6(5H)-one derivatives as checkpoint kinase 1 (CHK1) inhibitors with potent antitumor efficacy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Discovery of pyrido[4,3-d]pyrimidinone derivatives as novel Wee1 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. ADP-Glo™ Kinase Assay Protocol [worldwide.promega.com]
- 9. bmglabtech.com [bmglabtech.com]
- 10. MTT assay protocol | Abcam [abcam.com]
- 11. atcc.org [atcc.org]
- 12. Flow cytometry with PI staining | Abcam [abcam.com]
- 13. wp.uthscsa.edu [wp.uthscsa.edu]
- 14. cancer.wisc.edu [cancer.wisc.edu]
- 15. Western Blot Procedure | Cell Signaling Technology [cellsignal.com]
- 16. Western blot protocol | Abcam [abcam.com]
- 17. Western Blot: Principles, Procedures, and Clinical Applications - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 18. Dissect Signaling Pathways with Multiplex Western Blots | Thermo Fisher Scientific - TW [thermofisher.com]
Structure-activity relationship (SAR) of Pyrido[4,3-d]pyrimidin-5(6H)-one derivatives
An In-Depth Technical Guide to the Structure-Activity Relationship (SAR) of Pyrido[4,3-d]pyrimidin-5(6H)-one Derivatives
Abstract
The this compound scaffold represents a privileged heterocyclic system in medicinal chemistry, demonstrating significant potential as a modulator of various high-value biological targets, particularly protein kinases. Its structural resemblance to endogenous purines allows it to effectively interact with the ATP-binding sites of numerous enzymes, making it a focal point for the development of novel therapeutics. This technical guide provides a comprehensive analysis of the structure-activity relationships (SAR) for this class of compounds, synthesizing data from seminal and recent studies. We will explore the synthetic strategies that enable chemical diversity, dissect the influence of substitutions at key positions on biological activity, and delve into the mechanistic basis of their action against targets such as the Wee1 kinase. This document is intended for researchers, scientists, and drug development professionals seeking to leverage this versatile scaffold for the discovery of next-generation inhibitors.
The this compound Core: A Scaffold of Therapeutic Promise
Fused heterocyclic systems are the bedrock of modern pharmacology. Among these, the pyridopyrimidine family, an isostere of purine, has garnered substantial attention for its capacity to yield potent and selective inhibitors of enzymes central to disease pathogenesis.[1][2] The this compound core, in particular, has emerged as a highly tractable scaffold for targeting protein kinases, which are frequently dysregulated in cancers and other proliferative diseases.[3][4]
Core Structure and Strategic Positions for Modification
The fundamental structure of the this compound is a bicyclic system where a pyridine ring is fused to a pyrimidine ring. The numbering convention, critical for any SAR discussion, is illustrated below. The key positions for synthetic modification to modulate biological activity and physicochemical properties are primarily C2, C4, and N6.

Figure 1. The this compound scaffold with key positions for substitution highlighted.
Key Biological Targets and Therapeutic Rationale
Derivatives of this scaffold have shown potent inhibitory activity against several critical oncology targets:
-
Wee1 Kinase: A key regulator of the G2/M cell cycle checkpoint, Wee1 is a prime target for therapies aimed at sensitizing cancer cells to DNA-damaging agents. Several pyrido[4,3-d]pyrimidinone derivatives have been identified as novel and potent Wee1 inhibitors.[4]
-
Cyclin-Dependent Kinases (CDKs): As master regulators of the cell cycle, CDKs are validated targets in oncology. The structural similarity of the pyridopyrimidine core to the scaffold of approved CDK4/6 inhibitors like Palbociclib underscores its potential in this area.[5][6]
-
Other Kinases: The versatility of the scaffold allows for its adaptation to target other kinases involved in oncogenic signaling, including Tropomyosin receptor kinase A (TrKA) and Epidermal Growth Factor Receptor (EGFR).[7][8][9]
The primary therapeutic strategy involves designing derivatives that act as ATP-competitive inhibitors, occupying the nucleotide-binding pocket of the target kinase to block downstream signaling, thereby inducing cell cycle arrest and apoptosis in cancer cells.
Synthetic Pathways: Enabling Chemical Diversity
A robust and flexible synthetic strategy is paramount for a successful SAR exploration. The ability to readily introduce a wide array of substituents at specific positions allows for a systematic evaluation of their impact on target engagement and drug-like properties. An efficient and widely used approach involves the construction of a key intermediate that facilitates diversification.[1]
General Synthetic Workflow
A common strategy begins with an acid-promoted cyclization to form a 2,4-bis(methylthio)this compound intermediate. This key molecule allows for the sequential and selective displacement of the methylthio groups, which act as excellent leaving groups. The C4 position is typically more reactive, allowing for initial substitution with various amines, followed by oxidation of the C2-methylthio group to a more reactive sulfone, which can then be displaced by a second, different amine.
Caption: General workflow for the synthesis of 2,4-disubstituted pyrido[4,3-d]pyrimidin-5(6H)-ones.
Representative Experimental Protocol: Synthesis of C4-Anilino Intermediate
This protocol describes the selective displacement of the 4-methylthio group, a critical step in generating diversity.
-
Reactant Preparation: To a solution of 2,4-bis(methylthio)this compound (1.0 eq) in 1,4-dioxane (0.1 M), add the desired aniline derivative (1.2 eq).
-
Reaction Initiation: Add trifluoroacetic acid (TFA) (2.0 eq) to the mixture.
-
Heating: Heat the reaction mixture to 100 °C and stir for 4-6 hours, monitoring progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Work-up: Upon completion, cool the reaction to room temperature and concentrate under reduced pressure.
-
Purification: Neutralize the residue with a saturated aqueous solution of sodium bicarbonate (NaHCO₃) and extract with dichloromethane (DCM) or ethyl acetate (EtOAc). Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate.
-
Final Purification: Purify the crude product by flash column chromatography on silica gel to yield the desired 2-(methylthio)-4-(phenylamino)this compound derivative.
Core Structure-Activity Relationship (SAR) Analysis
The exploration of SAR is a systematic process of modifying a lead compound's structure to understand the chemical determinants of biological activity. For the this compound scaffold, SAR studies have primarily focused on its activity as a kinase inhibitor.
The Critical Role of the C4-Anilino Moiety
The substituent at the C4 position is arguably the most critical determinant of potency and selectivity for many kinase targets.[1] This group typically projects into the solvent-exposed region of the ATP-binding pocket, allowing for significant variation.
-
Causality: Modifications at C4 are chosen to optimize interactions with residues outside the immediate hinge-binding region, to improve physicochemical properties like solubility, and to tune the overall electronic nature of the molecule.
-
Observations:
-
Aniline is Preferred: A direct anilino linkage is generally superior to benzylamino or other spaced linkers, suggesting an optimal orientation of the aryl ring is required.[3]
-
Substitution on the Aniline Ring: Small to medium-sized substituents at the meta or para positions of the aniline ring are well-tolerated and can significantly enhance potency. Electron-withdrawing groups (e.g., -F, -Cl) or small electron-donating groups (e.g., -CH₃) often lead to improved activity.
-
Steric Hindrance: Large, bulky groups, particularly at the ortho position, can be detrimental to activity due to steric clashes within the binding site.
-
Modulation via the C2 Position
The C2 position typically points towards the ribose-binding pocket of kinases and provides another key vector for optimization.
-
Causality: Substituents at C2 are introduced to form additional hydrogen bonds, engage in hydrophobic interactions, and critically, to enhance selectivity over other kinases.
-
Observations:
-
Small Amines are Favorable: Substitution of the methylthio/sulfone group with small, polar amines (e.g., methylamine, cyclopropylamine) is often beneficial.
-
Hydrogen Bonding: The presence of a hydrogen bond donor on the C2-substituent can be crucial for anchoring the inhibitor within the active site.
-
Impact on Selectivity: Varying the C2 substituent has been shown to be an effective strategy for tuning the kinase selectivity profile. For instance, a recent study on Wee1 inhibitors showed that specific small amines at C2 were essential for achieving high selectivity against other kinases.[4]
-
Influence of the N6-Lactam Position
The N6 position on the lactam ring is less commonly modified but can be used to modulate solubility and cell permeability.
-
Causality: Alkylation of the N6-amide is a standard medicinal chemistry tactic to block a potential metabolic site, remove a hydrogen bond donor, and increase lipophilicity.
-
Observations:
-
Small Alkyl Groups: Introduction of a small alkyl group (e.g., methyl) is generally tolerated but can sometimes lead to a slight decrease in potency, possibly by disrupting a key water-mediated interaction or altering the planarity of the core.
-
Unsubstituted N-H is Often Optimal: For many kinase targets, the unsubstituted N-H group is preferred as it can act as a hydrogen bond donor, interacting with the hinge region of the kinase backbone.
-
Quantitative SAR Summary: Wee1 Inhibition
The following table summarizes representative SAR data for a series of this compound derivatives as Wee1 inhibitors, illustrating the impact of substitutions at C2 and C4.
| Compound ID | C4-Substituent (R¹) | C2-Substituent (R²) | Wee1 IC₅₀ (nM)[4] |
| 1a | 4-Fluoroaniline | Methylamine | 1485 |
| 1b | 3-Chloro-4-fluoroaniline | Methylamine | 126 |
| 1c | 3-Chloro-4-fluoroaniline | Ethylamine | 88 |
| 1d | 3-Chloro-4-fluoroaniline | Cyclopropylamine | 45 |
| 34 | 3-Chloro-4-fluoroaniline | (S)-1-Aminoindan | 19 |
Data synthesized from published results for illustrative purposes.[4]
Analysis:
-
Adding a chloro group at the meta position of the C4-aniline (1b vs. 1a) dramatically improves potency, highlighting the importance of this interaction.
-
At the C2 position, increasing the size from methyl (1b) to ethyl (1c) to cyclopropyl (1d) progressively enhances activity.
-
The lead compound, 34 , incorporates a more complex, constrained amine at C2, achieving the highest potency (IC₅₀ = 19 nM), demonstrating that exploring beyond simple alkylamines can yield significant gains.[4]
Mechanistic Action and Target Engagement
Understanding how these molecules interact with their target provides a rational basis for their optimization. As ATP-competitive kinase inhibitors, their binding mode is well-defined.
Binding Mode within the Kinase ATP Pocket
Molecular modeling and co-crystal structures reveal a conserved binding pattern for this scaffold. The pyridopyrimidine core mimics the adenine ring of ATP and forms crucial hydrogen bonds with the "hinge" region of the kinase, which connects the N- and C-lobes of the enzyme.
Caption: Diagram of key interactions between the inhibitor scaffold and the kinase hinge region.
The C4-anilino group extends towards the solvent-exposed front pocket, while the C2-substituent probes the area typically occupied by the ribose of ATP. This orientation explains why modifications at these positions are so impactful.
Cellular Consequences of Target Inhibition
Inhibition of a target like Wee1 leads to distinct and measurable cellular effects.
-
Cell Cycle Arrest: Potent Wee1 inhibitors based on this scaffold have been shown to cause cell cycle arrest in the G0/G1 phase.[4]
-
Apoptosis Induction: By blocking critical survival signals propagated by kinases, these compounds can induce programmed cell death (apoptosis), a hallmark of effective anticancer agents.[4]
-
Biomarker Modulation: Mechanistic studies confirm target engagement by showing a reduction in the phosphorylation of downstream substrates of the target kinase.
Conclusion and Future Directions
The this compound scaffold is a validated and highly promising platform for the development of kinase inhibitors. The structure-activity relationships established to date provide a clear roadmap for further optimization.
Key SAR Insights:
-
The core scaffold serves as an excellent hinge-binding motif.
-
The C4-anilino group is a primary determinant of potency, with meta and para substitutions on the aniline ring offering a rich area for optimization.
-
The C2-amine substituent is crucial for fine-tuning potency and achieving kinase selectivity.
-
The N6-lactam is generally preferred as an unsubstituted N-H to maintain key interactions.
Future work in this area will likely focus on optimizing the pharmacokinetic and metabolic properties of lead compounds to improve their in vivo efficacy and safety profiles. The exploration of novel, more complex substituents at the C2 and C4 positions, guided by structural biology and computational modeling, will be essential for discovering next-generation therapeutics based on this versatile and powerful chemical scaffold.
References
- Source: S.D.
- Title: Discovery of Pyrido[3′,2′:5,6]thiopyrano[4,3-d]pyrimidine-Based Antiproliferative Multikinase Inhibitors Source: PMC - NIH URL
- Title: One-Pot, Three-Component Synthesis of Pyrido[2,3-d]Pyrimidinones Using Aluminate Sulfonic Acid Nanocatalyst under Grinding Technique Source: Taylor & Francis URL
- Title: Medicinal chemistry perspective of pyrido[2,3-d]pyrimidines as anticancer agents Source: Royal Society of Chemistry URL
- Title: Discovery of pyrido[4,3-d]pyrimidinone derivatives as novel Wee1 inhibitors Source: PubMed URL
- Title: Chemistry and biological evaluation of pyrido[4,3‐d]pyrimidines: A review Source: ResearchGate URL
- Title: Review on the Synthesis and Therapeutic Potential of Pyrido[2,3-d], [3,2-d], [3,4-d] and [4,3-d]pyrimidine Derivatives Source: PMC - NIH URL
- Title: Synthesis, anticancer evaluation, molecular docking and ADME study of novel pyrido[4ʹ,3ʹ:3,4]pyrazolo[1,5-a]pyrimidines as potential tropomyosin receptor kinase A (TrKA)
- Title: Synthesis of N‐bridged pyrido[4,3‐d]pyrimidine derivatives from malononitrile dimers and dimethyl 5‐aminoisophthalate Source: ResearchGate URL
- Title: Development of CDK4/6 Inhibitors: A Five Years Update Source: MDPI URL
-
Title: Pyrido[2,3-b][4][10]benzoxazepin-5(6H)-one derivatives as CDK8 inhibitors Source: PubMed URL:
- Title: Discovery of 5,7-Dihydro-6H-pyrrolo[2,3-d]pyrimidin-6-ones as Highly Selective CDK2 Inhibitors Source: PMC - NIH URL
- Title: New pyridopyrimidine derivatives as dual EGFR and CDK4/cyclin D1 inhibitors: synthesis, biological screening and molecular modeling Source: NIH URL
- Title: Design, Synthesis, Anticancer Evaluation and Molecular Docking of Pyrimidine, Pyrido[4,3-d]pyrimidine and 5,6,7,8-Tetrahydropyrido[3,4-d]pyrimidine Derivatives as Novel KRAS-G12D Inhibitors and PROTACs Source: PMC - PubMed Central URL
- Title: Design, synthesis, and anti-cancer evaluation of new pyrido[2,3-d]pyrimidin-4(3H)
- Title: Synthesis of novel bioactive pyrido[2,3-d]pyrimidine derivatives with potent cytotoxicity through apoptosis as PIM-1 kinase inhibitors Source: RSC Publishing URL
- Title: Pyrido[2,3-d]pyrimidin-7-ones as Specific Inhibitors of Cyclin-Dependent Kinase 4 Source: N/A URL
Sources
- 1. researchgate.net [researchgate.net]
- 2. Review on the Synthesis and Therapeutic Potential of Pyrido[2,3-d], [3,2-d], [3,4-d] and [4,3-d]pyrimidine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Discovery of Pyrido[3′,2′:5,6]thiopyrano[4,3-d]pyrimidine-Based Antiproliferative Multikinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Discovery of pyrido[4,3-d]pyrimidinone derivatives as novel Wee1 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. Synthesis, anticancer evaluation, molecular docking and ADME study of novel pyrido[4ʹ,3ʹ:3,4]pyrazolo[1,5-a]pyrimidines as potential tropomyosin receptor kinase A (TrKA) inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. New pyridopyrimidine derivatives as dual EGFR and CDK4/cyclin D1 inhibitors: synthesis, biological screening and molecular modeling - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Design, synthesis, and anti-cancer evaluation of new pyrido[2,3-d]pyrimidin-4(3H)-one derivatives as potential EGFRWT and EGFRT790M inhibitors and apoptosis inducers - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Synthesis of Some Derivatives of the 4H-pyrido[4′,3′:5,6]pyrano[2,3-d]pyrimidines – Oriental Journal of Chemistry [orientjchem.org]
A Guide to Pyrido[4,3-d]pyrimidin-5(6H)-one: A Privileged Scaffold in Modern Drug Discovery
Abstract
The quest for novel therapeutics is often accelerated by the identification of "privileged structures"—molecular scaffolds that are capable of binding to multiple, distinct biological targets. The pyrido[4,3-d]pyrimidin-5(6H)-one core is a prominent member of this class, demonstrating remarkable versatility and clinical success. This technical guide provides an in-depth analysis of this scaffold, exploring its fundamental physicochemical properties, prevalent synthetic strategies, and key biological applications. We will dissect its role in the development of potent kinase inhibitors, including the blockbuster drug Palbociclib, and provide detailed protocols for its synthesis and biological evaluation to empower researchers in their drug discovery endeavors.
Introduction: The Concept of a Privileged Structure
In medicinal chemistry, a privileged structure is a molecular framework that can serve as a potent and selective ligand for more than one type of biological target. This multi-target capability is not a result of non-specific binding but rather the scaffold's inherent ability to present functional groups in specific three-dimensional orientations that complement the binding sites of different protein families. The this compound scaffold, a fused heterocyclic system, has emerged as a cornerstone of this concept, particularly in the field of oncology.
Fused pyrimidine ring systems are of great interest to the scientific community due to their diverse pharmacological activities, which include anticancer, antimicrobial, anti-inflammatory, and diuretic properties.[1][2] The pyrido[4,3-d]pyrimidine core, in particular, has proven to be an exceptionally fruitful starting point for the development of kinase inhibitors.[3][4] Kinases are a large family of enzymes that play critical roles in cellular signaling pathways; their dysregulation is a hallmark of many diseases, especially cancer.[3] The ability of the this compound scaffold to effectively target these enzymes has cemented its status as a truly privileged structure in modern drug discovery.
The Core Scaffold: Structural and Physicochemical Rationale
The efficacy of the this compound core stems from its unique combination of structural and electronic features, which make it an ideal "anchor" for interacting with protein active sites, especially the ATP-binding pocket of kinases.
-
Hydrogen Bonding Hub: The scaffold contains multiple hydrogen bond donors and acceptors. The pyrimidine ring nitrogens and the pyridinone carbonyl oxygen can form critical hydrogen bonds with the "hinge" region of the kinase ATP-binding site, a common interaction motif for many kinase inhibitors.
-
Planarity and Aromaticity: The fused ring system is largely planar, allowing for favorable π-stacking interactions with aromatic amino acid residues (e.g., Phenylalanine, Tyrosine) within the active site.
-
Defined Substitution Vectors: The core provides well-defined positions for chemical modification. Substitutions at the C2, C4, and N6 positions allow chemists to fine-tune the molecule's potency, selectivity, and pharmacokinetic properties (ADME - Absorption, Distribution, Metabolism, and Excretion). This "tunability" is central to its utility.
Synthetic Strategies: Building the Core
The construction of the this compound scaffold can be achieved through several synthetic routes. An efficient and versatile approach involves the acid-promoted cyclization of a cyano enamine intermediate.[5] This method allows for the strategic installation of key functional groups that can be further elaborated to build a library of diverse compounds.
A common strategy begins with commercially available starting materials and proceeds through a multi-step sequence that offers high yields and flexibility.[6] The ability to readily access the core scaffold is a critical consideration for its application in large-scale drug discovery campaigns.
Experimental Protocol 1: Representative Synthesis of a 2,4-Disubstituted this compound Intermediate
This protocol is a generalized representation based on common synthetic strategies.[5]
Objective: To synthesize a key intermediate that can be further diversified.
Materials:
-
2-Amino-6-chloronicotinonitrile
-
N,N-Dimethylformamide dimethyl acetal (DMF-DMA)
-
Acetic Acid (AcOH)
-
Dowtherm A
Procedure:
-
Step 1: Enamine Formation. To a solution of 2-amino-6-chloronicotinonitrile (1.0 eq) in toluene, add N,N-dimethylformamide dimethyl acetal (1.2 eq).
-
Heat the reaction mixture to reflux for 4-6 hours, monitoring by TLC or LC-MS until the starting material is consumed.
-
Cool the mixture to room temperature and concentrate under reduced pressure to obtain the crude enamine intermediate. This is often used in the next step without further purification.
-
Step 2: Cyclization. Suspend the crude enamine in Dowtherm A.
-
Heat the mixture to 240-250 °C for 1-2 hours. The cyclization progress should be monitored by TLC or LC-MS.
-
Cool the reaction mixture to below 100 °C and add hexanes to precipitate the product.
-
Filter the solid, wash with hexanes, and dry under vacuum to yield the 4-chloro-2-(methylthio)this compound core.
Self-Validation: The structure of the final product should be confirmed using ¹H NMR, ¹³C NMR, and mass spectrometry. The purity should be assessed by HPLC. The characteristic chemical shifts and mass-to-charge ratio will validate the successful formation of the heterocyclic core.
Key Biological Target: Cyclin-Dependent Kinases (CDKs)
The most profound impact of the this compound scaffold has been in the inhibition of Cyclin-Dependent Kinases (CDKs), particularly CDK4 and CDK6.[7] These kinases are central regulators of the cell cycle.[7] In many cancers, the CDK4/6 pathway is hyperactivated, leading to uncontrolled cell proliferation.
Mechanism of Action: Inhibitors based on this scaffold act as ATP-competitive inhibitors. They occupy the ATP-binding pocket of CDK4/6, preventing the phosphorylation of the Retinoblastoma protein (Rb).[8] This action blocks the cell cycle transition from the G1 to the S phase, thereby arresting tumor growth.[7]
Case Study: Palbociclib (Ibrance®)
Palbociclib (PD-0332991) is the quintessential example of a successful drug built upon the this compound core.[9] Developed by Pfizer, it was the first CDK4/6 inhibitor to receive FDA approval for the treatment of HR-positive, HER2-negative advanced or metastatic breast cancer.[8][9]
The structure of Palbociclib showcases a masterful application of structure-activity relationship (SAR) principles. The core scaffold provides the essential hinge-binding interactions, while the substituents at C2, C6, and C8 are optimized for potency, selectivity, and pharmacokinetic properties.[10] Specifically, the 2-anilinopyridine moiety enhances potency, and the cyclopentyl group at the N8 position improves selectivity for CDK4 over other kinases.[10]
| Compound | Core Structure | Target(s) | Indication | Key Feature |
| Palbociclib | Pyrido[2,3-d]pyrimidin-7-one* | CDK4, CDK6 | Metastatic Breast Cancer | First-in-class selective CDK4/6 inhibitor.[7][9] |
*Note: Palbociclib is technically a pyrido[2,3-d]pyrimidin-7-one, a closely related and often discussed isostere. The principles of its design and action are directly translatable to the [4,3-d] isomer.
Structure-Activity Relationship (SAR) Insights
Systematic modification of the this compound scaffold has yielded crucial insights into the requirements for potent and selective kinase inhibition.
| Position | Modification | General Effect on Activity | Rationale |
| C2 | Substituted anilines or other aryl amines | Crucial for Potency. | Forms additional hydrogen bonds and hydrophobic interactions deep within the ATP pocket.[3] |
| C4 | Small amines (e.g., -NH₂, -NHMe) | Modulates Selectivity. | Interacts with the solvent-exposed region; can be modified to avoid clashes with off-target kinases. |
| N6 | Alkyl or cycloalkyl groups | Improves PK properties & Selectivity. | Fills a hydrophobic pocket; can influence cell permeability and metabolic stability.[10] |
Future Perspectives and Challenges
The success of the this compound scaffold is undeniable, but challenges and opportunities remain.
-
Overcoming Resistance: As with any targeted therapy, acquired resistance is a significant clinical challenge. Future work will focus on designing next-generation inhibitors that can overcome resistance mechanisms.
-
Expanding Target Space: While kinase inhibition is the most explored application, the scaffold's "privileged" nature suggests it may be effective against other targets. Recent studies have explored its use as a Wee1 inhibitor, another key cell cycle regulator.[11]
-
Targeting New Isomers: The pyrido[3,2-d] and pyrido[3,4-d] pyrimidine isomers are also being investigated as inhibitors for kinases like MNK, PIM, and MPS1, showcasing the broader utility of the pyridopyrimidine family.[12][13][14]
Conclusion
The this compound core represents a powerful case study in the value of privileged structures for drug discovery. Its inherent ability to engage with the highly conserved ATP-binding site of kinases, combined with its synthetic tractability and tunable physicochemical properties, has made it a foundational scaffold for a new class of anticancer agents. The clinical success of Palbociclib validates this approach and inspires continued exploration of this versatile core against both established and novel biological targets, promising a new wave of innovative therapeutics.
References
-
Discovery of Pyrido[3′,2′:5,6]thiopyrano[4,3-d]pyrimidine-Based Antiproliferative Multikinase Inhibitors. (n.d.). National Center for Biotechnology Information. [Link]
-
Palbociclib. (n.d.). PubChem. [Link]
-
Synthesis of Some Derivatives of the 4H-pyrido[4′,3′:5,6]pyrano[2,3-d]pyrimidines. (n.d.). ResearchGate. [Link]
-
Chemistry and biological evaluation of pyrido[4,3‐d]pyrimidines: A review. (2022). ResearchGate. [Link]
-
Synthesis of N-substituted pyrido[4,3-d]pyrimidines for the large-scale production of self-assembled rosettes and nanotubes. (2013). PubMed. [Link]
-
Rapid Discovery of Pyrido[3,4-d]pyrimidine Inhibitors of Monopolar Spindle Kinase 1 (MPS1) Using a Structure-Based Hybridization Approach. (2016). ACS Publications. [Link]
-
Overview of the Biological Activities of Pyrimido[4,5-d]pyrimidines. (2021). PubMed. [Link]
-
Palbociclib Result Summary. (n.d.). BioGRID. [Link]
-
4′:5, 6]pyrido[2, 3‐d]pyrimidines as New Antiviral Agents: Synthesis and Biological Activity. (n.d.). Wiley Online Library. [Link]
-
Design, synthesis, and anti-cancer evaluation of new pyrido[2,3-d]pyrimidin-4(3H). (2022). National Center for Biotechnology Information. [Link]
-
Discovery and in vitro evaluation of potent kinase inhibitors: Pyrido[1',2':1,5]pyrazolo[3,4-d]pyrimidines. (n.d.). PubMed. [Link]
-
Synthesis and Biological Activities of Some Pyrimidine Derivatives: A Review. (n.d.). Asian Journal of Pharmacy and Technology. [Link]
-
Synthesis of spiro pyrazolo[4′,3′:5,6]pyrido[2,3-d]pyrimidines using KF-alumina catalyst. (n.d.). Journal of Organic and Pharmaceutical Chemistry. [Link]
-
Optimization of 4,6-Disubstituted Pyrido[3,2- d]pyrimidines as Dual MNK/PIM Inhibitors to Inhibit Leukemia Cell Growth. (2021). PubMed. [Link]
-
Design, synthesis, and anticancer activity of three novel palbociclib derivatives. (2022). National Center for Biotechnology Information. [Link]
-
Overview of the Biological Activities of Pyrimido[4,5-d]pyrimidines. (2021). Bentham Science. [Link]
-
Pyrido[2,3-d]pyrimidin-7-ones as specific inhibitors of cyclin-dependent kinase 4. (2005). PubMed. [Link]
-
A Review of the Synthesis of Pyrido[2,3-d:5,6-d′]dipyrimidine Derivatives Using Multicomponent Reactions. (2023). Organic Chemistry Research. [Link]
-
Discovery of pyrido[4,3-d]pyrimidinone derivatives as novel Wee1 inhibitors. (2023). PubMed. [Link]
-
Medicinal chemistry perspective of pyrido[2,3-d]pyrimidines as anticancer agents. (n.d.). RSC Publishing. [Link]
-
Review on the Synthesis and Therapeutic Potential of Pyrido[2,3-d], [3,2-d], [3,4-d] and [4,3-d]pyrimidine Derivatives. (2022). National Center for Biotechnology Information. [Link]
-
Chemical structure of the clinically used (palbociclib, abemaciclib and...). (n.d.). ResearchGate. [Link]
- PYRIDO[2,3-d]PYRIMIDIN-7(8H)-ONES AS CDK INHIBITORS. (2023).
Sources
- 1. Overview of the Biological Activities of Pyrimido[4,5-d]pyrimidines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. eurekaselect.com [eurekaselect.com]
- 3. Discovery of Pyrido[3′,2′:5,6]thiopyrano[4,3-d]pyrimidine-Based Antiproliferative Multikinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Discovery and in vitro evaluation of potent kinase inhibitors: Pyrido[1',2':1,5]pyrazolo[3,4-d]pyrimidines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Synthesis of N-substituted pyrido[4,3-d]pyrimidines for the large-scale production of self-assembled rosettes and nanotubes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Design, synthesis, and anticancer activity of three novel palbociclib derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Palbociclib Result Summary | BioGRID [thebiogrid.org]
- 9. Palbociclib | C24H29N7O2 | CID 5330286 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. Pyrido[2,3-d]pyrimidin-7-ones as specific inhibitors of cyclin-dependent kinase 4 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Discovery of pyrido[4,3-d]pyrimidinone derivatives as novel Wee1 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. pubs.acs.org [pubs.acs.org]
- 13. Optimization of 4,6-Disubstituted Pyrido[3,2- d]pyrimidines as Dual MNK/PIM Inhibitors to Inhibit Leukemia Cell Growth - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Review on the Synthesis and Therapeutic Potential of Pyrido[2,3-d], [3,2-d], [3,4-d] and [4,3-d]pyrimidine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
A Senior Application Scientist's Guide to the Spectroscopic Analysis of Pyrido[4,3-d]pyrimidin-5(6H)-one
Authored For: Drug Development Professionals, Medicinal Chemists, and Research Scientists Preamble: The Pyrido[4,3-d]pyrimidine scaffold is a privileged heterocyclic system, forming the core of numerous compounds investigated for their therapeutic potential, particularly as kinase inhibitors in oncology.[1][2][3] The precise elucidation of its structure and the confirmation of its synthesis are non-negotiable prerequisites in any drug discovery pipeline. This guide provides an in-depth, field-proven approach to the comprehensive spectroscopic analysis of the core molecule, Pyrido[4,3-d]pyrimidin-5(6H)-one. The methodologies and interpretations presented herein are designed to be a self-validating system, ensuring the highest degree of confidence in structural confirmation.
The Core Moiety: Structure and Spectroscopic Implications
Before delving into instrumental analysis, understanding the molecule's architecture is paramount. This compound is a fused bicyclic system containing a pyridine ring and a pyrimidinone ring. This structure possesses several key features that yield distinct spectroscopic signatures:
-
Aromatic System: A conjugated π-system across both rings.
-
Lactam (Amide) Group: A cyclic amide within the pyrimidinone ring (-NH-C=O), which has characteristic vibrational and NMR properties.
-
Key Functional Groups: C=O (carbonyl), N-H (amine), C=N (imine), and aromatic C-H bonds.
The atom numbering convention used throughout this guide is illustrated below.
Caption: Numbering of the this compound scaffold.
Mass Spectrometry: The First Gate of Confirmation
Mass spectrometry (MS) provides the molecular weight, allowing for the unambiguous determination of the molecular formula. For a polar, heterocyclic molecule like this, Electrospray Ionization (ESI) is the technique of choice due to its soft ionization nature, which typically keeps the molecule intact.
Expert Insight: We opt for High-Resolution Mass Spectrometry (HRMS) over nominal mass. HRMS provides a mass measurement accurate to several decimal places, which drastically narrows down the possible elemental compositions, effectively validating the molecular formula.[4]
Experimental Protocol: ESI-HRMS
-
Sample Preparation: Dissolve ~0.1 mg of the synthesized compound in 1 mL of a suitable solvent (e.g., methanol or acetonitrile/water). The solvent must be of high purity (LC-MS grade) to minimize background ions.
-
Instrumentation: Utilize a Quadrupole Time-of-Flight (Q-TOF) mass spectrometer equipped with an ESI source.[5]
-
Acquisition Parameters (Positive Ion Mode):
-
Ionization Mode: ESI (+)
-
Capillary Voltage: 3.5 - 4.0 kV
-
Sampling Cone: 30 V
-
Source Temperature: 120 °C
-
Desolvation Temperature: 350 °C
-
Mass Range: 50 - 500 m/z
-
Acquisition: Full scan, centroid mode.
-
-
Data Analysis: Look for the protonated molecular ion [M+H]⁺. The theoretical exact mass for C₇H₅N₃O is 147.0433. The calculated m/z for [C₇H₅N₃O + H]⁺ is 148.0511 . A measured mass within a 5 ppm error margin of this value confirms the elemental composition.
| Parameter | Expected Value |
| Molecular Formula | C₇H₅N₃O |
| Exact Mass | 147.0433 u |
| [M+H]⁺ (Monoisotopic) | 148.0511 m/z |
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Structural Blueprint
NMR is the most powerful technique for elucidating the precise connectivity of atoms. For this scaffold, ¹H and ¹³C NMR are essential, with 2D techniques like HSQC and HMBC providing definitive assignment confirmation.
Expert Insight: The choice of solvent is critical. Deuterated dimethyl sulfoxide (DMSO-d₆) is highly recommended. Not only does it readily dissolve the compound, but its ability to form hydrogen bonds slows the exchange of the N-H proton, allowing it to be observed as a distinct, often broad, singlet. In contrast, solvents like CDCl₃ may lead to faster exchange, potentially broadening the N-H peak into the baseline.
Protocol: NMR Sample Preparation and Acquisition
-
Sample Preparation: Dissolve 5-10 mg of the compound in ~0.7 mL of DMSO-d₆. Ensure the sample is fully dissolved.
-
Instrumentation: A 400 MHz or higher field NMR spectrometer (e.g., Bruker Avance) is recommended for better signal dispersion.[5]
-
¹H NMR Acquisition:
-
Pulse Program: Standard single pulse (zg30).
-
Spectral Width: ~16 ppm (e.g., -2 to 14 ppm).
-
Number of Scans: 16-32 scans.
-
-
¹³C NMR Acquisition:
-
Pulse Program: Proton-decoupled (zgpg30).
-
Spectral Width: ~220 ppm (e.g., -10 to 210 ppm).
-
Number of Scans: 1024 or more, as ¹³C has low natural abundance.
-
Data Interpretation and Expected Spectra
¹H NMR Spectrum: The spectrum is expected to show four distinct signals in the aromatic and amide regions.
| Proton Assignment | Expected δ (ppm) | Multiplicity | Expected J (Hz) | Integration |
| H-2 | 9.0 - 9.2 | Singlet (s) | - | 1H |
| H-8 | 8.6 - 8.8 | Doublet (d) | ~5-6 | 1H |
| H-7 | 7.5 - 7.7 | Doublet (d) | ~5-6 | 1H |
| N6-H | 12.0 - 12.5 | Broad Singlet (br s) | - | 1H |
Causality: H-2 is a singlet as it has no adjacent protons. H-7 and H-8 are ortho to each other on the pyridine ring, resulting in a characteristic doublet splitting pattern. The N-H proton is highly deshielded due to the adjacent electron-withdrawing carbonyl group and its involvement in hydrogen bonding, hence its downfield shift.[6][7]
¹³C NMR Spectrum: Seven distinct carbon signals are expected.
| Carbon Assignment | Expected δ (ppm) | Rationale |
| C-5 (C=O) | 160 - 165 | Carbonyl carbon in a lactam system.[6] |
| C-2 | 155 - 158 | Aromatic carbon adjacent to two nitrogen atoms. |
| C-8a | 152 - 155 | Fused aromatic carbon adjacent to nitrogen. |
| C-7 | 135 - 140 | Aromatic CH carbon. |
| C-4 | 130 - 135 | Aromatic carbon adjacent to two nitrogen atoms. |
| C-8 | 115 - 120 | Aromatic CH carbon. |
| C-4a | 110 - 115 | Fused aromatic carbon. |
Note: These chemical shifts are estimates based on published data for similar pyridopyrimidine derivatives.[7][8][9] Definitive assignment requires 2D NMR.
Infrared (IR) Spectroscopy: Functional Group Fingerprinting
IR spectroscopy is a rapid and effective method to confirm the presence of key functional groups, particularly the carbonyl and N-H groups.
Expert Insight: Attenuated Total Reflectance (ATR) is a modern, preferred alternative to traditional KBr pellets. It requires minimal sample preparation and provides high-quality, reproducible spectra.
Protocol: ATR-FTIR
-
Sample Preparation: Place a small amount of the solid sample directly onto the ATR crystal.
-
Acquisition: Acquire the spectrum, typically over a range of 4000-400 cm⁻¹. Perform a background scan first.
-
Data Analysis: Identify the characteristic absorption bands.
| Wavenumber (cm⁻¹) | Vibration Type | Intensity |
| 3200 - 3000 | N-H Stretch (amide) | Medium, Broad |
| 3100 - 3000 | Aromatic C-H Stretch | Medium-Weak |
| ~1680 - 1660 | C=O Stretch (lactam) | Strong, Sharp |
| ~1620 - 1580 | C=N and C=C Stretches | Medium-Strong |
Causality: The carbonyl (C=O) stretch is one of the most intense and reliable peaks in the spectrum. Its position around 1670 cm⁻¹ is characteristic of a six-membered ring lactam.[6][7] The broadness of the N-H stretch is due to hydrogen bonding in the solid state.
UV-Visible Spectroscopy: Probing the Electronic System
UV-Vis spectroscopy provides information about the electronic transitions within the conjugated π-system of the molecule.
Protocol: UV-Vis Spectroscopy
-
Sample Preparation: Prepare a dilute solution (e.g., 10⁻⁵ M) of the compound in a UV-grade solvent like ethanol or methanol.
-
Acquisition: Record the absorption spectrum from approximately 200 to 400 nm using a dual-beam spectrophotometer.
-
Data Analysis: Identify the wavelengths of maximum absorbance (λ_max).
For the this compound system, one would expect to see multiple absorption bands corresponding to π → π* transitions characteristic of the extended aromatic system.[10][11] Typical λ_max values would be expected in the range of 220-250 nm and 300-350 nm .
Integrated Analysis Workflow
No single technique provides the complete picture. The power of spectroscopic analysis lies in the integration of data from all methods to build an unshakeable structural proof.
Caption: Workflow for integrated spectroscopic data analysis.
By following this workflow, a researcher can move systematically from the raw analytical data to a fully validated molecular structure. The HRMS data provides the molecular formula, the IR confirms the essential functional groups (validating the "pyrimidin-one" part), and the NMR data provides the definitive atom-to-atom connectivity, confirming the specific "Pyrido[4,3-d]" isomeric arrangement. This multi-faceted approach ensures the highest level of scientific integrity and trustworthiness in structural elucidation.
References
-
SpectraBase. This compound, 6-(2-furanylmethyl)-2-(4-morpholinyl)-. Available from: [Link]
-
Cook, K. D., et al. (2016). Rapid Discovery of Pyrido[3,4-d]pyrimidine Inhibitors of Monopolar Spindle Kinase 1 (MPS1) Using a Structure-Based Hybridization Approach. Journal of Medicinal Chemistry. Available from: [Link]
-
Ye, Y., et al. (2012). ¹H and ¹³C NMR assignments of four series bioactive pyrido[4,3-d]pyrimidine derivatives. Magnetic Resonance in Chemistry. Available from: [Link]
-
Potluri, H., et al. (2024). Discovery of Pyridopyrimidinones that Selectively Inhibit the H1047R PI3Kα Mutant Protein. Journal of Medicinal Chemistry. Available from: [Link]
-
Khan, I., et al. (2022). Chemistry and biological evaluation of pyrido[4,3‐d]pyrimidines: A review. Chemical Biology & Drug Design. Available from: [Link]
-
Ghate, M., et al. (2014). [BMIM]OAc promoted one-pot synthesis of pyrazolo[4′,3′:5,6]pyrido[2,3-d]pyrimidin-5-ones and their antimicrobial activity. RSC Advances. Available from: [Link]
-
Ukrainets, I. V., et al. (2018). Synthesis of Some Derivatives of the 4H-pyrido[4′,3′:5,6]pyrano[2,3-d]pyrimidines. Journal of Advances in Medical and Pharmaceutical Sciences. Available from: [Link]
-
Abdel-Aziz, M., et al. (2022). Design, synthesis, and anti-cancer evaluation of new pyrido[2,3-d]pyrimidin-4(3H)-one derivatives as potent EGFR inhibitors. Journal of Enzyme Inhibition and Medicinal Chemistry. Available from: [Link]
-
Jachak, M. N., et al. (2013). Synthesis of spiro pyrazolo[4′,3′:5,6]pyrido[2,3-d]pyrimidines using KF-alumina catalyst. Journal of Chemical and Pharmaceutical Research. Available from: [Link]
-
Potluri, H., et al. (2024). Discovery of Pyridopyrimidinones that Selectively Inhibit the H1047R PI3Kα Mutant Protein. Journal of Medicinal Chemistry. Available from: [Link]
-
Khalaj, M., et al. (2021). Preparation of some chromeno[4,3-d]pyrido[1,2-a]pyrimidine derivatives by ultrasonic irradiation. New Journal of Chemistry. Available from: [Link]
-
Irwin, B. W., & Wibberley, D. G. (1969). The synthesis of pyrido[4,3-d]pyrimidin-4(3H)-ones from 4-amino-nicotinic acid. Journal of the Chemical Society C: Organic. Available from: [Link]
-
Moradi, L., et al. (2023). A Review of the Synthesis of Pyrido[2,3-d:5,6-d′]dipyrimidine Derivatives Using Multicomponent Reactions. Organic Chemistry Research. Available from: [Link]
-
Ghorab, M. M., et al. (2024). Synthesis, anticancer evaluation, molecular docking and ADME study of novel pyrido[4ʹ,3ʹ:3,4]pyrazolo[1,5-a]pyrimidines as potential tropomyosin receptor kinase A (TrKA) inhibitors. BMC Chemistry. Available from: [Link]
-
PubChem. Pyrido(4,3-d)pyrimidin-4(3H)-one. National Center for Biotechnology Information. Available from: [Link]
-
PubChem. Pyrido(4,3-d)pyrimidine. National Center for Biotechnology Information. Available from: [Link]
-
Lee, Y.-L., & Lin, Y.-W. (2013). Infrared spectra of the 1-pyridinium (C5H5NH+) cation and pyridinyl (C5H5NH and 4-C5H6N) radicals isolated in solid para-hydrogen. The Journal of Chemical Physics. Available from: [Link]
-
de Graaff, W., et al. (2014). Biopharmaceutical profiling of a pyrido[4,3-d] pyrimidine compound library. European Journal of Pharmaceutical Sciences. Available from: [Link]
-
Al-Najjar, T. R., et al. (2021). UV–Vis absorption spectra of the prepared compounds. ResearchGate. Available from: [Link]
-
ResearchGate. UV–Vis spectra of compounds (4) and (6) in pyridine. Available from: [Link]
-
Jachak, M. N., et al. (2013). Synthesis of spiro pyrazolo[4′,3′:5,6]pyrido[2,3-d]pyrimidines using KF-alumina catalyst. Journal of Chemical and Pharmaceutical Research. Available from: [Link]
-
ResearchGate. The UV-Vis absorption spectra of III in different solvents. Available from: [Link]
-
Bansal, R., et al. (2012). Discovery of Pyridopyrimidinones as Potent and Orally Active Dual Inhibitors of PI3K/mTOR. ACS Medicinal Chemistry Letters. Available from: [Link]
-
ResearchGate. THE VIBRATIONAL SPECTRA OF PYRIDINE, PYRIDINE-4-d, PYRIDINE-2,6-d2, AND PYRIDINE-3,5-d2. Available from: [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. Discovery of Pyridopyrimidinones as Potent and Orally Active Dual Inhibitors of PI3K/mTOR - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Biopharmaceutical profiling of a pyrido[4,3-d] pyrimidine compound library - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Discovery of Pyridopyrimidinones that Selectively Inhibit the H1047R PI3Kα Mutant Protein - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Design, synthesis, and anti-cancer evaluation of new pyrido[2,3-d]pyrimidin-4(3H)-one derivatives as potential EGFRWT and EGFRT790M inhibitors and apoptosis inducers - PMC [pmc.ncbi.nlm.nih.gov]
- 7. jocpr.com [jocpr.com]
- 8. (1) H and (13) C NMR assignments of four series bioactive pyrido[4,3-d]pyrimidine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. pubs.rsc.org [pubs.rsc.org]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
Methodological & Application
Application Notes and Protocols for the Microwave-Assisted Synthesis of Pyrido[4,3-d]pyrimidin-5(6H)-one Derivatives
Abstract
This comprehensive guide details the application of microwave-assisted organic synthesis (MAOS) for the efficient and rapid production of Pyrido[4,3-d]pyrimidin-5(6H)-one derivatives. These heterocyclic scaffolds are of significant interest in medicinal chemistry and drug discovery. By leveraging the unique energy transfer mechanism of microwave irradiation, the protocols outlined herein offer substantial improvements over classical thermal methods, including drastically reduced reaction times, enhanced yields, and a greener chemical footprint.[1][2][3] This document provides researchers, scientists, and drug development professionals with the foundational principles, detailed step-by-step protocols, and practical insights required to successfully implement this advanced synthetic methodology.
Introduction: The Significance of Pyrido[4,3-d]pyrimidin-5(6H)-ones and the Advent of Microwave Synthesis
The Pyrido[4,3-d]pyrimidine core is a privileged scaffold in medicinal chemistry, forming the structural basis for a variety of biologically active compounds.[4] Derivatives have shown promise as kinase inhibitors and other therapeutic agents, making their efficient synthesis a key objective for drug discovery programs.[5] Traditional synthetic routes often involve multi-step processes with long reaction times and harsh conditions, leading to modest yields and significant by-product formation.
Microwave-assisted organic synthesis (MAOS) has emerged as a transformative technology in modern chemistry.[6][7] Unlike conventional heating which relies on slow conductive heat transfer, microwave irradiation directly couples with polar molecules in the reaction mixture, leading to rapid, uniform, and efficient heating.[1][8] This volumetric heating mechanism dramatically accelerates reaction rates, often reducing synthesis times from hours to mere minutes.[6][9] The key advantages of MAOS include:
-
Accelerated Reaction Rates: Significant reduction in reaction times.[2][7]
-
Improved Yields and Purity: Minimized side reactions and thermal decomposition of sensitive compounds lead to cleaner products and higher yields.[3][7]
-
Energy Efficiency: Direct heating of the reaction vessel's contents reduces energy consumption compared to heating an oil bath or heating mantle.[2][3]
-
Enhanced Reproducibility: Precise control over reaction parameters such as temperature and pressure ensures high reproducibility.[7]
-
Greener Chemistry: The potential for solvent-free reactions or the use of less hazardous solvents aligns with the principles of green chemistry.[1][2]
This guide will focus on a practical, microwave-assisted, one-pot synthesis of a representative this compound derivative, illustrating the power of this technology.
The Science Behind the Synthesis: A Mechanistic Overview
The synthesis of the this compound core typically involves the cyclization of a suitably functionalized pyridine precursor. A common and effective strategy employs a starting material such as 4-aminonicotinic acid or its derivatives, which possess the necessary ortho-amino and carboxylic acid functionalities for pyrimidine ring formation.
The proposed microwave-assisted synthesis involves the reaction of 4-aminonicotinic acid with a formamide equivalent, such as N,N-dimethylformamide dimethyl acetal (DMF-DMA), which serves as a one-carbon source for the pyrimidine ring. The reaction is believed to proceed through the following key steps:
-
Initial Condensation: The amino group of 4-aminonicotinic acid nucleophilically attacks the electrophilic carbon of DMF-DMA, leading to the formation of an amidine intermediate with the elimination of methanol.
-
Intramolecular Cyclization: Under microwave irradiation, the reaction mixture is rapidly heated, promoting the intramolecular cyclization of the amidine intermediate. The nitrogen of the newly formed amidine attacks the carboxylic acid group (or its activated form), leading to the formation of the pyrimidine ring.
-
Dehydration: Subsequent dehydration results in the formation of the aromatic this compound scaffold.
The use of a polar solvent, such as N,N-dimethylformamide (DMF) or dimethyl sulfoxide (DMSO), is crucial for efficient microwave absorption and rapid heating of the reaction mixture.[1][9]
Diagram of the Proposed Reaction Mechanism:
Caption: Proposed reaction mechanism for the synthesis.
Experimental Protocol: Microwave-Assisted Synthesis of a this compound Derivative
3.1. Materials and Equipment
-
Reactants:
-
4-Aminonicotinic acid
-
N,N-Dimethylformamide dimethyl acetal (DMF-DMA)
-
-
Solvent:
-
N,N-Dimethylformamide (DMF), anhydrous
-
-
Equipment:
-
Microwave synthesizer (e.g., CEM Discover, Biotage Initiator)
-
10 mL microwave reaction vial with a stir bar
-
Standard laboratory glassware
-
Rotary evaporator
-
High-performance liquid chromatography (HPLC) or Thin-layer chromatography (TLC) for reaction monitoring
-
Nuclear Magnetic Resonance (NMR) spectrometer and Mass Spectrometer for product characterization.
-
3.2. Step-by-Step Protocol
-
Reaction Setup:
-
To a 10 mL microwave reaction vial equipped with a magnetic stir bar, add 4-aminonicotinic acid (1.0 mmol, 138.1 mg).
-
Add anhydrous DMF (3 mL) to the vial.
-
Add N,N-dimethylformamide dimethyl acetal (DMF-DMA) (1.2 mmol, 143.0 mg, 1.5 mL).
-
Seal the vial with a septum cap.
-
-
Microwave Irradiation:
-
Place the sealed vial into the cavity of the microwave synthesizer.
-
Set the following reaction parameters:
-
Temperature: 150 °C (use a pre-stirring time of 15 seconds)
-
Time: 15 minutes
-
Power: Dynamic (the instrument will automatically adjust the power to maintain the target temperature)
-
Absorption Level: High
-
-
-
Reaction Work-up and Product Isolation:
-
After the reaction is complete, allow the vial to cool to room temperature.
-
Monitor the reaction completion by TLC or HPLC.
-
Once cooled, open the vial in a fume hood.
-
Transfer the reaction mixture to a round-bottom flask.
-
Remove the DMF under reduced pressure using a rotary evaporator.
-
To the resulting residue, add cold water (10 mL).
-
Collect the precipitated solid by vacuum filtration.
-
Wash the solid with cold water (2 x 5 mL) and then a small amount of cold ethanol.
-
Dry the product under vacuum to obtain the this compound derivative.
-
-
Characterization:
-
Determine the yield of the product.
-
Characterize the synthesized compound using NMR spectroscopy (¹H and ¹³C) and mass spectrometry to confirm its identity and purity.
-
Diagram of the Experimental Workflow:
Caption: Step-by-step experimental workflow.
Data Presentation and Expected Outcomes
The microwave-assisted protocol is expected to provide the desired this compound derivative in high yield and purity within a significantly shorter timeframe compared to conventional heating methods.
| Parameter | Microwave-Assisted Synthesis | Conventional Heating |
| Reaction Time | 10-20 minutes[9] | 6-24 hours |
| Temperature | 150 °C | Reflux (often >150 °C) |
| Typical Yield | 85-95%[7] | 50-70% |
| Solvent Volume | Minimal (e.g., 3 mL) | Often larger volumes required |
| Energy Consumption | Low[2][3] | High |
| By-product Formation | Minimal[3] | Often significant |
Troubleshooting Guide
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Low or No Product Yield | - Incomplete reaction- Decomposition of starting material or product- Incorrect reagents or solvent purity | - Increase reaction time or temperature in small increments.- Ensure anhydrous solvent is used.- Verify the purity of starting materials. |
| Formation of Multiple Products | - Side reactions due to excessive temperature- Presence of impurities | - Lower the reaction temperature.- Purify starting materials.- Optimize reaction time to minimize by-product formation. |
| Difficulty in Product Precipitation | - Product is soluble in the work-up solvent | - Try a different anti-solvent (e.g., diethyl ether).- Extract the product with an appropriate organic solvent if it is not precipitating. |
| Inconsistent Results | - Inaccurate measurement of reagents- Variations in microwave power output | - Ensure accurate weighing and dispensing of all reagents.- Calibrate the microwave synthesizer if possible. |
Conclusion
Microwave-assisted synthesis represents a superior methodology for the rapid and efficient construction of this compound derivatives. The protocols and insights provided in this guide demonstrate the significant advantages of MAOS in terms of speed, yield, and sustainability. By adopting this technology, researchers and drug development professionals can accelerate their discovery and development pipelines, bringing novel therapeutic agents to fruition more effectively.
References
- Microwave-Assisted Organic Synthesis: An Eco-Friendly Method of Green Chemistry. MDPI.
- Microwaves in Organic Synthetic Chemistry- A Greener Approach to Environmental Protection: An Overview.
- Microwave-Assisted Organic Synthesis: A Green Chemistry Strategy. International Journal of Research in Pharmacy and Allied Science.
- Microwave-Assisted Synthesis: 10x Faster Organic Reactions.
- Importance of Microwave Heating in Organic Synthesis. Advanced Journal of Chemistry, Section A.
- A diversity oriented, microwave assisted synthesis of N-substituted 2-hydro-4-amino-pyrido[2,3-d]pyrimidin-7(8H)-ones. PubMed.
- Synthesis of Novel Pyrido[4,3-d]pyrimidines from 4-Amino-2-chloronicotinonitrile: Applic
- Recent developments on microwave-assisted organic synthesis of nitrogen- and oxygen-containing preferred heterocyclic scaffolds.
- Synthesis of Some Derivatives of the 4H-pyrido[4′,3′:5,6]pyrano[2,3-d]pyrimidines.
- A new one-step synthesis of pyridines under microwave-assisted conditions.
- Review on the Synthesis and Therapeutic Potential of Pyrido[2,3-d], [3,2-d], [3,4-d] and [4,3-d]pyrimidine Deriv
Sources
- 1. mdpi.com [mdpi.com]
- 2. Microwaves in Organic Synthetic Chemistry- A Greener Approach to Environmental Protection: An Overview [ajgreenchem.com]
- 3. ijrpas.com [ijrpas.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Review on the Synthesis and Therapeutic Potential of Pyrido[2,3-d], [3,2-d], [3,4-d] and [4,3-d]pyrimidine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Microwave-Assisted Synthesis: 10x Faster Organic Reactions [eureka.patsnap.com]
- 7. ajchem-a.com [ajchem-a.com]
- 8. Recent developments on microwave-assisted organic synthesis of nitrogen- and oxygen-containing preferred heterocyclic scaffolds - PMC [pmc.ncbi.nlm.nih.gov]
- 9. A new one-step synthesis of pyridines under microwave-assisted conditions [organic-chemistry.org]
Application Notes and Protocols for the 1H and 13C NMR Spectral Analysis of Pyrido[4,3-d]pyrimidin-5(6H)-one
Introduction: The Significance of the Pyrido[4,3-d]pyrimidin-5(6H)-one Scaffold
The this compound core is a privileged heterocyclic scaffold that forms the backbone of numerous compounds with significant pharmacological activities. Its derivatives have garnered substantial interest in medicinal chemistry and drug development due to their diverse biological profiles, including their roles as kinase inhibitors, antibacterial agents, and modulators of various cellular pathways. The rigid, fused-ring system provides a well-defined three-dimensional structure for molecular recognition by biological targets.
Given its importance, the unambiguous structural characterization of novel this compound derivatives is paramount. Nuclear Magnetic Resonance (NMR) spectroscopy, particularly ¹H and ¹³C NMR, stands as the most powerful and definitive tool for the structural elucidation of these molecules in solution. This comprehensive guide provides a detailed protocol for acquiring and interpreting high-quality ¹H and ¹³C NMR spectra for the parent this compound, serving as a foundational reference for researchers in the field.
Theoretical Framework: Understanding the Spectral Features of this compound
The ¹H and ¹³C NMR spectra of this compound are governed by the electronic environment of each nucleus within the molecule. The pyridine and pyrimidine rings, both being electron-deficient aromatic systems, exert a significant deshielding effect on their constituent protons and carbons. This deshielding is further modulated by the presence of the electron-withdrawing carbonyl group and the nitrogen atoms within the heterocyclic framework.
The lactam functionality (-NH-C=O) within the pyrimidinone ring introduces a key structural feature. The proton attached to the nitrogen (N-H) is expected to be a broad singlet, and its chemical shift can be highly dependent on the solvent, concentration, and temperature due to hydrogen bonding. Tautomerism, the equilibrium between the lactam and lactim forms, can also influence the observed spectra, although the lactam form is generally predominant for this scaffold.
Experimental Protocols: A Step-by-Step Guide to Data Acquisition
Obtaining high-resolution and reproducible NMR spectra is contingent upon meticulous sample preparation and the selection of appropriate acquisition parameters. The following protocol outlines the best practices for the NMR analysis of this compound and its derivatives.
I. Sample Preparation
-
Solvent Selection: The choice of a deuterated solvent is critical and depends on the solubility of the compound. Dimethyl sulfoxide-d₆ (DMSO-d₆) is often a suitable choice for this class of compounds due to its excellent solubilizing power for polar heterocyclic molecules. Chloroform-d (CDCl₃) can also be used if the compound is sufficiently soluble. It is imperative that the solvent does not have signals that overlap with the analyte's resonances.[1]
-
Sample Concentration: For a standard ¹H NMR spectrum, a concentration of 5-25 mg of the compound in 0.5-0.7 mL of deuterated solvent is typically sufficient. For ¹³C NMR, which is inherently less sensitive, a higher concentration of 20-100 mg is recommended to obtain a good signal-to-noise ratio within a reasonable acquisition time.
-
Use of an Internal Standard: Tetramethylsilane (TMS) is the universally accepted internal standard for ¹H and ¹³C NMR, with its chemical shift defined as 0.00 ppm. A small amount (typically 1% v/v) should be added to the NMR tube.
-
Filtration: To ensure a homogeneous magnetic field and sharp NMR signals, it is crucial to filter the sample solution through a small plug of glass wool or a syringe filter into a clean, high-quality 5 mm NMR tube. This removes any particulate matter that can degrade spectral resolution.
Caption: Workflow for NMR Sample Preparation.
II. NMR Data Acquisition
The following are general guidelines for setting up ¹H and ¹³C NMR experiments on a standard NMR spectrometer. Specific parameters may need to be optimized based on the instrument and the sample.
-
Instrument Tuning and Matching: The NMR probe must be tuned to the resonance frequencies of ¹H and ¹³C and matched to the impedance of the spectrometer's electronics. This ensures efficient transfer of radiofrequency power and maximizes signal detection.
-
Locking: The spectrometer's field-frequency lock system should be engaged on the deuterium signal of the solvent. This compensates for any drift in the magnetic field strength during the experiment, ensuring high spectral resolution.
-
Shimming: The magnetic field homogeneity across the sample volume must be optimized by adjusting the shim coils. This process minimizes spectral line broadening and improves resolution. Automated shimming routines are available on most modern spectrometers.
-
¹H NMR Acquisition Parameters:
-
Pulse Sequence: A standard single-pulse sequence is typically used.
-
Spectral Width: A spectral width of 12-16 ppm is generally sufficient to cover the expected chemical shift range.
-
Acquisition Time: An acquisition time of 2-4 seconds allows for good digital resolution.
-
Relaxation Delay: A relaxation delay of 1-2 seconds ensures that the nuclei have returned to equilibrium before the next pulse.
-
Number of Scans: For a moderately concentrated sample, 8-16 scans are usually adequate.
-
-
¹³C NMR Acquisition Parameters:
-
Pulse Sequence: A proton-decoupled pulse sequence (e.g., zgpg30) is used to simplify the spectrum and enhance the signal-to-noise ratio.
-
Spectral Width: A spectral width of 200-220 ppm is typically required.
-
Acquisition Time: An acquisition time of 1-2 seconds is common.
-
Relaxation Delay: A relaxation delay of 2-5 seconds is recommended, as quaternary carbons can have long relaxation times.
-
Number of Scans: A significantly larger number of scans (e.g., 1024 or more) is necessary due to the low natural abundance of ¹³C.
-
Caption: General workflow for NMR data acquisition.
¹H and ¹³C NMR Spectral Data of this compound
Caption: Structure of this compound with atom numbering.
Predicted ¹H NMR Spectral Data (in DMSO-d₆, 400 MHz)
| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| H-2 | 9.05 | s | - |
| H-4 | 8.80 | s | - |
| H-7 | 8.35 | d | 5.5 |
| H-8 | 7.50 | d | 5.5 |
| N-H | 12.50 | br s | - |
Predicted ¹³C NMR Spectral Data (in DMSO-d₆, 100 MHz)
| Carbon | Predicted Chemical Shift (δ, ppm) |
| C-2 | 155.0 |
| C-4 | 158.5 |
| C-4a | 118.0 |
| C-5 | 165.0 |
| C-7 | 152.0 |
| C-8 | 115.0 |
| C-8a | 145.0 |
Interpretation of the Spectra
-
¹H NMR Spectrum: The protons on the pyrimidine ring (H-2 and H-4) are expected to be the most deshielded due to the strong electron-withdrawing effect of the adjacent nitrogen atoms, appearing as singlets downfield. The protons on the pyridine ring (H-7 and H-8) will appear as doublets due to coupling with each other. The N-H proton of the lactam is predicted to be a broad singlet at a very downfield chemical shift, which is characteristic for this functional group and its involvement in hydrogen bonding.
-
¹³C NMR Spectrum: The carbon atoms of the pyrimidine ring (C-2 and C-4) and the carbonyl carbon (C-5) are the most deshielded. The remaining carbons of the pyridine ring and the bridgehead carbons will appear at relatively upfield positions.
Field-Proven Insights and Troubleshooting
-
Tautomerism: Be aware of the potential for lactam-lactim tautomerism, which can lead to the appearance of minor sets of signals or broadened peaks. The equilibrium can be influenced by the solvent and temperature.
-
Solvent Effects: The chemical shift of the N-H proton is highly sensitive to the solvent. In protic solvents, this signal may be broadened or exchange with the solvent protons, potentially disappearing from the spectrum.
-
Signal Broadening: Poor shimming, the presence of paramagnetic impurities, or compound aggregation at high concentrations can lead to broad spectral lines. If broadening is observed, re-shimming the instrument, filtering the sample again, or acquiring the spectrum at a lower concentration is recommended.
Conclusion
This application note provides a comprehensive guide to the ¹H and ¹³C NMR spectral analysis of this compound. By following the detailed protocols for sample preparation and data acquisition, and by utilizing the provided predicted spectral data and interpretation guidelines, researchers can confidently characterize this important heterocyclic scaffold and its derivatives. A thorough understanding of the principles outlined herein will facilitate the unambiguous structural elucidation of novel compounds in drug discovery and development programs.
References
-
ChemAxon. (n.d.). NMR Predictor. Retrieved from [Link]
-
NMRDB.org. (n.d.). Predict 13C carbon NMR spectra. Retrieved from [Link]
-
PerkinElmer Informatics. (n.d.). ChemDraw. Retrieved from [Link]
-
Organomation. (n.d.). NMR Sample Preparation: The Complete Guide. Retrieved from [Link]
Sources
Application Notes and Protocols for the Mass Spectrometry Analysis of Novel Pyrido[4,3-d]pyrimidin-5(6H)-one Compounds
<
Introduction
The Pyrido[4,3-d]pyrimidin-5(6H)-one scaffold represents a class of nitrogen-containing heterocyclic compounds of significant interest in medicinal chemistry and drug discovery.[1][2] These compounds are recognized for their diverse biological activities, which may include roles as kinase inhibitors for cancer therapy or as antiviral agents.[3][4] As new analogues are synthesized, robust and reliable analytical methods are paramount for their characterization, quantification in biological matrices, and for studying their metabolic fate. Liquid chromatography coupled with mass spectrometry (LC-MS) has become an indispensable tool in pharmaceutical analysis due to its high sensitivity, selectivity, and speed.[5][6][7]
This document provides a comprehensive guide to the mass spectrometry analysis of novel this compound compounds. It is intended for researchers, scientists, and drug development professionals engaged in the characterization and bioanalysis of these and structurally related molecules. The protocols and insights provided herein are designed to establish a solid foundation for method development, validation, and routine analysis in both research and regulated environments.
Foundational Principles: Understanding the Analyte and the Technique
The successful development of an LC-MS method hinges on a fundamental understanding of the physicochemical properties of the analyte and the principles of the analytical technique. Pyrido[4,3-d]pyrimidin-5(6H)-ones are nitrogen-containing heterocycles, a class of compounds known to ionize efficiently under electrospray ionization (ESI) conditions, typically in the positive ion mode, due to the presence of basic nitrogen atoms that can be readily protonated.[8][9]
Ionization and Fragmentation Behavior
Electrospray ionization (ESI) is the preferred ionization technique for this class of compounds due to their polarity and the presence of ionizable nitrogen atoms.[8] In the positive ion mode, these compounds will predominantly form protonated molecules, [M+H]⁺. The stability of the pyridopyrimidine ring system will influence the subsequent fragmentation patterns observed in tandem mass spectrometry (MS/MS).
Collision-induced dissociation (CID) of the protonated parent ion will likely involve characteristic losses of small neutral molecules and cleavages within the fused ring system.[10] Understanding these fragmentation pathways is crucial for structural confirmation and for the development of selective and sensitive multiple reaction monitoring (MRM) methods for quantification.[11]
Experimental Workflow: A Step-by-Step Approach
A well-defined experimental workflow is essential for achieving reproducible and reliable results. The following diagram outlines the key stages in the mass spectrometry analysis of this compound compounds.
Caption: General workflow for LC-MS analysis.
Detailed Protocols and Methodologies
Sample Preparation: The Key to Robust Analysis
The goal of sample preparation is to extract the analyte of interest from a complex biological matrix, remove interfering substances, and concentrate the sample to achieve the desired sensitivity.[12][13][14] The choice of extraction technique depends on the nature of the matrix and the physicochemical properties of the analyte.
Protocol: Solid-Phase Extraction (SPE) for Plasma Samples
This protocol is a reliable starting point for extracting this compound compounds from plasma.
-
Conditioning: Condition a mixed-mode cation exchange SPE cartridge with 1 mL of methanol followed by 1 mL of water.
-
Equilibration: Equilibrate the cartridge with 1 mL of 2% formic acid in water.
-
Loading: Dilute 100 µL of plasma with 400 µL of 4% phosphoric acid in water. Load the entire volume onto the SPE cartridge.
-
Washing:
-
Wash 1: 1 mL of 0.1% formic acid in water.
-
Wash 2: 1 mL of methanol.
-
-
Elution: Elute the analyte with 1 mL of 5% ammonium hydroxide in methanol.
-
Evaporation and Reconstitution: Evaporate the eluate to dryness under a stream of nitrogen at 40°C. Reconstitute the residue in 100 µL of the initial mobile phase (e.g., 95:5 water:acetonitrile with 0.1% formic acid).
Causality: The use of a mixed-mode cation exchange sorbent is advantageous for nitrogen-containing heterocyclic compounds. The ion-exchange mechanism provides strong retention of the protonated basic analytes, allowing for rigorous washing steps to remove neutral and acidic interferences. The final elution with a basic organic solvent neutralizes the charge on the analyte, facilitating its release from the sorbent.
Liquid Chromatography: Achieving Optimal Separation
The choice of the analytical column and mobile phase is critical for achieving good peak shape, resolution from matrix components, and reproducible retention times. A reversed-phase C18 column is a versatile starting point for the separation of small molecules.
| Parameter | Recommendation | Rationale |
| Column | C18 Reversed-Phase (e.g., 2.1 x 50 mm, 1.8 µm) | Provides good retention and separation for a wide range of small molecules. The smaller particle size enhances efficiency and resolution. |
| Mobile Phase A | 0.1% Formic Acid in Water | Acidifying the mobile phase promotes the protonation of the analyte, leading to better peak shape and retention on the reversed-phase column. |
| Mobile Phase B | 0.1% Acetonitrile with 0.1% Formic Acid | Acetonitrile is a common organic modifier that provides good separation efficiency. |
| Flow Rate | 0.4 mL/min | A typical flow rate for a 2.1 mm ID column that balances analysis time and system pressure. |
| Gradient | 5-95% B over 5 minutes | A generic gradient suitable for initial method development. This should be optimized for specific compounds. |
| Column Temp. | 40°C | Elevated temperature can improve peak shape and reduce viscosity, leading to lower backpressure. |
Mass Spectrometry: Detection and Quantification
A triple quadrupole mass spectrometer is the instrument of choice for quantitative analysis due to its high sensitivity and selectivity in MRM mode.[6] For qualitative analysis and metabolite identification, a high-resolution mass spectrometer (HRMS) such as a Q-TOF or Orbitrap is recommended.[15][16][17]
Table of Generic MS Parameters:
| Parameter | Setting | Rationale |
| Ionization Mode | Positive Electrospray Ionization (ESI+) | The presence of basic nitrogen atoms makes these compounds readily protonated.[8] |
| Capillary Voltage | 3.5 - 4.5 kV | Optimizes the formation of gas-phase ions. |
| Source Temp. | 120 - 150°C | Aids in desolvation of the ESI droplets. |
| Desolvation Temp. | 350 - 450°C | Facilitates the evaporation of the solvent from the ESI plume. |
| Gas Flow | Instrument Dependent | Optimized to assist in desolvation and ion transport. |
| Collision Gas | Argon | An inert gas used for collision-induced dissociation in the collision cell. |
Protocol: MRM Method Development
-
Infusion: Infuse a standard solution of the this compound compound directly into the mass spectrometer to determine the precursor ion (typically [M+H]⁺).
-
Product Ion Scan: Perform a product ion scan of the precursor ion to identify the most abundant and stable fragment ions.
-
MRM Transition Selection: Select at least two intense and specific MRM transitions for each analyte (one for quantification and one for confirmation).
-
Collision Energy Optimization: Optimize the collision energy for each MRM transition to maximize the signal intensity of the product ions.
Method Validation and Quality Control: Ensuring Trustworthy Data
A validated analytical method provides confidence in the accuracy and precision of the results.[18][19][20][21] Method validation should be performed according to established regulatory guidelines (e.g., FDA, ICH).
Key Validation Parameters:
-
Specificity and Selectivity: The ability of the method to differentiate and quantify the analyte in the presence of other components in the sample.[21]
-
Linearity and Range: The concentration range over which the method is accurate and precise.[21]
-
Accuracy and Precision: The closeness of the measured value to the true value and the degree of scatter between a series of measurements, respectively.[21]
-
Limit of Detection (LOD) and Limit of Quantification (LOQ): The lowest concentration of the analyte that can be reliably detected and quantified with acceptable accuracy and precision.
-
Stability: The stability of the analyte in the biological matrix under different storage and processing conditions.[18]
Quality Control (QC) in Routine Analysis:
Incorporating QC samples at low, medium, and high concentrations in each analytical run is essential for monitoring the performance of the method.[22][23][24][25][26] The results of the QC samples should fall within predefined acceptance criteria to ensure the validity of the data for the unknown samples.
Application in Drug Metabolism Studies
Mass spectrometry is a powerful tool for identifying and characterizing drug metabolites.[15][16][27][28] High-resolution mass spectrometry (HRMS) is particularly valuable for this purpose as it provides accurate mass measurements, which can be used to determine the elemental composition of metabolites.[17]
Workflow for Metabolite Identification:
Caption: Workflow for identifying drug metabolites.
Common metabolic pathways for nitrogen-containing heterocyclic compounds include oxidation (hydroxylation, N-oxidation), demethylation, and conjugation (glucuronidation, sulfation). The accurate mass and fragmentation data obtained from LC-HRMS/MS experiments are used to propose the structures of potential metabolites.
Conclusion
The mass spectrometry-based analytical methodologies detailed in this application note provide a robust framework for the characterization and quantification of novel this compound compounds. By understanding the principles of ionization and fragmentation, and by implementing systematic protocols for sample preparation, liquid chromatography, and mass spectrometry, researchers can generate high-quality, reliable data. Adherence to rigorous method validation and quality control practices is essential to ensure the integrity of the analytical results, which is critical for advancing these promising compounds through the drug discovery and development pipeline.
References
- Development of a metabolomics-based data analysis approach for identifying drug metabolites based on high-resolution mass spectrometry. (n.d.). National Institutes of Health.
- Bioanalytical method validation considerations for LC-MS/MS assays of therapeutic proteins. (2015). Bioanalysis.
- Investigation of fragmentation pathways of protonated 2-methoxypyrimidine derivatives. (2022). Journal of Mass Spectrometry.
- Recent advances in sample preparation for analysis of small molecules with surface-assisted laser desorption/ionization time-of-flight mass spectrometry: enrichment methods and applications. (n.d.). Analyst (RSC Publishing).
- Prepping Small Molecules for Mass Spec. (2019). Biocompare.com.
- Recent studies on the electrospray ionisation mass spectrometric behaviour of selected nitrogen-containing drug molecules and its application to drug analysis using liquid chromatography-electrospray ionisation mass spectrometry. (2005). Journal of Chromatography B.
- Electrospray ionization‐tandem mass spectrometric study of fused nitrogen‐containing ring systems. (2022). Journal of Mass Spectrometry.
- Metabolite Identification by Mass Spectrometry. (n.d.). International Journal of Pharmaceutical Research and Allied Sciences.
- Bioanalytical Analysis of Small-Molecule Drugs and Metabolites in Physiological Samples by LC–MS, Part 2. (2021). LCGC International.
- Drug Metabolite Profiling and Identification by High-resolution Mass Spectrometry. (n.d.). Semantic Scholar.
- Sample Preparation for Mass Spectrometry. (n.d.). Sigma-Aldrich.
- How to choose a small molecule extraction method and develop a protocol for LC-MSMS sample prep. (n.d.). Tecan.
- LC-MS/MS Analytical Method Development and Validation for Determining Vinamidinium HexafluoroPhosphate Impurity in Etoricoxib. (2023). Indian Journal of Pharmaceutical Education and Research.
- Simultaneous Determination of 20 Nitrogen-Containing Heterocyclic Compounds in Soil by Supercritical Fluid Chromatography–Tandem Mass Spectrometry. (n.d.). MDPI.
- How to validate a bioanalytical LC-MS/MS method for PK studies?. (2025). Patsnap Synapse.
- Metabolite Identification Data in Drug Discovery, Part 1: Data Generation and Trend Analysis. (n.d.). ACS Publications.
- Drug metabolite profiling and identification by high-resolution mass spectrometry. (2011). National Genomics Data Center.
- Implementation of a High-Resolution Liquid Chromatography–Mass Spectrometry Method in Quality Control Laboratories for Release and Stability Testing of a Commercial Antibody Product. (n.d.). ACS Publications.
- Chemistry and biological evaluation of pyrido[4,3‐d]pyrimidines: A review. (2022). ResearchGate.
- 8 Essential Characteristics of LC-MS/MS Method Validation. (n.d.). Resolian.
- How Mass Spectrometry enhances GMP quality control with LC‑MS. (2025). AMSbiopharma.
- Biopharmaceutical quality control with mass spectrometry. (2021). PubMed.
- Mass Spectra of Nucleic Acid Derivatives. Pyrimidines. (n.d.). ACS Publications.
- Biopharmaceutical Quality Control with Mass Spectrometry. (n.d.). Taylor & Francis Online.
- Quality control in LC-MS/MS. (2025). ResearchGate.
- A REVIEW ON LC-MS METHOD DEVELOPMENT AND VALIDATION. (n.d.). IJRAR.
- 4′:5, 6]pyrido[2, 3‐d]pyrimidines as New Antiviral Agents: Synthesis and Biological Activity. (n.d.). Wiley Online Library.
- Application Notes and Protocols for the LC-MS Analysis of Pyrimidine Compounds. (n.d.). Benchchem.
- Synthesis and Applications of an Electrospray-Active N-Heterocyclic Carbene for Electrospray Ionization Mass Spectrometric Analysis of Organometallic Compounds. (n.d.). ChemRxiv.
- 4′:5, 6]pyrido[2, 3-d]pyrimidines as New Antiviral Agents: Synthesis and Biological Activity. (2025). ResearchGate.
- Speciation of nitrogen containing aromatics by atmospheric pressure photoionization or electrospray ionization fourier transform ion cyclotron resonance mass spectrometry. (n.d.). Scilit.
- Mass spectrometry for analysis of purine and pyrimidine compounds. (2000). PubMed.
- LC/MS Applications in Drug Development. (n.d.). BioAgilytix.
- Studies of Interaction Mechanism between Pyrido [3,4-d] Pyrimidine Inhibitors and Mps1. (2021). MDPI.
- Development and Validation of a Novel All-Inclusive LC-MS-MS Designer Drug Method. (2019). Journal of Analytical Toxicology.
- Design, synthesis, and anti-cancer evaluation of new pyrido[2,3-d]pyrimidin-4(3H). (2022). National Institutes of Health.
- Development of a New LC-MS/MS Screening Method for Detection of 120 NPS and 43 Drugs in Blood. (2021). MDPI.
- Mass spectrometry for analysis of purine and pyrimidine compounds. (2025). ResearchGate.
- Mass Spectrometry for Analysis of Purine and Pyrimidine Compounds. (n.d.). ResearchGate.
- Developments of pyridodipyrimidine heterocycles and their biological activities. (2023). National Institutes of Health.
- A Comparative Guide to the Mass Spectral Fragmentation of Substituted Pyrimidines. (n.d.). Benchchem.
- LC-MS/MS Method Development for Drug Analysis. (2024). YouTube.
- Current developments in LC-MS for pharmaceutical analysis. (2020). Analyst (RSC Publishing).
- Toxicity of pyrimidine derivatives under oxidative stress conditions: chemiluminescence-based assays in systems containing erythrocytes, mitochondria or blood plasma. (n.d.). PubMed.
- Identification of pyrimidine derivatives as hSMG-1 inhibitors. (2012). PubMed.
Sources
- 1. researchgate.net [researchgate.net]
- 2. Developments of pyridodipyrimidine heterocycles and their biological activities - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Pyrido [2, 3‐d]pyrimidines and Pyrimido[5′, 4′:5, 6]pyrido[2, 3‐d]pyrimidines as New Antiviral Agents: Synthesis and Biological Activity | Semantic Scholar [semanticscholar.org]
- 4. Design, synthesis, and anti-cancer evaluation of new pyrido[2,3-d]pyrimidin-4(3H)-one derivatives as potential EGFRWT and EGFRT790M inhibitors and apoptosis inducers - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. bioagilytix.com [bioagilytix.com]
- 7. Current developments in LC-MS for pharmaceutical analysis - Analyst (RSC Publishing) [pubs.rsc.org]
- 8. Recent studies on the electrospray ionisation mass spectrometric behaviour of selected nitrogen-containing drug molecules and its application to drug analysis using liquid chromatography-electrospray ionisation mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Investigation of fragmentation pathways of protonated 2-methoxypyrimidine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. Recent advances in sample preparation for analysis of small molecules with surface-assisted laser desorption/ionization time-of-flight mass spectrometry: enrichment methods and applications - Analyst (RSC Publishing) [pubs.rsc.org]
- 13. biocompare.com [biocompare.com]
- 14. chromatographyonline.com [chromatographyonline.com]
- 15. ijpras.com [ijpras.com]
- 16. [PDF] Drug Metabolite Profiling and Identification by High-resolution Mass Spectrometry* | Semantic Scholar [semanticscholar.org]
- 17. Drug metabolite profiling and identification by high-resolution mass spectrometry. - National Genomics Data Center (CNCB-NGDC) [ngdc.cncb.ac.cn]
- 18. Bioanalytical method validation considerations for LC-MS/MS assays of therapeutic proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. ijper.org [ijper.org]
- 20. How to validate a bioanalytical LC-MS/MS method for PK studies? [synapse.patsnap.com]
- 21. resolian.com [resolian.com]
- 22. pubs.acs.org [pubs.acs.org]
- 23. How Mass Spectrometry enhances GMP quality control with LC‑MS | AMSbiopharma [amsbiopharma.com]
- 24. Biopharmaceutical quality control with mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 25. tandfonline.com [tandfonline.com]
- 26. researchgate.net [researchgate.net]
- 27. Development of a metabolomics-based data analysis approach for identifying drug metabolites based on high-resolution mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 28. pubs.acs.org [pubs.acs.org]
Application Notes and Protocols for X-ray Crystallography of Pyrido[4,3-d]pyrimidin-5(6H)-one Analogues
Introduction: Illuminating the Therapeutic Potential of Pyrido[4,3-d]pyrimidin-5(6H)-ones
The pyrido[4,3-d]pyrimidin-5(6H)-one scaffold is a privileged heterocyclic structure in medicinal chemistry, forming the core of numerous compounds with significant therapeutic potential.[1][2] These analogues have garnered considerable interest due to their diverse biological activities, including roles as kinase inhibitors for anticancer therapies, antiviral agents, and antibacterial compounds.[3][4][5] The precise three-dimensional arrangement of atoms within these molecules dictates their interaction with biological targets, such as enzymes and receptors. Therefore, obtaining high-resolution structural information is paramount for understanding their mechanism of action, guiding lead optimization, and ultimately designing more potent and selective drugs.[6][7]
X-ray crystallography stands as the gold standard for unequivocally determining the solid-state structure of small molecules at atomic resolution.[8][9] This powerful analytical technique provides a detailed map of electron density, from which a model of the molecule's conformation, bond lengths, bond angles, and intermolecular interactions can be built. Such information is invaluable for structure-activity relationship (SAR) studies and in silico drug design.[10]
This comprehensive guide provides detailed application notes and protocols for the single-crystal X-ray diffraction analysis of this compound analogues. It is designed for researchers, scientists, and drug development professionals, offering not just a series of steps, but also the underlying rationale and expert insights to navigate the challenges inherent in crystallizing and structurally characterizing these novel drug candidates.
Part 1: The Crystallization Challenge - From Solution to Single Crystal
The journey from a purified compound to a high-quality single crystal suitable for X-ray diffraction is often the most challenging and critical step in the entire process.[8][11] The goal is to coax the molecules to slowly and methodically arrange themselves into a highly ordered, three-dimensional lattice. For heterocyclic compounds like this compound analogues, which often possess a combination of polar and non-polar functionalities, finding the optimal crystallization conditions requires a systematic and patient approach.
Foundational Principles of Crystallization
Crystallization is fundamentally a process of controlled precipitation. It begins with creating a supersaturated solution, a non-equilibrium state where the concentration of the solute exceeds its solubility limit. From this supersaturated state, nucleation (the formation of initial, tiny crystal seeds) occurs, followed by crystal growth. The key to obtaining large, well-ordered single crystals is to control the rate of supersaturation to favor slow growth over rapid precipitation, which often leads to amorphous solids or a shower of tiny, unusable microcrystals.[12]
Pre-Crystallization: Ensuring Purity
The purity of the starting material is non-negotiable for successful crystallization. Even minute amounts of impurities can inhibit nucleation, disrupt the crystal lattice, or be incorporated into the crystal, leading to disorder and poor diffraction quality.[12]
Protocol 1: Compound Purification
-
Final Purification Step: Subject the synthesized this compound analogue to a final, rigorous purification step. High-performance liquid chromatography (HPLC) is often the method of choice for achieving >99% purity.
-
Characterization: Confirm the purity and identity of the compound using analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).
-
Amorphous Starting Material: It is often beneficial to start with a completely amorphous solid. This can be achieved by rapid precipitation from a good solvent by adding a non-solvent or by lyophilization (freeze-drying). This ensures that the crystallization process is not inadvertently seeded by pre-existing microcrystals.
Crystallization Screening: A Multi-pronged Approach
There is no universal solvent or technique for crystallization. A screening approach, exploring a wide range of solvents and methods, is essential. For this compound analogues, a combination of solvents that can engage in hydrogen bonding and those that are less polar often proves fruitful.
Table 1: Recommended Solvents for Crystallization Screening of this compound Analogues
| Solvent Class | Examples | Rationale |
| Polar Protic | Methanol, Ethanol, Isopropanol | Good for dissolving the polar pyrimidinone core. |
| Polar Aprotic | Acetone, Acetonitrile, Dimethylformamide (DMF), Dimethyl sulfoxide (DMSO) | Can dissolve a wide range of polarities. |
| Ethers | Diethyl ether, Dioxane, Tetrahydrofuran (THF) | Often used as anti-solvents. |
| Halogenated | Dichloromethane, Chloroform | Good for dissolving less polar analogues. |
| Aromatic | Toluene, Benzene | Can interact with aromatic rings in the analogues. |
| Alkanes | Hexane, Heptane | Typically used as anti-solvents. |
Experimental Workflow for Crystallization
Caption: The computational workflow from raw diffraction data to a final, validated crystal structure.
Structure Solution: Overcoming the Phase Problem
The diffraction experiment measures the intensities of the X-ray reflections, but not their phases. This "phase problem" is a central challenge in crystallography. For small molecules like this compound analogues, this is typically solved using direct methods, which are computational algorithms that can estimate the phases directly from the measured intensities.
Structure Refinement: Honing the Atomic Model
Once an initial model is obtained, it is refined against the experimental data using a least-squares minimization process. This iterative process adjusts the atomic coordinates, thermal parameters (describing the vibration of each atom), and other parameters to improve the agreement between the calculated and observed diffraction patterns.
Table 2: Common Software for Small Molecule Crystallography
| Software Suite | Key Functions |
| SHELX | A set of programs for structure solution (SHELXT) and refinement (SHELXL). Widely regarded as the standard for small molecule crystallography. [13][14] |
| Olex2 | A user-friendly graphical interface that integrates various programs, including SHELX, for solving, refining, and visualizing crystal structures. [13] |
| PLATON | A versatile program for a multitude of crystallographic calculations and structure validation. [15] |
| Mercury | A powerful tool for 3D structure visualization, analysis of intermolecular interactions, and exploring crystal packing. [15][16] |
Protocol 6: Structure Solution and Refinement using SHELX and Olex2
-
Data Integration and Reduction: Process the raw diffraction images to obtain a list of reflection intensities. This is typically done using the software provided by the diffractometer manufacturer.
-
Structure Solution: Use a program like SHELXT, often integrated within Olex2, to solve the phase problem and generate an initial structural model. [16]3. Initial Refinement: Perform an initial refinement of the atomic positions and isotropic thermal parameters.
-
Anisotropic Refinement: Refine the thermal parameters anisotropically, allowing for the thermal motion of each atom to be described by an ellipsoid.
-
Hydrogen Atom Placement: Hydrogen atoms are typically not visible in the electron density map. They are usually placed in calculated positions based on the geometry of the heavy atoms to which they are attached and refined using a "riding model".
-
Validation: After refinement converges, the final model should be rigorously validated using tools like the checkCIF utility to ensure that the geometry, thermal parameters, and other crystallographic metrics are chemically reasonable.
Conclusion: From Structure to Insight
The successful determination of the crystal structure of a this compound analogue provides a wealth of information. It confirms the molecular connectivity, reveals the preferred conformation in the solid state, and allows for a detailed analysis of intermolecular interactions, such as hydrogen bonds and π-π stacking, which govern the crystal packing. This structural data is a critical component in the rational design of new, more effective therapeutic agents. By understanding the three-dimensional properties of these important molecules, researchers can make more informed decisions in the drug discovery and development pipeline, ultimately accelerating the journey from the laboratory to the clinic.
References
-
ResearchGate. (n.d.). How can I obtain good crystals of heterocyclic organic compounds?. Retrieved from [Link]
-
single-crystal-diffraction 0.0.0 documentation. (n.d.). Resources. Retrieved from [Link]
-
International Union of Crystallography. (n.d.). Crystallographic software list. Retrieved from [Link]
-
ResearchGate. (n.d.). Chemistry and biological evaluation of pyrido[4,3‐d]pyrimidines: A review. Retrieved from [Link]
-
Michigan State University Department of Chemistry. (n.d.). X-Ray Crystallography Laboratory. Retrieved from [Link]
-
Syrris. (n.d.). Pharmaceutical Crystallization in drug development. Retrieved from [Link]
-
IOP Publishing. (2022). Synthesis and Characterization of Heterocyclic Compounds-Based Liquid Crystals. Retrieved from [Link]
-
YouTube. (2022, September 2). Common Challenges in Crystallization Processes. Retrieved from [Link]
- Metherall, J. P., et al. (2023). Advanced crystallisation methods for small organic molecules. Chemical Society Reviews, 52(5), 1845-1863.
- Wlodawer, A., Dauter, Z., & Jaskolski, M. (2017). X-ray crystallography over the past decade for novel drug discovery – where are we heading next?. Expert Opinion on Drug Discovery, 12(7), 681-692.
-
UNC Department of Chemistry X-ray Core Laboratory. (n.d.). Crystallography Software. Retrieved from [Link]
-
Purdue University Department of Chemistry. (n.d.). X-Ray Crystallography - Software. Retrieved from [Link]
- de Ruyck, J., et al. (2020). Protein X-ray Crystallography and Drug Discovery. Molecules, 25(5), 1019.
-
University of Sheffield. (n.d.). Crystallisation Techniques. Retrieved from [Link]
- Alshennawi, A. E., et al. (2022). Overview Of X-Ray Crystallography In Drug Discovery And Development: A Review.
-
Neuland Labs. (2023, August 1). The Crucial Role of Crystallization in Drug Substances Development. Retrieved from [Link]
-
Creative BioMart. (n.d.). X-ray Crystallography. Retrieved from [Link]
-
University of Geneva. (n.d.). Guide for crystallization. Retrieved from [Link]
-
University of Rochester Department of Chemistry. (n.d.). How To: Grow X-Ray Quality Crystals. Retrieved from [Link]
-
RCSB PDB. (2023, February 15). Crystallography Software. Retrieved from [Link]
-
IUCr Journals. (2024, July 30). How to grow crystals for X-ray crystallography. Retrieved from [Link]
- Caffrey, M. (2015). Challenges and Opportunities for New Protein Crystallization Strategies in Structure-Based Drug Design. Crystal Growth & Design, 15(4), 1577-1584.
-
YouTube. (2022, September 2). Clinical Phases I and II – the challenges for API crystallization processes. Retrieved from [Link]
- Rashad, A. E., et al. (2011). 4′:5, 6]pyrido[2, 3‐d]pyrimidines as New Antiviral Agents: Synthesis and Biological Activity. Archiv der Pharmazie, 344(12), 832-839.
- Mologni, L., et al. (2015). Discovery of Pyrido[3′,2′:5,6]thiopyrano[4,3-d]pyrimidine-Based Antiproliferative Multikinase Inhibitors. Journal of Medicinal Chemistry, 58(15), 6242-6259.
- Martin, B. D., & Toth, M. (2020).
-
de Ruyck, J., et al. (2020). Protein X-ray Crystallography and Drug Discovery. ResearchGate. Retrieved from [Link]
- Organic Chemistry Research. (2023). A Review of the Synthesis of Pyrido[2,3-d:5,6-d′]dipyrimidine Derivatives Using Multicomponent Reactions. Organic Chemistry Research, 9(2), 131-149.
- Quiroga, J., et al. (2019). Pyrido[2,3-d]pyrimidin-7(8H)
Sources
- 1. researchgate.net [researchgate.net]
- 2. Pyrido[2,3-d]pyrimidin-7(8H)-ones: Synthesis and Biomedical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Pyrido [2, 3‐d]pyrimidines and Pyrimido[5′, 4′:5, 6]pyrido[2, 3‐d]pyrimidines as New Antiviral Agents: Synthesis and Biological Activity | Semantic Scholar [semanticscholar.org]
- 4. Discovery of Pyrido[3′,2′:5,6]thiopyrano[4,3-d]pyrimidine-Based Antiproliferative Multikinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. orgchemres.org [orgchemres.org]
- 6. migrationletters.com [migrationletters.com]
- 7. researchgate.net [researchgate.net]
- 8. Advanced crystallisation methods for small organic molecules - Chemical Society Reviews (RSC Publishing) DOI:10.1039/D2CS00697A [pubs.rsc.org]
- 9. X-ray Crystallography - Creative BioMart [creativebiomart.net]
- 10. mdpi.com [mdpi.com]
- 11. Challenges and Opportunities for New Protein Crystallization Strategies in Structure-Based Drug Design - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Crystallization in the Drug Substance Development | Neuland Labs [neulandlabs.com]
- 13. Resources — single-crystal-diffraction 0.0.0 documentation [single-crystal.ornl.gov]
- 14. iucr.org [iucr.org]
- 15. Crystallography Software | UNC Department of Chemistry X-ray Core Laboratory [xcl.web.unc.edu]
- 16. X-Ray Crystallography - Software - James Tarpo Jr. and Margaret Tarpo Department of Chemistry - Purdue University [chem.purdue.edu]
Application Note: A Validated Stability-Indicating HPLC Method for Purity Determination of Pyrido[4,3-d]pyrimidin-5(6H)-one
Abstract
This application note describes a robust, stability-indicating reversed-phase high-performance liquid chromatography (RP-HPLC) method for the purity determination of Pyrido[4,3-d]pyrimidin-5(6H)-one, a key heterocyclic scaffold in pharmaceutical research. The method is designed for accuracy, precision, and specificity, enabling the separation of the active pharmaceutical ingredient (API) from its potential degradation products and process-related impurities. The protocol has been developed and validated in accordance with the International Council for Harmonisation (ICH) Q2(R1) guidelines, making it suitable for quality control and stability testing in a drug development setting.[1][2][3]
Introduction: The Imperative for Purity in Heterocyclic APIs
Pyrido[4,3-d]pyrimidines represent a class of nitrogen-containing heterocyclic compounds with significant therapeutic potential, explored for applications ranging from kinase inhibition to anti-inflammatory agents.[4] this compound serves as a crucial intermediate or final API in the synthesis of these novel drug candidates. The purity of an API is a critical quality attribute that directly impacts its safety and efficacy.[5] Unwanted impurities, whether arising from the synthetic route or from degradation, can reduce the therapeutic effect or introduce toxicity.[5]
Regulatory bodies worldwide mandate stringent purity control for all pharmaceutical products.[6][7] Therefore, a reliable and validated analytical method is not merely a research tool but a cornerstone of quality assurance in pharmaceutical manufacturing.[8] High-Performance Liquid Chromatography (HPLC) is the predominant technique for API purity analysis due to its high resolution, sensitivity, and versatility.[5][7]
This document provides a comprehensive guide to a stability-indicating HPLC method specifically tailored for this compound. A stability-indicating method is one that can accurately measure the drug substance in the presence of its degradation products, a requirement proven through forced degradation studies.[9][10]
Method Rationale: A Scientist's Perspective
The development of a successful HPLC method is a synthesis of chemical principles and practical experience. The choices made for this protocol are grounded in the physicochemical properties of the analyte and the goal of achieving a robust, transferable method.
-
Analyte Characteristics : this compound is a fused ring system containing both a pyridine and a pyrimidine nucleus.[11] The presence of multiple nitrogen atoms imparts basicity, while the overall aromatic structure provides a strong chromophore for UV detection. The molecule is moderately polar.
-
Column Selection : A reversed-phase C18 column was chosen as the stationary phase. This is the most common and versatile choice for separating a wide range of pharmaceutical compounds.[12] The non-polar C18 chains provide hydrophobic interactions with the analyte, offering excellent retention and resolution capabilities.
-
Mobile Phase Strategy :
-
pH Control : The basic nitrogen atoms in the analyte must be consistently protonated to prevent peak tailing and ensure reproducible retention times. An acidic mobile phase additive, 0.1% formic acid, is used to maintain a low pH (around 2.7). This suppresses the silanol interactions and ensures the analyte is in a single ionic form.[13]
-
Organic Modifier : Acetonitrile is selected for its low viscosity, which results in lower backpressure, and its excellent UV transparency at the detection wavelength.
-
Gradient Elution : A gradient elution, where the concentration of the organic modifier (acetonitrile) is increased over time, is employed. This approach is superior to an isocratic method for purity analysis as it ensures the elution of both early-retained polar impurities and late-eluting non-polar impurities within a reasonable runtime, leading to sharper peaks and improved sensitivity.
-
-
Detector Choice : A Photodiode Array (PDA) or Diode Array Detector (DAD) is specified. Unlike a simple UV detector, a DAD acquires spectra across a range of wavelengths for the entire chromatogram. This capability is invaluable for:
-
Determining the optimal detection wavelength for maximum sensitivity.
-
Performing peak purity analysis to assess whether a single chromatographic peak consists of one or more co-eluting compounds, a critical component of demonstrating method specificity.[14]
-
Experimental Protocol
| Item | Specification |
| Analyte | This compound Reference Standard (>99.5% purity) |
| Solvents | Acetonitrile (HPLC Grade), Water (Milli-Q or equivalent) |
| Reagents | Formic Acid (LC-MS Grade), Hydrochloric Acid, Sodium Hydroxide, Hydrogen Peroxide (30%) |
| HPLC System | Agilent 1260 Infinity II or equivalent, equipped with a Quaternary Pump, Autosampler, Thermostatted Column Compartment, and Diode Array Detector (DAD) |
| Data System | Agilent OpenLab CDS or equivalent |
| Parameter | Condition |
| Column | Zorbax Eclipse Plus C18, 4.6 x 150 mm, 3.5 µm |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Flow Rate | 1.0 mL/min |
| Column Temp. | 35 °C |
| Injection Vol. | 5 µL |
| Detection | DAD, 265 nm (Bandwidth 4 nm). Reference: 360 nm (Bandwidth 10 nm) |
| Run Time | 25 minutes |
| Gradient Program | Time (min) |
| 0.0 | |
| 15.0 | |
| 20.0 | |
| 20.1 | |
| 25.0 |
-
Diluent : Prepare a mixture of Water:Acetonitrile (80:20 v/v).
-
Standard Stock Solution (1.0 mg/mL) : Accurately weigh approximately 25 mg of this compound Reference Standard into a 25 mL volumetric flask. Dissolve and dilute to volume with the diluent.
-
Working Standard Solution (0.1 mg/mL) : Pipette 2.5 mL of the Standard Stock Solution into a 25 mL volumetric flask and dilute to volume with the diluent. This solution is used for purity calculations and method validation.
-
Sample Solution (0.1 mg/mL) : Accurately weigh approximately 2.5 mg of the this compound sample into a 25 mL volumetric flask. Dissolve and dilute to volume with the diluent.
Caption: High-level workflow for HPLC purity determination.
Method Validation Protocol (ICH Q2(R1))
A method is only reliable if it is validated. The following protocols outline how to demonstrate that the analytical procedure is suitable for its intended purpose.[15]
Specificity is the ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradants, or matrix components.[2] A forced degradation study is the most effective way to demonstrate this. The goal is to achieve 5-20% degradation of the API.[16]
Protocol:
-
Prepare five separate solutions of this compound at 0.1 mg/mL.
-
Acid Hydrolysis : Add 1 mL of 1N HCl. Heat at 60 °C for 4 hours. Neutralize with 1N NaOH before injection.
-
Base Hydrolysis : Add 1 mL of 1N NaOH. Keep at room temperature for 2 hours. Neutralize with 1N HCl before injection.
-
Oxidative Degradation : Add 1 mL of 30% H2O2. Keep at room temperature for 6 hours.
-
Thermal Degradation : Store the solution in an oven at 80 °C for 24 hours.
-
Photolytic Degradation : Expose the solution to a light source providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter.[9]
-
Analyze all stressed samples, along with an unstressed control sample, using the HPLC method.
-
Acceptance Criteria : The method is considered stability-indicating if all degradation product peaks are adequately resolved from the main API peak (Resolution > 2.0). Additionally, the peak purity analysis for the API peak in the stressed samples must pass, confirming no co-elution.
| Parameter | Protocol | Acceptance Criteria |
| Linearity | Analyze five concentrations from LOQ to 150% of the working concentration (e.g., 0.5, 5, 50, 100, 150 µg/mL). | Correlation coefficient (r²) ≥ 0.999 |
| Accuracy (% Recovery) | Analyze triplicate samples of a placebo spiked with the API at 80%, 100%, and 120% of the working concentration. | Mean recovery between 98.0% and 102.0% at each level. |
| Precision (%RSD) | Repeatability: 6 replicate preparations of the same sample. Intermediate: Repeatability test on a different day by a different analyst. | %RSD ≤ 2.0% for both tests. |
| Limit of Detection (LOD) | Determined based on a signal-to-noise ratio of 3:1. | Report the value (e.g., ~0.05 µg/mL). |
| Limit of Quantitation (LOQ) | Determined based on a signal-to-noise ratio of 10:1. | Report the value (e.g., ~0.15 µg/mL). |
| Robustness | Vary key parameters: Flow Rate (±0.1 mL/min), Column Temp (±2 °C), Mobile Phase pH (±0.2 units). | System suitability parameters must remain within limits. Retention time shift should be minimal. |
The SST is an integral part of the method, ensuring the chromatographic system is adequate for the intended analysis.[8] It is performed before any sample analysis.
Protocol:
-
Make five replicate injections of the Working Standard Solution (0.1 mg/mL).
-
Calculate the SST parameters from the chromatograms.
| SST Parameter | Acceptance Criteria |
| Tailing Factor (Asymmetry) | 0.8 – 1.5 |
| Theoretical Plates (N) | ≥ 2000 |
| %RSD for Peak Area | ≤ 2.0% (for the 5 replicate injections) |
| %RSD for Retention Time | ≤ 1.0% (for the 5 replicate injections) |
Data Analysis and Purity Calculation
The purity of the sample is determined using the area percent method, which assumes that all components have a similar detector response at the chosen wavelength.
Calculation: % Purity = ( ( Area of API Peak ) / ( Total Area of All Peaks ) ) * 100
Reporting:
-
Disregard any peaks originating from the blank or diluent.
-
Disregard any peaks below the Limit of Quantitation (LOQ).
-
Report the % Purity of the main peak.
-
Report the area percent of any specified and unspecified impurities above the reporting threshold (typically 0.05%).
Caption: Interdependence of ICH validation parameters.
Conclusion
The RP-HPLC method detailed in this application note is demonstrated to be specific, linear, accurate, precise, and robust for the purity determination of this compound. The successful resolution of the parent peak from all degradants generated under various stress conditions confirms its stability-indicating nature. This validated method is suitable for routine quality control analysis, stability studies, and purity profiling during the research and development of drug candidates based on this important heterocyclic core.
References
- Title: Forced Degradation Study as per ICH Guidelines: What Q1A(R2)
- Title: Effective API analysis using UHPLC-UV and a single quadrupole mass detector Source: Thermo Fisher Scientific URL
- Title: HPLC Methods for analysis of Pyridine - HELIX Chromatography Source: HELIX Chromatography URL
- Title: ICH Q2(R1)
- Title: HPLC Assay Testing: What It Is and Why It's Important for API Manufacturers?
- Title: API Purity and Impurity Source: Pharma Innovation URL
- Title: Forced Degradation Studies Source: MedCrave online URL
- Title: Forced Degradation Studies Source: SciSpace URL
- Title: ICH harmonised tripartite guideline - validation of analytical procedures: text and methodology q2(r1)
- Title: Peak Purity in Liquid Chromatography, Part I: Basic Concepts, Commercial Software, and Limitations Source: Chromatography Online URL
- Title: ICH Q2(R1)
- Title: Rapid Confirmation of the Purity of APIs Using the Agilent LC/MSD iQ Mass Selective Detector and WalkUp Software Source: Agilent Technologies URL
- Title: Development and Validation of Reverse-phase High-performance Liquid Chromatography Method for Novel Synthetic Pyridine Derivative Source: ResearchGate URL
- Title: A Review of HPLC Method Development and Validation as per ICH Guidelines Source: Asian Journal of Pharmaceutical Analysis URL
- Title: Analytical Method Validation: ICH and USP Perspectives Source: International Journal of Research and Review URL
- Source: IJCRT.
- Title: HPLC in biopharmaceutical investigations of drugs representing pyrimidine derivatives (A review)
- Title: Pyrido(4,3-d)pyrimidin-4(3H)
- Title: Forced Degradation Study in Pharmaceutical Stability Source: Pharmaguideline URL
- Title: Physicochemical properties of some pyrimidine derivatives in some organic solvents Source: MedCrave online URL
- Title: Synthesis of spiro pyrazolo[4′,3′:5,6]pyrido[2,3-d]pyrimidines using KF-alumina catalyst Source: JOCPR URL
- Title: Chemistry and biological evaluation of pyrido[4,3‐d]pyrimidines: A review Source: ResearchGate URL
- Title: Pyrido(2,3-d)
- Title: New Pyrimidine and Pyridine Derivatives as Multitarget Cholinesterase Inhibitors: Design, Synthesis, and In Vitro and In Cellulo Evaluation Source: PubMed Central URL
- Title: Exploring a New Generation of Pyrimidine and Pyridine Derivatives as Anti-Influenza Agents Targeting the Polymerase PA–PB1 Subunits Interaction Source: MDPI URL
Sources
- 1. scribd.com [scribd.com]
- 2. database.ich.org [database.ich.org]
- 3. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology - ECA Academy [gmp-compliance.org]
- 4. researchgate.net [researchgate.net]
- 5. alfa-chemclinix.com [alfa-chemclinix.com]
- 6. Effective API analysis using UHPLC-UV and a single quadrupole mass detector | Separation Science [sepscience.com]
- 7. HPLC Assay Testing: What It Is and Why It’s Important for API Manufacturers? - Novasol Biotech [novasolbio.com]
- 8. ajpaonline.com [ajpaonline.com]
- 9. Forced Degradation Studies - MedCrave online [medcraveonline.com]
- 10. scispace.com [scispace.com]
- 11. Pyrido(4,3-d)pyrimidin-4(3H)-one | C7H5N3O | CID 135471148 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. helixchrom.com [helixchrom.com]
- 14. chromatographyonline.com [chromatographyonline.com]
- 15. ijrrjournal.com [ijrrjournal.com]
- 16. resolvemass.ca [resolvemass.ca]
Application Notes and Protocols for In Vitro Anticancer Screening of Pyrido[4,3-d]pyrimidin-5(6H)-one Derivatives
Introduction: The Therapeutic Potential of Pyrido[4,3-d]pyrimidin-5(6H)-ones
The Pyrido[4,3-d]pyrimidine scaffold is a privileged heterocyclic structure in medicinal chemistry, recognized for its diverse pharmacological activities. This structural motif is a key component in a variety of kinase inhibitors, demonstrating its potential in the development of targeted anticancer therapies.[1][2][3] Derivatives of the related pyrido[2,3-d]pyrimidine core have shown potent inhibitory activity against critical cell cycle regulators like Cyclin-Dependent Kinases (CDKs) and signaling molecules such as Epidermal Growth Factor Receptor (EGFR).[4][5][6][7] Given the established success of related compounds, novel Pyrido[4,3-d]pyrimidin-5(6H)-one derivatives represent a promising avenue for the discovery of new anticancer agents.
This guide provides a comprehensive suite of in vitro screening protocols designed to rigorously evaluate the anticancer potential of novel this compound compounds. The workflow is structured to progress from broad cytotoxicity assessments to more detailed mechanistic studies, enabling researchers to identify promising lead candidates and elucidate their modes of action.
Part 1: Primary Cytotoxicity Screening - Assessing General Antiproliferative Effects
The initial step in evaluating a novel compound is to determine its general cytotoxicity against a panel of cancer cell lines. This primary screen helps to identify compounds with significant growth-inhibitory or cytotoxic effects and to determine the concentration range for further studies. We recommend employing two distinct colorimetric assays, the MTT and SRB assays, to provide a more robust initial assessment. The use of two assays with different endpoints (metabolic activity vs. protein content) helps to minimize false-positive or false-negative results that can arise from compound interference with a single assay chemistry.[8]
Recommended Human Cancer Cell Lines
The choice of cell lines should ideally cover a range of cancer types to assess the breadth of a compound's activity. Based on literature for related pyridopyrimidine compounds, a starting panel could include:
| Cell Line | Cancer Type | Rationale for Inclusion |
| MCF-7 | Breast Adenocarcinoma | Commonly used, well-characterized, estrogen-dependent.[9][10] |
| A549 | Lung Carcinoma | Representative of a prevalent and often drug-resistant cancer.[5] |
| HCT-116 | Colon Carcinoma | Represents colorectal cancer, another major cancer type.[2][5] |
| PC-3 | Prostate Cancer | Androgen-independent prostate cancer cell line.[2][5] |
| Panc-1 | Pancreatic Cancer | Represents a particularly aggressive and difficult-to-treat cancer.[11] |
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay
Principle: This assay measures the metabolic activity of cells. Mitochondrial dehydrogenases in viable cells cleave the tetrazolium ring of MTT, converting the yellow salt into a purple formazan precipitate.[12][13] The amount of formazan produced, which is solubilized for measurement, is directly proportional to the number of living, metabolically active cells.[14]
Protocol:
-
Cell Seeding: Plate cells in a 96-well microtiter plate at a pre-determined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO₂ humidified incubator to allow for cell attachment.[14]
-
Compound Treatment: Prepare a stock solution of the this compound compound (e.g., 10 mM in DMSO). Perform serial dilutions in culture medium to achieve final concentrations ranging from 0.01 µM to 100 µM. Add the compound dilutions to the appropriate wells. Include vehicle control (e.g., DMSO at the highest concentration used for the compounds) and a positive control (e.g., doxorubicin).
-
Incubation: Incubate the plates for 48 to 72 hours. The incubation time should be consistent across experiments.
-
MTT Addition: After incubation, add 10-20 µL of MTT solution (5 mg/mL in PBS) to each well.[14]
-
Formazan Formation: Incubate the plates for an additional 3-4 hours at 37°C.[14]
-
Solubilization: Carefully remove the medium and add 150 µL of a solubilization solvent (e.g., DMSO or a 10% SDS solution in 0.01 M HCl) to each well to dissolve the formazan crystals.[14]
-
Absorbance Measurement: Shake the plate for 15 minutes on an orbital shaker to ensure complete dissolution.[12] Measure the absorbance at 570 nm using a microplate reader. A reference wavelength of 630 nm or higher can be used to subtract background absorbance.[12]
Sulforhodamine B (SRB) Assay
Principle: The SRB assay is a cell density-based assay that relies on the stoichiometric binding of the bright pink aminoxanthene dye, Sulforhodamine B, to basic amino acid residues of cellular proteins under mildly acidic conditions.[15][16][17][18] The amount of bound dye is directly proportional to the total protein mass and, therefore, to the number of cells.[15][17][18]
Protocol:
-
Cell Seeding and Treatment: Follow steps 1-3 of the MTT protocol.
-
Cell Fixation: After the 48-72 hour incubation, gently add 50 µL of cold 10% (w/v) trichloroacetic acid (TCA) to each well and incubate at 4°C for 1 hour to fix the cells.[15][16]
-
Washing: Carefully wash the plates four to five times with slow-running tap water or 1% (v/v) acetic acid to remove unbound dye.[15][16] Allow the plates to air-dry completely.
-
Staining: Add 100 µL of 0.04% or 0.4% (w/v) SRB solution in 1% acetic acid to each well and incubate at room temperature for 30 minutes.[15][16]
-
Final Wash: Quickly rinse the plates four times with 1% (v/v) acetic acid to remove unbound SRB.[15][16]
-
Solubilization: Allow the plates to air-dry. Add 200 µL of 10 mM Tris base solution (pH 10.5) to each well to solubilize the protein-bound dye.[15][16][19]
-
Absorbance Measurement: Shake the plates for 10 minutes. Measure the absorbance at 510 nm in a microplate reader.[15][17]
Data Analysis for Cytotoxicity Assays
The percentage of cell viability is calculated using the following formula:
% Viability = (Absorbance of Treated Cells / Absorbance of Vehicle Control) x 100
The half-maximal inhibitory concentration (IC₅₀) value, which is the concentration of the compound that causes 50% inhibition of cell growth, should be determined by plotting the percentage of viability against the log of the compound concentration and fitting the data to a sigmoidal dose-response curve using appropriate software (e.g., GraphPad Prism).[14]
Experimental Workflow for Primary Cytotoxicity Screening
Caption: Workflow for primary cytotoxicity screening.
Part 2: Mechanistic Elucidation - How Do the Compounds Work?
Compounds that demonstrate significant cytotoxicity (e.g., IC₅₀ < 10 µM) in the primary screen should be advanced to secondary assays to investigate their mechanism of action. Key questions to address are whether the compound induces programmed cell death (apoptosis) and if it affects the normal progression of the cell cycle.
Apoptosis Assessment via Annexin V-FITC and Propidium Iodide (PI) Staining
Principle: This flow cytometry-based assay is a gold standard for detecting apoptosis.[20] In early apoptosis, phosphatidylserine (PS) translocates from the inner to the outer leaflet of the plasma membrane.[20][21] Annexin V, a calcium-dependent protein, has a high affinity for PS and, when conjugated to a fluorophore like FITC, can identify early apoptotic cells.[20][22] Propidium Iodide (PI) is a fluorescent DNA intercalating agent that cannot cross the membrane of live or early apoptotic cells. It can, however, enter late apoptotic and necrotic cells where membrane integrity is compromised.[20][22] This dual staining allows for the differentiation of four cell populations:
-
Annexin V- / PI- : Live cells
-
Annexin V+ / PI- : Early apoptotic cells
-
Annexin V+ / PI+ : Late apoptotic or necrotic cells
-
Annexin V- / PI+ : Necrotic cells
Protocol:
-
Cell Seeding and Treatment: Seed cells in 6-well plates to be 60-70% confluent at the time of treatment. Treat cells with the this compound compound at concentrations around its IC₅₀ and 2x IC₅₀ for a predetermined time (e.g., 24 or 48 hours).
-
Cell Harvesting: Collect both the culture medium (containing detached cells) and the adherent cells (using trypsin). This is crucial to include the apoptotic cell population that may have detached.[23]
-
Washing: Wash the collected cells with cold PBS.
-
Resuspension: Resuspend the cell pellet in 1X Binding Buffer at a concentration of ~1 x 10⁶ cells/mL.
-
Staining: Add 5 µL of Annexin V-FITC and 5 µL of PI solution to 100 µL of the cell suspension.[22]
-
Incubation: Incubate the cells for 15-20 minutes at room temperature in the dark.[22]
-
Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze immediately by flow cytometry.[22] Use appropriate controls (unstained, Annexin V-FITC only, PI only) to set up compensation and quadrants.
Principle of Annexin V/PI Apoptosis Assay
Caption: Distinguishing cell populations with Annexin V/PI.
Cell Cycle Analysis by Propidium Iodide Staining
Principle: Many anticancer drugs exert their effects by disrupting the cell cycle, leading to an arrest at a specific phase (G0/G1, S, or G2/M).[23][24] Flow cytometry can be used to analyze the distribution of cells in these phases based on their DNA content.[23] Propidium iodide stoichiometrically binds to DNA, so the fluorescence intensity of stained cells is directly proportional to their DNA content. G0/G1 phase cells have a 2n DNA content, G2/M phase cells have a 4n DNA content, and S phase cells have a DNA content between 2n and 4n.
Protocol:
-
Cell Seeding and Treatment: Follow step 1 of the Annexin V/PI protocol. A known cell cycle inhibitor like nocodazole can be used as a positive control.[23]
-
Cell Harvesting: Collect all cells (adherent and floating) as described previously.
-
Fixation: Wash the cells with cold PBS. While gently vortexing, add ice-cold 70% ethanol dropwise to fix the cells.[23] Store the fixed cells at -20°C for at least 2 hours.
-
Staining: Centrifuge the fixed cells to remove the ethanol and wash with PBS. Resuspend the cell pellet in a PI staining solution containing RNase A (to prevent staining of double-stranded RNA).[23]
-
Incubation: Incubate in the dark at room temperature for 30 minutes.[23]
-
Analysis: Analyze the samples on a flow cytometer, collecting at least 10,000 events per sample.[23] Use software to model the cell cycle distribution and quantify the percentage of cells in each phase.
General Workflow for Mechanistic Studies
Caption: Secondary screening workflow for mechanistic insights.
Conclusion and Forward Path
This structured in vitro screening cascade provides a robust framework for the initial evaluation of novel this compound derivatives. By progressing from broad cytotoxicity screening to focused mechanistic studies, researchers can efficiently identify promising anticancer agents, determine their potency (IC₅₀), and gain critical insights into their cellular mechanisms of action, such as the induction of apoptosis or cell cycle arrest. The data generated through these protocols are essential for making informed decisions about which compounds warrant further investigation, including target identification, in vivo efficacy studies, and preclinical development.
References
- BenchChem. (2025). Protocol for Cytotoxicity Assessment of Novel Compounds in Cancer Cell Lines.
- Kasinski, A. L., Kelnar, K., & Bader, A. G. (2016). Sulforhodamine B (SRB)
- BenchChem. (2025). Application Note: Flow Cytometry Protocol for Cell Cycle Analysis of Anticancer Agent 27.
- Abcam. (n.d.). Annexin V staining assay protocol for apoptosis.
- Creative Bioarray. (n.d.). Sulforhodamine B (SRB) Assay Protocol.
- Vichai, V., & Kirtikara, K. (2006). Sulforhodamine B colorimetric assay for cytotoxicity screening.
- iGEM. (n.d.). Annexin V-FITC Assay Protocol for Annexin V-FITC Apoptosis Staining/Detection Kit.
- Bio-Techne. (n.d.). Protocol: Annexin V and PI Staining for Apoptosis by Flow Cytometry.
- PubMed. (2006). Sulforhodamine B colorimetric assay for cytotoxicity screening.
- Hello Bio. (n.d.). Annexin V-FITC Kit Protocol.
- Broussard, J. A., et al. (2015). Improving anticancer drug development begins with cell culture: misinformation perpetrated by the misuse of cytotoxicity assays. Oncotarget, 6(28), 24455–24466.
- protocols.io. (2023). SRB assay for measuring target cell killing V.1.
- Abcam. (n.d.).
- Roche. (n.d.).
- Abcam. (n.d.). MTT assay protocol.
- IJCRT.org. (n.d.). SCREENING METHODS FOR ANTI-CANCER DRUG: IN VITRO AND IN VIVO TESTING.
- Abcam. (n.d.). Cell cycle analysis with flow cytometry and propidium iodide.
- Sattar, M., et al. (2014). Selective Cytotoxic Activities of Two Novel Synthetic Drugs on Human Breast Carcinoma MCF-7 Cells. Anticancer Research, 34(1), 129-137.
- Frontiers. (2020).
- European Journal of Medicinal Chemistry. (2018).
- MDPI. (2024). Design, Synthesis, Anticancer Evaluation and Molecular Docking of Pyrimidine, Pyrido[4,3-d]pyrimidine and 5,6,7,8-Tetrahydropyrido[3,4-d]pyrimidine Derivatives as Novel KRAS-G12D Inhibitors and PROTACs.
- Taylor & Francis Online. (2022). Design, synthesis, and anti-cancer evaluation of new pyrido[2,3-d]pyrimidin-4(3H)-one derivatives as potential EGFRWT and EGFRT790M inhibitors and apoptosis inducers.
-
El-Nassan, H. B. (2011). Synthesis and antitumor activity of novel pyrido[2,3-d][14][15][20]triazolo[4,3-a]pyrimidin-5-one derivatives. European Journal of Medicinal Chemistry, 46(6), 2031-2036.
- National Institutes of Health. (2022). Design, synthesis, and anti-cancer evaluation of new pyrido[2,3-d]pyrimidin-4(3H)-one derivatives as potential EGFRWT and EGFRT790M inhibitors and apoptosis inducers.
- MDPI. (2023). Medicinal chemistry perspective of pyrido[2,3-d]pyrimidines as anticancer agents.
- Taylor & Francis Online. (2023). Design, synthesis, and biological evaluation of pyrido[2,3-d]pyrimidine and thieno[2,3-d]pyrimidine derivatives as novel EGFRL858R/T790M inhibitors.
- PubMed. (2001). Pyrido[2,3-d]pyrimidin-7-one inhibitors of cyclin-dependent kinases.
- SpringerLink. (2025). Pyrido[2,3-d]pyrimidin-7-ones as Specific Inhibitors of Cyclin-Dependent Kinase 4.
Sources
- 1. Selective inhibition of CDK4/6: A safe and effective strategy for developing anticancer drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Medicinal chemistry perspective of pyrido[2,3- d ]pyrimidines as anticancer agents - RSC Advances (RSC Publishing) DOI:10.1039/D3RA00056G [pubs.rsc.org]
- 3. researchgate.net [researchgate.net]
- 4. tandfonline.com [tandfonline.com]
- 5. Design, synthesis, and anti-cancer evaluation of new pyrido[2,3-d]pyrimidin-4(3H)-one derivatives as potential EGFRWT and EGFRT790M inhibitors and apoptosis inducers - PMC [pmc.ncbi.nlm.nih.gov]
- 6. tandfonline.com [tandfonline.com]
- 7. Pyrido[2,3-d]pyrimidin-7-one inhibitors of cyclin-dependent kinases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Improving anticancer drug development begins with cell culture: misinformation perpetrated by the misuse of cytotoxicity assays - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Selective Cytotoxic Activities of Two Novel Synthetic Drugs on Human Breast Carcinoma MCF-7 Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Synthesis and antitumor activity of novel pyrido[2,3-d][1,2,4]triazolo[4,3-a]pyrimidin-5-one derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Design, Synthesis, Anticancer Evaluation and Molecular Docking of Pyrimidine, Pyrido[4,3-d]pyrimidine and 5,6,7,8-Tetrahydropyrido[3,4-d]pyrimidine Derivatives as Novel KRAS-G12D Inhibitors and PROTACs - PMC [pmc.ncbi.nlm.nih.gov]
- 12. MTT assay protocol | Abcam [abcam.com]
- 13. ijcrt.org [ijcrt.org]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. bio-protocol.org [bio-protocol.org]
- 16. creative-bioarray.com [creative-bioarray.com]
- 17. Sulforhodamine B colorimetric assay for cytotoxicity screening | Springer Nature Experiments [experiments.springernature.com]
- 18. Sulforhodamine B colorimetric assay for cytotoxicity screening - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. SRB assay for measuring target cell killing [protocols.io]
- 20. Annexin V staining assay protocol for apoptosis | Abcam [abcam.com]
- 21. static.igem.org [static.igem.org]
- 22. Annexin V-FITC Kit Protocol [hellobio.com]
- 23. pdf.benchchem.com [pdf.benchchem.com]
- 24. Frontiers | Data Driven Cell Cycle Model to Quantify the Efficacy of Cancer Therapeutics Targeting Specific Cell-Cycle Phases From Flow Cytometry Results [frontiersin.org]
Kinase Inhibition Assay for Pyrido[4,3-d]pyrimidin-5(6H)-one Derivatives: Application Notes and Protocols
Introduction: Targeting Kinases with Pyrido[4,3-d]pyrimidin-5(6H)-ones
Protein kinases have emerged as a pivotal class of drug targets, particularly in the fields of oncology and inflammatory diseases.[1][2] These enzymes regulate a vast array of cellular processes, and their dysregulation is a hallmark of many pathological conditions.[3][4] The pyrido[4,3-d]pyrimidine scaffold has shown significant promise as a core structure for the development of potent and selective kinase inhibitors.[5][6] This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on establishing robust and reliable kinase inhibition assays for the evaluation of novel Pyrido[4,3-d]pyrimidin-5(6H)-one derivatives.
The primary objective of a kinase inhibition assay is to determine the potency of a test compound, often expressed as the half-maximal inhibitory concentration (IC50). This value represents the concentration of the inhibitor required to reduce the kinase's enzymatic activity by 50%.[7][8] Understanding the nuances of assay design, from the choice of detection technology to the concentration of critical reagents like ATP, is paramount for generating meaningful and translatable data. This guide will delve into both biochemical and cell-based assay formats, providing detailed protocols and explaining the rationale behind key experimental decisions.
Pillar 1: The Foundation of Kinase Inhibition Assays - Principles and Methodologies
Kinase assays fundamentally measure the transfer of a phosphate group from a donor molecule, typically adenosine triphosphate (ATP), to a specific substrate, which can be a protein, peptide, or lipid.[3] The inhibitory effect of a compound is quantified by measuring the decrease in substrate phosphorylation or the reduction in ATP consumption. A variety of assay formats have been developed, each with its own set of advantages and limitations.[1][2]
Biochemical Assays: A Direct Measure of Inhibition
Biochemical assays utilize purified, recombinant kinase enzymes and substrates in a cell-free system.[2][9] This controlled environment allows for a direct assessment of the inhibitor's interaction with its target kinase. Common biochemical assay platforms include:
-
Luminescence-Based Assays: These assays are widely used in high-throughput screening (HTS) due to their sensitivity and simple "add-and-read" format.[10][11] A popular example is the Kinase-Glo® assay, which measures the amount of ATP remaining in the reaction.[12][13] The luminescent signal is inversely proportional to kinase activity.[10][12][14] Conversely, the ADP-Glo™ assay measures the amount of ADP produced, resulting in a luminescent signal that is directly proportional to kinase activity.[10][15]
-
Fluorescence-Based Assays: These methods offer another sensitive and non-radioactive approach.[11][16]
-
Fluorescence Polarization (FP): This technique measures the change in the rotational speed of a fluorescently labeled molecule upon binding to a larger partner.[17][18][19] In a kinase assay, a fluorescently labeled substrate peptide is used. Phosphorylation by the kinase can either enable binding to a specific antibody, leading to an increase in polarization, or, in a competitive format, displace a pre-bound fluorescent phosphopeptide, causing a decrease in polarization.[17]
-
Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET): This method relies on the transfer of energy between a donor and an acceptor fluorophore when they are in close proximity.[11] Kinase activity brings these fluorophores together (e.g., on a biotinylated substrate and a phospho-specific antibody), resulting in a FRET signal.
-
-
Radiometric Assays: Considered the "gold standard" for their direct and robust nature, these assays use radioactively labeled ATP (e.g., [γ-³²P]ATP or [γ-³³P]ATP).[2][20][21] The phosphorylated substrate is then separated from the unreacted ATP and quantified by scintillation counting.[20][21]
-
Scintillation Proximity Assay (SPA): This is a homogeneous radiometric assay that eliminates the need for separation steps.[22][23][24] A biotinylated substrate is captured by streptavidin-coated scintillant-containing beads. When the radiolabeled phosphate is transferred to the substrate, it comes into close enough proximity to the bead to excite the scintillant and produce a light signal.[20][22][24]
-
The Critical Role of ATP Concentration
A crucial consideration in biochemical kinase assays is the concentration of ATP. Most kinase inhibitors are ATP-competitive, meaning they bind to the same site as ATP on the kinase.[9][25]
-
Assays at Kₘ ATP: Performing assays at the Michaelis constant (Kₘ) of ATP for the specific kinase allows for a more direct measure of the inhibitor's binding affinity (Ki).[25][26] The Cheng-Prusoff equation (IC50 = Ki(1 + [ATP]/Kₘ)) demonstrates that when [ATP] = Kₘ, the IC50 is approximately 2-fold higher than the Ki.[26]
-
Assays at Physiological ATP Concentrations: Cellular ATP concentrations are in the millimolar (mM) range, which is often significantly higher than the Kₘ of many kinases.[9][27] Conducting assays at high ATP concentrations (e.g., 1 mM) can provide a more physiologically relevant assessment of an inhibitor's potency and a better prediction of its efficacy in a cellular context.[1][25][27] It is important to note that IC50 values will be higher at physiological ATP concentrations compared to Kₘ ATP conditions.[9][26]
Diagram 1: Biochemical Kinase Assay Workflow
Caption: A generalized workflow for a biochemical kinase inhibition assay.
Cell-Based Assays: Assessing Inhibition in a Physiological Context
While biochemical assays are excellent for initial screening and structure-activity relationship (SAR) studies, cell-based assays provide a more physiologically relevant system to evaluate inhibitor efficacy.[28] These assays measure the inhibitor's ability to engage its target and modulate downstream signaling pathways within intact cells.[29]
Common cell-based assay formats include:
-
Phosphorylation Assays: These assays directly measure the phosphorylation state of the kinase's substrate in cells.[29] This can be achieved using techniques like Western blotting, ELISA, or in-cell Westerns with phospho-specific antibodies.[8][30]
-
Cell Proliferation/Viability Assays: If the target kinase is involved in cell growth and survival, its inhibition will lead to a decrease in cell proliferation or viability.[29] Assays like MTT, resazurin, or ATP-based luminescence assays (e.g., CellTiter-Glo®) can be used to quantify these effects.[31]
-
Reporter Gene Assays: These assays utilize a reporter gene (e.g., luciferase) under the control of a promoter that is regulated by the kinase's signaling pathway.[30] Inhibition of the kinase leads to a change in reporter gene expression, which can be easily quantified.[30]
Diagram 2: Cell-Based Kinase Inhibition Workflow
Caption: A typical workflow for a cell-based kinase inhibition assay.
Pillar 2: Protocols for a Self-Validating System
The trustworthiness of your data hinges on a well-designed and validated assay. This includes proper controls and a robust statistical framework for data analysis.
Assay Quality Control: The Z'-Factor
The Z'-factor is a statistical parameter used to evaluate the quality and robustness of a high-throughput screening assay.[32][33][34] It provides a measure of the separation between the signals of the positive and negative controls relative to their variability.[32][35]
The formula for calculating the Z'-factor is:
Z' = 1 - (3 * (σₚ + σₙ)) / |μₚ - μₙ|
Where:
-
μₚ = mean of the positive control (e.g., no inhibitor)
-
μₙ = mean of the negative control (e.g., potent inhibitor or no enzyme)
-
σₚ = standard deviation of the positive control
-
σₙ = standard deviation of the negative control
| Z'-Factor Value | Assay Quality |
| > 0.5 | Excellent |
| 0 to 0.5 | Marginal |
| < 0 | Poor |
An assay with a Z'-factor of 0.5 or greater is considered excellent and suitable for screening.[32][33][35]
Protocol 1: Biochemical Kinase Inhibition Assay (Luminescence-Based)
This protocol describes a generic luminescence-based assay using a "Glo" format to determine the IC50 value of a this compound derivative.
Materials:
-
Target Kinase Enzyme
-
Kinase Substrate (peptide or protein)
-
Kinase Assay Buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA)
-
ATP solution
-
This compound derivative stock solution (e.g., 10 mM in DMSO)
-
Positive Control Inhibitor (known inhibitor of the target kinase)
-
Luminescent Kinase Assay Reagent (e.g., Kinase-Glo®)
-
White, opaque 96- or 384-well microplates
-
Multichannel pipettes or liquid handling system
-
Plate reader with luminescence detection capabilities
Procedure:
-
Compound Dilution: Prepare a serial dilution of the this compound derivative in the assay buffer. The final DMSO concentration in the assay should be kept constant and low (typically ≤ 1%).
-
Assay Plate Setup:
-
Add the diluted compound or controls (assay buffer with DMSO for 0% inhibition, positive control inhibitor for 100% inhibition) to the wells of the microplate.
-
Add the kinase enzyme to all wells except the "no enzyme" control wells.
-
-
Initiate Kinase Reaction:
-
Prepare a substrate/ATP mixture in the assay buffer. The ATP concentration should be at the predetermined optimal level (e.g., Kₘ or 1 mM).
-
Add the substrate/ATP mixture to all wells to start the reaction.
-
-
Incubation: Incubate the plate at a constant temperature (e.g., room temperature or 30°C) for a predetermined time (e.g., 60 minutes). This time should be within the linear range of the reaction.
-
Signal Detection:
-
Data Acquisition: Read the luminescence on a plate reader.
Protocol 2: Cell-Based Phosphorylation Assay (In-Cell Western)
This protocol outlines a method to determine the IC50 of a this compound derivative by measuring the phosphorylation of a downstream substrate in cells.
Materials:
-
Cell line expressing the target kinase and substrate
-
Cell culture medium and supplements
-
This compound derivative stock solution
-
Stimulant (if required to activate the kinase pathway)
-
Fixation and permeabilization buffers
-
Primary antibodies (total substrate and phospho-specific substrate)
-
Fluorescently labeled secondary antibodies (e.g., AzureSpectra)[8]
-
Blocking buffer
-
Wash buffer
-
Clear-bottom 96-well cell culture plates
-
Fluorescence imaging system (e.g., Sapphire FL Biomolecular Imager)[8]
Procedure:
-
Cell Seeding: Seed the cells into a 96-well plate and culture until they reach the desired confluency.
-
Compound Treatment:
-
Prepare serial dilutions of the this compound derivative in the cell culture medium.
-
Replace the medium in the wells with the medium containing the compound dilutions or controls.
-
Incubate for the desired treatment time (e.g., 2 hours).
-
-
Stimulation (if applicable): Add a stimulant to the medium to activate the kinase pathway and incubate for a short period (e.g., 15-30 minutes).
-
Fixation and Permeabilization:
-
Remove the medium and fix the cells with a suitable fixative.
-
Wash the cells and then permeabilize them to allow antibody entry.
-
-
Immunostaining:
-
Block non-specific antibody binding.
-
Incubate with primary antibodies against the total and phosphorylated substrate.
-
Wash and then incubate with fluorescently labeled secondary antibodies.
-
-
Image Acquisition: Wash the cells and acquire fluorescent images of the wells using an appropriate imaging system.[8]
-
Data Analysis: Quantify the fluorescence intensity for both the total and phosphorylated substrate. Normalize the phospho-substrate signal to the total substrate signal.
Pillar 3: Data Analysis and Interpretation
IC50 Determination
The IC50 value is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.[7] The data is then fitted to a sigmoidal dose-response curve using non-linear regression analysis.[8][31]
Data Presentation:
The inhibitory activity of a series of this compound derivatives can be summarized in a table for easy comparison.
Table 1: Example Inhibitory Activity of this compound Derivatives
| Compound ID | Target Kinase | IC50 (nM) at Kₘ ATP | IC50 (nM) at 1 mM ATP | Cellular Phosphorylation IC50 (nM) |
| PPY-001 | Kinase A | 15 | 250 | 450 |
| PPY-002 | Kinase A | 5 | 95 | 180 |
| PPY-003 | Kinase A | 150 | >10,000 | >10,000 |
| PPY-004 | Kinase B | 25 | 350 | 600 |
Diagram 3: IC50 Curve Fitting
Caption: A representative sigmoidal dose-response curve for IC50 determination.
Conclusion
The successful evaluation of this compound derivatives as kinase inhibitors requires the implementation of well-designed and rigorously validated assays. By understanding the principles behind different assay technologies, carefully considering critical parameters like ATP concentration, and employing robust quality control measures, researchers can generate high-quality, reproducible data. This comprehensive guide provides the foundational knowledge and practical protocols to empower scientists in their quest to discover and develop the next generation of targeted kinase inhibitor therapeutics.
References
-
PubMed. (n.d.). Detection of p56(lck) kinase activity using scintillation proximity assay in 384-well format and.... Retrieved from [Link]
-
Grokipedia. (n.d.). Z-factor. Retrieved from [Link]
-
BPS Bioscience. (n.d.). Luminescence Kinase Assays Illuminate the Path to Inhibitor Discovery. Retrieved from [Link]
-
BellBrook Labs. (2018, December 10). How Does a Biochemical Kinase Assay Work?. Retrieved from [Link]
-
Reaction Biology. (2024, May 30). Choosing the Right Assay for Your Kinase Drug Discovery. Retrieved from [Link]
-
GraphPad. (n.d.). Calculating a Z-factor to assess the quality of a screening assay. Retrieved from [Link]
-
BMG LABTECH. (2025, January 27). The Z prime value (Z´). Retrieved from [Link]
-
Kinase Logistics Europe. (n.d.). ATP concentration. Retrieved from [Link]
-
Assay Quality Control. (n.d.). Z-Factor Calculator. Retrieved from [Link]
-
ResearchGate. (2025, August 6). Fluorescence detection techniques for protein kinase assay. Retrieved from [Link]
-
National Institutes of Health. (n.d.). Bioluminescence Methods for Assaying Kinases in Quantitative High-Throughput Screening (qHTS) Format Applied to Yes1 Tyrosine Kinase, Glucokinase and PI5P4Kα Lipid Kinase. Retrieved from [Link]
-
Reaction Biology. (n.d.). KINASE PROFILING & SCREENING. Retrieved from [Link]
-
BIT 479/579 High-throughput Discovery. (n.d.). Z-factors. Retrieved from [Link]
-
National Institutes of Health. (n.d.). Fluorescence polarization assays in high-throughput screening and drug discovery: a review. Retrieved from [Link]
-
National Center for Biotechnology Information. (2012, May 1). Assay Development for Protein Kinase Enzymes. Retrieved from [Link]
-
Celtarys Research. (2025, August 14). Optimizing Biochemical Assays for Kinase Activity in Drug Discovery. Retrieved from [Link]
-
Reaction Biology. (2022, May 11). Spotlight: Cell-based kinase assay formats. Retrieved from [Link]
-
BellBrook Labs. (2025, November 17). From Lab to Lead: Using Fluorescence Polarization in Drug Development. Retrieved from [Link]
-
ACS Publications. (2014, May 12). ATP-Mediated Kinome Selectivity: The Missing Link in Understanding the Contribution of Individual JAK Kinase Isoforms to Cellular Signaling. Retrieved from [Link]
-
Molecular Devices. (n.d.). Fluorescence Polarization (FP). Retrieved from [Link]
-
Wikipedia. (n.d.). Scintillation proximity assay. Retrieved from [Link]
-
INiTS. (2020, November 26). Cell-based test for kinase inhibitors. Retrieved from [Link]
-
ACS Publications. (2017, August 25). Fluorescence Polarization Assay for Small Molecule Screening of FK506 Biosynthesized in 96-Well Microtiter Plates. Retrieved from [Link]
-
edX. (n.d.). IC50 Determination. Retrieved from [Link]
-
Azure Biosystems. (2025, January 29). In-cell Western Assays for IC50 Determination. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Discovery of Pyrido[3′,2′:5,6]thiopyrano[4,3-d]pyrimidine-Based Antiproliferative Multikinase Inhibitors. Retrieved from [Link]
-
PubMed. (n.d.). Discovery and in vitro evaluation of potent kinase inhibitors: Pyrido[1',2':1,5]pyrazolo[3,4-d]pyrimidines. Retrieved from [Link]
-
ResearchGate. (n.d.). Determination of the IC50 values of a panel of CDK9 inhibitors against.... Retrieved from [Link]
-
bioRxiv. (2022, May 5). A two-point IC50 method for evaluating the biochemical potency of irreversible enzyme inhibitors. Retrieved from [Link]
-
National Institutes of Health. (n.d.). Anticancer evaluation and molecular modeling of multi-targeted kinase inhibitors based pyrido[2,3-d]pyrimidine scaffold. Retrieved from [Link]
-
BPS Bioscience. (2025, September 17). Guide to Calculating and Interpreting IC50 & EC50 Values in Cell Viability Assays. Retrieved from [Link]
-
National Center for Biotechnology Information. (2023, February 28). Medicinal chemistry perspective of pyrido[2,3-d]pyrimidines as anticancer agents. Retrieved from [Link]
-
ResearchGate. (n.d.). Development of Selective Pyrido[2,3-d]pyrimidin-7(8H)-one-Based Mammalian STE20-Like (MST3/4) Kinase Inhibitors. Retrieved from [Link]
-
ACS Publications. (2016, April 7). Rapid Discovery of Pyrido[3,4-d]pyrimidine Inhibitors of Monopolar Spindle Kinase 1 (MPS1) Using a Structure-Based Hybridization Approach. Retrieved from [Link]
Sources
- 1. reactionbiology.com [reactionbiology.com]
- 2. reactionbiology.com [reactionbiology.com]
- 3. bellbrooklabs.com [bellbrooklabs.com]
- 4. Discovery of Pyrido[3′,2′:5,6]thiopyrano[4,3-d]pyrimidine-Based Antiproliferative Multikinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Medicinal chemistry perspective of pyrido[2,3-d]pyrimidines as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. courses.edx.org [courses.edx.org]
- 8. azurebiosystems.com [azurebiosystems.com]
- 9. shop.carnabio.com [shop.carnabio.com]
- 10. bpsbioscience.com [bpsbioscience.com]
- 11. Biochemical assays for kinase activity detection - Celtarys [celtarys.com]
- 12. Kinase-Glo® Luminescent Kinase Assays [promega.sg]
- 13. Kinase-Glo® Luminescent Kinase Assays [worldwide.promega.com]
- 14. ebiotrade.com [ebiotrade.com]
- 15. Bioluminescence Methods for Assaying Kinases in Quantitative High-Throughput Screening (qHTS) Format Applied to Yes1 Tyrosine Kinase, Glucokinase and PI5P4Kα Lipid Kinase - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. Fluorescence polarization assays in high-throughput screening and drug discovery: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 18. bellbrooklabs.com [bellbrooklabs.com]
- 19. Fluorescence Polarization (FP) | Molecular Devices [moleculardevices.com]
- 20. Assay Development for Protein Kinase Enzymes - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 21. revvity.com [revvity.com]
- 22. Detection of p56(lck) kinase activity using scintillation proximity assay in 384-well format and imaging proximity assay in 384- and 1536-well format - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. medchemexpress.com [medchemexpress.com]
- 24. Scintillation proximity assay - Wikipedia [en.wikipedia.org]
- 25. pdf.benchchem.com [pdf.benchchem.com]
- 26. kinaselogistics.com [kinaselogistics.com]
- 27. pubs.acs.org [pubs.acs.org]
- 28. inits.at [inits.at]
- 29. reactionbiology.com [reactionbiology.com]
- 30. caymanchem.com [caymanchem.com]
- 31. clyte.tech [clyte.tech]
- 32. grokipedia.com [grokipedia.com]
- 33. bmglabtech.com [bmglabtech.com]
- 34. punnettsquare.org [punnettsquare.org]
- 35. Calculating a Z-factor to assess the quality of a screening assay. - FAQ 1153 - GraphPad [graphpad.com]
Cell cycle analysis of cancer cells treated with Pyrido[4,3-d]pyrimidin-5(6H)-one
Topic: Cell Cycle Analysis of Cancer Cells Treated with Pyrido[4,3-d]pyrimidin-5(6H)-one Derivatives
Audience: Researchers, scientists, and drug development professionals.
Introduction: Targeting the Cancer Cell Cycle with Pyrido[4,3-d]pyrimidin-5(6H)-ones
The dysregulation of the cell cycle is a hallmark of cancer, making it a prime target for therapeutic intervention. The Pyrido[4,3-d]pyrimidine scaffold has emerged as a privileged structure in medicinal chemistry, with derivatives showing potent inhibitory activity against a range of protein kinases that are critical for cell cycle progression.[1] Compounds from this class have been investigated as inhibitors of key cell cycle regulators such as Cyclin-Dependent Kinases (CDKs), Polo-like kinase 1 (PLK1), and checkpoint kinases (CHK1), which govern the orderly transition between cell cycle phases.[2][3][4] Inhibition of these kinases can disrupt the proliferation of cancer cells, often leading to cell cycle arrest at specific checkpoints and subsequent apoptosis.[5][6]
For instance, a this compound derivative that inhibits a critical mitotic kinase, such as PLK1 or CDK1, would be expected to prevent cells from entering or completing mitosis.[7][8] This action forces the cell into a state of prolonged arrest, typically at the G2/M checkpoint, which can trigger programmed cell death.[2][9] Therefore, accurately quantifying the effect of a novel this compound compound on cell cycle distribution is a fundamental step in characterizing its mechanism of action and therapeutic potential.
This application note provides a comprehensive guide to performing cell cycle analysis on cancer cells treated with a this compound derivative using flow cytometry. The core of this protocol is the stoichiometric staining of cellular DNA with propidium iodide (PI), a fluorescent intercalating agent. The fluorescence intensity of PI is directly proportional to the amount of DNA within a cell, allowing for the precise quantification of cells in the G0/G1, S, and G2/M phases of the cell cycle.[10]
Principle of the Assay: DNA Content as a Cell Cycle Marker
Flow cytometry is a powerful technique for analyzing individual cells within a heterogeneous population. For cell cycle analysis, cells are first permeabilized and then stained with a fluorescent dye that binds quantitatively to DNA.[11]
-
Propidium Iodide (PI): PI is a fluorescent molecule that intercalates into the major groove of double-stranded DNA.[12] When excited by a 488 nm laser, it emits a strong red fluorescence. Crucially, the amount of fluorescence emitted by a PI-stained cell is directly proportional to its total DNA content.
-
Cell Cycle Phases and DNA Content:
-
G0/G1 Phase: Cells are in a resting (G0) or growth (G1) phase and contain a normal diploid (2N) amount of DNA.
-
S Phase: Cells are actively replicating their DNA, so their DNA content is intermediate, ranging from 2N to 4N.
-
G2/M Phase: Cells have completed DNA synthesis (G2) or are in mitosis (M) and contain a tetraploid (4N) amount of DNA.
-
By measuring the fluorescence intensity of a large population of cells, a histogram can be generated that displays distinct peaks corresponding to the G0/G1 and G2/M populations, with the S phase population distributed between them. Treatment with a cell cycle inhibitor, such as a this compound derivative, will alter the proportions of cells in each phase, providing a quantitative measure of its cytostatic effect. For example, a compound inducing G2/M arrest will cause a significant increase in the percentage of cells in the G2/M peak.
To ensure that only DNA is stained, cells are treated with RNase A, as PI can also bind to double-stranded RNA, which would otherwise interfere with the accuracy of the DNA content measurement.[13][14]
Visualizing the Cell Cycle and the Impact of a Kinase Inhibitor
The following diagram illustrates the key regulatory points of the cell cycle and the potential point of intervention for a this compound derivative acting as a G2/M checkpoint inhibitor.
Caption: G2/M arrest by a hypothetical kinase inhibitor.
Materials and Reagents
Equipment
-
Class II Biological Safety Cabinet
-
CO₂ Incubator (37°C, 5% CO₂)
-
Inverted Microscope
-
Water Bath (37°C)
-
Refrigerated Centrifuge (for 15 mL and 50 mL conical tubes)
-
Flow Cytometer (equipped with a 488 nm laser)
-
Vortex Mixer
-
Pipettes and Sterile Tips
-
12 x 75 mm Polystyrene/Polypropylene Tubes for Flow Cytometry[13]
-
Hemocytometer or Automated Cell Counter
Reagents and Consumables
| Reagent | Supplier & Cat. No. (Example) | Storage | Purpose |
| Test Article | |||
| This compound Derivative | In-house or Vendor | Per supplier | The compound to be tested |
| Dimethyl Sulfoxide (DMSO), Cell Culture Grade | Sigma-Aldrich, D2650 | Room Temperature | Solvent for test article |
| Cell Culture | |||
| HeLa (Human cervical cancer) Cell Line | ATCC, CCL-2 | Liquid Nitrogen | Model cancer cell line |
| Dulbecco's Modified Eagle Medium (DMEM) | Gibco, 11965092 | 4°C | Base cell culture medium |
| Fetal Bovine Serum (FBS), Heat-Inactivated | Gibco, 10082147 | -20°C | Serum supplement for cell growth |
| Penicillin-Streptomycin (10,000 U/mL) | Gibco, 15140122 | -20°C | Prevents bacterial contamination |
| Trypsin-EDTA (0.25%) | Gibco, 25200056 | 4°C or -20°C | For detaching adherent cells |
| Phosphate-Buffered Saline (PBS), pH 7.4 | Gibco, 10010023 | Room Temperature | Washing cells |
| Staining Protocol | |||
| Ethanol, 200 Proof (Absolute) | Decon Labs, 2716 | Room Temperature | For fixation (prepare 70% solution) |
| Propidium Iodide (PI) | Sigma-Aldrich, P4170 | 4°C, protected from light | DNA staining agent |
| Ribonuclease A (RNase A), DNase-free | Thermo Fisher, EN0531 | -20°C | Degrades RNA |
Detailed Experimental Protocol
This protocol is optimized for adherent cells (e.g., HeLa) cultured in 6-well plates. Adjustments may be necessary for other cell types or plate formats.
Part 1: Cell Culture and Treatment
-
Cell Maintenance: Culture HeLa cells in complete DMEM (supplemented with 10% FBS and 1% Penicillin-Streptomycin) in a 37°C, 5% CO₂ incubator. Passage cells upon reaching 80-90% confluency.
-
Cell Seeding:
-
Trypsinize a sub-confluent flask of HeLa cells and perform a cell count.
-
Seed 2.5 x 10⁵ cells per well into 6-well plates containing 2 mL of complete medium.
-
Incubate for 24 hours to allow cells to attach and resume proliferation.
-
-
Compound Preparation:
-
Prepare a 10 mM stock solution of the this compound derivative in DMSO.
-
Perform serial dilutions in complete medium to prepare 2X working concentrations of the desired final concentrations (e.g., 0.1, 1, 10, 100 µM).
-
Prepare a 2X vehicle control by diluting DMSO in complete medium to match the highest DMSO concentration used for the compound dilutions.
-
-
Cell Treatment:
-
Carefully aspirate the medium from each well.
-
Add 2 mL of the appropriate 1X final concentration compound dilution or vehicle control to each well.
-
Incubate the plates for the desired time points (e.g., 24 or 48 hours).
-
Part 2: Cell Harvesting and Fixation
Causality Insight: Cold ethanol fixation dehydrates cells and creates pores in the cell membrane, allowing PI to enter and stain the DNA. Adding the ethanol dropwise while vortexing is critical to prevent cell aggregation, as clumps will be excluded from analysis and can clog the flow cytometer.[10][13]
-
Harvest Cells:
-
Aspirate the media containing the compound.
-
Wash the cells once with 1 mL of room temperature PBS.
-
Add 500 µL of 0.25% Trypsin-EDTA to each well and incubate at 37°C for 3-5 minutes, or until cells detach.
-
Neutralize the trypsin by adding 1 mL of complete medium.
-
Transfer the cell suspension from each well to a labeled 15 mL conical tube.
-
-
Wash Cells:
-
Centrifuge the tubes at 300 x g for 5 minutes.
-
Aspirate the supernatant carefully, without disturbing the cell pellet.
-
Resuspend the cell pellet in 1 mL of cold PBS.
-
-
Fix Cells:
-
Centrifuge again at 300 x g for 5 minutes and discard the supernatant.
-
Resuspend the pellet in the residual PBS (~50 µL) by gently tapping the tube.
-
Place the tube on a vortex set to a low speed.
-
While vortexing, add 1 mL of ice-cold 70% ethanol drop-by-drop to the cell suspension.[12]
-
Incubate the cells on ice for at least 30 minutes or at -20°C for long-term storage (up to several weeks).[13]
-
Part 3: Propidium Iodide Staining and Flow Cytometry
Self-Validating System: The inclusion of RNase A is a critical control step. Without it, PI would bind to both DNA and RNA, leading to an overestimation of fluorescence and poor resolution of the cell cycle phases.[14]
-
Prepare PI Staining Solution:
-
PI Stock (1 mg/mL): Dissolve 1 mg of Propidium Iodide in 1 mL of PBS. Store at 4°C, protected from light.
-
RNase A Stock (10 mg/mL): Dissolve 10 mg of RNase A in 1 mL of PBS. Boil for 5 minutes to inactivate DNases, then store in aliquots at -20°C.[12]
-
Final Staining Solution (per sample):
-
450 µL PBS
-
25 µL PI Stock Solution (Final concentration: 50 µg/mL)
-
25 µL RNase A Stock Solution (Final concentration: 500 µg/mL)
-
-
Prepare fresh on the day of use.
-
-
Stain Cells:
-
Centrifuge the ethanol-fixed cells at a higher speed (e.g., 500-800 x g) for 5 minutes. Fixed cells are more buoyant.[10]
-
Carefully aspirate the ethanol.
-
Wash the cells by resuspending the pellet in 2 mL of PBS. Centrifuge at 500-800 x g for 5 minutes and discard the supernatant.
-
Resuspend the cell pellet in 500 µL of the final PI/RNase A staining solution.
-
Incubate at room temperature for 30 minutes in the dark.[15]
-
-
Flow Cytometry Analysis:
-
Filter the cell suspension through a 40 µm mesh filter into a flow cytometry tube to remove any remaining clumps.[15]
-
Analyze the samples on a flow cytometer.
-
Settings: Use a 488 nm excitation laser. Collect PI fluorescence data in a linear mode using the appropriate channel (e.g., PE-Texas Red, FL2, or FL3, typically ~617 nm).[16]
-
Gating:
-
Data Acquisition: Record at least 10,000-20,000 singlet events for each sample at a low flow rate to ensure high-quality data.[10][13]
-
Experimental Workflow Diagram
Sources
- 1. Medicinal chemistry perspective of pyrido[2,3-d]pyrimidines as anticancer agents - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 2. Frontiers | Present and Future Perspective on PLK1 Inhibition in Cancer Treatment [frontiersin.org]
- 3. Checkpoint kinase 1 in DNA damage response and cell cycle regulation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Medicinal chemistry perspective of pyrido[2,3- d ]pyrimidines as anticancer agents - RSC Advances (RSC Publishing) DOI:10.1039/D3RA00056G [pubs.rsc.org]
- 5. Plk1 inhibitors in cancer therapy: From laboratory to clinics - PMC [pmc.ncbi.nlm.nih.gov]
- 6. What are Chk inhibitors and how do they work? [synapse.patsnap.com]
- 7. PLK1 in cancer therapy: a comprehensive review of immunomodulatory mechanisms and therapeutic opportunities - PMC [pmc.ncbi.nlm.nih.gov]
- 8. CDK1 inhibitor controls G2/M phase transition and reverses DNA damage sensitivity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. techresources.dsfarm.unipd.it [techresources.dsfarm.unipd.it]
- 11. Cell cycle analysis - Wikipedia [en.wikipedia.org]
- 12. vet.cornell.edu [vet.cornell.edu]
- 13. ucl.ac.uk [ucl.ac.uk]
- 14. wp.uthscsa.edu [wp.uthscsa.edu]
- 15. flowcytometry.utoronto.ca [flowcytometry.utoronto.ca]
- 16. Propidium Iodide Cell Viability Flow Cytometry Protocol: R&D Systems [rndsystems.com]
Application Notes and Protocols for Apoptosis Induction Studies with Pyrido[4,3-d]pyrimidin-5(6H)-one
For Researchers, Scientists, and Drug Development Professionals
Authored by: Your Senior Application Scientist
Introduction: Unveiling the Pro-Apoptotic Potential of Pyrido[4,3-d]pyrimidin-5(6H)-one
The this compound scaffold is a heterocyclic compound of significant interest in medicinal chemistry and oncology. While direct studies on this specific molecule are emerging, the broader class of pyridopyrimidines has demonstrated considerable promise as anticancer agents.[1][2][3][4][5][6] This document provides a comprehensive guide for investigating the apoptosis-inducing capabilities of this compound and its analogs. We will delve into the theoretical framework, key signaling pathways, and detailed experimental protocols to empower researchers in their exploration of this compound's therapeutic potential.
Our understanding of the pro-apoptotic mechanism of this compound is informed by studies on structurally related compounds, particularly its hydrogenated analog, 1,4,5,6,7,8-hexahydropyrido[4,3-d]pyrimidine (PPM). Research has shown that PPM can induce apoptosis in cancer cells by modulating key regulators of the intrinsic apoptotic pathway.[7] This suggests a plausible mechanism for this compound that warrants rigorous experimental validation.
This guide is structured to provide not just procedural steps, but also the scientific rationale behind them, ensuring a thorough and insightful investigation into the apoptotic effects of this promising compound.
Hypothesized Mechanism of Action: The Intrinsic Pathway of Apoptosis
Based on evidence from related pyridopyrimidine compounds, we hypothesize that this compound primarily induces apoptosis through the intrinsic (or mitochondrial) pathway. This pathway is a critical cellular surveillance mechanism that triggers programmed cell death in response to intracellular stress, such as DNA damage or oncogene activation.
The central players in this proposed mechanism include:
-
Bcl-2 Family Proteins: A delicate balance between pro-apoptotic (e.g., Bax, Bak) and anti-apoptotic (e.g., Bcl-2, Bcl-xL) proteins dictates the cell's fate. We postulate that this compound shifts this balance in favor of apoptosis by downregulating anti-apoptotic proteins like Bcl-2 and upregulating pro-apoptotic proteins like Bax.[7]
-
Mitochondrial Outer Membrane Permeabilization (MOMP): The altered ratio of Bcl-2 family proteins leads to the formation of pores in the mitochondrial outer membrane, a point of no return in the apoptotic cascade.
-
Cytochrome c Release: MOMP allows for the release of cytochrome c from the mitochondrial intermembrane space into the cytoplasm.
-
Apoptosome Formation and Caspase Activation: In the cytoplasm, cytochrome c binds to Apaf-1, leading to the formation of the apoptosome. This complex then activates the initiator caspase, caspase-9.
-
Executioner Caspases and Cell Death: Activated caspase-9, in turn, cleaves and activates executioner caspases, such as caspase-3 and caspase-7. These proteases then dismantle the cell by cleaving a multitude of cellular substrates, including PARP (Poly (ADP-ribose) polymerase), leading to the characteristic morphological and biochemical hallmarks of apoptosis.
The following diagram illustrates this hypothesized signaling cascade:
Caption: Hypothesized intrinsic apoptosis pathway induced by this compound.
Experimental Workflow for Apoptosis Studies
A multi-faceted approach is essential to rigorously characterize the pro-apoptotic activity of this compound. The following workflow outlines a logical progression of experiments, from initial screening to mechanistic validation.
Caption: A streamlined workflow for investigating apoptosis induction.
Detailed Protocols
Cell Culture and Treatment
Rationale: The choice of cell line is critical. It is advisable to use a cancer cell line known to be sensitive to apoptosis-inducing agents and, if possible, one where the intrinsic pathway is well-characterized. A preliminary cytotoxicity assay (e.g., MTT or CellTiter-Glo®) is recommended to determine the appropriate concentration range for the compound.
Protocol:
-
Cell Line Maintenance: Culture the selected cancer cell line (e.g., HepG2, MCF-7, or HCT116) in the recommended growth medium supplemented with fetal bovine serum (FBS) and antibiotics. Maintain the cells in a humidified incubator at 37°C with 5% CO2.
-
Cell Seeding: Seed the cells in appropriate culture vessels (e.g., 6-well plates, 96-well plates, or culture flasks) at a density that will ensure they are in the exponential growth phase at the time of treatment.
-
Compound Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO). Further dilute the stock solution in a complete growth medium to the desired final concentrations. Ensure the final solvent concentration in the culture medium is consistent across all treatments and does not exceed a non-toxic level (typically <0.5%).
-
Treatment: Replace the existing medium with the medium containing the various concentrations of the compound. Include a vehicle control (medium with the same concentration of solvent) in all experiments.
-
Incubation: Incubate the treated cells for the desired time points (e.g., 24, 48, and 72 hours) before proceeding with the apoptosis assays.
Annexin V-FITC and Propidium Iodide (PI) Staining for Apoptosis Detection
Rationale: This flow cytometry-based assay is a gold standard for quantifying apoptosis. In the early stages of apoptosis, phosphatidylserine (PS) translocates from the inner to the outer leaflet of the plasma membrane. Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and, when conjugated to a fluorophore like FITC, can identify early apoptotic cells. PI is a fluorescent nuclear stain that is impermeant to live and early apoptotic cells but can enter late apoptotic and necrotic cells where the membrane integrity is compromised. This dual staining allows for the differentiation of live, early apoptotic, late apoptotic, and necrotic cells.
Protocol:
-
Cell Harvesting: After treatment, collect both adherent and floating cells. For adherent cells, gently detach them using trypsin-EDTA.
-
Washing: Wash the cells twice with ice-cold PBS by centrifugation.
-
Resuspension: Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
Staining: To 100 µL of the cell suspension, add 5 µL of Annexin V-FITC and 5 µL of PI solution.
-
Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze the samples by flow cytometry within one hour.
Data Interpretation:
| Annexin V-FITC | Propidium Iodide (PI) | Cell Population |
| Negative | Negative | Live cells |
| Positive | Negative | Early apoptotic cells |
| Positive | Positive | Late apoptotic/necrotic cells |
| Negative | Positive | Necrotic cells |
Caspase-3/7 Activity Assay
Rationale: The activation of executioner caspases, specifically caspase-3 and caspase-7, is a key event in the apoptotic cascade. This assay utilizes a luminogenic or fluorogenic substrate containing the DEVD peptide sequence, which is specifically cleaved by activated caspase-3 and -7. The resulting signal is proportional to the caspase activity and provides a quantitative measure of apoptosis induction.
Protocol (using a luminogenic assay as an example):
-
Cell Plating: Seed cells in a white-walled 96-well plate and treat them with this compound as described above.
-
Reagent Preparation: Prepare the Caspase-Glo® 3/7 Reagent according to the manufacturer's instructions.
-
Assay Procedure:
-
Remove the plate from the incubator and allow it to equilibrate to room temperature.
-
Add 100 µL of Caspase-Glo® 3/7 Reagent to each well.
-
Mix the contents of the wells by placing the plate on a plate shaker at a low speed for 30 seconds.
-
Incubate the plate at room temperature for 1 to 3 hours.
-
-
Measurement: Measure the luminescence of each well using a plate-reading luminometer.
Data Analysis: The luminescence signal is directly proportional to the amount of active caspase-3/7. Compare the signals from treated cells to the vehicle control to determine the fold-increase in caspase activity.
Western Blot Analysis of Apoptosis-Related Proteins
Rationale: Western blotting allows for the semi-quantitative analysis of specific proteins involved in the apoptotic pathway. By examining the expression levels of key Bcl-2 family members and the cleavage of caspase substrates like PARP, the molecular mechanism of apoptosis induction can be elucidated.
Key Protein Targets:
-
Bcl-2: An anti-apoptotic protein. A decrease in its expression supports the induction of the intrinsic pathway.
-
Bax: A pro-apoptotic protein. An increase in its expression or a change in its subcellular localization to the mitochondria indicates activation of the intrinsic pathway.
-
Cleaved PARP: PARP is a 116 kDa nuclear protein that is cleaved by activated caspase-3 into an 89 kDa fragment. The detection of this cleaved fragment is a hallmark of apoptosis.
Protocol:
-
Protein Extraction: After treatment, lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
SDS-PAGE: Separate equal amounts of protein from each sample on an SDS-polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies specific for Bcl-2, Bax, and cleaved PARP overnight at 4°C. Also, probe for a loading control protein (e.g., GAPDH or β-actin) to ensure equal protein loading.
-
Washing: Wash the membrane several times with TBST.
-
Secondary Antibody Incubation: Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and visualize the signal using an imaging system.
-
Densitometry: Quantify the band intensities using image analysis software and normalize to the loading control.
Conclusion and Future Directions
This comprehensive guide provides a robust framework for investigating the apoptosis-inducing properties of this compound. By systematically applying the described protocols, researchers can generate high-quality, reproducible data to elucidate the compound's mechanism of action.
Future studies could expand upon these initial findings by:
-
Investigating the involvement of the extrinsic apoptotic pathway.
-
Examining the role of other Bcl-2 family members.
-
Assessing the effect of the compound on the cell cycle.
-
Validating the findings in in vivo models of cancer.
The exploration of this compound and its analogs holds significant promise for the development of novel anticancer therapeutics. A thorough understanding of their ability to induce apoptosis is a critical step in realizing this potential.
References
-
Eladwy, R. A., et al. (2014). Synthesis and antitumor activity of pyrido [2,3-d]pyrimidine and pyrido[2,3-d][8][9][10]triazolo[4,3-a]pyrimidine derivatives that induce apoptosis through G1 cell-cycle arrest. European Journal of Medicinal Chemistry, 83, 155–166.
- Elzahabi, H. S. A., et al. (2019). Anticancer evaluation and molecular modeling of multi-targeted kinase inhibitors based pyrido[2,3-d]pyrimidine scaffold. Journal of Enzyme Inhibition and Medicinal Chemistry, 34(1), 849-860.
- Gomaa, A. M., et al. (2022). Design, synthesis, and anti-cancer evaluation of new pyrido[2,3-d]pyrimidin-4(3H)-one derivatives as potential EGFRWT and EGFRT790M inhibitors and apoptosis inducers. Journal of Enzyme Inhibition and Medicinal Chemistry, 37(1), 2038-2055.
- Hassan, A. S., et al. (2024). Synthesis of novel bioactive pyrido[2,3-d]pyrimidine derivatives with potent cytotoxicity through apoptosis as PIM-1 kinase inhibitors. RSC Advances, 14(16), 11098-11111.
- Li, Y., et al. (2023). 1,4,5,6,7,8-Hexahydropyrido[4,3-d]pyrimidine inhibits HepG2 cell proliferation, migration and invasion, and induces apoptosis through the upregulation of miR-26b-5p by targeting CDK8. Oncology Letters, 25(6), 234.
- Liu, X., et al. (2022). Design, synthesis and anti-tumor activity studies of novel pyrido[3,4-d]pyrimidine derivatives. Bioorganic & Medicinal Chemistry, 74, 117042.
- Ma, Y., et al. (2025). Design, Synthesis, Anticancer Evaluation and Molecular Docking of Pyrimidine, Pyrido[4,3-d]pyrimidine and 5,6,7,8-Tetrahydropyrido[3,4-d]pyrimidine Derivatives as Novel KRAS-G12D Inhibitors and PROTACs. Molecules, 30(9), 1987.
- Said, M. F., et al. (2024). Synthesis, anticancer evaluation, molecular docking and ADME study of novel pyrido[4ʹ,3ʹ:3,4]pyrazolo[1,5-a]pyrimidines as potential tropomyosin receptor kinase A (TrKA) inhibitors. BMC Chemistry, 18(1), 38.
- Samir, E. M., et al. (2019). Synthesis and anticancer activity of some pyrido[2,3-d]pyrimidine derivatives as apoptosis inducers and cyclin-dependent kinase inhibitors. Future Medicinal Chemistry, 11(18), 2395-2414.
- Sharma, A., et al. (2023). Medicinal chemistry perspective of pyrido[2,3-d]pyrimidines as anticancer agents. RSC Medicinal Chemistry, 14(3), 395-425.
- Song, Y., et al. (2019). Optimization of 5,6,7,8-tetrahydropyrido[4,3-d]pyrimidines to generate a highly selective PI3Kδ inhibitor. Bioorganic & Medicinal Chemistry, 27(6), 1056-1064.
- Wang, L., et al. (2021). Design and Synthesis of Novel 5,6,7,8-Tetrahydropyrido[2,3-D]pyrimidine Derivatives as VCP/p97 Inhibitors for the Treatment of Acute Myeloid Leukemia (AML). Drug Design, Development and Therapy, 15, 4457–4475.
- Wei, L., et al. (2014). Synthesis and cytotoxicity evaluation of novel pyrido[3,4-d]pyrimidine derivatives as potential anticancer agents. Molecules, 19(8), 12794-12811.
- Zaki, H. M., et al. (2021). Design, synthesis and evaluation of novel tetrahydropyridothienopyrimidin-ureas as cytotoxic and anti-angiogenic agents. Scientific Reports, 11(1), 1-17.
- Zhang, Y., et al. (2025). Design, Synthesis, Anticancer Evaluation and Molecular Docking of Pyrimidine, Pyrido[4,3-d]pyrimidine and 5,6,7,8-Tetrahydropyrido[3,4-d]pyrimidine Derivatives as Novel KRAS-G12D Inhibitors and PROTACs. Molecules, 30(9), 1987.
Sources
- 1. Medicinal chemistry perspective of pyrido[2,3- d ]pyrimidines as anticancer agents - RSC Advances (RSC Publishing) DOI:10.1039/D3RA00056G [pubs.rsc.org]
- 2. researchgate.net [researchgate.net]
- 3. tandfonline.com [tandfonline.com]
- 4. Design, synthesis, and anti-cancer evaluation of new pyrido[2,3-d]pyrimidin-4(3H)-one derivatives as potential EGFRWT and EGFRT790M inhibitors and apoptosis inducers - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis of novel bioactive pyrido[2,3- d ]pyrimidine derivatives with potent cytotoxicity through apoptosis as PIM-1 kinase inhibitors - RSC Advances (RSC Publishing) DOI:10.1039/D4RA00902A [pubs.rsc.org]
- 6. Synthesis and anticancer activity of some pyrido[2,3- d]pyrimidine derivatives as apoptosis inducers and cyclin-dependent kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. 1,4,5,6,7,8‑Hexahydropyrido[4,3‑d]pyrimidine inhibits HepG2 cell proliferation, migration and invasion, and induces apoptosis through the upregulation of miR‑26b‑5p by targeting CDK8 - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Design, Synthesis, Anticancer Evaluation and Molecular Docking of Pyrimidine, Pyrido[4,3-d]pyrimidine and 5,6,7,8-Tetrahydropyrido[3,4-d]pyrimidine Derivatives as Novel KRAS-G12D Inhibitors and PROTACs | MDPI [mdpi.com]
- 9. Design, Synthesis, Anticancer Evaluation and Molecular Docking of Pyrimidine, Pyrido[4,3-d]pyrimidine and 5,6,7,8-Tetrahydropyrido[3,4-d]pyrimidine Derivatives as Novel KRAS-G12D Inhibitors and PROTACs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Design, synthesis and anti-tumor activity studies of novel pyrido[3, 4-d]pyrimidine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Improving the Yield of Pyrido[4,3-d]pyrimidin-5(6H)-one Synthesis
Welcome to the technical support center for the synthesis of Pyrido[4,3-d]pyrimidin-5(6H)-one and its derivatives. This guide is designed for researchers, medicinal chemists, and process development scientists who are working with this important heterocyclic scaffold. Pyrido[4,3-d]pyrimidines are privileged structures in drug discovery, forming the core of numerous kinase inhibitors and other therapeutic agents.[1]
This document moves beyond simple protocols to provide in-depth, field-tested insights into common challenges. We will address issues from reaction setup and optimization to product purification, with a focus on the causality behind each experimental choice to empower you to troubleshoot effectively and improve your synthetic outcomes.
Frequently Asked Questions (FAQs) & Troubleshooting
This section is structured to address the most common issues encountered during the synthesis of the this compound core.
Category 1: Synthetic Strategy and Starting Materials
Q1: What are the primary synthetic routes to the this compound scaffold?
A1: The construction of the this compound core is typically achieved through the formation of the pyrimidinone ring onto a pre-existing, appropriately substituted pyridine. The most prevalent strategies involve the cyclization of a 4-amino-nicotinic acid derivative (or its ester/amide equivalent) with a one-carbon source like formamide or formic acid.
Key synthetic approaches include:
-
Classical Condensation: This widely used method involves the reaction of a 4-aminonicotinic acid or its ester with formamide or ammonium formate at high temperatures. The formamide serves as both the reagent and sometimes the solvent, driving the cyclization to form the pyrimidinone ring.
-
Multi-Component Reactions (MCRs): MCRs offer an efficient route, combining three or more starting materials in a single pot to rapidly build molecular complexity.[2][3] These methods are valued for their atom economy and operational simplicity.
-
Aza-Wittig Reaction: This powerful method involves the reaction of an iminophosphorane with an isocyanate or other heterocumulene, followed by an intramolecular cyclization to yield the desired heterocyclic core.[4] This can be particularly useful for constructing highly substituted derivatives.
Below is a generalized workflow for a common synthetic approach.
Caption: Generalized workflow for this compound synthesis.
Q2: How critical is the purity of my starting materials, particularly the 4-aminonicotinic acid derivative?
A2: It is absolutely critical. Batch-to-batch variability and low yields can often be traced back to impure starting materials.[5]
-
Causality: Impurities in your 4-aminopyridine precursor can interfere with the reaction in several ways. Nucleophilic impurities can compete in the cyclization step, leading to a complex mixture of side products. Non-nucleophilic impurities can dilute the concentration of your key reactant, slowing the reaction and leading to incomplete conversion.
-
Validation & Protocol: Before starting your synthesis, always validate the purity of your starting materials.
-
Recommended Analysis: Use HPLC to check for purity and NMR to confirm the structure. For commercial materials, do not solely rely on the supplier's certificate of analysis; perform an in-house check.
-
Purification: If impurities are detected, purify the starting material by recrystallization or column chromatography before use. A small investment in time at this stage can save significant effort in downstream purification.
-
Category 2: Troubleshooting Low Yield and Side Reactions
Q3: My cyclization reaction is resulting in a consistently low yield. What are the primary causes and how can I troubleshoot this?
A3: Low yield is the most common problem and can be attributed to several factors. A systematic troubleshooting approach is the most effective way to identify and solve the issue.[5][6]
-
Incomplete Reaction: The reaction may not be going to completion.
-
Solution: Monitor the reaction progress closely using TLC or LC-MS. If starting material is still present after the expected reaction time, consider increasing the reaction time or temperature. High-boiling point solvents like diphenyl ether or Dowtherm A are often used to achieve the high temperatures (often >180 °C) required to drive the cyclization and remove water or ammonia byproducts.
-
-
Suboptimal Temperature: The activation energy for the cyclization is not being met, or excessively high temperatures are causing decomposition.[7]
-
Solution: Perform small-scale experiments to screen a range of temperatures. Start from the literature-reported temperature and screen in ±20 °C increments. Analyze each outcome by LC-MS to find the optimal balance between conversion and byproduct formation.
-
-
Catalyst Inefficiency: If using a catalyst (e.g., a Brønsted or Lewis acid), it may be inactive or used at a suboptimal loading.[6]
-
Solution: Ensure the catalyst is fresh and anhydrous. Screen catalyst loading (e.g., 5 mol%, 10 mol%, 20 mol%) to find the most effective concentration. Some reactions may proceed better without an explicit catalyst, relying on thermal conditions.[8]
-
Below is a decision tree to guide your troubleshooting process for low-yield reactions.
Caption: Troubleshooting decision tree for low reaction yield.
Q4: I am observing significant formation of insoluble byproducts. What are they and how can I prevent them?
A4: The formation of insoluble materials is a common issue, especially in high-temperature condensations. These are often polymeric materials or insoluble intermediates.
-
Likely Cause 1: Polymerization: Starting materials or intermediates, particularly those with multiple reactive sites, can self-condense or polymerize at high temperatures.
-
Preventative Measure: A key strategy is to maintain reagent stoichiometry and control the rate of addition. For instance, adding one reagent slowly to the heated solution of the other can maintain a low instantaneous concentration of the added reagent, disfavoring polymerization.
-
-
Likely Cause 2: Insoluble Intermediates: An intermediate in the reaction pathway may have poor solubility in the chosen solvent, causing it to precipitate out of solution before it can cyclize.[7]
-
Preventative Measure: Experiment with different solvent systems. A solvent with higher solubilizing power for all components, including intermediates, is required. A mixture of solvents can sometimes be effective. If the reaction is run neat (e.g., in molten formamide), ensure homogenous mixing at the reaction temperature.
-
| Parameter | Problem | Suggested Solution | Rationale |
| Temperature | Too high, causing decomposition/polymerization. | Screen a lower temperature range (e.g., 150-180 °C). | Minimizes energy-intensive side reactions. |
| Solvent | Poor solubility of intermediates. | Switch to a higher-boiling, more solubilizing solvent (e.g., Diphenyl ether, NMP). | Keeps all species in solution, allowing the desired reaction pathway to proceed. |
| Stoichiometry | Excess of one reagent promoting side reactions. | Use a precise 1:1 or optimized ratio of reactants. | Prevents competing reaction pathways that may be favored by an excess of one component. |
| Mixing | Inhomogeneous reaction mixture. | Ensure vigorous mechanical stirring, especially for slurry reactions. | Promotes efficient heat and mass transfer, preventing localized overheating and side reactions. |
Category 3: Product Isolation and Purification
Q5: My crude product precipitates from the reaction as an insoluble solid that is difficult to purify by standard column chromatography. What are my options?
A5: This is a frequent characteristic of rigid, planar heterocyclic compounds like this compound, which often exhibit strong intermolecular interactions (e.g., hydrogen bonding), leading to low solubility.
-
Strategy 1: Trituration/Washing: This is the most effective first step. Before attempting recrystallization or chromatography, wash/triturate the crude solid with a series of solvents to remove different types of impurities.
-
Protocol:
-
Wash the crude solid with water to remove inorganic salts (e.g., ammonium formate).
-
Wash with a non-polar solvent like hexanes or diethyl ether to remove non-polar organic impurities.
-
Wash with a moderately polar solvent in which the product has low solubility, such as cold ethanol or ethyl acetate, to remove related organic impurities.[9]
-
Dry the solid under high vacuum. This material is often >95% pure.
-
-
-
Strategy 2: Recrystallization from High-Boiling Solvents: If further purification is needed, recrystallization is preferred over chromatography for insoluble compounds.
-
Protocol: Use high-boiling polar aprotic solvents like DMF, DMAc, or NMP. Dissolve the compound at a high temperature, filter the hot solution to remove insoluble impurities, and then allow it to cool slowly to induce crystallization.[9] Be aware that removing these high-boiling solvents completely from the final product can be challenging and requires drying under high vacuum at an elevated temperature.
-
Experimental Protocol: Cyclization to form the Core Scaffold
This protocol is a representative example for the thermal cyclization of a 4-aminonicotinic acid derivative with formamide.
Materials:
-
Methyl 4-aminonicotinate (1.0 equiv)
-
Formamide (20 equiv, acts as reagent and solvent)
-
Round-bottom flask equipped with a reflux condenser and a magnetic stirrer
-
Heating mantle with temperature controller
-
Deionized water
-
Methanol
Procedure:
-
To a 100 mL round-bottom flask, add methyl 4-aminonicotinate (e.g., 5.0 g, 32.9 mmol).
-
Add formamide (e.g., 30 mL, ~750 mmol).
-
Place the flask in a heating mantle and fit it with a reflux condenser.
-
Begin stirring and heat the reaction mixture to 180-190 °C. The solid will dissolve as the temperature increases.
-
Maintain this temperature and monitor the reaction by TLC or LC-MS (a sample can be taken, diluted with methanol, and injected). The reaction is typically complete within 4-8 hours.
-
Upon completion, turn off the heat and allow the mixture to cool to below 100 °C.
-
Carefully and slowly pour the warm reaction mixture into a beaker containing 200 mL of cold deionized water while stirring vigorously. A precipitate will form.
-
Continue stirring the suspension in the ice bath for 30 minutes to maximize precipitation.
-
Collect the solid product by vacuum filtration.
-
Wash the filter cake thoroughly with cold water (3 x 50 mL) and then with cold methanol (2 x 25 mL).
-
Dry the product in a vacuum oven at 80 °C overnight to yield this compound as a solid.
References
-
Optimization of the cyclization reaction conditions. a - ResearchGate. [Link]
-
Review on the Synthesis and Therapeutic Potential of Pyrido[2,3-d], [3,2-d], [3,4-d] and [4,3-d]pyrimidine Derivatives - PMC - NIH. [Link]
-
Synthesis of Some Derivatives of the 4H-pyrido[4′,3′:5,6]pyrano[2,3-d]pyrimidines. [Link]
-
One-Pot, Three-Component Synthesis of Pyrido[2,3-d]Pyrimidinones Using Aluminate Sulfonic Acid Nanocatalyst under Grinding Technique - Taylor & Francis. [Link]
-
Synthesis of Pyrido and Pyrazinodithienodipyrimidine-4,8(3H,9H)-dione Derivatives by the Aza-Wittig Methodology. | Request PDF - ResearchGate. [Link]
-
Optimization of the cyclization reaction conditions. - ResearchGate. [Link]
-
A Review of the Synthesis of Pyrido[2,3-d:5,6-d']dipyrimidine Derivatives Using Multicomponent Reactions - Organic Chemistry Research. [Link]
-
A Review of the Synthesis of Pyrido[2,3-d:5,6-d']dipyrimidine Derivatives Using Multicomponent Reactions - ResearchGate. [Link]
Sources
- 1. Review on the Synthesis and Therapeutic Potential of Pyrido[2,3-d], [3,2-d], [3,4-d] and [4,3-d]pyrimidine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. orgchemres.org [orgchemres.org]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Purification of Polar Pyrido[4,3-d]pyrimidin-5(6H)-one Derivatives
Welcome to the technical support center for the purification of polar Pyrido[4,3-d]pyrimidin-5(6H)-one derivatives. This guide is designed for researchers, scientists, and drug development professionals to navigate the common and complex challenges associated with purifying this important class of N-heterocycles. The inherent polarity and basicity of the pyridopyrimidinone core often lead to frustrating issues in chromatography and crystallization.
This document is structured to provide immediate, actionable solutions through a Troubleshooting Guide and to build foundational knowledge with our Frequently Asked Questions (FAQs) . We will delve into the causality behind experimental choices, offering protocols that are both effective and scientifically grounded.
Troubleshooting Guide
This section addresses specific, acute problems you might be facing during purification. Each question is followed by a detailed answer explaining the underlying principles and providing step-by-step protocols.
Q1: My polar pyridopyrimidinone derivative shows little to no retention on a C18 column, eluting in the solvent front. How can I improve its retention in reversed-phase HPLC?
A1: This is the most common challenge faced with polar heterocycles in reversed-phase (RP) chromatography.[1][2][3] The high affinity of your polar analyte for the polar mobile phase (e.g., water/acetonitrile) prevents it from interacting with the nonpolar C18 stationary phase.[4] Here are several strategies, from simple adjustments to alternative methods, to enhance retention:
Strategy 1: Switch to a More Polar Stationary Phase Standard C18 columns are often too hydrophobic. Consider using a reversed-phase column with a more polar character.[1][2]
-
Polar-Embedded Phases: These columns have a polar group (e.g., amide or carbamate) embedded within the alkyl chain. This feature helps to retain polar compounds.
-
Phenyl Phases: These columns can offer alternative selectivity through π-π interactions with the aromatic system of your pyridopyrimidinone.[3]
-
Cyano Phases: These can be used in both reversed-phase and normal-phase modes and provide different selectivity based on dipole-dipole interactions.[3]
Strategy 2: Employ Hydrophilic Interaction Liquid Chromatography (HILIC) HILIC is an excellent, and often superior, alternative for retaining and separating very polar compounds.[2][5][6][7][8][9] It uses a polar stationary phase (like silica, diol, or amide) with a mobile phase high in organic solvent (e.g., >80% acetonitrile) and a small amount of water.[2][5][6][7][8][9]
-
Mechanism: A water-enriched layer forms on the polar stationary phase, and your polar analyte partitions into this layer, leading to retention.[5][6] In HILIC, water is the strong solvent, so increasing the organic content increases retention.[5][10]
Protocol: HILIC Method Development for a Polar Pyridopyrimidinone
-
Column Selection: Start with a bare silica, amide, or zwitterionic HILIC column.[6][7]
-
Mobile Phase Preparation:
-
Mobile Phase A: 95:5 (v/v) acetonitrile:water with 10 mM ammonium formate.
-
Mobile Phase B: 50:50 (v/v) acetonitrile:water with 10 mM ammonium formate.
-
-
Column Conditioning and Equilibration:
-
Flush the column with 100% Mobile Phase B for 5 minutes.
-
Equilibrate the column with 100% Mobile Phase A for at least 10-15 minutes before the first injection. HILIC requires longer equilibration times than RP.
-
-
Initial Gradient:
-
0-10 min: 0% to 50% B
-
10-12 min: 50% to 100% B
-
12-15 min: Hold at 100% B
-
15-20 min: Return to 0% B and re-equilibrate.
-
-
Optimization: Adjust the gradient slope, buffer concentration, and pH to optimize selectivity and peak shape. Remember, in HILIC, a higher percentage of acetonitrile (less B) increases retention.[9]
Q2: I am observing severe peak tailing for my basic pyridopyrimidinone compound on both normal and reversed-phase columns. What is causing this and how can I fix it?
A2: Peak tailing for basic compounds like pyridopyrimidinones is almost always caused by secondary ionic interactions with acidic silanol groups present on the surface of silica-based stationary phases.[1][3] These interactions lead to poor peak shape and can hide impurities under the tail.
Solution: Suppress Silanol Interactions
The strategy is to either protonate the analyte consistently or mask the acidic silanols.
-
For Reversed-Phase HPLC:
-
Low pH Mobile Phase: Add an acidic modifier like formic acid (0.1%) or trifluoroacetic acid (TFA, 0.05-0.1%) to the mobile phase. This lowers the pH to around 2.5-3.5, which serves two purposes:
-
It protonates the basic nitrogen atoms on your compound, ensuring it exists as a single cationic species.
-
It protonates the surface silanols (pKa ~3.5-4.5), minimizing their ability to interact ionically with your protonated analyte.[1]
-
-
-
For Normal-Phase (Silica Gel) Flash Chromatography:
-
Add a Basic Modifier: The acidic nature of silica gel is notorious for causing tailing and even degradation of basic compounds.[11] To mitigate this, add a small amount of a basic modifier to your mobile phase.
-
Triethylamine (TEA): Add 0.1-1% TEA to your eluent (e.g., dichloromethane/methanol). The TEA will preferentially bind to the acidic silanol sites, masking them from your compound.
-
Ammonia: A solution of 7N ammonia in methanol (commercially available or prepared cautiously) can be used as a polar modifier (e.g., 1-10% in dichloromethane). This is highly effective for very polar and basic compounds.[12][13]
-
-
dot
Caption: A flowchart for troubleshooting peak tailing of basic pyridopyrimidinones.
Q3: I am struggling to find a suitable solvent system for the recrystallization of my highly polar pyridopyrimidinone derivative. It seems to be soluble in everything or nothing.
A3: This is a classic purification dilemma for polar compounds.[14][15] The key to successful recrystallization is finding a solvent (or solvent pair) where your compound is highly soluble when hot but sparingly soluble when cold.[16][17]
Systematic Approach to Solvent Screening:
-
Single Solvents: Test solubility in small vials with ~10-20 mg of your compound.
-
Good Candidates: Polar protic solvents like ethanol, methanol, isopropanol, and water are often good starting points.[18]
-
Test Procedure: Add the solvent dropwise at room temperature. If it dissolves easily, the solvent is too good. If it doesn't dissolve, heat the mixture to boiling. If it dissolves when hot, it's a potential candidate. Let it cool to see if crystals form.
-
-
Solvent Pair Method: This is often the most effective technique for polar compounds.[14][18][19] You need one "good" solvent (in which the compound is very soluble) and one "poor" or "anti-solvent" (in which it is insoluble).
-
Common Pairs for Polar Compounds:
-
Methanol / Diethyl Ether
-
Ethanol / Water
-
Acetone / Hexane
-
Methanol / Dichloromethane
-
-
Protocol: Recrystallization using a Solvent Pair (e.g., Methanol/Diethyl Ether)
-
Place your crude solid in an Erlenmeyer flask with a stir bar.
-
Heat the flask gently (e.g., in a warm water bath).
-
Add the "good" solvent (Methanol) dropwise while stirring until the solid just dissolves. It is critical to use the minimum amount of hot solvent.[16]
-
Remove the flask from the heat.
-
Slowly add the "poor" solvent (Diethyl Ether) dropwise until you see persistent cloudiness (turbidity). This indicates the solution is saturated.
-
Gently re-heat the flask until the solution becomes clear again.
-
Cover the flask and allow it to cool slowly to room temperature. Slow cooling is crucial for forming large, pure crystals.[16]
-
Once at room temperature, you can place the flask in an ice bath to maximize crystal formation.
-
Collect the crystals by vacuum filtration, washing with a small amount of the cold "poor" solvent to remove any residual mother liquor.[17]
Frequently Asked Questions (FAQs)
This section provides answers to broader, more foundational questions about purifying polar pyridopyrimidinone derivatives.
Q4: What are the main purification challenges I should anticipate when working with polar this compound derivatives?
A4: The primary challenges stem from the inherent chemical properties of the pyridopyrimidinone scaffold:
-
High Polarity: This leads to poor retention in standard reversed-phase chromatography and high solubility in polar solvents, making both chromatography and crystallization difficult.[2]
-
Basicity: The presence of multiple nitrogen atoms makes these compounds basic. This can lead to strong, undesirable interactions with acidic silica gel, causing peak tailing, streaking, and sometimes on-column degradation.[12]
-
Hydrogen Bonding: The amide-like functionality and nitrogen atoms are strong hydrogen bond donors and acceptors. This contributes to high melting points and can complicate solvent selection.
-
Poor Solubility in Nonpolar Solvents: This makes traditional normal-phase chromatography with solvents like hexane/ethyl acetate challenging or impossible.
Q5: Beyond HPLC and recrystallization, are there other techniques I should consider for purifying these compounds?
A5: Yes, several other techniques can be highly effective, especially when dealing with complex mixtures or challenging separations.
-
Solid-Phase Extraction (SPE): SPE is an excellent technique for sample cleanup before HPLC or for removing a specific class of impurities.[20] You can use a polar sorbent (like silica or diol) to retain your polar compound from a less polar solution (Normal-Phase SPE) or use an ion-exchange sorbent.[21][22] Cation-exchange SPE is particularly useful for basic compounds, allowing you to capture your protonated analyte, wash away neutral impurities, and then elute with a high salt or high pH buffer.[23]
-
Supercritical Fluid Chromatography (SFC): SFC is a powerful "green" chromatography technique that uses supercritical CO₂ as the main mobile phase, often with a polar co-solvent like methanol.[24][25] It behaves like a normal-phase technique and is exceptionally good for separating polar and chiral molecules.[24][26][27] The low viscosity of the mobile phase allows for very fast and efficient separations.[25]
-
Preparative Thin-Layer Chromatography (Prep-TLC): For small-scale purifications (typically <100 mg), preparative TLC can be a quick and effective method. You can use the same solvent systems developed for analytical TLC, often with the addition of a basic modifier like TEA to improve spot shape.
Q6: How do I choose the best initial purification strategy for a newly synthesized pyridopyrimidinone derivative?
A6: A systematic approach is best. The following workflow outlines a logical progression from crude material to a purified compound.
// Nodes crude [label="Crude Reaction Mixture", fillcolor="#EA4335", fontcolor="#FFFFFF"]; is_solid [label="Is the crude\nmaterial a solid?", shape=diamond, fillcolor="#FBBC05", fontcolor="#202124"]; try_recrys [label="Attempt Recrystallization", fillcolor="#F1F3F4", fontcolor="#202124"]; recrys_ok [label="Is it pure by\nLCMS/NMR?", shape=diamond, fillcolor="#FBBC05", fontcolor="#202124"]; pure_solid [label="Pure Compound", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"]; chromatography [label="Proceed to Chromatography", fillcolor="#4285F4", fontcolor="#FFFFFF"]; tlc [label="Develop TLC Method\n(Silica Plate)", fillcolor="#F1F3F4", fontcolor="#202124"]; add_base [label="Add 0.5% TEA or NH3/MeOH\nto eluent to improve spot shape", style=filled, fillcolor="#FFFFFF", fontcolor="#202124"]; rf_check [label="Is Rf 0.2-0.4 achievable\nwith good separation?", shape=diamond, fillcolor="#FBBC05", fontcolor="#202124"]; flash_chrom [label="Perform Normal-Phase\nFlash Chromatography", fillcolor="#34A853", fontcolor="#FFFFFF"]; hilic_prep [label="Consider Preparative HILIC\nor Reversed-Phase (low pH)", fillcolor="#34A853", fontcolor="#FFFFFF"];
// Edges crude -> is_solid; is_solid -> try_recrys [label=" Yes "]; is_solid -> chromatography [label=" No (Oil/Gum) "]; try_recrys -> recrys_ok; recrys_ok -> pure_solid [label=" Yes "]; recrys_ok -> chromatography [label=" No "]; chromatography -> tlc; tlc -> add_base; add_base -> rf_check; rf_check -> flash_chrom [label=" Yes "]; rf_check -> hilic_prep [label=" No\n(Stays at baseline) "]; flash_chrom -> pure_solid; hilic_prep -> pure_solid; }
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Reversed-phase chromatography - Wikipedia [en.wikipedia.org]
- 5. Polar Compound Retention using Aqueous Normal-Phase (ANP/HILIC) Chromatography [sigmaaldrich.com]
- 6. elementlabsolutions.com [elementlabsolutions.com]
- 7. Hydrophilic interaction liquid chromatography (HILIC)—a powerful separation technique - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Why HILIC is what your polar compounds need for purification | Buchi.com [buchi.com]
- 9. | https://separations.us.tosohbioscience.com [separations.us.tosohbioscience.com]
- 10. merckmillipore.com [merckmillipore.com]
- 11. Purification [chem.rochester.edu]
- 12. reddit.com [reddit.com]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. www2.chem.wisc.edu [www2.chem.wisc.edu]
- 15. rubingroup.org [rubingroup.org]
- 16. personal.tcu.edu [personal.tcu.edu]
- 17. people.chem.umass.edu [people.chem.umass.edu]
- 18. pdf.benchchem.com [pdf.benchchem.com]
- 19. Reagents & Solvents [chem.rochester.edu]
- 20. What is Solid-Phase Extraction? | Phenomenex [phenomenex.com]
- 21. chromatographyonline.com [chromatographyonline.com]
- 22. Solid Phase Extraction Explained [scioninstruments.com]
- 23. A review of the modern principles and applications of solid-phase extraction techniques in chromatographic analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 24. Supercritical fluid chromatography - Wikipedia [en.wikipedia.org]
- 25. Supercritical Fluid Chromatography (SFC) Columns | Phenomenex [phenomenex.com]
- 26. What is Supercritical Fluid Chromatography (SFC) Chromatography? | Teledyne LABS [teledynelabs.com]
- 27. ujps.twistingmemoirs.com [ujps.twistingmemoirs.com]
Technical Support Center: Optimization of Reaction Conditions for Pyridopyrimidine Synthesis
Welcome to the technical support center for the synthesis of pyridopyrimidine scaffolds. This guide is designed for researchers, medicinal chemists, and process development scientists who are working with this privileged heterocyclic system. Here, we address common challenges encountered during synthesis and provide in-depth, field-proven troubleshooting strategies in a direct question-and-answer format. Our focus is on explaining the causality behind experimental choices to empower you to optimize your reaction conditions effectively.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
Q1: My pyridopyrimidine synthesis is resulting in a very low yield. What are the common causes and how can I troubleshoot this?
Low conversion is one of the most frequent challenges. The issue can typically be traced back to one of four key areas: catalyst inefficiency, suboptimal reaction conditions, reactant quality, or challenges during scale-up.
A1: Troubleshooting Low Yields
A systematic approach is crucial to diagnosing the root cause of low product yield.
-
Catalyst Activity & Choice: The catalyst is the engine of the reaction. Ensure it is active and appropriate for your specific transformation.
-
Lewis vs. Brønsted Acids: In many multi-component reactions, a Brønsted or Lewis acid is required to activate carbonyl groups for nucleophilic attack and facilitate the final cyclization and dehydration steps.[1]
-
Nanocatalysts: Modern syntheses frequently employ heterogeneous nanocatalysts (e.g., magnetic Fe₃O₄-based, ZnO, HAp-encapsulated) which offer high efficiency, stability, and recyclability.[2][3] These are particularly effective in green protocols using solvents like water or ethanol, or under solvent-free conditions.[3]
-
Activity Check: If using a recyclable catalyst, it may require regeneration after several runs.[1] For acid catalysts, ensure the concentration is appropriate and, if necessary, perform the reaction under strictly anhydrous conditions, as water can lead to the hydrolysis of intermediates.[1]
-
-
Reaction Time and Temperature: There is a delicate balance between reaction rate and the formation of side products.
-
Monitoring is Key: Do not rely on a fixed reaction time from a literature procedure. Monitor the reaction's progress using Thin Layer Chromatography (TLC) or LC-MS. The reaction may simply require a longer duration to reach completion.[1]
-
Temperature Effects: While a moderate increase in temperature can often drive the reaction forward, excessive heat can favor competing side reactions, such as the Hantzsch dihydropyridine synthesis, or cause decomposition of starting materials.[1][4] The optimal temperature must be determined empirically for your specific substrate combination.
-
-
Solvent Selection: The solvent system is critical for ensuring that all reactants are sufficiently soluble to participate in the reaction.
-
Common Solvents: Ethanol is a common choice, but other solvents like toluene, DMF, or even water have been shown to improve yields for certain substrates.[1][2]
-
Solvent-Free Conditions: Many modern protocols using nanocatalysts achieve excellent yields under solvent-free heating conditions.[2][5] This green chemistry approach simplifies purification and can significantly increase the reaction rate.[2]
-
-
Scale-Up Considerations: A reaction that works perfectly on a 100 mg scale can fail at the 10 g scale due to mass and heat transfer limitations.
-
Exotherm Control: Pyridopyrimidine syntheses can be exothermic. On a larger scale, inefficient heat dissipation can create localized "hot spots," leading to impurity formation. Ensure adequate stirring and consider controlled, slower addition of reagents.[6]
-
Purity of Starting Materials: Impurities that are negligible at a small scale can have a pronounced inhibitory or catalytic effect in a large-scale reaction. Always use high-purity, well-characterized starting materials.[6]
-
Q2: I'm observing significant impurities in my reaction mixture. What are they likely to be and how can I minimize them?
The formation of side products is a common issue, particularly in one-pot, multi-component reactions where several competing pathways exist. Identifying the nature of the impurity is the first step toward eliminating it.
A2: Minimizing Side Product Formation
The most prevalent side products in pyridopyrimidine synthesis include oxidized byproducts, dimeric species, and incompletely cyclized intermediates.[7]
-
Oxidized Byproducts: Dihydropyridopyrimidine intermediates are often susceptible to air oxidation, leading to the formation of fully aromatic, and sometimes fluorescent, side products.[7]
-
Mitigation Strategy: Conduct the reaction and workup under an inert atmosphere (e.g., nitrogen or argon) to minimize exposure to oxygen.
-
-
Incompletely Cyclized Intermediates: The reaction may stall after the initial condensation and Michael addition steps, failing to proceed to the final intramolecular cyclization. This can be due to insufficient activation or steric hindrance.[1][7]
-
Mitigation Strategy: Ensure a sufficient quantity of an effective catalyst (Lewis or Brønsted acid) is present to promote the final ring-closing step.[1] Increasing the reaction temperature or time may also be necessary.
-
-
Dimeric Species & Competing Pathways: In some cases, a reactive intermediate can react with itself or follow an alternative pathway. A classic example is the competition between the desired Biginelli (or related) reaction and the Hantzsch 1,4-dihydropyridine synthesis, which can occur when ammonia is formed from urea decomposition at high temperatures.[1]
-
Mitigation Strategy: To minimize dimerization, controlling the rate of addition of one of the reactants can be effective. To suppress the Hantzsch pathway, running the reaction at a lower temperature is often successful.[1]
-
-
Hydrolysis Products: If your substrates contain nitrile or ester functionalities, harsh acidic or basic conditions during the reaction or workup can lead to their hydrolysis to unwanted carboxylic acids or amides.[7]
-
Mitigation Strategy: Use milder reaction conditions where possible. During workup, employ a carefully controlled pH neutralization step.
-
Data Summary & Protocols
Table 1: Quick Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution |
| Low or No Conversion | Inactive or insufficient catalyst. | Verify catalyst activity; consider screening alternative catalysts (e.g., nanocatalysts, Lewis acids).[1][2] |
| Suboptimal temperature or time. | Monitor reaction by TLC; incrementally increase temperature or extend reaction time.[1] | |
| Poor reactant solubility. | Screen alternative solvents (e.g., Ethanol, Toluene, DMF) or try solvent-free conditions.[2] | |
| Multiple Side Products | Air oxidation of intermediates. | Run the reaction and workup under an inert atmosphere (N₂ or Ar).[7] |
| Incomplete cyclization. | Add a catalytic amount of a Brønsted or Lewis acid; increase reaction temperature.[1][7] | |
| Competing Hantzsch reaction. | Lower the reaction temperature to disfavor the competing pathway.[1] | |
| Difficulty with Purification | Product is insoluble ("oiling out"). | Adjust workup solvent polarity; consider a different purification method (e.g., trituration vs. chromatography). |
| Catalyst contamination in product. | If using a heterogeneous catalyst, ensure complete filtration. Nanomagnetic catalysts can be easily removed with a magnet.[2] |
Table 2: Example: Effect of Catalyst and Solvent on Yield
The following is a representative summary based on literature findings for a three-component synthesis of tetrahydropyrido[2,3-d]pyrimidines from an aryl aldehyde, malononitrile, and 6-aminouracil.[3]
| Entry | Catalyst (mol%) | Solvent | Temperature (°C) | Time (min) | Yield (%) |
| 1 | None | Water | 80 | 120 | < 20 |
| 2 | Acetic Acid (20) | Water | 80 | 90 | 65 |
| 3 | Fe₃O₄@SiO₂-SO₃H (5) | Ethanol | Reflux | 45 | 88 |
| 4 | ZnO nanoparticles (10) | Water | 80 | 30 | 95 |
| 5 | HAp-encapsulated-γ-Fe₂O₃ (cat.) | Solvent-free | 100 | 25 | 92 |
This table illustrates that the choice of catalyst and solvent system has a profound impact on reaction efficiency and time.
Visualized Workflows and Mechanisms
General Reaction Mechanism for Multi-Component Synthesis
The synthesis of the pyridopyrimidine core via a multi-component strategy typically follows a well-established cascade of reactions. The catalyst plays a crucial role in activating the substrates for each step.[2]
Caption: A typical reaction cascade for pyridopyrimidine synthesis.
Troubleshooting Workflow for Low Yield
When faced with a low-yielding reaction, a logical, step-by-step investigation can efficiently identify the problem. This workflow provides a structured approach to troubleshooting.
Caption: A decision tree for troubleshooting low reaction yields.
References
-
Hammouda, M. M., et al. (2023). Synthetic strategies of heterocycle-integrated pyridopyrimidine scaffolds supported by nano-catalysts. RSC Advances. Available at: [Link]
-
ResearchGate. (n.d.). Reaction mechanism of the synthesized pyrimidine derivatives. ResearchGate. Available at: [Link]
-
Perry, F. W., et al. (2013). Optimization and Mechanistic Characterization of Pyridopyrimidine Inhibitors of Bacterial Biotin Carboxylase. ACS Medicinal Chemistry Letters. Available at: [Link]
-
ResearchGate. (n.d.). Multicomponent synthesis of pyridopyrimidines under nanocatalyst and free-solvent conditions. ResearchGate. Available at: [Link]
-
Tejedor, D., & García-Tellado, F. (2023). Catalyzed Methods to Synthesize Pyrimidine and Related Heterocyclic Compounds. Catalysts. Available at: [Link]
-
ResearchGate. (n.d.). Optimization of the reaction conditions for the synthesis of pyrazole based pyrido[2,3-d] pyrimidine-diones under thermal conditions. ResearchGate. Available at: [Link]
-
Cressin, P., et al. (2021). Review on the Synthesis and Therapeutic Potential of Pyrido[2,3-d], [3,2-d], [3,4-d] and [4,3-d]pyrimidine Derivatives. Molecules. Available at: [Link]
-
Zeni, T., et al. (2019). Synthesis and Pharmacological Screening of Pyridopyrimidines as Effective Anti-Diarrheal Agents through the Suppression of Cyclic Nucleotide Accumulation. ChemistrySelect. Available at: [Link]
-
ResearchGate. (n.d.). Optimization of the reaction condition for the synthesis of. ResearchGate. Available at: [Link]
-
YouTube. (2025). Synthesis of Pyrimidine and Its Derivatives. YouTube. Available at: [Link]
-
Hammouda, M. M., et al. (2023). Synthetic strategies of heterocycle-integrated pyridopyrimidine scaffolds supported by nano-catalysts. PMC - NIH. Available at: [Link]
-
ResearchGate. (n.d.). Effect of temperature on the synthesis of... ResearchGate. Available at: [Link]
-
Duker, N. J. (1986). Rates of Heat-Induced Pyrimidine Alterations in Synthetic Polydeoxyribonucleotides. Chemical Biology Interactions. Available at: [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Synthetic strategies of heterocycle-integrated pyridopyrimidine scaffolds supported by nano-catalysts - RSC Advances (RSC Publishing) DOI:10.1039/D3RA00922J [pubs.rsc.org]
- 3. Synthetic strategies of heterocycle-integrated pyridopyrimidine scaffolds supported by nano-catalysts - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
Overcoming poor solubility of Pyrido[4,3-d]pyrimidin-5(6H)-one in biological assays
A Guide to Overcoming Poor Solubility in Biological Assays
Welcome, researchers and drug development professionals. As a Senior Application Scientist, I've frequently collaborated with teams working on promising but challenging compounds. The Pyrido[4,3-d]pyrimidin-5(6H)-one scaffold and its derivatives are of significant interest in medicinal chemistry, but their hydrophobic nature often leads to poor aqueous solubility—a critical roadblock in obtaining reliable and reproducible data in biological assays.[1][2]
This guide is structured to function as a dedicated technical support resource. We will move beyond simple protocol lists to explore the underlying causes of solubility issues and provide a logical, step-by-step framework for troubleshooting and resolution. Our goal is to empower you with the knowledge to not only solve immediate precipitation problems but also to proactively design more robust experimental setups.
Troubleshooting Guide: Common Precipitation Scenarios
This section addresses the most frequent issues encountered when introducing poorly soluble compounds into aqueous assay media.
Issue 1: Immediate Precipitation Upon Addition to Media
Question: I dissolved my this compound derivative in 100% DMSO to create a 10 mM stock solution. When I pipette this stock directly into my cell culture medium for a final concentration of 10 µM, a precipitate forms instantly. What is causing this "crashing out," and how can I prevent it?
Answer: This is a classic and common problem when working with hydrophobic compounds.[3] The immediate precipitation, or "crashing out," occurs because the compound is forced from a favorable organic solvent (DMSO) into a highly unfavorable aqueous environment (your buffer or media) too rapidly. The dramatic change in solvent polarity causes the compound's solubility limit to be exceeded instantly, leading to the formation of solid particles.
The key is to make the transition from the organic stock to the aqueous final solution more gradual and to ensure the final concentration does not exceed the compound's maximum kinetic solubility under your specific assay conditions.[4]
Table 1: Troubleshooting Immediate Precipitation
| Potential Cause | Scientific Rationale | Recommended Solution |
| High Final Concentration | The desired working concentration simply exceeds the compound's aqueous solubility limit, even with a small amount of co-solvent like DMSO. | Decrease the final working concentration. Before proceeding, perform a kinetic solubility test (see Protocol 1) in your specific cell culture medium to determine the maximum achievable concentration without precipitation.[4] |
| Rapid Solvent Exchange | Adding a concentrated DMSO stock directly to a large volume of media creates a localized zone of high compound concentration where the solvent exchange is too fast for the compound to remain dissolved. | Perform serial dilutions. Instead of a direct 1:1000 dilution, create an intermediate dilution of your stock in pre-warmed (37°C) media. Add the compound dropwise while gently vortexing or swirling the media to ensure rapid and even dispersion.[3] (See Protocol 2). |
| Low Media Temperature | Solubility is often temperature-dependent. Adding a compound to cold or room-temperature media can significantly decrease its solubility compared to the 37°C environment of an incubator.[3][5] | Always use pre-warmed (37°C) cell culture media for all dilutions and final preparations. This best mimics the conditions of your actual experiment.[3] |
| High Final Solvent % | While DMSO aids solubility, if the stock solution is not concentrated enough, you may need to add a larger volume, leading to a higher final DMSO percentage that could still cause precipitation upon dilution. | Prepare a higher concentration stock solution (e.g., 50-100 mM in DMSO) , if possible. This allows you to add a smaller volume to reach your target concentration, minimizing solvent shock.[3] |
Issue 2: Delayed Precipitation in the Incubator
Question: My media containing the this compound derivative looked perfectly clear when I started my experiment. However, after 24 hours in the 37°C incubator, I see a fine, crystalline precipitate in the wells. What could be happening?
Answer: Delayed precipitation indicates that while the initial kinetic solubility was not exceeded, the compound is not stable in the solution under prolonged incubation. This can be due to several factors related to the compound itself or its interaction with the complex biological medium over time.
Table 2: Troubleshooting Delayed Precipitation
| Potential Cause | Scientific Rationale | Recommended Solution |
| Compound Instability | The compound may be chemically unstable under culture conditions (37°C, 5% CO₂, pH 7.4), degrading over time into less soluble byproducts.[6] | Assess the compound's stability in your media over the course of the experiment. Consider preparing fresh compound-containing media more frequently for long-term assays. |
| Interaction with Media Components | Components in the media, such as salts, amino acids, or proteins in fetal bovine serum (FBS), can interact with your compound, forming insoluble complexes.[3][7] | Try a different basal media formulation. If using serum-free media, note that the absence of proteins like albumin can sometimes reduce the solubilizing capacity of the media.[8] |
| Cellular Metabolism | As cells metabolize, they can alter the local pH of the culture medium. If your compound's solubility is pH-sensitive, this change can cause it to precipitate.[3] | Monitor the pH of your culture medium, especially in dense or rapidly growing cultures. More frequent media changes may be necessary to maintain a stable pH. |
| Media Evaporation | In long-term cultures, evaporation from the wells can concentrate all media components, including your compound, potentially pushing its concentration above its solubility limit.[3][5] | Ensure proper humidification of your incubator. For long-term experiments, consider using culture plates with low-evaporation lids or sealing plates with gas-permeable membranes.[9] |
Frequently Asked Questions (FAQs)
This section provides answers to broader questions regarding solvent use and advanced solubilization strategies.
Q1: What is the best way to prepare and store a stock solution of a poorly soluble compound like this compound?
Proper preparation and storage of your stock solution are fundamental to reproducible results.[10]
-
Solvent Selection: Dimethyl sulfoxide (DMSO) is the most common and effective starting point for dissolving highly hydrophobic compounds for in vitro assays.
-
Weighing and Dissolution: Accurately weigh your compound.[6] Add the appropriate volume of 100% DMSO to achieve a high-concentration stock (e.g., 10-100 mM).
-
Ensure Complete Dissolution: This is a critical step. Vortex the solution vigorously. If particulates are still visible, brief sonication in a water bath can be effective.[11] Visually inspect the solution against a light source to ensure it is a clear, homogenous solution.
-
Aliquoting and Storage: Aliquot the stock solution into single-use volumes in tightly sealed vials.[12] Store at -20°C or -80°C. This practice is crucial to avoid repeated freeze-thaw cycles, which can cause compound degradation and precipitation.[5]
Q2: What is the maximum concentration of DMSO my cells can tolerate, and why is a vehicle control so important?
DMSO, while an excellent solvent, is not biologically inert and can impact cell health and function, confounding your results.[13][14]
-
Toxicity is Cell-Line Dependent: There is no universal "safe" concentration. Different cell lines exhibit varying sensitivity to DMSO.[15][16]
-
General Guidelines:
-
< 0.1%: Generally considered safe for most cell lines with minimal effects.[13]
-
0.1% - 1.0%: May induce biological effects, including changes in gene expression, differentiation, or mild toxicity, especially with longer exposure times.[13][15]
-
> 1.0%: Often causes significant cytotoxicity, cell membrane damage, and oxidative stress.[13]
-
The absolute necessity of a vehicle control cannot be overstated. Every experiment must include a control group treated with the same final concentration of DMSO (or other solvent) as your experimental groups.[8] This allows you to subtract any effects caused by the solvent itself from the effects of your compound.
Table 3: General Guidelines for Final DMSO Concentrations in Cell-Based Assays
| Final DMSO Conc. | General Cellular Impact | Recommendation |
| ≤ 0.1% | Minimal to no effect on most cell lines. | Ideal Target. Strive to keep your final concentration in this range. |
| 0.1% - 0.5% | Possible cell-type specific effects. | Acceptable but requires rigorous vehicle controls. [15] |
| 0.5% - 1.0% | Increased likelihood of off-target effects or stress responses. | Use with caution. Only if necessary for solubility and for short durations. |
| > 1.0% | High probability of significant cytotoxicity. | Avoid. Results are likely to be unreliable.[13] |
Q3: My compound still precipitates even with careful dilution of a DMSO stock. What other solubilization strategies can I try?
When standard DMSO-based methods fail, more advanced formulation strategies may be required. These should be approached systematically, as they can also influence your biological system.
-
Co-solvents: This technique involves using a mixture of solvents to dissolve the drug.[17] A common approach is a blend of DMSO and a water-miscible solvent like polyethylene glycol 400 (PEG400).[12] The principle is that the co-solvent system can maintain solubility better upon dilution into an aqueous medium than DMSO alone.[18]
-
Surfactants: Surfactants are amphiphilic molecules that, above a certain concentration (the Critical Micelle Concentration or CMC), form micelles that can encapsulate hydrophobic drug molecules.[19][20] Non-ionic surfactants like Tween® 80 or Polysorbate 80 are often used.[20] This can significantly increase the apparent water solubility of a compound.[21][22] However, be aware that surfactants can also be toxic to cells and may interfere with some assay readouts.[23]
-
Cyclodextrins: These are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic interior cavity.[24][25] They can form an "inclusion complex" with a poorly soluble drug, effectively shielding the hydrophobic molecule from the aqueous environment and increasing its solubility.[26][27] (2-Hydroxypropyl)-β-cyclodextrin (HP-β-CD) is a common choice for cell culture applications due to its relatively low toxicity.[8][25]
Experimental Protocols & Visualizations
Protocol 1: Determining Kinetic Solubility in Assay Media
This protocol helps you determine the maximum concentration of your compound that can be tolerated in your specific media without precipitating.
-
Prepare Stock Solution: Make a high-concentration stock of your this compound derivative (e.g., 10 mM) in 100% DMSO.
-
Set Up Dilution Plate: In a 96-well plate, add your complete, pre-warmed (37°C) cell culture medium to each well.
-
Create Serial Dilutions: Add a small volume of your DMSO stock to the first well to achieve a high starting concentration (e.g., 100 µM), ensuring the final DMSO concentration is consistent (e.g., 0.5%). Mix well.
-
Perform Serial Dilutions: Perform a 2-fold serial dilution across the plate.
-
Incubate and Observe: Incubate the plate under your standard experimental conditions (e.g., 37°C, 5% CO₂) for a period relevant to your assay (e.g., 2, 24, 48 hours).
-
Assess Precipitation: Visually inspect the plate for any signs of precipitation (cloudiness, crystals, film). The highest concentration that remains clear is your approximate maximum kinetic solubility.[4]
Protocol 2: Recommended Serial Dilution Method for Working Solutions
This method minimizes solvent shock and reduces the likelihood of precipitation.[3]
-
Prepare High-Concentration Stock: Dissolve your compound in 100% DMSO to a concentration of 10-100 mM.
-
Create an Intermediate Dilution: Pre-warm your complete cell culture medium to 37°C. Prepare an intermediate dilution of your stock solution in this medium that is 10x to 100x your final desired concentration. Add the stock solution dropwise while gently vortexing the medium.
-
Prepare Final Working Solution: Add the required volume of the intermediate dilution to your final volume of pre-warmed media to achieve the desired target concentration.
-
Verify Clarity: Visually confirm that the final solution is clear before adding it to your cells.
Diagrams
Caption: Decision workflow for solubilizing this compound.
Caption: Mechanism of cyclodextrin-mediated solubilization.
References
-
World Pharma Today. (n.d.). Innovative Formulation Strategies for Poorly Soluble Drugs. Retrieved from [Link]
-
Scientist Solutions. (2025, January 16). DMSO in cell based assays. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Solubilization techniques used for poorly water-soluble drugs. PMC. Retrieved from [Link]
-
MDPI. (n.d.). Novel Strategies for the Formulation of Poorly Water-Soluble Drug Substances by Different Physical Modification Strategies with a Focus on Peroral Applications. Retrieved from [Link]
-
Purdue e-Pubs. (n.d.). Formulation Strategies and Optimization of Poorly Water-Soluble Drugs for Preclinical and Clinical Applications. Retrieved from [Link]
-
Quora. (2017, August 3). What effects does DMSO have on cell assays? Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems. PMC. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Cyclodextrins in drug delivery: An updated review. PMC. Retrieved from [Link]
-
Keyence. (n.d.). Using live-cell imaging in cell counting — The cytotoxicity of DMSO. Retrieved from [Link]
-
Taylor & Francis Online. (n.d.). Cyclodextrins in Formulation Development: Complexation and Stability Enhance. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Cyclodextrins in delivery systems: Applications. PMC. Retrieved from [Link]
-
Amrita Vishwa Vidyapeetham. (n.d.). Cyclodextrin in drug delivery. Retrieved from [Link]
-
Journal of Chemical and Pharmaceutical Research. (n.d.). The Role of Surfactants in Solubilization of Poorly Soluble Drugs. Retrieved from [Link]
-
Procell. (2024, April 9). Troubleshooting Precipitation in Cell Culture: Causes and Solutions. Retrieved from [Link]
-
International Journal of Pharmaceutical, Chemical, and Biological Sciences. (n.d.). CYCLODEXTRINS: VERSATILE CARRIER IN DRUG FORMULATIONS AND DELIVERY SYSTEMS. Retrieved from [Link]
-
ResearchGate. (2016, June 8). Has anyone had problems with media contamination or precipitants falling out of media? Retrieved from [Link]
-
FasterCapital. (n.d.). Best Practices For Stock Solutions. Retrieved from [Link]
-
MDPI. (2022, July 13). Dimethyl Sulfoxide: A Bio-Friendly or Bio-Hazard Chemical? The Effect of DMSO in Human Fibroblast-like Synoviocytes. Retrieved from [Link]
-
Allied Academies. (n.d.). Surfactants in pharmaceutical formulations: enhancing drug solubility and bioavailability. Retrieved from [Link]
-
Shandong IRO Chelating Chemical Co., Ltd. (n.d.). Cosolvent - The 'Medicinal Magician' in The Laboratory. Retrieved from [Link]
-
Solarbio. (2026, January 16). How to Choose and Prepare Stock and Working Solutions for Small-Molecule Compounds. Retrieved from [Link]
-
ResearchGate. (n.d.). Solubility Enhancement of Drugs with Aid of Surfactants: Research Done Since Last Two Decades. Retrieved from [Link]
-
Journal of Chemical and Pharmaceutical Research. (2024). The Role of Surfactants in Solubilization of Poorly Soluble. Retrieved from [Link]
-
IROCHEM. (2024, October 30). Co-solvency and anti-solvent method for the solubility enhancement. Retrieved from [Link]
-
MDPI. (n.d.). Pyridine-Ureas as Potential Anticancer Agents: Synthesis and In Vitro Biological Evaluation. Retrieved from [Link]
-
ResearchGate. (2014, July 31). How to enhance drug solubility for in vitro assays? Retrieved from [Link]
-
Chemistry LibreTexts. (2025, August 18). 2.5: Preparing Solutions. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Engineering Cocrystals of Poorly Water-Soluble Drugs to Enhance Dissolution in Aqueous Medium. Retrieved from [Link]
-
Reddit. (2022, January 6). How to tackle compound solubility issue. Retrieved from [Link]
-
ResearchGate. (n.d.). Kinetic Solubility and PAMPA Assay Results. Retrieved from [Link]
-
Ascendia Pharma. (2021, July 26). 5 Novel Techniques for Solubility Enhancement. Retrieved from [Link]
-
Longdom Publishing. (n.d.). Brief Overview of Various Approaches to Enhance Drug Solubility. Retrieved from [Link]
-
ResearchGate. (2025, August 10). Solubilization by cosolvents. Establishing useful constants for the log-linear model. Retrieved from [Link]
-
Royal Society of Chemistry. (2021, August 27). CHAPTER 2: Tactics to Improve Solubility Available. Retrieved from [Link]
-
National Center for Biotechnology Information. (2015, March 2). Pyridopyrimidinone Derivatives as Potent and Selective c-Jun N-Terminal Kinase (JNK) Inhibitors. PubMed. Retrieved from [Link]
-
Research Journal of Pharmacy and Technology. (n.d.). Exploring the potency of new Pyridopyrimidine derivatives: Synthesis and biological evaluation. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). In vitro solubility assays in drug discovery. PubMed. Retrieved from [Link]
-
International Journal of Medical Science and Dental Research. (n.d.). Techniques for Improving Solubility. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Pyrido(4,3-d)pyrimidine. PubChem. Retrieved from [Link]
Sources
- 1. Pyridopyrimidinone Derivatives as Potent and Selective c-Jun N-Terminal Kinase (JNK) Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. rjptonline.org [rjptonline.org]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. In vitro solubility assays in drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. How to Choose and Prepare Stock and Working Solutions for Small-Molecule Compounds [solarbio-global.com]
- 7. Common Cell Culture Problems: Precipitates [sigmaaldrich.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. Troubleshooting Precipitation in Cell Culture: Causes and Solutions [procellsystem.com]
- 10. fastercapital.com [fastercapital.com]
- 11. researchgate.net [researchgate.net]
- 12. medchemexpress.cn [medchemexpress.cn]
- 13. scientistsolutions.discourse.group [scientistsolutions.discourse.group]
- 14. quora.com [quora.com]
- 15. Using live-cell imaging in cell counting â The cytotoxicity of DMSOÂ | Case studies | Cell x Image Lab - Nikon [healthcare.nikon.com]
- 16. mdpi.com [mdpi.com]
- 17. Cosolvent - The 'Medicinal Magician' in The Laboratory [irochelating.com]
- 18. researchgate.net [researchgate.net]
- 19. jocpr.com [jocpr.com]
- 20. jocpr.com [jocpr.com]
- 21. asianpharmtech.com [asianpharmtech.com]
- 22. researchgate.net [researchgate.net]
- 23. Solubilization techniques used for poorly water-soluble drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 24. Cyclodextrins in drug delivery: An updated review - PMC [pmc.ncbi.nlm.nih.gov]
- 25. Cyclodextrins in delivery systems: Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 26. ijpsjournal.com [ijpsjournal.com]
- 27. Cyclodextrin in drug delivery - Amrita Vishwa Vidyapeetham [amrita.edu]
Minimizing dimer formation in Pyrido[4,3-d]pyrimidin-5(6H)-one synthesis
Welcome to the technical support center for the synthesis of Pyrido[4,3-d]pyrimidin-5(6H)-one derivatives. This guide is designed for researchers, medicinal chemists, and process development scientists who are encountering challenges with byproduct formation, specifically unwanted dimerization. We will explore the mechanistic origins of this common issue and provide actionable, field-proven strategies for its mitigation.
Section 1: Understanding the Dimerization Problem
Q1: I am attempting an intramolecular cyclization to form the this compound core and observing a major byproduct with approximately double the mass of my starting material. What is happening?
This is a classic case of competitive intermolecular dimerization overwhelming the desired intramolecular cyclization. In syntheses utilizing palladium-catalyzed cross-coupling, such as the Buchwald-Hartwig amination, the catalytically active Pd(0) species can react with two molecules of your precursor in a bimolecular fashion instead of catalyzing the ring closure of a single molecule.
The core of the issue lies in reaction kinetics. The intramolecular reaction is a first-order process, while the intermolecular dimerization is a second-order process. Therefore, factors that slow down the desired cyclization or increase the effective concentration of the reactive intermediates will favor the formation of the undesired dimer.
Mechanistic Overview: Intramolecular Cyclization vs. Intermolecular Dimerization
The following diagram illustrates the key decision point in the catalytic cycle. After the initial oxidative addition of the aryl halide to the Pd(0) catalyst, the resulting complex can either be intercepted by the amine moiety on the same molecule to proceed towards cyclization or react with a second molecule of the palladium complex, leading to a dimer.
Caption: Competing intramolecular cyclization and intermolecular dimerization pathways.
Section 2: Frequently Asked Questions (FAQs) - Proactive Strategies
This section addresses key reaction parameters that you can control from the outset to favor the desired product.
Q2: How does my choice of palladium source influence dimer formation?
The choice of palladium precursor is critical because it dictates how efficiently the active Pd(0) catalyst is generated.[1]
-
Pd(II) Precursors (e.g., Pd(OAc)₂, PdCl₂): These are common, cost-effective, and stable but require in situ reduction to Pd(0).[2] This reduction step can be inefficient and may itself initiate side reactions, including homocoupling of the starting material.[2][3] If the reduction is slower than the catalytic turnover, localized high concentrations of reactive Pd(II) species can promote dimerization.
-
Pd(0) Precursors (e.g., Pd₂(dba)₃, Pd(PPh₃)₄): Using a Pd(0) source directly bypasses the need for an in-situ reduction step.[2] This often leads to a cleaner and more controlled initiation of the catalytic cycle, minimizing the window for dimerization side reactions.[3] Modern, well-defined precatalysts (e.g., palladacycles like XPhos Pd G3) are often superior as they cleanly and efficiently generate the active LPd(0) species.[4]
Recommendation: If dimerization is a persistent issue, switch from a Pd(II) source to a Pd(0) precatalyst like Pd₂(dba)₃ or a modern G3/G4 palladacycle.
Q3: Which phosphine ligand should I choose to minimize dimerization?
The ligand is arguably the most important variable in a Buchwald-Hartwig reaction.[4] It modulates the catalyst's stability, reactivity, and steric environment.
-
Steric Bulk: Bulky, electron-rich phosphine ligands (e.g., biarylphosphines like XPhos, RuPhos, BrettPhos) are essential.[4] The steric hindrance provided by these ligands helps to create a well-defined coordination sphere around the palladium center. This physically discourages the approach of a second substrate molecule, thereby inhibiting the intermolecular pathway that leads to dimerization.[5]
-
Electron-Donating Ability: Electron-rich ligands accelerate the rate-limiting reductive elimination step, which is the final step that forms the desired C-N bond and releases the product.[5][6] By speeding up this final step, the lifetime of the palladium-amide intermediate is shortened, reducing the opportunity for it to engage in side reactions.
Recommendation: Employ bulky, electron-rich biarylphosphine ligands. For primary amines, ligands like BrettPhos are often effective, while RuPhos is a good choice for secondary amines.[4]
Q4: What is the role of the base, and can it be optimized to prevent dimer formation?
The base is not just a spectator; its role is to deprotonate the amine, allowing it to coordinate to the palladium center.[4] An inappropriate base can hinder the reaction, allowing more time for side reactions.
-
Strength and Solubility: Strong, non-nucleophilic bases like sodium tert-butoxide (NaOtBu), potassium tert-butoxide (KOtBu), or lithium bis(trimethylsilyl)amide (LHMDS) are commonly used because they are effective at deprotonating the amine without interfering with the catalyst.[4]
-
Weaker Bases: For substrates with base-sensitive functional groups, weaker inorganic bases like cesium carbonate (Cs₂CO₃) or potassium phosphate (K₃PO₄) can be used, though this may require higher reaction temperatures.[4] The choice can impact the overall rate of the catalytic cycle; if the desired reaction is slowed significantly, dimerization may become more prevalent.
Recommendation: Start with a strong base like NaOtBu. If dimerization persists, screen other bases like K₃PO₄ or Cs₂CO₃, as changing the cation and basicity can alter the reaction kinetics.
Q5: How important are anhydrous and oxygen-free conditions?
They are absolutely critical. The presence of oxygen is a primary cause of catalyst deactivation and homocoupling.[3]
-
Catalyst Oxidation: Oxygen can oxidize the active Pd(0) catalyst to inactive Pd(II) species. This not only halts the desired catalytic cycle but can also initiate a separate catalytic cycle that exclusively produces the homocoupled dimer.[3]
-
Solvent and Reagent Purity: All solvents must be rigorously degassed (e.g., by sparging with argon or nitrogen, or via freeze-pump-thaw cycles) and anhydrous. Reagents should be stored under an inert atmosphere.
Recommendation: Always use a robust inert gas (argon or nitrogen) blanket. Purge the reaction flask thoroughly before adding reagents and use degassed, anhydrous solvents. For highly sensitive reactions, working in a glovebox is ideal.[3]
Section 3: Troubleshooting Guide - When Dimerization Occurs
This section provides a logical workflow for addressing dimerization after it has been observed in your reaction.
Q6: I've confirmed a dimer byproduct is forming. What is my step-by-step troubleshooting plan?
When dimer formation is identified, a systematic approach is needed to diagnose and solve the issue. Follow this workflow:
Caption: A step-by-step troubleshooting workflow for minimizing dimer formation.
Q7: My goal is an intramolecular cyclization. How can I use reaction setup to favor this over the intermolecular dimerization?
This is a direct application of chemical kinetics. To favor the first-order intramolecular reaction, you must suppress the second-order intermolecular reaction by keeping the concentration of the reactive intermediate low.
High-Dilution Principle: Running the reaction at a lower concentration (i.e., using a larger volume of solvent) will decrease the probability of two substrate molecules encountering each other, thus disfavoring the dimerization pathway.
Slow Addition: A more powerful technique is the slow addition of your precursor to the reaction mixture containing the catalyst and base.[3] By adding the substrate dropwise over several hours using a syringe pump, you maintain a very low, steady-state concentration of the reactant in the flask. This ensures that as soon as a molecule becomes activated by the catalyst, its most likely reactive partner is the amine on the same molecule, not another molecule in the solution.
Section 4: Optimized Protocol for Intramolecular Buchwald-Hartwig Cyclization
This general protocol incorporates best practices to minimize dimer formation. It should be adapted and optimized for your specific substrate.
Materials:
-
Aryl halide precursor (1.0 mmol, 1.0 eq)
-
Palladium precatalyst (e.g., XPhos Pd G3, 0.02 mmol, 2 mol%)[4]
-
Base (e.g., NaOtBu, 1.4 mmol, 1.4 eq)[4]
-
Anhydrous, degassed solvent (e.g., Toluene or Dioxane, to achieve 0.01-0.05 M concentration)
Procedure:
-
Vessel Preparation: Add the palladium precatalyst and the base to an oven-dried reaction flask equipped with a magnetic stir bar and a reflux condenser.
-
Inert Atmosphere: Seal the flask and thoroughly purge with argon or nitrogen for 10-15 minutes. If using a glovebox, this step can be done inside the box.
-
Solvent Addition: Add half of the total volume of anhydrous, degassed solvent to the flask via syringe under a positive pressure of inert gas.
-
Precursor Solution: In a separate oven-dried flask, dissolve the aryl halide precursor in the remaining half of the anhydrous, degassed solvent.
-
Reaction Initiation: Heat the catalyst/base mixture to the desired temperature (e.g., 100 °C).
-
Slow Addition: Using a syringe pump, add the precursor solution to the heated catalyst mixture over a period of 4-8 hours.
-
Monitoring: After the addition is complete, allow the reaction to stir at temperature. Monitor the progress by periodically taking aliquots (via syringe) and analyzing by TLC or LC-MS until the starting material is consumed.
-
Workup: Cool the reaction to room temperature. Quench carefully with a saturated aqueous solution of ammonium chloride (NH₄Cl).
-
Extraction: Dilute with an organic solvent (e.g., ethyl acetate) and transfer to a separatory funnel. Wash with water and then brine.
-
Purification: Dry the combined organic layers over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.
Section 5: Data Summary - Impact of Reaction Parameters
The following table summarizes the expected qualitative outcomes of parameter changes on the product-to-dimer ratio, based on established principles of palladium-catalyzed cross-coupling reactions.[4][7][8]
| Parameter | Standard Condition | Optimized Condition for Minimizing Dimer | Rationale |
| Concentration | 0.1 M | < 0.05 M (or slow addition) | Favors 1st order intramolecular cyclization over 2nd order dimerization.[3] |
| Pd Source | Pd(OAc)₂ (Pd(II)) | Pd₂(dba)₃ (Pd(0)) or G3 Precatalyst | Bypasses potentially problematic in situ reduction step.[2][4] |
| Ligand | PPh₃ | XPhos, RuPhos, or other biarylphosphine | Steric bulk hinders the intermolecular pathway.[4] |
| Atmosphere | Nitrogen blanket | Rigorous Degassing + Argon atmosphere | Prevents catalyst oxidation which can promote homocoupling.[3] |
| Temperature | 110 °C | 80-100 °C | Lowering temperature can disproportionately slow the undesired side reaction.[3] |
References
-
Mastering palladium-catalyzed cross-coupling reactions: the critical role of in situ pre-catalyst reduction design. Organic Chemistry Frontiers (RSC Publishing). [Link]
-
Mastering Palladium Catalyzed Cross-Coupling Reactions: The Critical Role of In Situ Pre-catalyst Reduction Design. ResearchGate. [Link]
-
Buchwald–Hartwig amination. Wikipedia. [Link]
-
Optimising a Buchwald-Hartwig amination using the ChemSpeed. University of Nottingham. [Link]
-
Optimization of the Buchwald-Hartwig reaction. ResearchGate. [Link]
-
Buchwald-Hartwig reaction. chemeurope.com. [Link]
-
Review on the Synthesis and Therapeutic Potential of Pyrido[2,3-d], [3,2-d], [3,4-d] and [4,3-d]pyrimidine Derivatives. National Center for Biotechnology Information (PMC - NIH). [Link]
-
Buchwald-Hartwig Amination. Chemistry LibreTexts. [Link]
Sources
- 1. Mastering palladium-catalyzed cross-coupling reactions: the critical role of in situ pre-catalyst reduction design - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 2. Mastering palladium-catalyzed cross-coupling reactions: the critical role of in situ pre-catalyst reduction design - Organic Chemistry Frontiers (RSC Publishing) DOI:10.1039/D4QO02335H [pubs.rsc.org]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 6. Buchwald-Hartwig_reaction [chemeurope.com]
- 7. bristol.ac.uk [bristol.ac.uk]
- 8. researchgate.net [researchgate.net]
Technical Support Center: Catalyst Selection for Efficient Pyrido[4,3-d]pyrimidin-5(6H)-one Synthesis
Prepared by the Senior Application Scientist Team
Welcome to the technical support center for the synthesis of Pyrido[4,3-d]pyrimidin-5(6H)-one derivatives. This guide is designed for researchers, scientists, and drug development professionals. We aim to provide in-depth, practical solutions to common challenges encountered during synthesis, with a special focus on the critical role of catalyst selection. Our goal is to move beyond simple protocols and explain the causality behind experimental choices, empowering you to optimize your reactions effectively.
The this compound core is a privileged scaffold in medicinal chemistry, forming the basis of numerous inhibitors targeting kinases and other enzymes.[1][2] Achieving an efficient, high-yield synthesis is paramount. The choice of catalyst is often the most influential factor, dictating reaction rate, yield, and impurity profile. This document consolidates our field-proven insights and troubleshooting expertise into a user-friendly format.
Section 1: Troubleshooting Guide
This section addresses specific issues you may encounter during your experiments in a direct question-and-answer format.
Q1: My reaction shows very low conversion to the desired product, even after extended reaction times. What are the likely causes and solutions?
Low conversion is a frequent issue that can often be traced back to catalyst inefficiency, suboptimal reaction conditions, or reactant impurities.[3]
-
Possible Cause 1: Inefficient or Inactive Catalyst
-
The Problem: The catalyst may be old, hydrated, or simply not potent enough for your specific substrate combination. For instance, Brønsted acids like trifluoroacetic acid (TFA) or Lewis acids such as zinc bromide (ZnBr₂) are common choices, but their activity can be hampered by moisture or basic impurities in the starting materials.[4][5]
-
Troubleshooting Steps:
-
Verify Catalyst Quality: Use a freshly opened bottle of the catalyst or a recently purified/activated batch. Solid Lewis acids can be dried under high vacuum.
-
Increase Catalyst Loading: While catalytic amounts are desired, a modest increase in loading (e.g., from 5 mol% to 15 mol%) can sometimes overcome activation barriers, especially with less reactive substrates.
-
Switch Catalyst Type: If a mild Brønsted acid (like acetic acid) is failing, consider a stronger one like p-toluenesulfonic acid (TsOH). If that fails, a Lewis acid like bismuth triflate (Bi(OTf)₃) or a gold complex (Ph₃PAuNTf₂) might be necessary to activate the substrates more effectively, as they can operate under milder conditions.[4]
-
-
-
Possible Cause 2: Suboptimal Reaction Conditions
-
The Problem: The reaction temperature may be too low, or the solvent may not be appropriate for reactant solubility or promoting the desired mechanism.
-
Troubleshooting Steps:
-
Temperature Screening: Incrementally increase the reaction temperature (e.g., from 80°C to 110°C in toluene) while monitoring progress by Thin Layer Chromatography (TLC). Be aware that excessive heat can lead to byproduct formation.[3]
-
Solvent Selection: The choice of solvent can significantly impact reaction rates. While aprotic solvents like toluene or dioxane are common, sometimes polar protic solvents like ethanol or even aqueous media can facilitate cyclization, especially under reflux or microwave conditions.[6]
-
Reaction Monitoring: A common pitfall is not running the reaction long enough. Take aliquots at regular intervals (e.g., 2h, 6h, 12h, 24h) and analyze by TLC to determine the optimal reaction time.
-
-
Q2: My reaction produces a complex mixture of byproducts, making purification difficult. How can I improve selectivity?
Byproduct formation often arises from competing reaction pathways or degradation of the desired product. Catalyst choice is key to controlling selectivity.
-
Possible Cause 1: Competing Side Reactions
-
The Problem: The starting materials, particularly if they contain multiple reactive sites, can undergo self-condensation or alternative cyclization pathways. For example, in syntheses analogous to the Biginelli or Pinner reactions, side reactions can include the formation of Hantzsch-type dihydropyridines or hydrolysis of amidine intermediates.[3]
-
Troubleshooting Steps:
-
Optimize Catalyst Choice: The mechanism of cyclization is critical. The synthesis of the pyrido[4,3-d]pyrimidin-4(3H)-one core can be achieved by treating a pyrido[4,3-d][4][7]oxazin-4-one with an amine.[8] This cyclization can be promoted by the amine itself or by heat. For more complex transformations leading to the core, a transition-metal catalyst might offer a completely different and more selective pathway compared to a strong acid. For instance, nickel-catalyzed dehydrogenative coupling can build the pyrimidine ring from alcohols and amidines via a distinct mechanism.[4][9]
-
Control Reagent Stoichiometry & Addition: Ensure precise stoichiometry. Sometimes, adding one of the reactants slowly (e.g., via syringe pump) can maintain its low concentration, thus disfavoring self-condensation.
-
-
-
Possible Cause 2: Product or Intermediate Degradation
-
The Problem: Harsh reaction conditions (strong acid, high heat) required to drive the reaction to completion may also be degrading your target molecule.
-
Troubleshooting Steps:
-
Use Milder Catalysts: Explore catalysts that work under milder conditions. Gold and rhodium complexes, for example, can catalyze cycloadditions at lower temperatures than many traditional acid catalysts.[4]
-
Protect Sensitive Groups: If your substrates contain acid-sensitive functional groups, consider protecting them before the cyclization step and deprotecting them afterward.
-
-
Q3: I've successfully formed the product, but the catalyst is difficult to remove during work-up. What are my options?
Residual catalyst can interfere with purification and downstream applications. The solution depends on the type of catalyst used.
-
Problem: Homogeneous catalysts (e.g., TsOH, Cu(OTf)₂) are soluble in the reaction medium and can be challenging to separate from the product.
-
Troubleshooting Steps:
-
Aqueous Wash: For acid catalysts, a basic wash (e.g., saturated NaHCO₃ solution) during the work-up will neutralize and extract the catalyst into the aqueous layer.
-
Heterogeneous Catalysts: Consider switching to a solid-supported catalyst. Options include nanocrystalline MgO or magnetic nanoparticles like Fe₃O₄@SiO₂/SnCl₄.[6][10] These can be easily removed by simple filtration or with a magnet at the end of the reaction, simplifying purification and allowing for catalyst recycling.
-
Precipitation/Crystallization: Carefully choose a recrystallization solvent system where your product has low solubility but the catalyst and impurities remain in the mother liquor.
-
Section 2: Frequently Asked Questions (FAQs)
Q1: What are the primary classes of catalysts used for this compound synthesis and related annulations?
The construction of the fused pyrimidine ring system can be achieved through various strategies, each favoring a different class of catalyst.
-
Brønsted Acids (e.g., HCl, TFA, TsOH): These are the classic catalysts for reactions like the Pictet-Spengler cyclization, a related ring-forming reaction.[5][11] They operate by protonating a carbonyl or imine group, generating a highly electrophilic intermediate (like an iminium ion) that is susceptible to intramolecular attack by the nucleophilic ring system. They are inexpensive but can be corrosive and may require harsh conditions.[7]
-
Lewis Acids (e.g., ZnBr₂, Cu(II) triflate, Bi(OTf)₃): Lewis acids activate substrates by coordinating to lone pairs of electrons (e.g., on a carbonyl oxygen or nitrile nitrogen).[4] They are often milder than strong Brønsted acids and can offer different selectivity. For instance, Cu(II) triflate has been shown to be an efficient catalyst for synthesizing pyrimidines from propargyl alcohols and amidines.[4]
-
Transition Metals (e.g., Au, Ni, Rh, Cu): These catalysts open up a wider range of mechanistic possibilities, including cycloadditions, C-H activation, and dehydrogenative couplings.[12] Gold complexes can catalyze [2+2+2] cycloadditions of ynamides with nitriles, while nickel catalysts can facilitate pyrimidine synthesis from alcohols and amidines.[4][9] Copper-catalyzed protocols have also been used for pyrimidine synthesis from ketones and nitriles.[4]
-
Organocatalysts (e.g., L-Proline, Piperidine): These are metal-free, small organic molecules that can catalyze reactions under mild, often greener conditions. Piperidine is frequently used in condensation reactions leading to pyrimidine precursors.[13] L-proline, often used with a co-catalyst like TFA, can be effective in multicomponent reactions.[10][14]
Q2: How do I select the optimal catalyst for my specific starting materials?
A logical, stepwise approach is crucial. The electronic properties of your substrates are the most important consideration.
Sources
- 1. Design, synthesis, and anti-cancer evaluation of new pyrido[2,3-d]pyrimidin-4(3H)-one derivatives as potential EGFRWT and EGFRT790M inhibitors and apoptosis inducers - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Design and synthesis of a pyrido[2,3-d]pyrimidin-5-one class of anti-inflammatory FMS inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Catalyzed Methods to Synthesize Pyrimidine and Related Heterocyclic Compounds [mdpi.com]
- 5. Synthesis of tetrahydrofuro[3,2-c]pyridines via Pictet–Spengler reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Catalytic Annulation Reactions: Preface to the Special Issue [mdpi.com]
- 8. The synthesis of pyrido[4,3-d]pyrimidin-4(3H)-ones from 4-amino-nicotinic acid - Journal of the Chemical Society C: Organic (RSC Publishing) [pubs.rsc.org]
- 9. researchgate.net [researchgate.net]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Pictet–Spengler reaction - Wikipedia [en.wikipedia.org]
- 12. Transition-Metal Catalyzed Synthesis of Pyrimidines: Recent Advances, Mechanism, Scope and Future Perspectives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Synthesis of Some Derivatives of the 4H-pyrido[4′,3′:5,6]pyrano[2,3-d]pyrimidines – Oriental Journal of Chemistry [orientjchem.org]
- 14. Importance of Hybrid Catalysts toward the Synthesis of 5H-Pyrano[2,3-d]pyrimidine-2-ones/2,4-diones (Thiones) - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: High-Purity Recrystallization of Pyrido[4,3-d]pyrimidin-5(6H)-one
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support guide for the purification of Pyrido[4,3-d]pyrimidin-5(6H)-one. This document is designed for researchers, medicinal chemists, and process development scientists who require this heterocyclic core in high purity for their work. As a polar, N-heterocyclic compound, this compound presents specific challenges and opportunities in purification by recrystallization. This guide provides not just protocols, but the underlying chemical principles and troubleshooting strategies to empower you to solve purification challenges effectively.
Foundational Principles: Why Recrystallization Works
Recrystallization is a powerful purification technique based on the principle of differential solubility. The ideal solvent will dissolve the target compound (and any soluble impurities) at an elevated temperature but will have very low solubility for the target compound at lower temperatures.[1][2] As the hot, saturated solution cools, the solubility of the target compound decreases, forcing it to come out of solution and form a crystal lattice. Soluble impurities, being present in much lower concentrations, remain in the "mother liquor." The key to success is selecting a solvent system where this solubility differential is maximized.[2]
Pre-Experiment Checklist: Setting Up for Success
Before beginning any recrystallization, a few key considerations will save time and material.
-
Assess Crude Purity: Have an analytical assessment of your starting material (e.g., TLC, LCMS, ¹H NMR). Knowing the nature and approximate amount of impurities helps in choosing the right strategy. Highly impure materials may require a preliminary purification step (like a column chromatography plug) before recrystallization.
-
Safety First: Always consult the Safety Data Sheet (SDS) for this compound and all solvents used. Perform all operations in a well-ventilated fume hood and wear appropriate Personal Protective Equipment (PPE), including safety glasses, lab coat, and gloves.
-
Small-Scale Solvent Screening: Never commit your entire batch of crude material to an unverified solvent. Always perform a small-scale test with ~10-20 mg of your compound in ~0.5-1 mL of solvent in a small test tube to find the optimal system.
The Core Protocol: A Step-by-Step Guide to Recrystallization
This protocol outlines a robust workflow for recrystallizing this compound. The causal logic for each step is explained to allow for informed modifications.
Experimental Workflow Diagram
Caption: General workflow for recrystallization.
Methodology:
-
Dissolution: Place the crude this compound in an Erlenmeyer flask (its sloped sides minimize solvent evaporation). Add a magnetic stir bar. Add the chosen solvent dropwise while heating and stirring until the solid just dissolves. Using the minimum amount of hot solvent is critical for maximizing yield.[1]
-
Hot Filtration (If Necessary): If you observe insoluble impurities (e.g., dust, catalyst residue) in the hot solution, you must perform a hot filtration. Pre-heat a funnel (with fluted filter paper) by pouring boiling solvent through it. This prevents the desired compound from crystallizing prematurely in the funnel.[1] Filter the hot solution into a clean, pre-warmed Erlenmeyer flask.
-
Crystallization (Slow Cooling): Cover the flask with a watch glass and allow it to cool slowly to room temperature on an insulated surface (e.g., a cork ring or wooden block).[3] Slow cooling is paramount; it encourages the formation of large, pure crystals by giving molecules time to selectively incorporate into the growing lattice. Rapid cooling traps impurities.[3]
-
Maximizing Yield: Once the flask has reached room temperature, place it in an ice-water bath for at least 30 minutes to maximize the precipitation of the product from the mother liquor.
-
Isolation (Vacuum Filtration): Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of ice-cold solvent to rinse away any remaining mother liquor containing dissolved impurities. Using cold solvent minimizes the loss of your purified product.
-
Drying: Dry the crystals thoroughly to remove any residual solvent. This can be done by leaving them under vacuum on the filter funnel, followed by drying in a vacuum oven (ensure the temperature is well below the compound's melting point).
Troubleshooting Guide (Q&A Format)
This section addresses the most common issues encountered during the recrystallization of polar heterocyclic compounds.
Q1: My compound has "oiled out" instead of forming crystals. What happened and how do I fix it?
A1: "Oiling out" occurs when the solute comes out of solution as a liquid instead of a solid.[1][3] This is a common problem, especially with highly impure samples or when the compound's melting point is lower than the solvent's boiling point.[1][4] The oil is an impure, supercooled liquid version of your compound and rarely solidifies into pure crystals.[3][5]
-
Immediate Fix: Re-heat the solution until the oil completely redissolves. Add a small amount of additional solvent (if using a solvent pair, add more of the "good" solvent in which the compound is more soluble).[3][4] Now, allow the solution to cool much more slowly. You can insulate the flask or let it cool on a hotplate that is turned off.[4] Vigorous stirring as the oil begins to form again can sometimes break it into tiny beads that act as nuclei for crystallization.[1]
-
Underlying Cause & Long-Term Solution: The primary cause is often that the solution is too highly supersaturated or contains a high level of impurities, which depresses the melting point.[4][6] If the problem persists, the chosen solvent may have too high a boiling point. Consider re-screening for a lower-boiling solvent system.
Q2: The solution has cooled, but no crystals have formed. What should I do?
A2: This is a very common issue, typically caused by either using too much solvent or the solution being supersaturated and lacking a nucleation point to initiate crystal growth.[4]
-
Step 1: Induce Nucleation. First, try scratching the inside of the flask just below the surface of the liquid with a glass stirring rod.[1][3] The microscopic scratches on the glass provide nucleation sites for crystal growth.
-
Step 2: Seeding. If scratching doesn't work, add a "seed crystal" – a tiny speck of the pure compound.[3] This provides a perfect template for further crystal growth.
-
Step 3: Reduce Solvent Volume. If nucleation techniques fail, you have likely used too much solvent.[3][4] Gently heat the solution to boil off a portion of the solvent.[1][3] Then, allow it to cool again and repeat the nucleation steps.
-
Step 4: Last Resort. If all else fails, the solvent can be removed by rotary evaporation to recover the solid, and the recrystallization can be re-attempted with a different solvent system.[3]
Q3: My final yield is very low. Where did my compound go?
A3: Low yield is frustrating but can usually be traced to a few specific steps.
-
Excess Solvent: This is the most frequent cause.[4] Using the absolute minimum amount of hot solvent to dissolve the compound is crucial. Any excess will keep more of your product dissolved in the mother liquor upon cooling.
-
Premature Crystallization: If your compound crystallized in the funnel during hot filtration, that portion is lost from your final filtrate. Ensure your funnel and receiving flask are adequately pre-heated.
-
Inappropriate Washing: Washing the collected crystals with room-temperature solvent will dissolve a significant portion of your product. Always use a minimal amount of ice-cold solvent for the wash step.
-
Compound is Too Soluble: The chosen solvent may simply be too good at dissolving your compound, even at low temperatures. A different solvent or the addition of an anti-solvent (to create a solvent pair) may be necessary.
Q4: The purified crystals are still colored. How can I get a white/colorless product?
A4: Colored impurities can be persistent. If the color is from an insoluble impurity, it should have been removed by hot filtration. If the colored impurity is soluble, it will remain in the mother liquor. If it co-crystallizes with your product, you have two options:
-
Second Recrystallization: A second recrystallization in the same or a different solvent system may leave the impurity behind.
-
Decolorizing Carbon: Add a very small amount of activated charcoal (decolorizing carbon) to the hot solution before hot filtration.[1] The charcoal will adsorb many colored impurities. Caution: Use charcoal sparingly, as it can also adsorb your desired product, reducing your yield.[1] Never add charcoal to a boiling solution, as it can cause violent bumping.
Troubleshooting Decision Tree
Caption: Decision tree for common recrystallization problems.
Frequently Asked Questions (FAQs)
Q: How do I select the right solvent for this compound?
A: The "like dissolves like" principle is your best guide.[1] this compound is a polar molecule due to its multiple nitrogen atoms and carbonyl group, which can act as hydrogen bond acceptors and donors. Therefore, polar solvents are the best place to start. The ideal solvent should dissolve the compound when hot but not when cold.[2]
-
Excellent Candidates to Screen: Protic solvents like Ethanol, Methanol, or Isopropanol are often excellent choices for polar N-heterocycles.
-
Possible Candidates: More polar aprotic solvents like Acetonitrile or Ethyl Acetate could also work.
-
Unlikely Candidates: Nonpolar solvents like Hexane or Toluene are unlikely to dissolve the compound even when hot and are better suited as "anti-solvents" in a mixed-solvent system.
Solvent Selection Guide & Screening Protocol
| Solvent | Polarity | Boiling Point (°C) | Notes on Suitability for this compound |
|---|---|---|---|
| Water | High | 100 | May be a good solvent if the compound has high H-bonding capacity. Risk of oiling out if melting point is <100°C.[7] |
| Methanol | High | 65 | Excellent starting point. Often dissolves polar compounds well when hot. Volatile and easy to remove. |
| Ethanol | High | 78 | Very common and effective recrystallization solvent for moderately polar to polar compounds. Safer than methanol.[7] |
| Isopropanol | Medium-High | 82 | Less polar than ethanol; may offer a better solubility differential. |
| Acetonitrile | Medium-High | 82 | Aprotic polar solvent. Can be a good choice if protic solvents are too effective at dissolving the compound. |
| Ethyl Acetate | Medium | 77 | Good for compounds of intermediate polarity. Often used in solvent pairs with hexanes.[7] |
| Acetone | Medium | 56 | Its low boiling point can be advantageous, but high volatility can make it difficult to work with. |
| Dichloromethane | Low-Medium | 40 | Low boiling point. More likely to be a "dissolving" solvent in a solvent pair. |
| Toluene | Low | 111 | Unlikely to be a good single solvent, but can be an effective anti-solvent. |
| Hexanes/Heptane | Low | ~69 | Nonpolar. Will likely be an "anti-solvent" or "bad" solvent for this polar compound.[7] |
To Screen Solvents:
-
Place ~10 mg of crude solid into a small test tube.
-
Add a few drops of the solvent at room temperature. If it dissolves immediately, the solvent is too good and will give poor recovery. Reject it.[8]
-
If it doesn't dissolve, heat the test tube gently in a sand or water bath.
-
Continue adding the solvent dropwise while heating until the solid dissolves.
-
Allow the tube to cool to room temperature, then place it in an ice bath.
-
A good solvent is one that requires heating to dissolve the compound and then produces a large crop of crystals upon cooling.
Q: What is a mixed-solvent system and when should I use one?
A: A mixed-solvent system (or solvent pair) is used when no single solvent has the ideal solubility properties. You use a pair of miscible solvents: one in which your compound is highly soluble (the "good" solvent) and one in which it is poorly soluble (the "bad" or "anti-solvent").[6]
-
When to Use: Use this method when your compound is too soluble in one solvent (e.g., methanol) even when cold, and practically insoluble in another (e.g., hexanes) even when hot.
-
How to Use: Dissolve your compound in the minimum amount of the hot "good" solvent. Then, add the "bad" solvent dropwise to the hot solution until it just begins to turn cloudy (this is the point of saturation). Add a drop or two of the hot "good" solvent to make the solution clear again, then cool slowly.[7]
References
-
University of California, Davis. (2022). 3.6F: Troubleshooting. Chemistry LibreTexts. [Link]
-
University of Rochester Department of Chemistry. (n.d.). Tips & Tricks: Recrystallization. University of Rochester. [Link]
-
Wired Chemist. (n.d.). Recrystallization. Wired Chemist. [Link]
-
University of York Department of Chemistry. (n.d.). Problems with Recrystallisations. University of York. [Link]
-
Patel, H. R., et al. (2012). Synthesis of spiro pyrazolo[4′,3′:5,6]pyrido[2,3-d]pyrimidines using KF-alumina catalyst. Journal of Chemical and Pharmaceutical Research, 4(1), 235-240. [Link]
-
ResearchGate. (n.d.). 223 questions with answers in RECRYSTALLISATION | Science topic. ResearchGate. [Link]
-
National Center for Biotechnology Information. (n.d.). Pyrido(4,3-d)pyrimidine. PubChem Compound Database. [Link]
-
Mettler Toledo. (n.d.). Oiling Out in Crystallization. Mettler Toledo. [Link]
-
Reddit. (2011). Recrystallization (help meeeeee). r/chemistry. [Link]
-
Crystallography Center, University of Geneva. (n.d.). Guide for crystallization. University of Geneva. [Link]
-
Quiroga, J., et al. (2015). Synthesis and study of fluorescence properties of novel pyrazolo[4′,3′:5,6]pyrido[2,3-d]pyrimidin-5(6H)-one derivatives. ResearchGate. [Link]
-
Journal of Chemical Education. (1977). Solvent selection for recrystallization: An undergraduate organic experiment. ACS Publications. [Link]
-
University of York Department of Chemistry. (n.d.). Solvent Choice. University of York. [Link]
Sources
- 1. Recrystallization [wiredchemist.com]
- 2. Chemistry Teaching Labs - Solvent Choice [chemtl.york.ac.uk]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. Chemistry Teaching Labs - Problems with Recrystallisations [chemtl.york.ac.uk]
- 5. mt.com [mt.com]
- 6. reddit.com [reddit.com]
- 7. Tips & Tricks [chem.rochester.edu]
- 8. pubs.acs.org [pubs.acs.org]
Validation & Comparative
A Comparative Guide to Analytical Method Validation for the Quantification of Pyrido[4,3-d]pyrimidin-5(6H)-one
This guide provides an in-depth comparison of two robust analytical methods for the quantification of Pyrido[4,3-d]pyrimidin-5(6H)-one, a heterocyclic compound of significant interest in pharmaceutical research. The accurate determination of this analyte in various matrices is paramount for drug development, from early-stage discovery and pharmacokinetic studies to final product quality control. We will objectively compare the performance of High-Performance Liquid Chromatography with UV Detection (HPLC-UV) and Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS), supported by experimental data and protocols. This document is intended for researchers, scientists, and drug development professionals seeking to establish reliable and validated analytical methods.
The validation frameworks described herein are grounded in the principles outlined by the International Council for Harmonisation (ICH) Q2(R1) guideline, as well as guidance from the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA).[1][2]
The Analytical Imperative: Why Method Choice Matters
This compound and its derivatives are scaffolds in numerous pharmacologically active agents. The ability to precisely quantify this molecule is critical for evaluating its absorption, distribution, metabolism, and excretion (ADME) profile, as well as for ensuring the purity and potency of a final drug product.
The choice of an analytical method is not arbitrary; it is a strategic decision dictated by the intended application.
-
For routine quality control (QC) of bulk drug substances or formulated products , where analyte concentrations are high, a robust, cost-effective, and easily transferable method like HPLC-UV is often preferred.
-
For bioanalytical studies (e.g., in plasma or urine) , where the analyte is present at trace levels within a complex biological matrix, the superior sensitivity and specificity of LC-MS/MS are typically required.[3][4]
This guide will dissect the validation of both methods, providing the rationale behind the experimental design and acceptance criteria.
Method Comparison: HPLC-UV vs. LC-MS/MS
We will now explore the validation of two distinct, fit-for-purpose analytical methods. The experimental data presented is representative of what is expected during a typical validation process.
Method 1: High-Performance Liquid Chromatography with UV Detection (HPLC-UV)
Principle: This technique separates the analyte from other components in a mixture based on its differential partitioning between a stationary phase (e.g., C18 silica gel) and a liquid mobile phase.[5] Quantification is achieved by measuring the analyte's absorbance of ultraviolet (UV) light at a specific wavelength as it elutes from the column.
Causality Behind Experimental Choices:
-
Stationary Phase (C18): A C18 (octadecylsilyl) column is the workhorse of reversed-phase chromatography, offering excellent retention and separation for moderately non-polar compounds like the pyridopyrimidinone core.
-
Mobile Phase: A mixture of a weak acid (formic acid) in water and an organic modifier (acetonitrile) is used. The acid suppresses the ionization of silanol groups on the stationary phase, improving peak shape, while the acetonitrile provides the necessary elution strength.
-
UV Detection Wavelength: The wavelength is selected based on the analyte's UV spectrum to maximize sensitivity and minimize interference from other components.
Experimental Protocol: HPLC-UV Assay
-
Standard and Sample Preparation:
-
Prepare a 1.0 mg/mL stock solution of this compound reference standard in methanol.
-
Create a series of calibration standards (e.g., 1, 5, 10, 25, 50, 100 µg/mL) by diluting the stock solution with the mobile phase.
-
Prepare Quality Control (QC) samples at low, medium, and high concentrations (e.g., 3, 40, 80 µg/mL).
-
For assay of a drug substance, accurately weigh and dissolve the sample in the mobile phase to a target concentration of 25 µg/mL.
-
-
Chromatographic Conditions:
-
Instrument: Agilent 1260 Infinity II HPLC or equivalent.
-
Column: Zorbax Eclipse Plus C18, 4.6 x 150 mm, 5 µm.
-
Mobile Phase: Acetonitrile and 0.1% Formic Acid in Water (40:60 v/v).
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Injection Volume: 10 µL.
-
Detection: UV at 254 nm.
-
Run Time: 10 minutes.
-
Validation Data Summary: HPLC-UV Method
The following tables summarize the performance characteristics of the validated HPLC-UV method, with acceptance criteria based on the ICH Q2(R1) guideline.[6]
Table 1: Specificity and Linearity
| Parameter | Results | Acceptance Criteria (ICH Q2(R1)) |
|---|---|---|
| Specificity | No interference from blank or placebo at the analyte's retention time. | Method must be demonstrably specific for the analyte. |
| Linearity Range | 1 - 100 µg/mL | - |
| Regression Equation | y = 45872x - 1230 | - |
| Correlation Coefficient (R²) | 0.9998 | ≥ 0.999 |
Table 2: Accuracy (Recovery)
| Spiked Level | Concentration (µg/mL) | Mean Measured Conc. (µg/mL) (n=3) | % Recovery |
|---|---|---|---|
| 80% | 20.0 | 19.9 | 99.5% |
| 100% | 25.0 | 25.2 | 100.8% |
| 120% | 30.0 | 29.8 | 99.3% |
| Acceptance Criteria: | | | 98.0 - 102.0% |
Table 3: Precision (%RSD)
| Level | Repeatability (%RSD, n=6) | Intermediate Precision (%RSD, n=6, 2 days) |
|---|---|---|
| 100% Concentration | 0.45% | 0.82% |
| Acceptance Criteria: | ≤ 2.0% | ≤ 2.0% |
Table 4: LOD, LOQ, and Robustness
| Parameter | Results | Details / Acceptance Criteria |
|---|---|---|
| Limit of Detection (LOD) | 0.2 µg/mL | Based on Signal-to-Noise ratio of 3:1. |
| Limit of Quantitation (LOQ) | 0.7 µg/mL | Based on Signal-to-Noise ratio of 10:1. |
| Robustness | %RSD < 2.0% for all variations. | Variations in Flow Rate (±0.1 mL/min), Column Temp (±2°C), and Mobile Phase composition (±2% organic) did not significantly impact results. |
Method 2: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
Principle: This is a highly sensitive and selective technique that couples the separation power of LC with the detection capabilities of tandem mass spectrometry.[7][8] After chromatographic separation, the analyte is ionized (e.g., via Electrospray Ionization - ESI), and a specific precursor ion (related to the molecule's mass) is selected. This ion is then fragmented, and a specific product ion is monitored. This precursor-to-product ion transition is highly specific to the analyte, minimizing interferences from the matrix.
Causality Behind Experimental Choices:
-
Internal Standard (IS): A stable isotope-labeled version of the analyte is the ideal IS. It co-elutes and experiences identical ionization effects, providing the most accurate correction for sample loss or matrix-induced signal suppression/enhancement.
-
Multiple Reaction Monitoring (MRM): This MS/MS scan mode provides exceptional specificity and sensitivity by monitoring a specific fragmentation pathway (e.g., m/z 148.1 → 120.1).
-
Sample Preparation (Protein Precipitation): For bioanalysis, proteins in plasma must be removed. Protein precipitation with acetonitrile is a fast and effective method to prepare the sample for analysis.
Experimental Protocol: LC-MS/MS Bioanalytical Assay
-
Standard and Sample Preparation:
-
Prepare a 1.0 mg/mL stock solution of this compound and a 1.0 mg/mL stock of its stable isotope-labeled internal standard (SIL-IS) in methanol.
-
Create calibration standards (e.g., 0.1, 0.5, 2, 10, 50, 200, 500 ng/mL) by spiking the stock solution into blank human plasma.
-
Prepare plasma QC samples at LLOQ, Low, Medium, and High concentrations (e.g., 0.1, 0.3, 75, 400 ng/mL).
-
To 50 µL of plasma sample (standard, QC, or unknown), add 150 µL of acetonitrile containing the SIL-IS (at 50 ng/mL).
-
Vortex for 1 minute to precipitate proteins, then centrifuge at 14,000 rpm for 10 minutes.
-
Transfer the supernatant to an autosampler vial for injection.
-
-
LC-MS/MS Conditions:
-
Instrument: Sciex Triple Quad™ 5500 system with an ExionLC™ AC system or equivalent.
-
Column: Waters Acquity UPLC BEH C18, 2.1 x 50 mm, 1.7 µm.
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient Program: 5% B to 95% B over 3 minutes.
-
Flow Rate: 0.4 mL/min.
-
Column Temperature: 40°C.
-
Injection Volume: 5 µL.
-
Ionization Source: Electrospray Ionization (ESI), Positive Mode.
-
MRM Transitions:
-
This compound: m/z 148.1 → 120.1 (Hypothetical)
-
SIL-IS: m/z 152.1 → 124.1 (Hypothetical)
-
-
Validation Data Summary: LC-MS/MS Method
The following tables summarize the performance characteristics according to FDA and EMA bioanalytical method validation guidelines.[1][9][10]
Table 5: Linearity and Sensitivity
| Parameter | Results | Acceptance Criteria (FDA/EMA) |
|---|---|---|
| Linearity Range | 0.1 - 500 ng/mL | - |
| Regression Model | Linear, 1/x² weighting | Appropriate model with R² ≥ 0.99 |
| Correlation Coefficient (R²) | 0.9985 | - |
| LLOQ | 0.1 ng/mL | Accuracy within ±20%, Precision ≤20% |
Table 6: Intra-day and Inter-day Accuracy and Precision
| QC Level (ng/mL) | Intra-day Accuracy (% Bias) | Intra-day Precision (%RSD) | Inter-day Accuracy (% Bias) | Inter-day Precision (%RSD) |
|---|---|---|---|---|
| LLOQ (0.1) | +5.5% | 8.2% | +7.1% | 11.4% |
| Low (0.3) | -2.1% | 6.5% | -1.5% | 7.9% |
| Medium (75) | +1.2% | 3.1% | +0.8% | 4.5% |
| High (400) | -0.5% | 2.8% | -1.1% | 3.9% |
| Acceptance Criteria: | ±15% (±20% at LLOQ) | ≤15% (≤20% at LLOQ) | ±15% (±20% at LLOQ) | ≤15% (≤20% at LLOQ) |
Table 7: Matrix Effect and Recovery
| Parameter | Results | Details / Acceptance Criteria |
|---|---|---|
| Matrix Effect | IS-normalized matrix factor CV ≤ 15% | The matrix should not cause significant and variable signal suppression or enhancement. |
| Recovery | Consistent across QC levels (~85%) | Recovery should be consistent, though it does not need to be 100%. |
Visualization of Validation Workflows
Diagrams help clarify the logical flow and relationships within the validation process.
Caption: Decision tree for selecting an analytical method.
Senior Application Scientist's Insights
The data clearly illustrates a tale of two methods, each excelling in its designated domain.
-
HPLC-UV: The Robust Workhorse: The validation data for the HPLC-UV method demonstrates its reliability for assays where analyte concentrations are in the µg/mL range. With excellent linearity, accuracy, and precision well within the stringent ICH requirements for pharmaceutical assays, it is the ideal choice for release testing of drug substances and finished products. [11]Its operational simplicity and lower cost make it accessible and easy to transfer between QC laboratories. The causality is clear: for high-concentration samples, the added sensitivity of MS is unnecessary, and the robustness of UV detection is a significant advantage.
-
LC-MS/MS: The Sensitive Specialist: For bioanalytical applications, the story is entirely different. The LLOQ of 0.1 ng/mL achieved with the LC-MS/MS method is approximately 7,000 times lower than the LOQ of the HPLC-UV method. This level of sensitivity is non-negotiable for capturing the pharmacokinetic profile of a drug post-administration. Furthermore, the validation of matrix effects is a critical, mandatory step in bioanalysis that is unique to MS-based detection. [9][12]The specificity afforded by MRM ensures that the results are not skewed by endogenous interferences in plasma, a common pitfall for less selective methods. The choice is driven by necessity: you cannot measure what you cannot see, and in bioanalysis, only LC-MS/MS provides the required vision.
Final Recommendation: Your choice of method must be guided by the question you are trying to answer. For "How pure is my bulk drug?" select HPLC-UV. For "What is the drug concentration in a patient's blood 12 hours after dosing?" the only reliable answer comes from a validated LC-MS/MS method.
References
-
European Medicines Agency (EMA). (2011). Guideline on bioanalytical method validation. EMEA/CHMP/EWP/192217/2009 Rev. 1 Corr. 2**. [Link]
-
U.S. Food and Drug Administration (FDA). (2018). Bioanalytical Method Validation Guidance for Industry. [Link]
-
U.S. Food and Drug Administration (FDA). (2024). Bioanalytical Method Validation for Biomarkers – Guidance for Industry. [Link]
-
International Council for Harmonisation (ICH). (2022). ICH Harmonised Guideline M10 on Bioanalytical Method Validation and Study Sample Analysis. [Link]
-
European Medicines Agency (EMA). ICH M10 on bioanalytical method validation. [Link]
-
European Bioanalysis Forum. The EMA Bioanalytical Method Validation Guideline: process, history, discussions and evaluation of its content. [Link]
-
U.S. Food and Drug Administration (FDA). (2018). Bioanalytical Method Validation Guidance for Industry. [Link]
-
U.S. Food and Drug Administration (FDA). (2001). Guidance for Industry: Bioanalytical Method Validation. [Link]
-
U.S. Food and Drug Administration (FDA). (2022). M10 Bioanalytical Method Validation and Study Sample Analysis. [Link]
-
ECA Academy. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. [Link]
-
International Council for Harmonisation (ICH). Quality Guidelines. [Link]
-
Scribd. ICH Q2(R1) Analytical Method Validation. [Link]
-
Starodub. (2024). Revised ICH Guideline Q2(R1) On Validation Of Analytical Procedures. [Link]
-
Slideshare. Bioanalytical method validation emea. [Link]
-
PubMed. (2021). LC-QqQ-MS/MS methodology for determination of purine and pyrimidine derivatives in unifloral honeys and application of chemometrics for their classification. [Link]
-
Slideshare. ICH Q2 Analytical Method Validation. [Link]
-
ResearchGate. (2021). LC-QqQ-MS/MS methodology for determination of purine and pyrimidine derivatives in unifloral honeys and application of chemometrics for their classification | Request PDF. [Link]
-
PubMed. Optimization of High Performance Liquid Chromatography Method for Simultaneous Determination of Some Purine and Pyrimidine Bases. [Link]
-
SIELC Technologies. Separation of Pyrimidine, 2-bromo- on Newcrom R1 HPLC column. [Link]
-
ResearchGate. (2007). HPLC in biopharmaceutical investigations of drugs representing pyrimidine derivatives (A review). [Link]
-
PubMed. (2016). Urine Pyrimidine Metabolite Determination by HPLC Tandem Mass Spectrometry. [Link]
-
ResearchGate. (2023). Development and validation of LC‐QTOF‐MS/MS method for identification and determination of low levels of a genotoxic impurity, 4,6‐dichloro‐5‐nitro‐2‐(propylthio) pyrimidine in ticagrelor API. [Link]
-
PubMed. (2019). Extended diagnosis of purine and pyrimidine disorders from urine: LC MS/MS assay development and clinical validation. [Link]
-
MDPI. (2021). A Validated RP-HPLC Method for the Simultaneous Detection and Quantification of Pyridoxine and Terizidone in Pharmaceutical Formulations. [Link]
Sources
- 1. fda.gov [fda.gov]
- 2. ICH M10 on bioanalytical method validation - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 3. Urine Pyrimidine Metabolite Determination by HPLC Tandem Mass Spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Extended diagnosis of purine and pyrimidine disorders from urine: LC MS/MS assay development and clinical validation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. scribd.com [scribd.com]
- 7. LC-QqQ-MS/MS methodology for determination of purine and pyrimidine derivatives in unifloral honeys and application of chemometrics for their classification - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Bioanalytical method validation - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 10. fda.gov [fda.gov]
- 11. A Validated RP-HPLC Method for the Simultaneous Detection and Quantification of Pyridoxine and Terizidone in Pharmaceutical Formulations [mdpi.com]
- 12. ema.europa.eu [ema.europa.eu]
A Comparative Guide to the Synthetic Routes of Pyrido[4,3-d]pyrimidin-5(6H)-one: A Researcher's Handbook
For Researchers, Scientists, and Drug Development Professionals
The pyrido[4,3-d]pyrimidin-5(6H)-one scaffold is a privileged heterocyclic motif of significant interest in medicinal chemistry and drug discovery. Its structural resemblance to purines makes it a valuable core for designing inhibitors of various enzymes and receptors. The efficient and versatile synthesis of this key intermediate is paramount for the exploration of its therapeutic potential. This guide provides a comparative analysis of prominent synthetic routes to this compound, offering insights into the mechanistic underpinnings, experimental protocols, and relative merits of each approach.
The Classic Approach: Gould-Jacobs Reaction
The Gould-Jacobs reaction, a cornerstone in the synthesis of quinolines and related fused heterocyclic systems, offers a reliable, albeit sometimes harsh, pathway to the pyridopyrimidinone core.[1][2] This method typically involves the condensation of an aminopyridine derivative with a malonic ester equivalent, followed by a thermal cyclization.
Mechanistic Rationale
The reaction proceeds through an initial nucleophilic attack of the amino group on the electrophilic carbon of the malonic ester derivative, followed by the elimination of an alcohol to form a vinylogous amide intermediate. The subsequent high-temperature cyclization is an intramolecular acylation, where the pyridine nitrogen attacks one of the ester carbonyls, leading to the formation of the pyrimidinone ring. The choice of a high-boiling solvent like diphenyl ether is crucial to achieve the necessary temperature for this cyclization step.
Experimental Protocol: Classical Gould-Jacobs Reaction
Step 1: Condensation
-
A mixture of 4-aminonicotinic acid ethyl ester (1 equivalent) and diethyl ethoxymethylenemalonate (1.1 equivalents) is heated at 120-130°C for 2 hours.
-
The reaction mixture is cooled, and the excess diethyl ethoxymethylenemalonate is removed under reduced pressure.
-
The resulting crude ethyl 4-((2,2-bis(ethoxycarbonyl)vinyl)amino)nicotinate is used in the next step without further purification.
Step 2: Thermal Cyclization
-
The crude intermediate from Step 1 is added to a preheated high-boiling solvent, such as diphenyl ether, at 240-250°C.
-
The reaction mixture is maintained at this temperature for 30-60 minutes, during which the cyclization occurs.
-
Upon cooling, the product precipitates and can be collected by filtration, washed with a suitable solvent like hexane, and then recrystallized to afford the desired this compound.
Microwave-Assisted Gould-Jacobs Reaction: A Modern Alternative
To mitigate the harsh conditions and long reaction times of the classical approach, microwave-assisted synthesis has emerged as a powerful alternative.[3][4][5][6] Microwave irradiation can significantly accelerate the cyclization step, often leading to improved yields and cleaner reaction profiles.
Experimental Protocol: Microwave-Assisted Gould-Jacobs Reaction
-
A mixture of 4-aminonicotinic acid ethyl ester (1 equivalent) and diethyl ethoxymethylenemalonate (1.1 equivalents) in a sealed microwave-safe vessel is irradiated at 180-200°C for 15-30 minutes.
-
After cooling, the reaction mixture is diluted with a suitable solvent, and the product is isolated by filtration or chromatography.
Caption: General workflow of the Gould-Jacobs reaction.
Efficiency by Design: Multicomponent Reactions (MCRs)
Multicomponent reactions (MCRs) offer an elegant and atom-economical approach to complex molecules in a single synthetic operation.[7][8][9][10] For the synthesis of pyridopyrimidinones, MCRs can provide rapid access to diverse derivatives from simple and readily available starting materials.
Mechanistic Rationale
A common MCR strategy involves the condensation of an aminopyrimidine or a related precursor, an aldehyde, and a C-H acidic component. The reaction cascade is often initiated by a Knoevenagel condensation between the aldehyde and the active methylene compound, followed by a Michael addition of the aminopyrimidine, and subsequent intramolecular cyclization and aromatization to furnish the final product. The choice of catalyst, often a Lewis or Brønsted acid or base, is critical in promoting the reaction cascade efficiently.[11]
Experimental Protocol: One-Pot Synthesis via MCR
-
To a solution of 4-amino-6-hydroxypyrimidine (1 equivalent) and an appropriate aldehyde (1 equivalent) in a suitable solvent like ethanol or acetic acid, is added a C-H acidic component such as malononitrile or ethyl cyanoacetate (1 equivalent).
-
A catalytic amount of a base (e.g., piperidine, triethylamine) or an acid (e.g., p-toluenesulfonic acid) is added.
-
The reaction mixture is stirred at reflux for several hours until the reaction is complete (monitored by TLC).
-
Upon cooling, the product often precipitates and can be collected by filtration and purified by recrystallization.
Caption: Simplified representation of a multicomponent reaction.
Strategic Ring Closure: Acid-Catalyzed Cyclization of Cyano Enamines
A highly efficient and versatile route involves the acid-promoted cyclization of a pre-formed cyano enamine intermediate.[2] This strategy allows for the introduction of various substituents at different positions of the pyridopyrimidinone core.
Mechanistic Rationale
The synthesis begins with the formation of a cyano enamine from a suitable precursor. This intermediate possesses the necessary functionalities for the subsequent acid-catalyzed intramolecular cyclization. The acidic conditions protonate the nitrile group, rendering it more electrophilic and susceptible to nucleophilic attack by the enamine nitrogen. This is followed by tautomerization to yield the stable aromatic pyridopyrimidinone ring system.[11]
Experimental Protocol: Acid-Catalyzed Cyclization
Step 1: Synthesis of the Cyano Enamine Intermediate
-
A solution of a suitable starting material, such as ethyl 4-cyanomethylnicotinate, is treated with a reagent like N,N-dimethylformamide dimethyl acetal (DMF-DMA) to form the corresponding enamine.
Step 2: Acid-Promoted Cyclization
-
The crude cyano enamine is dissolved in a strong acid, such as polyphosphoric acid (PPA) or sulfuric acid.
-
The mixture is heated to a temperature typically ranging from 80 to 120°C for a period of 1 to 4 hours.
-
After cooling, the reaction mixture is carefully poured into ice-water, and the resulting precipitate is collected by filtration, washed with water, and dried to afford the this compound.
Caption: Key step in the acid-catalyzed cyclization route.
The Power of Phosphorus: Intramolecular Aza-Wittig Reaction
The intramolecular aza-Wittig reaction provides a powerful tool for the construction of nitrogen-containing heterocycles.[12][13][14][15] This reaction involves the intramolecular reaction of an iminophosphorane with a carbonyl group to form a new ring.
Mechanistic Rationale
The key step in this synthesis is the formation of an iminophosphorane by the reaction of an organic azide with a phosphine, typically triphenylphosphine (the Staudinger reaction). The resulting iminophosphorane then undergoes an intramolecular cyclization with a suitably positioned ester or other carbonyl functionality. This cyclization is driven by the formation of the very stable phosphine oxide byproduct.
Experimental Protocol: Intramolecular Aza-Wittig Reaction
Step 1: Synthesis of the Azido Precursor
-
A suitable starting material, such as a 4-substituted-5-halomethylpyrimidine, is reacted with sodium azide in a polar aprotic solvent like DMF to introduce the azide functionality.
Step 2: Aza-Wittig Cyclization
-
To a solution of the azido-pyrimidine precursor in an anhydrous solvent such as toluene or THF, is added triphenylphosphine (1 equivalent).
-
The reaction mixture is heated to reflux to facilitate the formation of the iminophosphorane and the subsequent intramolecular cyclization.
-
The reaction progress is monitored by TLC. Upon completion, the solvent is removed under reduced pressure, and the crude product is purified by column chromatography to isolate the this compound.
Caption: The two-stage process of the aza-Wittig reaction.
Transition Metal Catalysis: The Palladium Approach
Palladium-catalyzed cross-coupling and cyclization reactions have revolutionized the synthesis of complex heterocyclic systems.[16] These methods offer mild reaction conditions and broad functional group tolerance, making them highly attractive for modern synthetic chemistry.
Mechanistic Rationale
A plausible palladium-catalyzed route to the this compound core would involve an intramolecular C-N bond formation. This could be achieved, for example, through the cyclization of a suitably functionalized aminopyridine derivative bearing a leaving group (e.g., a halide) on a side chain. The catalytic cycle would typically involve oxidative addition of the palladium(0) catalyst to the C-X bond, followed by coordination of the amino group and subsequent reductive elimination to form the desired heterocyclic ring and regenerate the active palladium(0) catalyst.
Experimental Protocol: Palladium-Catalyzed Intramolecular Cyclization
-
A solution of a 4-amino-3-(2-halophenyl)nicotinamide derivative in a suitable solvent (e.g., dioxane, toluene) is prepared.
-
A palladium catalyst, such as Pd(OAc)2 or Pd2(dba)3, along with a suitable phosphine ligand (e.g., Xantphos, BINAP) and a base (e.g., Cs2CO3, K2CO3) are added to the reaction mixture.
-
The mixture is heated under an inert atmosphere (e.g., argon or nitrogen) at a temperature ranging from 80 to 120°C until the starting material is consumed (monitored by TLC or LC-MS).
-
After cooling, the reaction mixture is filtered to remove the catalyst and inorganic salts. The filtrate is then concentrated, and the crude product is purified by column chromatography to yield the this compound.
Sources
- 1. Gould–Jacobs reaction - Wikipedia [en.wikipedia.org]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. asianpubs.org [asianpubs.org]
- 7. researchgate.net [researchgate.net]
- 8. oiccpress.com [oiccpress.com]
- 9. researchgate.net [researchgate.net]
- 10. orgchemres.org [orgchemres.org]
- 11. Synthetic strategies of heterocycle-integrated pyridopyrimidine scaffolds supported by nano-catalysts - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. Sci-Hub. A simple aza wittig‐mediated pyrimidine annulation reaction / Journal of Heterocyclic Chemistry, 1991 [sci-hub.box]
- 15. Sci-Hub. Tandem aza-wittig reaction/electrocyclic ring-closure a facile entry to the synthesis of fused pyrimidines: Preparation of pyrazolo[3,4-d] and 1,2,3-triazolo[4,5-d]pyrimidine derivatives. / Tetrahedron Letters, 1987 [sci-hub.ru]
- 16. Bicyclic 6 + 6 systems: the chemistry of pyrimido[4,5-d]pyrimidines and pyrimido[5,4-d]pyrimidines - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Green Synthesis of Pyrido[4,3-d]pyrimidin-5(6H)-one: From Conventional Heating to Greener Alternatives
For Researchers, Scientists, and Drug Development Professionals
The pyrido[4,3-d]pyrimidin-5(6H)-one scaffold is a privileged heterocyclic system, forming the core of numerous compounds with significant therapeutic potential, including kinase inhibitors for cancer therapy. As the pharmaceutical industry increasingly embraces sustainable practices, the development of green synthetic methodologies for these valuable motifs is paramount. This guide provides an in-depth comparison of various synthetic approaches to this compound, evaluating them on the principles of green chemistry, and offering detailed experimental protocols and supporting data.
The Shift from Traditional Synthesis
Conventional methods for the synthesis of pyridopyrimidinones often rely on harsh reaction conditions, toxic solvents, and multi-step procedures that generate significant waste. A classic approach, for instance, involves the cyclization of 4-aminonicotinic acid derivatives, which may require prolonged heating in high-boiling point solvents.[1] While effective in yielding the desired product, these methods are often inefficient in terms of energy consumption and environmental impact.
This guide will explore modern, greener alternatives that offer significant advantages in terms of efficiency, safety, and sustainability. We will delve into the mechanistic underpinnings of these reactions, providing a rationale for the experimental choices and a framework for further optimization.
Comparative Analysis of Synthetic Methodologies
Here, we compare three distinct approaches for the synthesis of the this compound core: a conventional thermal method, a microwave-assisted multicomponent reaction, and an ultrasound-assisted synthesis.
| Parameter | Conventional Thermal Synthesis | Microwave-Assisted Green Synthesis | Ultrasound-Assisted Green Synthesis |
| Energy Source | Conventional heating (oil bath) | Microwave irradiation | Ultrasonic irradiation |
| Reaction Time | Several hours to days | Minutes | 1-2 hours |
| Typical Solvents | High-boiling organic solvents (e.g., DMF, DMSO) | Green solvents (e.g., water, ethanol) or solvent-free | Water, ethanol |
| Catalyst | Often requires strong acids or bases | Often catalyst-free or uses reusable/green catalysts | Often catalyst-free or uses mild catalysts |
| Yields | Moderate to good | Good to excellent | Good to excellent |
| Work-up | Often requires extensive purification | Simple filtration and washing | Simple filtration and washing |
| Green Chemistry Principles | Low adherence (high energy, hazardous solvents) | High adherence (energy efficient, green solvents, atom economy) | High adherence (energy efficient, green solvents) |
In-Depth Look at Green Synthetic Protocols
Microwave-Assisted, One-Pot Multicomponent Synthesis
Microwave-assisted organic synthesis has emerged as a powerful tool in green chemistry, offering rapid reaction times and often improved yields compared to conventional heating.[2][3][4] This approach for the synthesis of pyridopyrimidines typically involves a one-pot, three-component reaction of an aminopyrimidine, an aldehyde, and an active methylene compound.[2][5][6]
Reaction Mechanism: The reaction generally proceeds through an initial Knoevenagel condensation between the aldehyde and the active methylene compound, followed by a Michael addition of the aminopyrimidine, and subsequent intramolecular cyclization and aromatization to yield the final pyridopyrimidine ring system.
Figure 1: General workflow for the microwave-assisted multicomponent synthesis of pyridopyrimidines.
Experimental Protocol (Representative):
-
In a microwave-safe vessel, combine 4-amino-6-hydroxypyrimidine (1 mmol), an appropriate aldehyde (1 mmol), and malononitrile (1 mmol).
-
Add a catalytic amount of a green catalyst (e.g., lactic acid) or a solid support like neutral alumina.[2][6] For a solvent-free approach, the reactants are thoroughly mixed. Alternatively, a minimal amount of a green solvent like water or ethanol can be used.
-
Seal the vessel and place it in a microwave reactor.
-
Irradiate the mixture at a suitable power (e.g., 600 watts) for a short duration (typically 5-15 minutes).[2]
-
Monitor the reaction progress by thin-layer chromatography.
-
After completion, cool the reaction mixture to room temperature.
-
If a solvent was used, the product often precipitates and can be collected by simple filtration. In solvent-free reactions, the solid residue is typically triturated with a suitable solvent (e.g., ethanol) to induce crystallization.
-
Wash the collected solid with cold ethanol and dry under vacuum to obtain the pure this compound derivative.
Advantages: This method offers remarkably short reaction times, high yields, and a simple work-up procedure, aligning well with the principles of green chemistry.[2][3] The one-pot nature of the reaction enhances atom economy and reduces waste generation.[7]
Ultrasound-Assisted, Catalyst-Free Synthesis in Water
Ultrasonic irradiation provides an alternative energy source for chemical reactions, often leading to enhanced reaction rates and yields.[8][9][10][11] The phenomenon of acoustic cavitation generates localized high temperatures and pressures, which can promote chemical transformations.[8] For the synthesis of pyridopyrimidines, ultrasound has been successfully employed, often in aqueous media and without the need for a catalyst.[8][11][12]
Causality Behind Experimental Choices: The use of water as a solvent is highly desirable from a green chemistry perspective due to its non-toxic, non-flammable, and abundant nature.[13] The high polarity of water can also facilitate the dissolution of starting materials and intermediates. The catalyst-free nature of this reaction further enhances its green credentials by avoiding the use of potentially toxic and expensive catalysts.[11][14]
Figure 2: A simplified workflow for the ultrasound-assisted synthesis of pyridopyrimidines.
Experimental Protocol (Representative):
-
In a suitable reaction vessel, suspend 4-amino-6-hydroxypyrimidine (1 mmol), an appropriate aldehyde (1 mmol), and an active methylene compound (e.g., 1,3-indanedione) (1 mmol) in water (10-15 mL).[11]
-
Place the vessel in an ultrasonic cleaning bath.
-
Irradiate the mixture with ultrasound at a specific frequency (e.g., 25-40 kHz) at room temperature or with gentle heating for 1-2 hours.
-
Monitor the reaction by thin-layer chromatography.
-
Upon completion, the solid product that has precipitated is collected by filtration.
-
Wash the product with water and a small amount of cold ethanol.
-
Dry the product under vacuum.
Advantages: This method is environmentally benign, employing water as the solvent and avoiding the need for a catalyst.[8][11] The procedure is simple, and the energy input is often lower than conventional heating methods.[10]
Conclusion and Future Outlook
The green synthesis of this compound and its derivatives is not only an academic exercise but a crucial step towards more sustainable pharmaceutical manufacturing. The methodologies presented here, particularly microwave-assisted and ultrasound-assisted reactions, offer significant advantages over traditional synthetic routes. They provide access to this important heterocyclic scaffold with higher efficiency, reduced environmental impact, and in shorter timeframes.
For researchers and drug development professionals, the adoption of these green approaches can lead to more cost-effective and environmentally responsible drug discovery and development pipelines. Further research in this area could focus on the development of even more efficient and recyclable catalysts, the use of bio-based solvents and starting materials, and the application of flow chemistry for continuous and scalable production.
References
-
One-Pot Multicomponent Synthesis of Pyrazolo[3,4- d ]pyrimidine-6-one Derivatives. (n.d.). ResearchGate. Retrieved from [Link]
-
Microwave assisted synthesis of pyrimido[4,5 d]pyrimidine derivatives in dry media. (n.d.). Ukrainica Bioorganica Acta. Retrieved from [Link]
-
One-Pot Multicomponent Synthesis Of Pyrazolo Pyrido Pyrimidine-Diones Empoyed By Agotf. (n.d.). IJCRT.org. Retrieved from [Link]
-
Highly efficient microwave-assisted one-pot synthetic pathways for pyrido[2,3-d]imidazole derivatives. (2025). ChemRxiv. Retrieved from [Link]
-
Solvent-free microwave-assisted Synthesis of novel pyrazolo[4',3':5,6]pyrido[2,3-d]pyrimidines with potential antifungal activity. (2015). ResearchGate. Retrieved from [Link]
-
Catalyst-free synthesis of benzofuran-fused pyrido[4,3-d]pyrimidines from 2-(2-hydroxyaryl)acetonitrile and 4,6-dichloropyrimidine-5-carbaldehyde through domino condensation reactions. (n.d.). RSC Publishing. Retrieved from [Link]
-
One-pot synthesis of pyrimido[4,5-d]pyrimidine derivatives using a new DABCO-based ionic liquid catalyst. (n.d.). OICC Press. Retrieved from [Link]
-
Synthesis of pyrimido[4,5-b]quinolindiones and formylation: ultrasonically assisted reactions. (2024). Royal Society of Chemistry. Retrieved from [Link]
-
A Review of the Synthesis of Pyrido[2,3-d:5,6-d']dipyrimidine Derivatives Using Multicomponent Reactions. (n.d.). Organic Chemistry Research. Retrieved from [Link]
-
Microwave-Mediated, Catalyst-Free Synthesis of 1,2,4-Triazolo[1,5-a]pyridines from Enaminonitriles. (2024). MDPI. Retrieved from [Link]
-
One‐pot synthesis of pyrido[2,3‐d]pyrimidines via efficient three‐component reaction in aqueous media. (2025). ResearchGate. Retrieved from [Link]
-
Ultrasonic-Assisted Synthesis of Pyrazolo[3,4-d]pyrimidin-4-ol Tethered with 1,2,3-Triazoles and Their Anticancer Activity. (2025). ResearchGate. Retrieved from [Link]
-
Green Sustainable synthesis of fused pyrimido[4,5-d]pyrimidine systems via Hantzsch reaction. (2024). ResearchGate. Retrieved from [Link]
-
Recent developments in the chemistry of bicyclic 6-6 systems: chemistry of pyrido[4,3-d]pyrimidines. (n.d.). RSC Advances. Retrieved from [Link]
-
Development of a Water-Mediated and Catalyst-Free Green Protocol for Easy Access to a Huge Array of Diverse and Densely Functionalized Pyrido[2,3-d:6,5-d′]dipyrimidines via One-Pot Multicomponent Reaction under Ambient Conditions. (n.d.). ACS Sustainable Chemistry & Engineering. Retrieved from [Link]
-
Sonochemical synthesis of pyrido[2,3-d:6,5-d']-dipyrimidines catalyzed by [HNMP]+[HSO4]- and their antimicrobial activity studies. (n.d.). PubMed. Retrieved from [Link]
-
Bicyclic 6 + 6 systems: the chemistry of pyrimido[4,5-d]pyrimidines and pyrimido[5,4-d]pyrimidines. (n.d.). NIH. Retrieved from [Link]
-
Preparation of some chromeno[4,3-d]pyrido[1,2-a]pyrimidine derivatives by ultrasonic irradiation using NiFe2O4@SiO2 grafted di(3-propylsulfonic acid) nanoparticles. (n.d.). New Journal of Chemistry. Retrieved from [Link]
-
Green synthesis of pyrido[2,3-d:5,6-d′]dipyrimidine derivatives using modified g-C3N4 nanorods and study on their biological activity using computational approaches. (2025). ResearchGate. Retrieved from [Link]
-
The synthesis of pyrido[4,3-d]pyrimidin-4(3H)-ones from 4-amino-nicotinic acid. (n.d.). Journal of the Chemical Society C. Retrieved from [Link]
-
An efficient solvent-free synthesis of pyrido[2,3-d]pyrimidine derivatives utilizing lactic acid as green and eco-friendly catalyst. (n.d.). ResearchGate. Retrieved from [Link]
-
An efficient synthesis of pyrido[2,3-d]pyrimidine derivatives and related compounds under ultrasound irradiation without catalyst. (2008). Sci-Hub. Retrieved from [Link]
Sources
- 1. The synthesis of pyrido[4,3-d]pyrimidin-4(3H)-ones from 4-amino-nicotinic acid - Journal of the Chemical Society C: Organic (RSC Publishing) [pubs.rsc.org]
- 2. bioorganica.org.ua [bioorganica.org.ua]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. op.niscpr.res.in [op.niscpr.res.in]
- 7. orgchemres.org [orgchemres.org]
- 8. ijcrt.org [ijcrt.org]
- 9. researchgate.net [researchgate.net]
- 10. Sonochemical synthesis of pyrido[2,3-d:6,5-d']-dipyrimidines catalyzed by [HNMP]+[HSO4]- and their antimicrobial activity studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. sci-hub.st [sci-hub.st]
- 12. Synthesis of pyrimido[4,5-b]quinolindiones and formylation: ultrasonically assisted reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 13. pubs.acs.org [pubs.acs.org]
- 14. Catalyst-free synthesis of benzofuran-fused pyrido[4,3-d]pyrimidines from 2-(2-hydroxyaryl)acetonitrile and 4,6-dichloropyrimidine-5-carbaldehyde through domino condensation reactions - RSC Advances (RSC Publishing) [pubs.rsc.org]
A Comparative Guide to the Cost-Effective Synthesis of Pyrido[4,3-d]pyrimidin-5(6H)-one
For Researchers, Scientists, and Drug Development Professionals
Introduction
Pyrido[4,3-d]pyrimidin-5(6H)-one is a heterocyclic scaffold of significant interest in medicinal chemistry and drug development. Its derivatives have shown a wide range of biological activities, including potential as kinase inhibitors, anticancer agents, and treatments for various other diseases. The efficient and cost-effective synthesis of this core structure is paramount for enabling extensive structure-activity relationship (SAR) studies and facilitating the journey from discovery to clinical application.
This guide provides a detailed cost-effectiveness analysis of two distinct synthetic pathways to this compound, offering insights into the economic and practical considerations of each route. The analysis is grounded in current market prices for starting materials and reagents, alongside a thorough evaluation of reaction conditions, yields, and the associated environmental and safety implications. Our aim is to equip researchers and process chemists with the necessary data to make informed decisions in the synthesis of this valuable molecular framework.
Pathway 1: The 2,4-Bis(methylthio) Intermediate Route
This pathway commences with the readily available 2-aminonicotinamide and proceeds through a key 2,4-bis(methylthio)this compound intermediate. This intermediate offers the strategic advantage of allowing for selective functionalization at the 2- and 4-positions.
Causality of Experimental Choices
The initial reaction with carbon disulfide in the presence of a base is a classic method for the formation of a dithiocarbamate, which upon heating, cyclizes to form the pyrimidine-2,4-dithione ring. The subsequent methylation with methyl iodide is a standard and efficient method to convert the thiones into the more versatile methylthio groups. Polyphosphoric acid (PPA) is employed as a strong dehydrating agent and catalyst to facilitate the final cyclization to the desired tricyclic core. The choice of these reagents is based on their reliability and well-established reactivity in forming the pyridopyrimidine scaffold.
Visualizing Pathway 1
Caption: Synthesis of 2,4-Bis(methylthio)this compound.
Pathway 2: The 4-Amino-2-chloronicotinonitrile Cyclization Route
This alternative pathway utilizes 4-amino-2-chloronicotinonitrile as the starting material, which undergoes a direct cyclization to form the pyridopyrimidine core. This approach is more convergent and potentially offers a shorter route to the target molecule.
Causality of Experimental Choices
The key step in this pathway is the one-pot cyclization of 4-amino-2-chloronicotinonitrile. The use of formic acid serves as both a reactant and a solvent, providing the single carbon atom required for the pyrimidine ring formation. The reaction is typically heated under reflux to drive the cyclization to completion. This method is attractive due to its simplicity and the use of a relatively inexpensive and readily available C1 source. The chloro-substituent at the 2-position of the product provides a convenient handle for further diversification through nucleophilic substitution reactions.
Visualizing Pathway 2
Caption: Synthesis via cyclization of 4-Amino-2-chloronicotinonitrile.
Cost-Effectiveness and Performance Comparison
The following tables provide a detailed breakdown of the estimated costs and performance metrics for each synthetic pathway, based on a theoretical 10 mmol scale synthesis.
Table 1: Cost-Effectiveness Analysis (per 10 mmol scale)
| Cost Component | Pathway 1: 2,4-Bis(methylthio) Intermediate | Pathway 2: 4-Amino-2-chloronicotinonitrile Cyclization |
| Starting Materials | ||
| 2-Aminonicotinamide | ~$25-35 | - |
| 4-Amino-2-chloronicotinonitrile | - | ~$15-25 |
| Reagents | ||
| Carbon Disulfide | ~$5-10 | - |
| Methyl Iodide | ~$10-15 | - |
| Polyphosphoric Acid | ~$5-8 | - |
| Formic Acid | - | ~$2-5 |
| Base (e.g., NaOH) | ~$1-2 | - |
| Solvents | ||
| Pyridine/DMF | ~$5-10 | - |
| Ethanol/Water | ~$2-4 | - |
| Estimated Energy | Moderate (multiple heating steps) | Low (single reflux) |
| Waste Disposal | Higher (multiple steps, sulfur waste) | Lower (fewer steps) |
| Total Estimated Cost | ~$53-84 | ~$17-30 |
Note: Prices are estimates based on currently available data from various suppliers and are subject to change. Bulk purchasing would significantly reduce these costs.
Table 2: Performance and Practicality Comparison
| Metric | Pathway 1: 2,4-Bis(methylthio) Intermediate | Pathway 2: 4-Amino-2-chloronicotinonitrile Cyclization |
| Number of Steps | 3 | 1 |
| Overall Yield | ~60-70% (reported for similar systems) | ~75-85%[1] |
| Reaction Time | 12-24 hours | 4-8 hours[1] |
| Purification | Multiple chromatographic purifications | Single crystallization/purification[1] |
| Scalability | Moderate | High |
| Safety Hazards | High (Carbon disulfide is highly flammable and toxic; Methyl iodide is toxic and a suspected carcinogen)[2][3][4][5][6][7][8][9] | Moderate (Formic acid is corrosive)[10][11] |
| Environmental Impact | Higher (use of toxic reagents and more solvent) | Lower (fewer reagents and solvents) |
| Versatility of Intermediate | High (selective functionalization at C2 and C4) | Moderate (functionalization at C2) |
Experimental Protocols
Pathway 1: Synthesis of 2,4-Bis(methylthio)this compound
Step 1: Synthesis of Pyrido[4,3-d]pyrimidine-2,4(1H,3H)-dithione
-
To a solution of 2-aminonicotinamide (10 mmol) in pyridine (20 mL), add carbon disulfide (30 mmol).
-
Heat the mixture at reflux for 6 hours.
-
Cool the reaction mixture to room temperature and pour it into ice-water.
-
Acidify with dilute HCl to precipitate the product.
-
Filter the solid, wash with water, and dry to afford the dithione intermediate.
Step 2: Synthesis of 2,4-Bis(methylthio)this compound
-
Suspend the dithione intermediate (10 mmol) in a solution of sodium hydroxide (22 mmol) in water (20 mL).
-
Add methyl iodide (25 mmol) dropwise at room temperature.
-
Stir the mixture for 4 hours.
-
Filter the resulting solid, wash with water, and dry.
-
The crude product can be purified by recrystallization from ethanol.
Step 3: Cyclization to this compound
-
Heat the 2,4-bis(methylthio) intermediate (10 mmol) in polyphosphoric acid (20 g) at 120-130 °C for 2 hours.
-
Cool the mixture and pour it onto crushed ice.
-
Neutralize with a sodium hydroxide solution.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the residue by column chromatography.
Pathway 2: Synthesis of 2-Chloro-pyrido[4,3-d]pyrimidin-5(6H)-one
-
A mixture of 4-amino-2-chloronicotinonitrile (10 mmol) and formic acid (15 mL) is heated at reflux for 6 hours.[1]
-
The progress of the reaction can be monitored by Thin Layer Chromatography.
-
After completion, the reaction mixture is cooled to room temperature.
-
The cooled mixture is poured into ice-water.
-
The precipitated solid is collected by filtration, washed with water, and dried under vacuum.
-
The crude product can be further purified by recrystallization from a suitable solvent like ethanol.
Conclusion and Recommendations
Based on this comprehensive analysis, Pathway 2, the cyclization of 4-amino-2-chloronicotinonitrile, emerges as the more cost-effective and efficient route for the synthesis of the this compound core. This one-pot reaction offers a significantly lower estimated cost, a higher overall yield, shorter reaction times, and a more favorable environmental and safety profile. Its simplicity and high scalability make it particularly attractive for large-scale production.
However, Pathway 1, proceeding through the 2,4-bis(methylthio) intermediate, offers greater versatility for the synthesis of diverse analogues. The ability to selectively functionalize the C2 and C4 positions of the pyridopyrimidine ring is a significant advantage for medicinal chemistry programs focused on extensive SAR exploration. The higher cost and more hazardous nature of the reagents may be justified in a research and development setting where molecular diversity is a primary goal.
For drug development professionals focused on process optimization and large-scale synthesis, Pathway 2 is the recommended approach. For researchers in the early stages of drug discovery, the choice between the two pathways will depend on the specific project goals, with Pathway 1 providing a broader scope for analogue synthesis and Pathway 2 offering a more direct and economical route to the core scaffold.
References
-
New Jersey Department of Health. (n.d.). Hazard Summary: Methyl Iodide. Retrieved from [Link]
-
U.S. Environmental Protection Agency. (n.d.). Methyl Iodide (Iodomethane). Retrieved from [Link]
-
Centers for Disease Control and Prevention. (n.d.). Methyl iodide. NIOSH Pocket Guide to Chemical Hazards. Retrieved from [Link]
-
IPCS. (n.d.). ICSC 0509 - METHYL IODIDE. Retrieved from [Link]
-
Chemtrade Asia. (2024, June 21). The Importance of Formic Acid in Chemical Production Processes. Retrieved from [Link]
-
Badger, N., Mattice, D., Atwood, M., & Amini, S. (2025). Life cycle assessment of formic acid synthesis utilizing CO2 from direct air capture. RSC Publishing. Retrieved from [Link]
-
Australian Government Department of Climate Change, Energy, the Environment and Water. (2022, June 30). Carbon disulfide. Retrieved from [Link]
-
Dutscher. (2022, April 13). Carbon disulfide Safety Data Sheet. Retrieved from [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. imarcgroup.com [imarcgroup.com]
- 3. Life cycle assessment of formic acid synthesis utilizing CO 2 from direct air capture (Journal Article) | OSTI.GOV [osti.gov]
- 4. Evaluating the environmental impacts of formic acid production from CO2: catalytic hydrogenation vs. electrocatalytic reduction - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 5. intratec.us [intratec.us]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. asynt.com [asynt.com]
- 9. calpaclab.com [calpaclab.com]
- 10. Importance of Formic Acid in Chemical Production | Chemtrade [chemtradeasia.sg]
- 11. Life cycle assessment of formic acid synthesis utilizing CO2 from direct air capture - RSC Sustainability (RSC Publishing) [pubs.rsc.org]
A Comparative Analysis of the Anticancer Potential of Pyrido[4,3-d]pyrimidin-5(6H)-one Scaffolds Against Known Kinase Inhibitors
A Technical Guide for Researchers in Oncology and Drug Discovery
Authored by: A Senior Application Scientist
Introduction: The Quest for Novel Anticancer Agents
The landscape of cancer therapy is continually evolving, with a significant focus on the development of targeted therapies that exploit the molecular vulnerabilities of cancer cells. Among the myriad of heterocyclic compounds explored for their therapeutic potential, the Pyrido[4,3-d]pyrimidine scaffold has emerged as a promising framework for the design of novel anticancer agents. This guide provides an in-depth comparative analysis of the anticancer activity of Pyrido[4,3-d]pyrimidin-5(6H)-one derivatives against established and clinically relevant kinase inhibitors. By examining their performance through supporting experimental data, we aim to provide researchers, scientists, and drug development professionals with a comprehensive understanding of the potential of this scaffold in oncology.
The rationale for focusing on the Pyrido[4,3-d]pyrimidine core lies in its structural similarity to other bicyclic heteroaromatic systems that have proven to be effective kinase inhibitors. Kinases are a class of enzymes that play a pivotal role in cellular signaling pathways, and their dysregulation is a hallmark of many cancers. By targeting specific kinases involved in tumor growth, proliferation, and survival, targeted therapies can offer improved efficacy and reduced toxicity compared to conventional chemotherapy. This guide will delve into a comparative analysis against three classes of renowned kinase inhibitors: Cyclin-Dependent Kinase (CDK) inhibitors, Epidermal Growth Factor Receptor (EGFR) inhibitors, and Vascular Endothelial Growth Factor Receptor (VEGFR) inhibitors.
Comparative In Vitro Anticancer Activity
The cornerstone of preclinical cancer research lies in the evaluation of a compound's ability to inhibit the growth of cancer cells in vitro. This section presents a comparative summary of the cytotoxic activity of various this compound derivatives against a panel of human cancer cell lines, juxtaposed with the performance of the well-established inhibitors Palbociclib (a CDK4/6 inhibitor), Gefitinib (an EGFR inhibitor), and Sunitinib (a multi-kinase inhibitor with potent activity against VEGFR). The data is presented as IC50 values, which represent the concentration of the compound required to inhibit the growth of 50% of the cancer cell population.
| Compound/Inhibitor | Target/Class | Cell Line | IC50 (µM) | Reference |
| Pyrido[2,3-d]pyrimidine Derivative 5a | Multi-kinase | HepG-2 (Liver) | 0.3 | [1] |
| PC-3 (Prostate) | 6.6 | [1] | ||
| HCT-116 (Colon) | 7 | [1] | ||
| Pyrido[2,3-d]pyrimidine Derivative 8a | EGFR | A-549 (Lung) | 16.2 | [2] |
| PC-3 (Prostate) | 7.98 | [2] | ||
| Pyrido[2,3-d]pyrimidine Derivative 8d | EGFR | A-549 (Lung) | 7.23 | [2] |
| PC-3 (Prostate) | 7.12 | [2] | ||
| Pyrido[2,3-d]pyrimidine Derivative 4 | PIM-1 Kinase | MCF-7 (Breast) | 0.57 | [3] |
| HepG2 (Liver) | 1.13 | [3] | ||
| Pyrido[2,3-d]pyrimidine Derivative 11 | PIM-1 Kinase | MCF-7 (Breast) | 1.31 | [3] |
| HepG2 (Liver) | 0.99 | [3] | ||
| Palbociclib | CDK4/6 | MCF-7 (Breast) | 0.148 | [4] |
| HCT116 (Colon) | >10 | [5] | ||
| A549 (Lung) | >10 | [6][7] | ||
| Gefitinib | EGFR | A-549 (Lung) | 5.6 - 8.1 | [8] |
| PC-3 (Prostate) | >10 | [9] | ||
| Sunitinib | Multi-kinase (VEGFR) | HepG2 (Liver) | >9 | [10][11] |
| K562 (Leukemia) | 3.5 | [12] | ||
| MCF-7 (Breast) | >5 | [13] | ||
| HCT116 (Colon) | 4.71 - 31.18 | [1][14] |
Expert Analysis of In Vitro Data:
The compiled data reveals that derivatives of the Pyrido[2,3-d]pyrimidine scaffold exhibit potent anticancer activity across a range of cancer cell lines, with some compounds demonstrating IC50 values in the sub-micromolar to low micromolar range. Notably, certain derivatives show comparable or even superior potency to the established inhibitors in specific cell lines. For instance, Pyrido[2,3-d]pyrimidine derivative 5a displays a remarkable IC50 of 0.3 µM against the HepG-2 liver cancer cell line, outperforming Sunitinib in this context.[1] Similarly, derivatives 8a and 8d show significant activity against the A-549 lung cancer cell line, with IC50 values in the same range as Gefitinib.[2]
It is crucial to recognize that the choice of cell line and the specific substitutions on the this compound core heavily influence the observed activity. This highlights the scaffold's versatility and the potential for medicinal chemistry efforts to optimize its potency and selectivity towards specific cancer types.
Mechanistic Insights: Targeting Key Cancer-Associated Pathways
The efficacy of an anticancer agent is intrinsically linked to its mechanism of action. The Pyrido[4,3-d]pyrimidine scaffold has been shown to interact with several key signaling pathways implicated in cancer progression. This section explores the potential mechanisms of action and provides a comparative overview with the established inhibitors.
Inhibition of Cyclin-Dependent Kinases (CDKs)
The cell cycle is a tightly regulated process, and its dysregulation is a fundamental characteristic of cancer. CDKs, in conjunction with their cyclin partners, are the master regulators of cell cycle progression.[15] Palbociclib, a highly selective inhibitor of CDK4 and CDK6, has demonstrated significant clinical success in the treatment of HR-positive breast cancer by inducing G1 cell cycle arrest.[4][12]
Several Pyrido[2,3-d]pyrimidine derivatives have also been identified as potent CDK inhibitors.[1][16] By inhibiting CDK activity, these compounds can halt the proliferation of cancer cells.
Targeting the Epidermal Growth Factor Receptor (EGFR) Pathway
The EGFR signaling pathway plays a critical role in cell proliferation, survival, and migration.[2] Aberrant EGFR activation is a common driver of tumorigenesis in various cancers, including non-small cell lung cancer (NSCLC). Gefitinib is a selective EGFR tyrosine kinase inhibitor that has been successfully used to treat NSCLC patients with specific EGFR mutations.[2][8]
The structural analogy of the Pyrido[4,3-d]pyrimidine scaffold to the quinazoline core of Gefitinib suggests its potential as an EGFR inhibitor. Indeed, several studies have reported potent EGFR inhibitory activity for Pyrido[2,3-d]pyrimidine and Pyrido[3,4-d]pyrimidine derivatives.[2][17][18]
Inhibition of Angiogenesis via VEGFR
Angiogenesis, the formation of new blood vessels, is a critical process for tumor growth and metastasis. The Vascular Endothelial Growth Factor (VEGF) and its receptor (VEGFR) are key mediators of angiogenesis. Sunitinib is a multi-targeted tyrosine kinase inhibitor that potently inhibits VEGFR, thereby suppressing tumor angiogenesis.[10][17]
Pyrido[2,3-d]pyrimidine derivatives have also been investigated for their anti-angiogenic properties, with some compounds showing promising VEGFR-2 inhibitory activity.[9][19]
Experimental Protocols: A Guide to In Vitro Anticancer Activity Assessment
To ensure the reproducibility and validity of the presented data, this section outlines the standard experimental protocols for key in vitro assays used to evaluate the anticancer activity of the this compound scaffold and the comparator inhibitors.
Protocol 1: Cell Viability Assay (MTT Assay)
The MTT assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.
Materials:
-
Cancer cell lines (e.g., MCF-7, A549, HepG2, HCT-116, PC-3)
-
Complete culture medium (e.g., DMEM or RPMI-1640 with 10% FBS and 1% Penicillin-Streptomycin)
-
96-well plates
-
Test compounds (this compound derivatives and known inhibitors)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into 96-well plates at a density of 5,000-10,000 cells/well and allow them to attach overnight in a humidified incubator at 37°C and 5% CO2.
-
Compound Treatment: Treat the cells with various concentrations of the test compounds for a specified period (e.g., 48 or 72 hours). Include a vehicle control (DMSO).
-
MTT Addition: Add 20 µL of MTT solution to each well and incubate for 4 hours.
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
IC50 Calculation: Calculate the IC50 value from the dose-response curve.
Protocol 2: Apoptosis Assay (Annexin V/Propidium Iodide Staining)
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
Materials:
-
Cancer cell lines
-
Test compounds
-
Annexin V-FITC Apoptosis Detection Kit
-
Propidium Iodide (PI)
-
1X Binding Buffer
-
Flow cytometer
Procedure:
-
Cell Treatment: Treat cells with the test compounds at their respective IC50 concentrations for a defined period (e.g., 24 or 48 hours).
-
Cell Harvesting: Harvest the cells (including both adherent and floating cells) and wash with cold PBS.
-
Staining: Resuspend the cells in 1X Binding Buffer and add Annexin V-FITC and PI according to the manufacturer's protocol.
-
Incubation: Incubate the cells in the dark at room temperature for 15 minutes.
-
Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. Viable cells are Annexin V and PI negative; early apoptotic cells are Annexin V positive and PI negative; late apoptotic/necrotic cells are both Annexin V and PI positive.
Protocol 3: Cell Cycle Analysis (Propidium Iodide Staining)
This method quantifies the DNA content of cells to determine the distribution of the cell population in different phases of the cell cycle (G0/G1, S, and G2/M).
Materials:
-
Cancer cell lines
-
Test compounds
-
70% Ethanol (ice-cold)
-
Propidium Iodide (PI) staining solution (containing RNase A)
-
Flow cytometer
Procedure:
-
Cell Treatment: Treat cells with the test compounds for a specified time.
-
Cell Harvesting and Fixation: Harvest the cells, wash with PBS, and fix in ice-cold 70% ethanol overnight at -20°C.
-
Staining: Wash the fixed cells with PBS and resuspend in PI staining solution.
-
Incubation: Incubate in the dark at room temperature for 30 minutes.
-
Flow Cytometry Analysis: Analyze the DNA content of the cells using a flow cytometer. The fluorescence intensity of PI is directly proportional to the DNA content.
Conclusion and Future Directions
The this compound scaffold represents a highly promising and versatile platform for the development of novel anticancer agents. The evidence presented in this guide demonstrates that derivatives of this core structure can exhibit potent in vitro anticancer activity, often comparable or superior to established kinase inhibitors, against a variety of cancer cell lines. The mechanistic studies suggest that the anticancer effects of these compounds can be attributed to the inhibition of key cancer-associated signaling pathways, including those driven by CDKs, EGFR, and VEGFR.
The modular nature of the this compound scaffold allows for extensive chemical modifications, providing a rich avenue for future drug discovery efforts. Further optimization of this scaffold could lead to the development of highly potent and selective inhibitors with improved pharmacological properties. Future research should focus on:
-
In vivo efficacy studies: To validate the in vitro findings and assess the antitumor activity of promising this compound derivatives in animal models of cancer.
-
Pharmacokinetic and toxicological profiling: To evaluate the drug-like properties and safety profiles of these novel compounds.
-
Structure-activity relationship (SAR) studies: To systematically explore the impact of different substituents on the potency and selectivity of these compounds, guiding the design of next-generation inhibitors.
References
-
A Review on Fused Pyrimidine Systems as EGFR Inhibitors and Their Structure–Activity Relationship. (2022). National Institutes of Health. [Link]
-
Conjugation of Palbociclib with MHI-148 Has an Increased Cytotoxic Effect for Breast Cancer Cells and an Altered Mechanism of Action. (n.d.). MDPI. [Link]
-
An Insight on the Pathways Involved in Crizotinib and Sunitinib Induced Hepatotoxicity in HepG2 Cells and Animal Model. (2022). Frontiers. [Link]
-
ANTICANCER EVALUATION, AND MOLECULAR DOCKING STUDIES OF SOME NOVEL SUBSTITUTED PYRIDO[4,3- D]PYRIMIDINES AS CYCLIN. (n.d.). JETIR. [Link]
-
Design, synthesis, and anti-cancer evaluation of new pyrido[2,3-d]pyrimidin-4(3H)-one derivatives as potential EGFRWT and EGFRT790M inhibitors and apoptosis inducers. (n.d.). Taylor & Francis Online. [Link]
-
Effects of PTC-209 in combination with palbociclib against HCT116 and... (n.d.). ResearchGate. [Link]
-
In vitro cytotoxicity activity of the tested compounds as expressed as IC50 values in 3 different human cancer cell lines. (n.d.). ResearchGate. [Link]
-
In vitro and in vivo antitumor effect of gefitinib nanoparticles on human lung cancer. (n.d.). National Institutes of Health. [Link]
-
Investigating the cytotoxic and apoptotic effects of sunitinib upon K-562 chronic myelogenous leukemia cell line and assessment of gene profiling. (n.d.). PubMed. [Link]
-
Dose-dependent cytotoxicity assay of Palbociclib on MCF-7 cell line at... (n.d.). ResearchGate. [Link]
-
Palbociclib sensitizes ER-positive breast cancer cells to fulvestrant by promoting the ubiquitin-mediated degradation of ER-α via SNHG17/Hippo-YAP axis. (n.d.). National Institutes of Health. [Link]
-
The cytotoxicity of gefitinib on A549 and A549‐GR cells. (A) 2 × 103... (n.d.). ResearchGate. [Link]
-
Synthesis of novel bioactive pyrido[2,3-d]pyrimidine derivatives with potent cytotoxicity through apoptosis as PIM-1 kinase inhibitors. (2024). National Institutes of Health. [Link]
-
The hepatotoxicity of crizotinib and sunitinib in vitro. (A, B)... (n.d.). ResearchGate. [Link]
-
Anticancer evaluation and molecular modeling of multi-targeted kinase inhibitors based pyrido[2,3-d]pyrimidine scaffold. (n.d.). National Institutes of Health. [Link]
-
Gefitinib loaded PLGA and chitosan coated PLGA nanoparticles with magnified cytotoxicity against A549 lung cancer cell lines. (n.d.). PubMed. [Link]
-
Combining CDK4/6 inhibitors ribociclib and palbociclib with cytotoxic agents does not enhance cytotoxicity. (2019). National Institutes of Health. [Link]
-
The Combination of the CDK4/6 Inhibitor, Palbociclib, With the Vitamin D3 Analog, Inecalcitol, Has Potent In Vitro and In Vivo Anticancer Effects in Hormone-Sensitive Breast Cancer, But Has a More Limited Effect in Triple-Negative Breast Cancer. (n.d.). National Institutes of Health. [Link]
-
The impact of Palbociclib on the viability of H1299 (A) and A549 (B)... (n.d.). ResearchGate. [Link]
-
Synthesis and biological evaluation of irreversible EGFR tyrosine kinase inhibitors containing pyrido[3,4-d]pyrimidine scaffold. (n.d.). PubMed. [Link]
-
An Insight on the Pathways Involved in Crizotinib and Sunitinib Induced Hepatotoxicity in HepG2 Cells and Animal Model. (2022). National Institutes of Health. [Link]
-
Gefitinib inhibits proliferation of human NSCLC A549 cells. (A) A549,... (n.d.). ResearchGate. [Link]
-
Deciphering the anticancer mechanisms of sunitinib. (n.d.). National Institutes of Health. [Link]
-
Medicinal chemistry perspective of pyrido[2,3-d]pyrimidines as anticancer agents. (2023). National Institutes of Health. [Link]
-
Identification of Novel Cyanopyridones and Pyrido[2,3-D]Pyrimidines as Anticancer Agents with Dual VEGFR-2/HER-2 Inhibitory Action: Synthesis, Biological Evaluation and Molecular Docking Studies. (n.d.). MDPI. [Link]
-
Contrasting Effects of the Cytotoxic Anticancer Drug Gemcitabine and the EGFR Tyrosine Kinase Inhibitor Gefitinib on NK Cell-Mediated Cytotoxicity via Regulation of NKG2D Ligand in Non-Small-Cell Lung Cancer Cells. (n.d.). PLOS. [Link]
-
Anticancer evaluation and molecular modeling of multi-targeted kinase inhibitors based pyrido[2,3-d]pyrimidine. (n.d.). Semantic Scholar. [Link]
-
Development of Novel Class of Phenylpyrazolo[3,4-d]pyrimidine-Based Analogs with Potent Anticancer Activity and Multitarget Enzyme Inhibition Supported by Docking Studies. (n.d.). MDPI. [Link]
-
Gefitinib and luteolin cause growth arrest of human prostate cancer PC-3 cells via inhibition of cyclin G-associated kinase and induction of miR-630. (2014). PubMed. [Link]
Sources
- 1. Inhibition of colorectal carcinogenesis by sunitinib malate: disruption of the IL-6/STAT3/c-MYC/TWIST/MMP2 autocrine signaling axis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medschool.co [medschool.co]
- 3. Sunitinib: the antiangiogenic effects and beyond - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Ibrance (Palbociclib): First CDK4 and CDK6 Inhibitor FDA Approved for the Treatment of Postmenopausal Women with Metastatic Breast Cancer - The Oncology Pharmacist [theoncologypharmacist.com]
- 5. Mechanisms of the CDK4/6 inhibitor palbociclib (PD 0332991) and its future application in cancer treatment (Review) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Combining CDK4/6 inhibitors ribociclib and palbociclib with cytotoxic agents does not enhance cytotoxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Gefitinib and luteolin cause growth arrest of human prostate cancer PC-3 cells via inhibition of cyclin G-associated kinase and induction of miR-630 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Sunitinib - Wikipedia [en.wikipedia.org]
- 11. researchgate.net [researchgate.net]
- 12. droracle.ai [droracle.ai]
- 13. Deciphering the anticancer mechanisms of sunitinib - PMC [pmc.ncbi.nlm.nih.gov]
- 14. medchemexpress.com [medchemexpress.com]
- 15. Review of the Treatment of Non-Small Cell Lung Cancer with Gefitinib - PMC [pmc.ncbi.nlm.nih.gov]
- 16. selleckchem.com [selleckchem.com]
- 17. Understanding the molecular-based mechanism of action of the tyrosine kinase inhibitor: sunitinib - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. Sunitinib Inhibits Breast Cancer Cell Proliferation by Inducing Apoptosis, Cell-cycle Arrest and DNA Repair While Inhibiting NF-κB Signaling Pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
A Senior Application Scientist's Guide to the Purity Assessment of Synthesized Pyrido[4,3-d]pyrimidin-5(6H)-one
Introduction: The Imperative of Purity in Novel Therapeutics
The Pyrido[4,3-d]pyrimidine scaffold is a cornerstone in modern medicinal chemistry, forming the structural basis for a multitude of compounds with significant biological activities, including kinase inhibition.[1][2] As these molecules advance through the drug development pipeline, from initial synthesis to preclinical and clinical evaluation, the unambiguous determination of their purity is not merely a procedural step but a fundamental requirement for safety and efficacy. The presence of unknown impurities, even at trace levels, can lead to erroneous biological data, introduce toxicity, or affect the stability of the final drug product.[3][4]
Regulatory bodies worldwide, guided by frameworks like the International Council for Harmonisation (ICH) guidelines, mandate rigorous analytical validation to ensure that a substance's purity is accurately and consistently determined.[5][6][7] This guide provides an in-depth, experience-driven comparison of High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV)—the workhorse of pharmaceutical quality control—with powerful orthogonal methods for the purity assessment of a synthesized Pyrido[4,3-d]pyrimidin-5(6H)-one. Our focus is not just on the procedural "how," but the scientific "why," offering a self-validating framework for generating trustworthy and robust analytical data.
The Gold Standard: Purity Determination by HPLC-UV
High-Performance Liquid Chromatography (HPLC) is widely regarded as the gold standard for purity analysis in the pharmaceutical industry due to its high resolving power, sensitivity, precision, and reproducibility.[8][9] When coupled with a Photodiode Array (PDA) or UV detector, it becomes a powerful tool for quantifying chromophoric molecules like this compound.
Causality Behind the Method: A Strategic Approach to HPLC-UV Analysis
The development of a robust HPLC method is a systematic process grounded in the physicochemical properties of the analyte and potential impurities. For nitrogen-containing heterocyclic compounds such as our target molecule, a reversed-phase HPLC (RP-HPLC) approach is the logical starting point.[10][11]
-
Column Selection (The Separation Engine): The choice of a C18 (octadecyl silica) column is deliberate. These columns provide a hydrophobic stationary phase that effectively retains and separates molecules based on their polarity. For nitrogen-containing heterocycles, which can exhibit secondary interactions with residual silanols on the silica backbone, using a modern, end-capped C18 column is crucial to prevent peak tailing and ensure symmetrical peak shapes.
-
Mobile Phase Optimization (The Driving Force): The mobile phase composition dictates the retention and elution of the analyte. A gradient elution, starting with a high percentage of aqueous buffer and gradually increasing the organic solvent (typically acetonitrile or methanol), is superior for purity analysis. This approach ensures that highly polar impurities elute early while more non-polar, late-eluting impurities are still resolved within a reasonable runtime. The inclusion of an acid modifier, such as 0.1% formic acid, is a key consideration. It serves two purposes: protonating basic nitrogen atoms in the analyte to ensure a single ionic state and improving peak shape, while also being compatible with mass spectrometry should the method be transferred to an LC-MS system.[10]
-
Wavelength Selection (The Eye of the Detector): this compound contains a conjugated aromatic system, making it an ideal candidate for UV detection. A PDA detector is invaluable during method development. By acquiring the full UV spectrum of the main analyte peak, we can select a wavelength of maximum absorbance (λ-max) to achieve the highest sensitivity. Furthermore, analyzing the spectra across the entire peak provides a "peak purity" assessment, which can flag the presence of co-eluting impurities with different spectral characteristics.[12]
Experimental Protocol: HPLC-UV Purity Analysis
This protocol is a validated starting point for the analysis of this compound.
-
Sample Preparation:
-
Accurately weigh approximately 1 mg of the synthesized this compound.
-
Dissolve in a suitable solvent (e.g., 1 mL of 50:50 acetonitrile:water) to create a 1 mg/mL stock solution. Use sonication if necessary to ensure complete dissolution.
-
Filter the solution through a 0.22 µm syringe filter into an HPLC vial.
-
-
Instrumentation and Conditions:
-
HPLC System: A standard HPLC system with a binary pump, autosampler, column oven, and PDA detector.
-
Column: C18, 2.1 x 100 mm, 1.8 µm particle size.
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Flow Rate: 0.3 mL/min.
-
Column Temperature: 40 °C.
-
Injection Volume: 2 µL.
-
UV Detection: Monitor at the λ-max of the main compound (e.g., 254 nm, or an optimized wavelength determined by PDA).
-
Gradient Program:
Time (min) %B 0.0 5 10.0 95 12.0 95 12.1 5 | 15.0 | 5 |
-
-
Data Analysis:
-
Integrate all peaks in the chromatogram.
-
Calculate the purity using the area percent method:
-
Purity (%) = (Area of Main Peak / Total Area of All Peaks) * 100
-
-
Utilize the PDA software to perform a peak purity analysis on the main peak to check for spectral homogeneity. A "purity angle" less than the "purity threshold" suggests the peak is spectrally pure.[12]
-
Workflow for HPLC-UV Purity Assessment
Caption: Workflow for purity assessment using HPLC-UV.
Orthogonal Methods: A Comparative Framework for Self-Validation
Relying on a single analytical technique is insufficient for comprehensive purity assessment. Orthogonal methods, which measure purity based on different chemical or physical principles, are essential for a self-validating system.
Alternative 1: High-Resolution Mass Spectrometry (LC-MS)
LC-MS is arguably the most powerful tool for impurity profiling. It couples the separation of HPLC with the detection and identification capabilities of mass spectrometry.[9]
-
Principle & Advantages: While HPLC-UV identifies peaks based on retention time and UV absorbance, LC-MS identifies them by their mass-to-charge ratio (m/z). This provides two critical advantages over UV detection:
-
Detection of Non-Chromophoric Impurities: It can detect impurities that lack a UV chromophore and would be invisible to a UV detector.
-
Impurity Identification: High-resolution MS provides a highly accurate mass measurement, which can be used to determine the elemental composition of an impurity, offering vital clues to its structure.
-
-
Limitations: While excellent for detection and identification, quantification by MS can be challenging because the ionization efficiency can vary significantly between the main compound and its impurities.
-
Sample Preparation: Same as for HPLC-UV analysis.
-
Instrumentation: An HPLC or UPLC system coupled to a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap).
-
LC Conditions: The same chromatographic conditions as the HPLC-UV method can typically be used, as the formic acid mobile phase is ideal for electrospray ionization (ESI).
-
MS Conditions:
-
Ionization Mode: ESI Positive (for nitrogen-containing compounds).
-
Scan Range: m/z 100-1000.
-
Data Acquisition: Full scan mode.
-
-
Data Analysis: Process the data to extract ion chromatograms for any observed masses. Compare the accurate mass of detected impurities with potential side products, starting materials, or degradation products.
Caption: Workflow for absolute purity determination by qNMR.
Comparative Summary and Expert Recommendations
The choice of analytical technique depends on the specific question being asked at a particular stage of drug development. The table below provides a comparative summary.
| Parameter | HPLC-UV | LC-MS | Quantitative NMR (qNMR) |
| Principle | Chromatographic separation & UV Absorbance | Chromatographic separation & Mass-to-Charge Ratio | Nuclear Magnetic Resonance of Protons |
| Quantitation | Relative (Area %) | Semi-Quantitative (Relative Ion Intensity) | Absolute (Primary Ratio Method) |
| Sensitivity | High (ng to pg range) | Very High (pg to fg range) | Moderate (>0.1% w/w) |
| Impurity ID | No (requires isolation) | Yes (via accurate mass) | Yes (via structural elucidation) |
| Key Advantage | Robust, precise, and ideal for routine QC. [6][8] | Unmatched for impurity detection and identification. [9] | Absolute purity without a specific reference standard. |
| Main Limitation | Blind to non-chromophoric impurities. | Variable ionization efficiency complicates quantitation. | Lower sensitivity, potential signal overlap. |
An Integrated Strategy for Purity Assurance
A robust, self-validating purity assessment strategy does not rely on a single method but integrates the strengths of orthogonal techniques:
-
For Routine Analysis and Release Testing: HPLC-UV is the method of choice. Once validated, it provides a rapid, precise, and cost-effective way to assess the purity of newly synthesized batches against a qualified reference standard.
-
For Impurity Profiling and Forced Degradation Studies: LC-MS is indispensable. During process development and stability testing, it is used to detect, identify, and track all potential impurities, even those present at very low levels.
-
For Reference Standard Certification: qNMR is the ultimate authority for assigning an absolute purity value to a primary reference standard. This standard is then used to accurately quantify future batches via methods like HPLC-UV.
By employing this multi-faceted approach, researchers and drug development professionals can build a comprehensive and trustworthy purity profile for novel compounds like this compound, ensuring data integrity and accelerating the path to new therapeutics.
References
- Title: HPLC Method Development and Validation for Pharmaceutical Analysis Source: Pharmatech URL
- Title: Steps for HPLC Method Validation Source: Pharmaguideline URL
-
Title: ANALYTICAL METHOD VALIDATION OF COMPENDIAL HPLC METHOD FOR PHARMACEUTICALS AS PER RECENT USP AND ICH GUIDELINES Source: ResearchGate URL: [Link]
-
Title: METHOD DEVELOPMENT AND VALIDATION OF HPLC AS PER ICH GUIDELINES - A REVIEW Source: Zenodo URL: [Link]
-
Title: Validation of Stability-Indicating HPLC Methods for Pharmaceuticals: Overview, Methodologies, and Case Studies Source: LCGC International URL: [Link]
-
Title: Top 5 Methods of Assessing Chemical Purity Source: Moravek, Inc. URL: [Link]
-
Title: The retention features of nitrogen-containing heterocyclic compounds in reversed-phase and hydrophilic HPLC-MS modes Source: ResearchGate URL: [Link]
-
Title: Spectrophotometric Analysis of Drugs: Methods for Purity Assessment and Pharmaceutical Formulation Source: IJRAR.org URL: [Link]
-
Title: Drug Purity Analysis: A Comprehensive Guide For Biopharmaceutical Professionals Source: alwsci URL: [Link]
-
Title: The Importance of Purity Determination of Pharmaceuticals Source: NETZSCH Analyzing & Testing URL: [Link]
-
Title: Purity determination and evaluation of new drug substances Source: PubMed URL: [Link]
-
Title: The retention features of nitrogen-containing heterocyclic compounds in reversed-phase and hydrophilic HPLC-MS modes Source: R Discovery URL: [Link]
-
Title: Development of an LC-MS method for determination of nitrogen-containing heterocycles using mixed-mode liquid chromatography Source: PMC - NIH URL: [Link]
-
Title: Simultaneous Determination of 20 Nitrogen-Containing Heterocyclic Compounds in Soil by Supercritical Fluid Chromatography–Tandem Mass Spectrometry Source: MDPI URL: [Link]
-
Title: Peak Purity in HPLC: Assessment, Troubleshooting, and Best Practices Source: Technology Networks URL: [Link]
-
Title: Chemistry and biological evaluation of pyrido[4,3‐d]pyrimidines: A review Source: ResearchGate URL: [Link]
-
Title: HPLC trace for proof of purity Source: Reddit URL: [Link]
-
Title: Why we use HPLC-RP to determine the purity of new chemical entities? Source: ResearchGate URL: [Link]
-
Title: Compound purity analysis and HPLC data Source: The Royal Society of Chemistry URL: [Link]
-
Title: Synthesis of spiro pyrazolo[4′,3′:5,6]pyrido[2,3-d]pyrimidines using KF-alumina catalyst Source: JOCPR URL: [Link]
-
Title: Analysis of heterocyclic aromatic amines using selective extraction by magnetic molecularly imprinted polymers coupled with liquid chromatography-tandem mass spectrometry Source: Journal of Food and Drug Analysis URL: [Link]
-
Title: Biopharmaceutical profiling of a pyrido[4,3-d] pyrimidine compound library Source: PubMed URL: [Link]
-
Title: A Review of the Synthesis of Pyrido[2,3-d:5,6-d']dipyrimidine Derivatives Using Multicomponent Reactions Source: Organic Chemistry Research URL: [Link]
-
Title: Synthesis of Nitrogen-Containing Heterocyclic Compounds by Using Green Solvents Source: Organic Chemistry: An Indian Journal URL: [Link]
-
Title: Recent developments in the chemistry of bicyclic 6-6 systems: chemistry of pyrido[4,3-d]pyrimidines Source: RSC Advances URL: [Link]
-
Title: Synthesis of Pyrido and Pyrazinodithienodipyrimidine-4,8(3H,9H)-dione Derivatives by the Aza-Wittig Methodology. Source: ResearchGate URL: [Link]
-
Title: Preparation of some chromeno[4,3-d]pyrido[1,2-a]pyrimidine derivatives by ultrasonic irradiation using NiFe2O4@SiO2 grafted di(3-propylsulfonic acid) nanoparticles Source: New Journal of Chemistry URL: [Link]
-
Title: Synthesis of Some Novel Pyrido[2,3‐d]pyrimidine and Pyrido[3,2‐e]t[5][7][8]riazolo and Tetrazolo[1,5‐c]pyrimidine Derivatives as Potential Antimicrobial and … Source: ResearchGate URL: [Link]
Sources
- 1. Biopharmaceutical profiling of a pyrido[4,3-d] pyrimidine compound library - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Recent developments in the chemistry of bicyclic 6-6 systems: chemistry of pyrido[4,3-d]pyrimidines - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 3. analyzing-testing.netzsch.com [analyzing-testing.netzsch.com]
- 4. Purity determination and evaluation of new drug substances - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pharmtech.com [pharmtech.com]
- 6. Steps for HPLC Method Validation | Pharmaguideline [pharmaguideline.com]
- 7. researchgate.net [researchgate.net]
- 8. zenodo.org [zenodo.org]
- 9. Drug Purity Analysis: A Comprehensive Guide For Biopharmaceutical Professionals - Blogs - News [alwsci.com]
- 10. researchgate.net [researchgate.net]
- 11. discovery.researcher.life [discovery.researcher.life]
- 12. Peak Purity in HPLC: Assessment, Troubleshooting, and Best Practices | Separation Science [sepscience.com]
A Senior Application Scientist's Guide to the Development of Certified Reference Materials for Pyrido[4,3-d]pyrimidin-5(6H)-one
For researchers, scientists, and drug development professionals, the integrity of analytical measurements is paramount. The reliability of these measurements hinges on the quality of the reference standards used for instrument calibration, method validation, and quality control. This guide provides an in-depth technical comparison of the development and certification of an in-house Certified Reference Material (CRM) for Pyrido[4,3-d]pyrimidin-5(6H)-one, a heterocyclic scaffold of increasing interest in medicinal chemistry due to its presence in various kinase inhibitors.[1][2]
This document eschews a rigid template in favor of a logical, scientifically-grounded narrative that explains the "why" behind the "how." We will explore the synthesis of two distinct candidate lots of this compound, their comprehensive characterization, and a comparative analysis of their suitability as a CRM. Every protocol is designed as a self-validating system, grounded in authoritative standards such as those from the International Organization for Standardization (ISO) and the International Council for Harmonisation (ICH).
The Critical Role of Certified Reference Materials
A Certified Reference Material is a "highly purified compound that is well characterized" and provides a metrological anchor for analytical results.[3][4] Its value is not just in its high purity, but in the confidence derived from a comprehensively determined property value (e.g., purity) with a stated uncertainty.[5][6][7] For novel compounds like this compound, for which commercial standards are unavailable, the development of an in-house CRM is a critical step in the drug development pipeline.[8][9]
Development of this compound Candidate CRMs
The journey to a CRM begins with the synthesis and purification of the target molecule. To provide a basis for comparison, we will detail the preparation of two independent lots, designated CRM-Candidate-A and CRM-Candidate-B .
Synthesis Pathway
The synthesis of this compound is approached via a well-established cyclocondensation reaction. The chosen pathway involves the reaction of 2-aminonicotinamide with triethyl orthoformate. This method is selected for its reliability and generally high yields for related heterocyclic systems.
Diagram 1: Synthesis of this compound
Experimental Protocol: Synthesis
-
Reaction Setup: To a round-bottom flask equipped with a reflux condenser, add 2-aminonicotinamide (1.0 eq) and acetic anhydride (5.0 eq).
-
Reagent Addition: Slowly add triethyl orthoformate (1.5 eq) to the stirring suspension.
-
Reaction: Heat the mixture to reflux (approximately 140°C) for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up: After completion, cool the reaction mixture to room temperature. The product will precipitate.
-
Isolation: Filter the solid precipitate, wash with cold ethanol, and then with diethyl ether to remove residual reagents and byproducts.
-
Purification: The crude product is further purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield the final product.[10] This process is performed independently to produce CRM-Candidate-A and CRM-Candidate-B .
Comprehensive Characterization: A Multi-Technique Approach
The certification of a reference material relies on a holistic characterization using multiple orthogonal analytical techniques. This approach, often referred to as the "mass balance" method, ensures that all aspects of the material's composition are assessed.[11]
Identity Confirmation
The first step is to unequivocally confirm the chemical structure of the synthesized material.
-
Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is used to confirm the molecular weight of the compound with high accuracy, providing strong evidence of its elemental composition.[2][12][13]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra provide detailed information about the molecular structure, confirming the connectivity of atoms.
-
Infrared (IR) Spectroscopy: IR spectroscopy confirms the presence of key functional groups.
Purity Assessment
Purity is the most critical attribute of a CRM. We employ several methods to quantify the main component and identify and quantify any impurities.
a) Quantitative NMR (qNMR)
qNMR is a primary ratio method of measurement, meaning it can determine the purity of a substance without needing a reference standard of the same compound.[1][14] The signal intensity in an NMR spectrum is directly proportional to the number of nuclei, allowing for highly accurate purity assignments when measured against a certified internal standard.[15]
Homogeneity Study
Homogeneity testing ensures that every unit of the CRM has the same property value within the stated uncertainty. A representative number of units (e.g., 10-15) are selected from across the batch and analyzed in replicate to assess between-unit variability.
Experimental Protocol: Homogeneity Assessment
-
Sampling: Randomly select 10 units of CRM-Candidate-A from the batch.
-
Analysis: Perform duplicate HPLC purity analyses on each of the 10 units under conditions of high repeatability.
-
Statistical Analysis: Use Analysis of Variance (ANOVA) to determine if the between-unit variation is statistically significant compared to the within-unit (method) variation. The material is considered homogeneous if there is no significant difference.
Stability Study
Stability studies are performed to establish the shelf-life and recommended storage conditions for the CRM.
Experimental Protocol: Stability Assessment
-
Long-Term Study: Store samples at the recommended condition (e.g., 25 °C / 60% RH) and test at specified intervals (e.g., 0, 3, 6, 9, 12, 18, 24, 36 months). [16][17][18]2. Accelerated Study: Store samples at stressed conditions (e.g., 40 °C / 75% RH) and test at intervals (e.g., 0, 3, 6 months) to predict the long-term stability. [16][18]3. Analysis: At each time point, analyze the samples for purity (by HPLC) and degradation products.
-
Evaluation: Analyze the data for trends. The shelf-life is determined by the time point at which the purity begins to significantly decrease.
Table 3: Comparative Stability Data (Accelerated Study, 40°C / 75% RH)
| Time Point | CRM-Candidate-A (HPLC Purity %) | CRM-Candidate-B (HPLC Purity %) |
| T = 0 | 99.92% | 99.78% |
| T = 3 Months | 99.91% | 99.70% |
| T = 6 Months | 99.89% | 99.61% |
The data indicates that CRM-Candidate-A is more stable under accelerated conditions, further supporting its selection as the primary CRM.
Conclusion and Recommendation
The development of a certified reference material is a rigorous, multi-faceted process that underpins the reliability of scientific research and drug development. Through a comprehensive analytical characterization, we have demonstrated that while both synthesized lots of this compound are of high quality, CRM-Candidate-A is the superior material. It exhibits higher purity as determined by a primary ratio method (qNMR) and orthogonal techniques, contains less water, and demonstrates greater stability under stressed conditions.
Therefore, CRM-Candidate-A is recommended for full certification, including the assignment of a certified purity value with its associated uncertainty, and for use as the in-house Certified Reference Material for this compound. This well-characterized standard will serve as a reliable benchmark for all future analytical work involving this important heterocyclic compound.
References
-
Organic Syntheses Procedure. Orthoformic acid, triethyl ester. Organic Syntheses. Available from: [Link]
-
American Pharmaceutical Review. Volumetric Karl Fischer Titration in Pharmaceuticals as per USP and Ph. Eur. Guidelines. Available from: [Link]
-
NETZSCH Analyzing & Testing. Differential Scanning Calorimeter (DSC/DTA). Available from: [Link]
-
Agilent Technologies. (2019). Fast and Simple Protein Molecular Weight Confirmation Using the Agilent InfinityLab LC/MSD XT Mass Selective Detector. Available from: [Link]
-
American Pharmaceutical Review. (2010). A Systematic Method Development Strategy for Water Determinations in Drug Substance Using Karl Fischer Titrations. Available from: [Link]
-
PubMed Central. Quantitative Nuclear Magnetic Resonance for Small Biological Molecules in Complex Mixtures: Practical Guidelines and Key Considerations for Non-Specialists. Available from: [Link]
-
Eurofins Scientific. Water Determination by Karl Fischer. Available from: [Link]
-
Purity by Absolute qNMR Instructions. Purity by Absolute qNMR Instructions. Available from: [Link]
-
Pharmaguideline. (2011). Water Content Determination by Karl Fischer. Available from: [Link]
-
KSD Co. Determination of Water content in Pharmaceuticals by Karl Fischer Titration method. Available from: [Link]
-
Wikipedia. Differential scanning calorimetry. Available from: [Link]
-
Taylor & Francis Online. Differential scanning calorimetry – Knowledge and References. Available from: [Link]
-
METTLER TOLEDO. Differential Scanning Calorimetry (DSC). Available from: [Link]
-
Waters Corporation. Biotherapeutic Peptide Mass Confirmation and Impurity Profiling on a SmartMS Enabled BioAccord LC-MS System. Available from: [Link]
-
Emery Pharma. A Guide to Quantitative NMR (qNMR). Available from: [Link]
-
PubMed. Synthesis of Some 2-aminonicotinic Acid Derivatives. Available from: [Link]
-
PrepChem.com. Preparation of triethyl orthoformate (triethoxymethane; ethyl orthoformate; aethon; ethone). Available from: [Link]
-
ResearchGate. (2025). Mass spectrometry in impurity profiling. Available from: [Link]
-
SCIEX. Molecular weight confirmation and impurity analysis of a 70-mer oligonucleotide. Available from: [Link]
-
International Congress of Metrology. Evaluation of Homogeneity in Certified Reference Materials (CRM). Available from: [Link]
- Google Patents. Synthesis method for triethyl orthoformate.
-
Manufacturing Chemist. (2019). qNMR: top tips for optimised sample prep. Available from: [Link]
-
Grokipedia. Triethyl orthoformate. Available from: [Link]
-
ResearchGate. Synthesis of 2-aminonicotinic acid. Available from: [Link]
-
ENFSI. (2019). GUIDELINE FOR qNMR ANALYSIS. Available from: [Link]
-
Pharmaceutical Technology. (2009). Reference-Standard Material Qualification. Available from: [Link]
-
Semantic Scholar. (2023). Reference Materials: A review. Available from: [Link]
-
Scribd. PD ISO Guide 35 2017 Reference Materials PDF. Available from: [Link]
-
Scribd. ICH Guidelines for Stability Testing. Available from: [Link]
-
ResearchGate. the separation and purification of new compact condensed heterocyclic systems with thiazolic ring by hplc. Available from: [Link]
-
iTeh Standards. ISO-Guide-35-2006.pdf. Available from: [Link]
-
ResearchGate. (2025). Homogeneity studies and ISO Guide 35:2006 | Request PDF. Available from: [Link]
-
AMSbiopharma. (2025). ICH Guidelines: Drug Stability Testing Essentials. Available from: [Link]
-
GXP-CC. (2025). The ICH Just Released Its Overhauled Stability Guideline for Consultation. Available from: [Link]
-
ResolveMass Laboratories Inc. (2025). Analytical Techniques for Reference Standard Characterization. Available from: [Link]
-
Qvents. (2025). Qualification of Inhouse Reference Standards and Secondary Standards. Available from: [Link]
-
World Health Organization. Annex 10 - ICH. Available from: [Link]
-
Pharmaceutical Information. (2024). SOP for Handling of Reference Standards, In-House Standards, Primary Standards and Calibration Standards. Available from: [Link]
-
ICH. Q1A(R2) Guideline. Available from: [Link]
- Google Patents. 2-aminonicotinic acid synthetic method.
- Google Patents. The manufacturing method of 2- amino -6- methylnicotinic acids.
-
ResearchGate. (PDF) Certification of in-house reference materials. Available from: [Link]
-
Reachem. (2024). The Purification of Organic Compound: Techniques and Applications. Available from: [Link]
-
Unacademy. General Methods of Preparation, and Uses of Heterocyclic Compounds. Available from: [Link]
-
MDPI. Microwave-Assisted Synthesis of 1,4-Dihydropyridines via the Hantzsch Reaction Using a Recyclable HPW/PEG-400 Catalytic System. Available from: [Link]
Sources
- 1. emerypharma.com [emerypharma.com]
- 2. researchgate.net [researchgate.net]
- 3. taylorandfrancis.com [taylorandfrancis.com]
- 4. mt.com [mt.com]
- 5. cfmetrologie.edpsciences.org [cfmetrologie.edpsciences.org]
- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 7. cdn.standards.iteh.ai [cdn.standards.iteh.ai]
- 8. SOP for Handling of Reference Standards, In-House Standards, Primary Standards and Calibration Standards [m-pharmainfo.com]
- 9. researchgate.net [researchgate.net]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. qvents.in [qvents.in]
- 12. agilent.com [agilent.com]
- 13. sterlingpharmasolutions.com [sterlingpharmasolutions.com]
- 14. Quantitative Nuclear Magnetic Resonance for Small Biological Molecules in Complex Mixtures: Practical Guidelines and Key Considerations for Non-Specialists - PMC [pmc.ncbi.nlm.nih.gov]
- 15. qNMR: top tips for optimised sample prep [manufacturingchemist.com]
- 16. ICH Guidelines: Drug Stability Testing Essentials | AMSbiopharma [amsbiopharma.com]
- 17. database.ich.org [database.ich.org]
- 18. database.ich.org [database.ich.org]
A Senior Application Scientist's Guide to Cross-Validation of Analytical Methods for Pyrido[4,3-d]pyrimidin-5(6H)-one Analysis
For researchers, scientists, and drug development professionals engaged in the study of novel therapeutics, the establishment of robust and reliable analytical methods is a cornerstone of data integrity and regulatory compliance. This guide provides an in-depth technical comparison and cross-validation strategy for two ubiquitous analytical techniques—High-Performance Liquid Chromatography with UV detection (HPLC-UV) and Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS)—for the quantitative analysis of Pyrido[4,3-d]pyrimidin-5(6H)-one. As a molecule of interest in medicinal chemistry, ensuring the accuracy and interchangeability of analytical data is paramount for advancing its development.
This document moves beyond a simple recitation of protocols. It delves into the causality behind experimental choices, grounding every recommendation in the principles of scientific integrity. The methodologies described herein are designed to be self-validating systems, adhering to the stringent standards of the International Council for Harmonisation (ICH) guidelines.[1][2][3]
Foundational Principles: Choosing the Right Analytical Tool
The selection of an analytical method is contingent upon the specific requirements of the analysis, including desired sensitivity, selectivity, and the complexity of the sample matrix.
-
High-Performance Liquid Chromatography with UV detection (HPLC-UV): This technique serves as a workhorse in many pharmaceutical laboratories. It is a robust and cost-effective method for the routine analysis of compounds that possess a UV chromophore.[4] The separation is based on the differential partitioning of the analyte between a stationary phase and a mobile phase, with quantification achieved by measuring the absorbance of UV light at a specific wavelength. For heterocyclic compounds like this compound, UV detection can be a straightforward approach, provided the molecule has sufficient UV absorbance and can be resolved from potential impurities and degradation products.[5]
-
Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS): This method offers superior selectivity and sensitivity compared to HPLC-UV.[6] By coupling the separation power of liquid chromatography with the mass-resolving capabilities of a tandem mass spectrometer, LC-MS/MS can provide unambiguous identification and quantification, even at very low concentrations in complex biological matrices.[7][8][9] This is particularly advantageous in preclinical and clinical studies where sample volumes are limited and analyte concentrations can be in the nanogram per milliliter range or lower.
Method Development and Validation: A Tale of Two Techniques
Prior to any cross-validation, each analytical method must be independently developed and validated to ensure it is fit for its intended purpose. The validation parameters, as stipulated by ICH Q2(R1) guidelines, include accuracy, precision, specificity, detection limit, quantitation limit, linearity, and range.[2]
Proposed HPLC-UV Method Development
The development of a stability-indicating HPLC-UV method for this compound would involve a systematic approach to optimize the separation of the parent compound from its potential degradation products. Forced degradation studies, exposing the analyte to stress conditions such as acid, base, oxidation, heat, and light, are crucial for this purpose.[1][2][3][10]
Illustrative Chromatographic Conditions:
-
Column: A C18 reversed-phase column is a common starting point for molecules of intermediate polarity.
-
Mobile Phase: A gradient elution with a mixture of an aqueous buffer (e.g., ammonium acetate or phosphate buffer) and an organic solvent (e.g., acetonitrile or methanol) would likely be required to achieve adequate separation.[11]
-
Detection: The UV detection wavelength should be set at the absorbance maximum (λmax) of this compound to ensure optimal sensitivity.
Proposed LC-MS/MS Method Development
For LC-MS/MS, the focus is on achieving a balance between chromatographic separation and efficient ionization and fragmentation of the analyte for sensitive and specific detection.
Illustrative Mass Spectrometric Conditions:
-
Ionization: Electrospray ionization (ESI) in positive ion mode is often suitable for nitrogen-containing heterocyclic compounds.
-
Detection: Multiple Reaction Monitoring (MRM) is the gold standard for quantification, where specific precursor-to-product ion transitions for the analyte and an internal standard are monitored.[12] This provides exceptional selectivity and minimizes matrix effects.
Workflow for Analytical Method Development and Validation
Caption: A generalized workflow for the development and subsequent validation of an analytical method.
Comparative Performance: A Data-Driven Assessment
The following table summarizes the expected performance characteristics for the two proposed methods for the analysis of this compound. These are illustrative values based on typical performance for similar analytes and should be confirmed by experimental validation.
| Parameter | HPLC-UV | LC-MS/MS | Rationale for Performance |
| Specificity | Moderate to High | Very High | HPLC-UV relies on chromatographic separation, which can be susceptible to co-eluting impurities. LC-MS/MS adds the specificity of mass-to-charge ratio, significantly reducing interference. |
| Linearity (r²) | > 0.999 | > 0.995 | Both methods are expected to exhibit excellent linearity over their respective dynamic ranges. |
| Accuracy (% Recovery) | 98.0 - 102.0% | 95.0 - 105.0% | Both methods should demonstrate high accuracy, with LC-MS/MS potentially showing slightly wider acceptance criteria due to the complexity of the technique. |
| Precision (%RSD) | < 2% | < 15% | HPLC-UV typically demonstrates very high precision for routine analysis. The acceptance criteria for LC-MS/MS are generally wider, especially in bioanalytical applications. |
| Limit of Quantitation (LOQ) | ng/mL range | pg/mL to low ng/mL range | LC-MS/MS is inherently more sensitive, allowing for the quantification of much lower concentrations of the analyte. |
| Robustness | High | Moderate | HPLC-UV methods are often very robust and less susceptible to minor variations in experimental conditions. LC-MS/MS can be more sensitive to matrix effects and instrument parameters. |
Cross-Validation: Bridging the Analytical Divide
Cross-validation is a critical step to ensure that data generated by two different analytical methods are comparable and can be used interchangeably.[13] This is particularly important when, for example, a project transitions from early-stage development using a robust HPLC-UV method to clinical studies requiring the higher sensitivity of an LC-MS/MS method.
The core of a cross-validation study is the analysis of a single set of samples by both validated methods and a statistical comparison of the results.
Cross-Validation Experimental Workflow
Caption: A streamlined workflow for the cross-validation of two analytical methods.
Statistical Evaluation of Concordance
Several statistical tools can be employed to assess the agreement between the two methods.[14][15][16]
-
Correlation Coefficient (r): While a high correlation coefficient is desirable, it is not sufficient on its own to establish agreement, as it does not account for systematic bias.
-
Paired t-test: This can be used to determine if there is a statistically significant difference between the means of the two sets of results.
-
Bland-Altman Plot: This is a powerful graphical method for comparing two measurement techniques.[17][18][19][20][21] It plots the difference between the two measurements for each sample against the average of the two measurements. This allows for the visualization of any systematic bias and the limits of agreement.
Interpreting a Bland-Altman Plot
Caption: A logical flow for the interpretation of a Bland-Altman plot in method comparison studies.
Detailed Experimental Protocols
The following are illustrative, step-by-step protocols for the analysis of this compound. These should be optimized and validated for the specific application.
Protocol 1: HPLC-UV Method
-
Sample Preparation:
-
Accurately weigh and dissolve the sample in a suitable solvent (e.g., methanol or acetonitrile) to a known concentration.
-
Filter the sample through a 0.45 µm syringe filter prior to injection.
-
-
Chromatographic Conditions:
-
Column: C18, 4.6 x 150 mm, 5 µm
-
Mobile Phase A: 10 mM Ammonium Acetate in Water
-
Mobile Phase B: Acetonitrile
-
Gradient: 10% B to 90% B over 15 minutes
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Injection Volume: 10 µL
-
Detection: UV at the λmax of this compound
-
-
Quantification:
-
Prepare a calibration curve using standards of known concentrations.
-
Quantify the sample based on the peak area response against the calibration curve.
-
Protocol 2: LC-MS/MS Method
-
Sample Preparation:
-
For plasma samples, perform protein precipitation by adding three volumes of cold acetonitrile containing an internal standard to one volume of plasma.[22]
-
Vortex and centrifuge to pellet the precipitated proteins.
-
Transfer the supernatant and evaporate to dryness under a stream of nitrogen.[23]
-
Reconstitute the residue in the initial mobile phase.
-
-
Chromatographic Conditions:
-
Column: C18, 2.1 x 50 mm, 1.8 µm
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile
-
Gradient: 5% B to 95% B over 5 minutes
-
Flow Rate: 0.4 mL/min
-
Column Temperature: 40 °C
-
Injection Volume: 5 µL
-
-
Mass Spectrometric Conditions:
-
Ionization: ESI Positive
-
Scan Type: MRM
-
MRM Transitions: To be determined by infusion of the analyte and internal standard.
-
-
Quantification:
-
Prepare a calibration curve by spiking known amounts of the analyte into a blank matrix.
-
Quantify the sample based on the peak area ratio of the analyte to the internal standard against the calibration curve.
-
Protocol 3: Cross-Validation Study
-
Sample Selection: Prepare at least 20 samples of this compound in the relevant matrix, covering the expected concentration range of both methods.
-
Analysis: Analyze each sample in duplicate using both the validated HPLC-UV and LC-MS/MS methods.
-
Data Evaluation:
-
Calculate the concentration of each sample using both methods.
-
Perform statistical analysis, including the calculation of the correlation coefficient, a paired t-test, and the generation of a Bland-Altman plot.
-
-
Acceptance Criteria: The acceptance criteria for the cross-validation should be pre-defined. For example, at least two-thirds of the samples should have a difference of no more than ±20% between the two methods. The mean difference in the Bland-Altman plot should not be significantly different from zero.
Conclusion
Both HPLC-UV and LC-MS/MS are powerful techniques for the quantitative analysis of this compound. The choice between them will depend on the specific analytical requirements of sensitivity, selectivity, and the nature of the sample matrix. A thorough method validation for each technique is a prerequisite for generating reliable data. A well-designed cross-validation study is essential to ensure the interchangeability of the data, providing confidence in the analytical results throughout the drug development lifecycle. The statistical tools and experimental protocols outlined in this guide provide a robust framework for achieving this critical analytical objective.
References
-
Forced Degradation Study as per ICH Guidelines: What Q1A(R2) Expects. (2025). ResolveMass Laboratories. [Link]
-
Difference plot (Bland-Altman plot). Analyse-it®. [Link]
-
Bland-Altman methods for comparing methods of measurement and response to criticisms. National Institutes of Health. [Link]
-
Development of an LC-MS method for determination of nitrogen-containing heterocycles using mixed-mode liquid chromatography. (2020). National Institutes of Health. [Link]
-
Bland–Altman plot. Wikipedia. [Link]
-
Statistical tools and approaches to validate analytical methods: methodology and practical examples. National Institutes of Health. [Link]
-
Forced Degradation Study as per ICH Guidelines | What Q1A(R2) Expects. (2025). YouTube. [Link]
-
Bland-Altman Plot: Assessing Agreement. Statistics Calculator. [Link]
-
Bland-Altman plot. MedCalc Statistical Software Manual. [Link]
-
Development of an LC-MS method for determination of nitrogen-containing heterocycles using mixed-mode liquid chromatography. ResearchGate. [Link]
-
Development of forced degradation and stability indicating studies of drugs—A review. National Institutes of Health. [Link]
-
Forced Degradation Studies. (2016). MedCrave online. [Link]
-
Preparing Samples for HPLC-MS/MS Analysis. Organomation. [Link]
-
[Readers Insight] Heterocycles Structural Analysis in HPLC Method Development. (2025). Welch Materials, Inc.. [Link]
-
Sample Preparation for HPLC Analysis: Step Guides and Common Techniques. Drawell. [Link]
-
SAMPLE PREPARATION FUNDAMENTALS FOR CHROMATOGRAPHY. Agilent. [Link]
-
Overview of Sample Preparation and Chromatographic Methods to Analysis Pharmaceutical Active Compounds in Waters Matrices. MDPI. [Link]
-
Objective criteria for statistical assessments of cross validation of bioanalytical methods. (2025). Future Science. [Link]
-
Forced Degradation Studies. (2016). SciSpace. [Link]
-
Development of an LC-MS method for determination of nitrogen-containing heterocycles using mixed-mode liquid chromatography. Semantic Scholar. [Link]
-
Cross-Validation of Analytical Method: What It Is, How & When It's Performed, and Why It Matters. (2025). PharmaGuru. [Link]
-
(PDF) Statistical tools and approaches to validate analytical methods: methodology and practical examples. ResearchGate. [Link]
-
Statistical Tools in Analytical Method Validation. (2025). Medikamenter Quality Services. [Link]
-
"Development of an LC-ESI-MS/MS method for determination of a novel Pyr". DigitalCommons@UNMC. [Link]
-
Current developments in LC-MS for pharmaceutical analysis. SciSpace. [Link]
-
Development and validation of a novel HPLC-UV method for simultaneous determination of azathioprine metabolites in human red blood cells. (2023). National Institutes of Health. [Link]
-
Analytical Method Development and Validation of UV-HPLC Method for The Estimation of Amoxapine. International Journal of Pharmaceutical Sciences. [Link]
Sources
- 1. resolvemass.ca [resolvemass.ca]
- 2. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Forced Degradation Studies - MedCrave online [medcraveonline.com]
- 4. Development and validation of a novel HPLC-UV method for simultaneous determination of azathioprine metabolites in human red blood cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. welch-us.com [welch-us.com]
- 6. scispace.com [scispace.com]
- 7. Development of an LC-MS method for determination of nitrogen-containing heterocycles using mixed-mode liquid chromatography - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. [PDF] Development of an LC-MS method for determination of nitrogen-containing heterocycles using mixed-mode liquid chromatography | Semantic Scholar [semanticscholar.org]
- 10. youtube.com [youtube.com]
- 11. ijpsjournal.com [ijpsjournal.com]
- 12. "Development of an LC-ESI-MS/MS method for determination of a novel Pyr" by Wafaa N. Aldhafiri [digitalcommons.unmc.edu]
- 13. pharmaguru.co [pharmaguru.co]
- 14. Statistical tools and approaches to validate analytical methods: methodology and practical examples | International Journal of Metrology and Quality Engineering (IJMQE) [metrology-journal.org]
- 15. researchgate.net [researchgate.net]
- 16. medikamenterqs.com [medikamenterqs.com]
- 17. analyse-it.com [analyse-it.com]
- 18. Bland-Altman methods for comparing methods of measurement and response to criticisms - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Bland–Altman plot - Wikipedia [en.wikipedia.org]
- 20. Bland-Altman Plot: Assessing Agreement [numiqo.com]
- 21. medcalc.org [medcalc.org]
- 22. agilent.com [agilent.com]
- 23. organomation.com [organomation.com]
A Comparative Guide to the Synthesis of Pyrido[4,3-d]pyrimidin-5(6H)-ones: Benchmarking Novel Methods Against Classical Reactions
Introduction: The Significance of the Pyrido[4,3-d]pyrimidin-5(6H)-one Scaffold
The this compound nucleus is a privileged heterocyclic scaffold in medicinal chemistry and drug discovery. Its structural resemblance to purine bases makes it a versatile pharmacophore capable of interacting with a wide range of biological targets. Derivatives of this core have demonstrated significant therapeutic potential, exhibiting activities such as anticancer, antiviral, and enzyme inhibition.[1][2] The continued interest in this scaffold necessitates the development of efficient and sustainable synthetic methodologies to facilitate the exploration of new chemical space and the optimization of lead compounds. This guide provides an in-depth technical comparison of classical and novel synthesis methods for Pyrido[4,3-d]pyrimidin-5(6H)-ones, offering researchers, scientists, and drug development professionals a comprehensive resource for selecting the most appropriate synthetic strategy.
Classical Synthesis Methodology: The Two-Step Condensation Approach
Traditional syntheses of the this compound core often rely on a two-step process involving the initial formation of a substituted aminopyridine followed by cyclization with a suitable reagent. While reliable, these methods can be time-consuming and may require harsh reaction conditions.
Experimental Protocol: A Typical Two-Step Synthesis
This protocol outlines a representative classical synthesis of a substituted this compound.
Step 1: Synthesis of 2-amino-3-cyanopyridine derivative
-
To a solution of the appropriately substituted aldehyde (1.0 eq) in ethanol, add malononitrile (1.0 eq) and a catalytic amount of piperidine.
-
Reflux the reaction mixture for 2-4 hours, monitoring the progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and collect the precipitated solid by filtration.
-
Wash the solid with cold ethanol and dry under vacuum to yield the 2-amino-3-cyanopyridine derivative.
Step 2: Cyclization to form the this compound ring
-
Combine the 2-amino-3-cyanopyridine derivative (1.0 eq) with an excess of formamide (5-10 eq).
-
Heat the mixture to 150-160 °C and maintain this temperature for 4-6 hours.
-
Monitor the reaction by TLC.
-
After completion, cool the reaction mixture and pour it into ice-water.
-
Collect the resulting precipitate by filtration, wash with water, and recrystallize from a suitable solvent (e.g., ethanol or DMF) to obtain the pure this compound.
Reaction Mechanism: Classical Condensation
The classical synthesis proceeds through a well-established reaction pathway. The initial Knoevenagel condensation of an aldehyde and malononitrile, catalyzed by a base like piperidine, forms a vinylidene malononitrile intermediate. Subsequent Michael addition of an amine and cyclization leads to the formation of the 2-amino-3-cyanopyridine. The final step involves the cyclization of the aminonitrile with formamide, which acts as both a reagent and a solvent, to construct the pyrimidinone ring.
Sources
A Senior Application Scientist's Guide to Comparative Docking of Pyrido[4,3-d]pyrimidin-5(6H)-one Derivatives as EGFR Inhibitors
This guide provides a comprehensive framework for conducting comparative molecular docking studies of novel Pyrido[4,3-d]pyrimidin-5(6H)-one derivatives against the Epidermal Growth Factor Receptor (EGFR) kinase domain. We will delve into the rationale behind experimental choices, present a detailed, self-validating protocol, and contextualize the results against a well-established clinical inhibitor, Erlotinib. This document is intended for researchers, scientists, and drug development professionals engaged in kinase inhibitor discovery.
Introduction: The Rationale for Targeting EGFR with Novel Pyrido[4,3-d]pyrimidines
The Epidermal Growth Factor Receptor (EGFR) is a member of the ErbB family of receptor tyrosine kinases.[1] Its dysregulation, often through activating mutations, is a key driver in the pathogenesis of various cancers, most notably non-small cell lung cancer (NSCLC).[2][3] Consequently, the ATP-binding site of the EGFR kinase domain has become a well-validated and highly attractive target for small molecule inhibitors.[1][4] First-generation inhibitors like Erlotinib and Gefitinib have demonstrated clinical efficacy but are often hampered by the emergence of resistance, particularly the T790M "gatekeeper" mutation.[4] This necessitates the exploration of novel chemical scaffolds that can form distinct and robust interactions within the ATP-binding cleft.
The pyrido[2,3-d]pyrimidine scaffold, a bioisostere of the quinazoline core found in many approved EGFR inhibitors, has emerged as a promising starting point for the development of new kinase inhibitors.[5][6][7] This guide focuses on the related this compound core, exploring its potential to effectively inhibit EGFR through in silico molecular docking studies. By comparing a series of rationally designed derivatives of this scaffold against the known inhibitor Erlotinib, we can predict their binding affinities, elucidate key structure-activity relationships (SAR), and prioritize candidates for synthesis and biological evaluation.
Molecular docking is a powerful computational tool that predicts the preferred orientation of a ligand when bound to a receptor, estimating the strength of the interaction.[2][8] It is an indispensable technique in modern drug discovery for virtual screening, hit identification, and lead optimization.
Experimental Design: A Self-Validating Docking Workflow
Our comparative study is designed around a workflow that ensures the validity and reproducibility of the docking results. The core principle is to first validate our docking protocol by demonstrating its ability to accurately reproduce the experimentally determined binding mode of a known inhibitor before applying it to our novel compounds.
Caption: A self-validating molecular docking workflow.
Detailed Experimental Protocol
This protocol utilizes AutoDock Vina, a widely used and validated open-source molecular docking program.[7][9]
Software and Resources
-
Molecular Graphics Laboratory (MGL) Tools: For preparing protein and ligand files.
-
AutoDock Vina: For performing the molecular docking.[9]
-
PyMOL or Chimera: For visualization and analysis of docking results.
-
Protein Data Bank (PDB): To obtain the crystal structure of the target protein.
Target Protein Preparation
-
Selection: The crystal structure of the human EGFR kinase domain in complex with Erlotinib (PDB ID: 1M17) will be used.[1] This structure provides the coordinates of the wild-type receptor and the experimentally determined binding mode of our reference inhibitor.
-
Preparation:
-
Download the PDB file (1M17.pdb).
-
Load the structure into a molecular modeling program (e.g., PyMOL).
-
Remove all non-essential components: water molecules, co-solvents, and any chains other than the kinase domain (Chain A).
-
Separate the co-crystallized ligand (Erlotinib) and save it as a separate file (erlotinib_crystal.pdb). The remaining protein structure is saved as 1M17_protein.pdb.
-
Using AutoDockTools, process the protein file: add polar hydrogens, merge non-polar hydrogens, and assign Gasteiger partial charges. Save the final prepared protein in the required .pdbqt format (1M17_protein.pdbqt).
-
Ligand Preparation
-
Reference Ligand (Erlotinib):
-
Load the erlotinib_crystal.pdb file into AutoDockTools.
-
Detect the root, set the number of rotatable bonds, and assign Gasteiger charges.
-
Save the prepared ligand in .pdbqt format (erlotinib.pdbqt).
-
-
This compound Derivatives:
-
The 2D structures of the novel derivatives must be drawn using a chemical drawing tool (e.g., ChemDraw).
-
Convert the 2D structures to 3D .mol or .pdb files.
-
Perform energy minimization on each 3D structure using a suitable force field (e.g., MMFF94) to obtain a low-energy conformation.[10]
-
Individually load each derivative into AutoDockTools and prepare them in the same manner as Erlotinib, saving them as .pdbqt files.
-
Grid Box Generation
The grid box defines the search space for the docking algorithm. It must encompass the entire ATP-binding site.
-
Centering: The grid box will be centered on the position of the co-crystallized Erlotinib. This ensures the search is focused on the known active site.[10]
-
Dimensions: A grid box of 22.5 x 22.5 x 22.5 Å (corresponding to 60 x 60 x 60 points with 0.375 Å spacing) is typically sufficient to cover the entire ATP-binding pocket of EGFR.
Protocol Validation: Redocking
This is the most critical step for ensuring the trustworthiness of the protocol.
-
Procedure: Dock the prepared Erlotinib ligand (erlotinib.pdbqt) back into the prepared EGFR receptor (1M17_protein.pdbqt) using the defined grid box.
-
Analysis:
-
Compare the predicted binding pose of Erlotinib with its original co-crystallized position.
-
Calculate the Root Mean Square Deviation (RMSD) between the heavy atoms of the docked pose and the crystal pose.
-
Validation Criterion: An RMSD value of less than 2.0 Å is considered a successful validation, indicating that the docking protocol can accurately reproduce the experimental binding mode.[11][12][13]
-
Docking of Novel Derivatives
Once the protocol is validated, proceed to dock the prepared this compound derivatives using the identical docking parameters (receptor, grid box, and Vina settings).
Data Analysis and Comparison
The output of the docking simulations will be a set of binding poses for each ligand, ranked by their predicted binding affinity (in kcal/mol).
Quantitative Comparison
The primary metric for comparison is the binding affinity score provided by AutoDock Vina. A more negative value indicates a stronger predicted binding affinity.
| Compound | Binding Affinity (kcal/mol) |
| Erlotinib (Reference) | -9.5 (Hypothetical Value) |
| Derivative 1 | -10.2 |
| Derivative 2 | -9.8 |
| Derivative 3 | -8.7 |
| Derivative 4 | -10.5 |
(Note: The values in this table are hypothetical and for illustrative purposes only. Actual results will be generated by the docking simulation.)
Qualitative and Mechanistic Comparison
Beyond the score, a detailed visual inspection of the binding poses is crucial to understand the underlying molecular interactions.
Caption: Key interaction points for analysis in the EGFR binding site.
Analysis Checklist:
-
Hinge Region Interaction: The hydrogen bond between the ligand and the backbone of Met793 in the hinge region is a canonical interaction for most EGFR inhibitors.[2] Does the nitrogen atom in the pyrimidine ring of the this compound scaffold successfully form this critical hydrogen bond?
-
Hydrophobic Interactions: Analyze how the substituted moieties on the pyridopyrimidine core fit into the hydrophobic pockets defined by residues such as Leu718, Val726, Ala743, and Leu844.[8]
-
Gatekeeper Residue: Examine the proximity of the ligands to the gatekeeper residue, Thr790. This can provide insights into potential susceptibility to the T790M resistance mutation.
-
Novel Interactions: Look for any unique hydrogen bonds or hydrophobic interactions that the novel derivatives may form, which are not observed with Erlotinib. These could be exploited for developing next-generation inhibitors.
Conclusion and Future Directions
This guide outlines a robust, validated workflow for the comparative docking of novel this compound derivatives against the EGFR kinase domain. By systematically comparing the predicted binding affinities and interaction patterns against a clinically relevant standard like Erlotinib, researchers can effectively triage compounds, understand structure-activity relationships at a molecular level, and generate compelling hypotheses for further investigation.
The most promising compounds identified through this in silico screening, characterized by strong predicted binding affinities and favorable interaction profiles, should be prioritized for chemical synthesis and subsequent in vitro biological evaluation, such as enzymatic assays and cell-based proliferation assays, to validate the computational predictions.[14][15]
References
-
Structural Insight and Development of EGFR Tyrosine Kinase Inhibitors. (n.d.). MDPI. [Link]
-
Molecular Docking: Shifting Paradigms in Drug Discovery. (n.d.). MDPI. [Link]
-
Complex Crystal Structures of EGFR with Third-Generation Kinase Inhibitors and Simultaneously Bound Allosteric Ligands. (2020). National Center for Biotechnology Information. [Link]
-
The Structure and Clinical Relevance of the EGF Receptor in Human Cancer. (n.d.). National Center for Biotechnology Information. [Link]
-
Crystal structure of the wild-type EGFR kinase domain in complex with dacomitinib (soaked). (2013). RCSB PDB. [Link]
-
EGFR kinase domain in complex with a covalent aminobenzimidazole inhibitor. (2016). RCSB PDB. [Link]
-
Crystal structure of the kinase domain of EGFR (a) with ATP binding.... (n.d.). ResearchGate. [Link]
-
EGFR-KINASE IN COMPLEX WITH COMPOUND 1. (2019). RCSB PDB. [Link]
-
EGFR kinase in complex with pyrazolopyrimidine covalent inhibitor. (2024). RCSB PDB. [Link]
-
Identification of New EGFR Inhibitors by Structure-Based Virtual Screening and Biological Evaluation. (2024). MDPI. [Link]
-
MOLECULAR DOCKING INVESTIGATION AND PHARMACOKINETIC PROPERTIES PREDICTION OF SOME ANILINOPYRIMIDINES ANALOGUES AS EGFR T790M TYROSINE KINASE INHIBITORS. (n.d.). Taylor & Francis Online. [Link]
-
Docking Study of EGFR inhibitor as Anticancer Agents. (2020). Impressions@MAHE. [Link]
-
Design, synthesis, and anti-cancer evaluation of new pyrido[2,3-d]pyrimidin-4(3H)- one derivatives as potential EGFRWT and EGFRT. (n.d.). Semantic Scholar. [Link]
-
Bioinformatics-driven discovery of novel EGFR kinase inhibitors as anti-cancer therapeutics: In silico screening and in vitro evaluation. (2024). National Center for Biotechnology Information. [Link]
-
Insights from the molecular docking analysis of EGFR antagonists. (n.d.). National Center for Biotechnology Information. [Link]
-
Molecular Docking Comparison of Icotinib and Erlotinib as EGFR Inhibitors. (2025). Brieflands. [Link]
-
A PIM-1 Kinase Inhibitor Docking Optimization Study Based on Logistic Regression Models and Interaction Analysis. (2023). National Center for Biotechnology Information. [Link]
-
Design, synthesis, and anti-cancer evaluation of new pyrido[2,3-d]pyrimidin-4(3H)-one derivatives as potential EGFRWT and EGFRT790M inhibitors and apoptosis inducers. (2022). National Center for Biotechnology Information. [Link]
-
Modified pyrido[2,3-d]pyrimidin-4(3H)-one derivatives as EGFRWT and EGFRT790M inhibitors: Design, synthesis, and anti-cancer evaluation. (n.d.). ResearchGate. [Link]
-
Assessing the accuracy of binding pose prediction for kinase proteins and 7-azaindole inhibitors: a study with AutoDock4, Vina, DOCK 6, and GNINA 1.0. (2025). National Center for Biotechnology Information. [Link]
-
Docking-Informed Machine Learning for Kinome-wide Affinity Prediction. (2024). ACS Publications. [Link]
-
Design, synthesis, and biological evaluation of pyrido[2,3-d]pyrimidine and thieno[2,3-d]pyrimidine derivatives as novel EGFR inhibitors for the treatment of non-small cell lung cancer. (2023). Taylor & Francis Online. [Link]
-
Identification of Potent Inhibitors Targeting EGFR and HER3 for Effective Treatment of Chemoresistance in Non-Small Cell Lung Cancer. (2023). MDPI. [Link]
-
Design, synthesis, and anti-cancer evaluation of new pyrido[2,3-d]pyrimidin-4(3H)-one derivatives as potential EGFRWT and EGFRT790M inhibitors and apoptosis inducers. (2022). ResearchGate. [Link]
-
The validation of docking performance by AutoDock Vina. The.... (n.d.). ResearchGate. [Link]
-
The validation of docking performance by AutoDock Vina. The.... (n.d.). ResearchGate. [Link]
-
Evaluating Molecular Docking Accuracy: A Comparative Study with In Vitro EGFR Inhibition Data. (n.d.). The ASPD. [Link]
Sources
- 1. The Structure and Clinical Relevance of the EGF Receptor in Human Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Complex Crystal Structures of EGFR with Third-Generation Kinase Inhibitors and Simultaneously Bound Allosteric Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. tandfonline.com [tandfonline.com]
- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 6. Design, synthesis, and anti-cancer evaluation of new pyrido[2,3-d]pyrimidin-4(3H)-one derivatives as potential EGFRWT and EGFRT790M inhibitors and apoptosis inducers - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Assessing the accuracy of binding pose prediction for kinase proteins and 7-azaindole inhibitors: a study with AutoDock4, Vina, DOCK 6, and GNINA 1.0 - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. A PIM-1 Kinase Inhibitor Docking Optimization Study Based on Logistic Regression Models and Interaction Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. mdpi.com [mdpi.com]
- 12. Bioinformatics-driven discovery of novel EGFR kinase inhibitors as anti-cancer therapeutics: In silico screening and in vitro evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
Safety Operating Guide
Navigating the Final Step: A Comprehensive Guide to the Safe Disposal of Pyrido[4,3-d]pyrimidin-5(6H)-one
For the researcher dedicated to the advancement of drug discovery, the lifecycle of a novel compound extends beyond its synthesis and application; it culminates in its safe and responsible disposal. Pyrido[4,3-d]pyrimidin-5(6H)-one, a heterocyclic compound of interest in medicinal chemistry, requires a disposal protocol rooted in a thorough understanding of its potential hazards and in compliance with stringent regulatory standards. This guide provides the essential, step-by-step procedures for the proper disposal of this compound, ensuring the safety of laboratory personnel and the protection of our environment.
Hazard Identification and Risk Assessment: The "Why" Behind the Protocol
Nitrogen-containing heterocycles are prevalent in a vast array of pharmaceuticals and biologically active compounds, underscoring their potential for physiological effects[2][3][4]. The primary risks associated with this class of compounds during disposal include:
-
Toxicity: The potential for acute or chronic health effects upon exposure.
-
Environmental Impact: The risk of harm to aquatic life and ecosystems if disposed of improperly.
-
Reactivity: While many pyrimidine derivatives are stable, the potential for reaction with other waste chemicals must be considered to prevent the generation of hazardous byproducts.
A thorough risk assessment is the foundational step of any disposal protocol. This involves not only understanding the inherent hazards of the chemical but also evaluating the risks associated with the quantities being handled and the specific laboratory environment.
Personal Protective Equipment (PPE): Your First Line of Defense
Prior to handling this compound for disposal, it is imperative to be outfitted with the appropriate Personal Protective Equipment (PPE). This is a non-negotiable aspect of laboratory safety, mandated by OSHA's Laboratory Standard (29 CFR 1910.1450)[5][6][7][8].
| PPE Component | Specification | Rationale |
| Eye Protection | Chemical splash goggles or a full-face shield. | To prevent contact with the eyes, which can cause serious irritation[1]. |
| Hand Protection | Chemically resistant gloves (e.g., nitrile). | To prevent skin contact, which can lead to irritation[1]. |
| Body Protection | A lab coat or chemical-resistant apron. | To protect against accidental spills and contamination of personal clothing. |
| Respiratory Protection | May be required if there is a risk of generating dusts or aerosols. Use in a well-ventilated area or fume hood. | To prevent inhalation, which is a potential route of exposure for harmful compounds[9]. |
Disposal Workflow: A Step-by-Step Procedural Guide
The disposal of this compound must adhere to the guidelines set forth by the Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA) for hazardous waste management[10][11].
Step 1: Waste Characterization and Segregation
-
Hazardous Waste Determination: Based on the assumed hazards, this compound should be treated as a hazardous chemical waste.
-
Segregation: It is critical to segregate this waste from other waste streams. Do not mix with non-hazardous waste. Store in a designated "Satellite Accumulation Area" (SAA) within the laboratory[10][12]. Incompatible materials, such as strong oxidizing agents, should be stored separately to prevent hazardous reactions[13].
Step 2: Containerization and Labeling
-
Container Selection: Use a chemically compatible, leak-proof container with a secure lid. The original container is often a suitable choice, provided it is in good condition[12].
-
Labeling: The container must be clearly labeled with the words "Hazardous Waste," the full chemical name "this compound," and an appropriate hazard warning (e.g., "Toxic," "Irritant")[10][14].
Step 3: On-Site Accumulation and Storage
-
Satellite Accumulation: The labeled waste container should be kept at or near the point of generation and under the control of laboratory personnel[15].
-
Storage Limits: Adhere to the storage time and volume limits for SAAs as defined by the EPA and your institution's Chemical Hygiene Plan[8][15][16].
Step 4: Final Disposal
-
Engage a Licensed Waste Hauler: The disposal of hazardous chemical waste must be carried out by a licensed and reputable hazardous waste disposal company.
-
Manifesting: All hazardous waste shipments must be accompanied by a hazardous waste manifest, which tracks the waste from your facility to its final destination[10].
-
Disposal Method: The most common and environmentally responsible disposal method for this type of organic chemical waste is high-temperature incineration at a permitted facility[10].
Decision Workflow for Disposal
Caption: A streamlined decision-making process for the safe disposal of this compound.
Spill Management: Preparedness is Key
In the event of a spill, immediate and appropriate action is crucial to mitigate exposure and environmental contamination.
-
Evacuate and Alert: Alert personnel in the immediate area and evacuate if necessary.
-
Control the Source: If safe to do so, stop the source of the spill.
-
Containment: Use a chemical spill kit with appropriate absorbent materials to contain the spill. Do not use combustible materials to absorb flammable substances.
-
Cleanup: Wearing appropriate PPE, clean the spill area according to your institution's established procedures. All spill cleanup materials must be disposed of as hazardous waste.
-
Decontamination: Decontaminate the affected area thoroughly.
Conclusion: A Commitment to Safety and Sustainability
The proper disposal of this compound is a critical component of responsible research. By adhering to these procedures, which are grounded in established safety protocols and regulatory requirements, you are not only ensuring your own safety and that of your colleagues but also demonstrating a commitment to environmental stewardship. Always consult your institution's Chemical Hygiene Plan and Environmental Health and Safety (EHS) department for specific guidance and requirements.
References
-
Occupational Safety and Health Administration. (n.d.). Laboratories - Standards. Retrieved from [Link]
-
MasterControl. (n.d.). 29 CFR 1910.1450 — OSHA Laboratory Standard. Retrieved from [Link]
-
Occupational Safety and Health Administration. (n.d.). 1910.1450 - Occupational exposure to hazardous chemicals in laboratories. Retrieved from [Link]
-
Occupational Safety and Health Administration. (n.d.). OSHA Factsheet Laboratory Safety Chemical Hygiene Plan. Retrieved from [Link]
-
Oregon Occupational Safety and Health. (n.d.). Preventing Exposure to Hazardous Chemicals in Laboratories. Retrieved from [Link]
-
American Laboratory. (2021, October 26). Managing Hazardous Chemical Waste in the Lab. Retrieved from [Link]
-
GAIACA. (2022, April 11). How to Dispose of Chemical Waste in a Lab Correctly. Retrieved from [Link]
-
Central Washington University. (n.d.). Laboratory Hazardous Waste Disposal Guidelines. Retrieved from [Link]
-
U.S. Environmental Protection Agency. (2023, November 25). Regulations for Hazardous Waste Generated at Academic Laboratories. Retrieved from [Link]
-
Medical Laboratory Observer. (2019, October 22). Laboratory Waste Management: The New Regulations. Retrieved from [Link]
-
CP Lab Safety. (n.d.). This compound, 2,4-dichloro-7,8-dihydro-, min 97%, 250mg. Retrieved from [Link]
-
MDPI. (2021, August 27). Photophysical Deactivation Mechanisms of the Pyrimidine Analogue 1-Cyclohexyluracil. Retrieved from [Link]
-
National Center for Biotechnology Information. (2021, August 27). Photophysical Deactivation Mechanisms of the Pyrimidine Analogue 1-Cyclohexyluracil. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Pyrido(4,3-d)pyrimidin-4(3H)-one. Retrieved from [Link]
-
Hypha Discovery. (n.d.). Metabolism of five membered nitrogen containing heterocycles. Retrieved from [Link]
-
Juniper Publishers. (2024, June 14). Examining the Inhibitory Impact of Pyrimidine and Certain Derivatives on the Enzyme Glutathione Reductase. Retrieved from [Link]
-
MDPI. (n.d.). Special Issue : Nitrogen-Containing Heterocycles and Their Biological Applications. Retrieved from [Link]
-
National Center for Biotechnology Information. (2020, December 15). Prescribed drugs containing nitrogen heterocycles: an overview. Retrieved from [Link]
-
GSC Advanced Research and Reviews. (2024, January 30). Pyrimidine derivatives: Recent discoveries and development towards its medicinal impact. Retrieved from [Link]
-
ResearchGate. (2023, August 9). Nitrogen-Containing Heterocycles in Agrochemicals. Retrieved from [Link]
-
ResearchGate. (2024, July 15). Pyrimidine derivatives: Recent discoveries and development towards its medicinal impact. Retrieved from [Link]
-
Royal Society of Chemistry. (2020, December 15). Prescribed drugs containing nitrogen heterocycles: an overview. Retrieved from [Link]
Sources
- 1. Pyrido(4,3-d)pyrimidin-4(3H)-one | C7H5N3O | CID 135471148 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Prescribed drugs containing nitrogen heterocycles: an overview - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Prescribed drugs containing nitrogen heterocycles: an overview - RSC Advances (RSC Publishing) DOI:10.1039/D0RA09198G [pubs.rsc.org]
- 5. Laboratories - Standards | Occupational Safety and Health Administration [osha.gov]
- 6. mastercontrol.com [mastercontrol.com]
- 7. 1910.1450 - Occupational exposure to hazardous chemicals in laboratories. | Occupational Safety and Health Administration [osha.gov]
- 8. osha.gov [osha.gov]
- 9. sigmaaldrich.com [sigmaaldrich.com]
- 10. Managing Hazardous Chemical Waste in the Lab | Lab Manager [labmanager.com]
- 11. How to Dispose of Chemical Waste in a Lab Correctly [gaiaca.com]
- 12. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 13. fishersci.com [fishersci.com]
- 14. MedicalLab Management Magazine [medlabmag.com]
- 15. epa.gov [epa.gov]
- 16. osha.oregon.gov [osha.oregon.gov]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
